molecular formula C44H49FN10O5 B15544080 YDR1

YDR1

Cat. No.: B15544080
M. Wt: 816.9 g/mol
InChI Key: NKECFXWADFBMPA-UHFFFAOYSA-N
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Description

YDR1 is a useful research compound. Its molecular formula is C44H49FN10O5 and its molecular weight is 816.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C44H49FN10O5

Molecular Weight

816.9 g/mol

IUPAC Name

5-[4-[[1-[4-[[4-[3-amino-6-(2-hydroxyphenyl)pyridazin-4-yl]piperazin-1-yl]methyl]-2-fluorophenyl]piperidin-4-yl]methyl]piperazin-1-yl]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione

InChI

InChI=1S/C44H49FN10O5/c45-34-23-29(27-51-17-21-54(22-18-51)38-25-35(48-49-41(38)46)32-3-1-2-4-39(32)56)5-8-36(34)53-13-11-28(12-14-53)26-50-15-19-52(20-16-50)30-6-7-31-33(24-30)44(60)55(43(31)59)37-9-10-40(57)47-42(37)58/h1-8,23-25,28,37,56H,9-22,26-27H2,(H2,46,49)(H,47,57,58)

InChI Key

NKECFXWADFBMPA-UHFFFAOYSA-N

Origin of Product

United States

Foundational & Exploratory

A Technical Guide to the YDR1 Gene in Saccharomyces cerevisiae: Function, Regulation, and Experimental Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Affiliation: Google Research

Executive Summary

The Saccharomyces cerevisiae gene YDR1, also known as PDR5 or STS1, is a key determinant of multidrug resistance (MDR) in yeast.[1][2] It encodes a member of the ATP-binding cassette (ABC) superfamily of transporters, which function by actively effluxing a wide range of structurally and functionally diverse xenobiotics from the cell.[3] The expression of this compound is tightly regulated and induced by various chemical and environmental stresses, making it an integral part of the yeast's defense mechanisms.[1][3] Due to the high conservation of ABC transporters, this compound serves as an excellent model for studying multidrug resistance in pathogenic fungi and human cancer cells. This guide provides an in-depth overview of this compound's function, its regulatory network, and the experimental methodologies used for its characterization, targeting researchers and professionals in drug development.

Core Function and Substrate Specificity

The primary function of the this compound protein (Ydr1p) is to act as an ATP-dependent efflux pump. It confers resistance to a variety of cytotoxic compounds by preventing their intracellular accumulation. Gene disruption studies have been pivotal in identifying its substrate profile. Strains lacking a functional this compound gene (this compoundΔ) exhibit hypersensitivity to several drugs, confirming the protein's role in their detoxification.[3]

Data Presentation: this compound Phenotypic Profile

The following table summarizes the known drug resistance profile of this compound based on the phenotypic analysis of its disruption mutant.

Drug/CompoundPhenotype of this compoundΔ MutantFunctional Class of DrugReference
CycloheximideHypersensitiveProtein Synthesis Inhibitor[3]
CeruleninHypersensitiveFatty Acid Synthase Inhibitor[3]
CompactinHypersensitiveHMG-CoA Reductase Inhibitor[3]
StaurosporineHypersensitiveProtein Kinase Inhibitor[3]
FluphenazineHypersensitiveCalmodulin Antagonist[3]

Transcriptional Regulation of this compound

The expression of the this compound gene is not constitutive; it is induced in response to cellular stress. This transcriptional activation is a critical aspect of its function, allowing the cell to rapidly respond to toxic insults.

  • Inducing Stimuli : this compound transcription is upregulated by exposure to the very drugs it helps to export, as well as other structurally unrelated compounds.[3] Additionally, physical stressors such as heat shock can also induce its expression.[1][3]

  • Promoter Architecture : Deletion analysis of the 5'-noncoding region of the this compound gene has identified two distinct drug-responsive regions, located between positions -604 to -485 and -335 to -275 relative to the start codon.[1][2] These regions contain conserved palindrome sequences that likely serve as binding sites for regulatory proteins.[1]

  • Regulatory Networks : this compound is a component of the broader Pleiotropic Drug Resistance (PDR) network.[4] This network coordinates the expression of multiple genes involved in stress response and detoxification.

Visualization: this compound Transcriptional Induction Pathway

YDR1_Regulation cluster_stimuli Cellular Stressors cluster_pathway Signaling & Regulation cluster_response Gene Response Drugs Xenobiotics (e.g., Cycloheximide) PDR_Pathway PDR Signaling Pathway Drugs->PDR_Pathway HeatShock Heat Shock HeatShock->PDR_Pathway Promoter This compound Promoter (Drug Responsive Elements) PDR_Pathway->Promoter Activation YDR1_Gene This compound Gene Transcription Promoter->YDR1_Gene Ydr1p Ydr1p (ABC Transporter) YDR1_Gene->Ydr1p Translation

Caption: Stress signals induce the PDR pathway, activating the this compound promoter.

Genetic and Functional Interactions

This compound does not operate in isolation. Its function is complemented by, and coordinated with, other genes within the PDR network.

  • Relationship with SNQ2 : The this compound protein shares high sequence similarity with Snq2p, another ABC transporter involved in multidrug resistance.[3] While their functions overlap, they possess distinct specificities. For instance, this compound is primarily responsible for resistance to cycloheximide and cerulenin, whereas SNQ2 is the main determinant of resistance to the mutagen 4-nitroquinoline N-oxide (4-NQO).[3] Both genes contribute to resistance against staurosporine and fluphenazine.[3]

  • Transcriptional Co-regulation : The transcription factors Pdr1p and Pdr3p are known to activate the PDR pathway, leading to tolerance of organic solvents and other stresses.[4] Another key regulator is Yrr1p, a zinc-finger transcription factor that mediates the transcriptional activation of the SNQ2 gene.[5] The activity of Yrr1p is, in turn, negatively regulated by its paralog, Yrm1p.[6][7] This complex interplay ensures a finely tuned response to specific cellular threats.

Visualization: Key Players in the PDR Network

PDR_Network cluster_regulators Transcription Factors cluster_transporters ABC Transporters cluster_drugs Substrates PDR1_PDR3 Pdr1p / Pdr3p This compound This compound/PDR5 PDR1_PDR3->this compound Activates YRR1 Yrr1p SNQ2 SNQ2 YRR1->SNQ2 Activates YRM1 Yrm1p YRM1->YRR1 Inhibits Drug_A Cycloheximide This compound->Drug_A Exports Drug_C Staurosporine This compound->Drug_C Exports Drug_B 4-NQO SNQ2->Drug_B Exports SNQ2->Drug_C Exports

Caption: Regulatory interactions between key transcription factors and transporters.

Methodologies for this compound Functional Analysis

The characterization of this compound function relies on a suite of established molecular biology techniques.

Gene Disruption and Phenotypic Analysis

This is the foundational method for determining the in vivo function of a non-essential gene.

  • Objective : To create a null allele of this compound and assess the resulting phenotype, typically drug sensitivity.

  • Protocol :

    • Deletion Cassette Generation : A selectable marker cassette (e.g., kanMX) is amplified by PCR. The primers used contain sequences homologous to the regions immediately upstream and downstream of the this compound open reading frame (ORF).

    • Yeast Transformation : The purified PCR product is transformed into a wild-type diploid S. cerevisiae strain using the lithium acetate method.

    • Homologous Recombination : Inside the cell, the yeast's homologous recombination machinery replaces the native this compound ORF with the selectable marker cassette.

    • Selection : Transformed cells are plated on a medium containing the selection agent (e.g., G418 for kanMX). Only cells that have successfully integrated the cassette will survive.

    • Verification : Correct integration is verified by analytical PCR using primers that flank the this compound locus.

    • Sporulation and Tetrad Analysis : The heterozygous diploid is induced to sporulate, and the resulting tetrads are dissected to isolate haploid spores containing the this compoundΔ::kanMX allele.

    • Phenotypic Assay (Spot Test) : The this compoundΔ haploid strain and a wild-type control are grown in liquid culture. Serial dilutions are spotted onto agar plates containing various concentrations of test drugs (e.g., cycloheximide). Hypersensitivity is indicated by reduced growth of the mutant strain compared to the wild-type.

Visualization: Gene Disruption Workflow

Gene_Disruption_Workflow WT_Yeast 1. Wild-Type S. cerevisiae Transform 3. Transformation WT_Yeast->Transform PCR 2. Generate Deletion Cassette (e.g., kanMX) PCR->Transform Select 4. Select on G418 Plates Transform->Select Verify 5. Verify Deletion by PCR Select->Verify Phenotype 6. Phenotypic Analysis (Drug Spot Assay) Verify->Phenotype Result Result: this compoundΔ strain is hypersensitive to drugs Phenotype->Result

Caption: Workflow for creating and phenotyping a this compound deletion mutant.

Gene Expression Analysis (RT-qPCR)

This method is used to quantify changes in this compound mRNA levels in response to stimuli.

  • Objective : To measure the induction of this compound transcription by a specific drug or stressor.

  • Protocol :

    • Cell Culture and Treatment : Wild-type yeast cells are grown to mid-log phase. The culture is split, with one half serving as an untreated control and the other half treated with the inducing agent (e.g., cycloheximide at a sub-lethal concentration) for a defined period.

    • RNA Extraction : Total RNA is harvested from both control and treated cells using a standard method (e.g., hot acid phenol).

    • DNase Treatment : The extracted RNA is treated with DNase I to remove any contaminating genomic DNA.

    • cDNA Synthesis : First-strand complementary DNA (cDNA) is synthesized from the RNA template using a reverse transcriptase enzyme and oligo(dT) or random primers.

    • Quantitative PCR (qPCR) : The cDNA is used as a template for qPCR with primers specific to the this compound gene. A housekeeping gene with stable expression (e.g., ACT1) is also amplified for normalization. The reaction includes a fluorescent dye (e.g., SYBR Green) that enables real-time monitoring of DNA amplification.

    • Data Analysis : The relative expression of this compound is calculated using the ΔΔCt method, comparing the normalized expression in the treated sample to the control sample.

Implications for Research and Drug Development

The study of this compound in S. cerevisiae has profound implications beyond yeast biology.

  • Model for Fungal Pathogens : Many pathogenic fungi, such as Candida albicans, possess homologous ABC transporters that contribute to their resistance to antifungal drugs. Understanding the function and regulation of this compound provides a valuable framework for developing strategies to overcome drug resistance in these pathogens.

  • Homology to Human MDR : The human genome contains several ABC transporters (e.g., MDR1/P-glycoprotein) that are responsible for the failure of chemotherapy in cancer treatment. Yeast provides a genetically tractable system to screen for compounds that inhibit these transporters (chemosensitizers) and to study the fundamental mechanisms of transport and regulation.

  • Drug Discovery Platform : High-throughput screens using this compoundΔ strains can be employed to identify novel compounds with antifungal activity that might otherwise be missed in wild-type screens due to efflux by Ydr1p. Conversely, overexpression strains can be used to identify potential substrates of human ABC transporter homologs.

References

An In-depth Technical Guide to the Ryanodine Receptor 1 (RYR1): Structure, Domains, and Function

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: The Ryanodine Receptor 1 (RYR1) is a massive intracellular calcium release channel critical for excitation-contraction coupling in skeletal muscle.[1] Dysregulation of RYR1 function is implicated in a range of human myopathies, making it a key target for therapeutic development. This guide provides a comprehensive technical overview of the RYR1 protein, detailing its complex structure, the functional roles of its constituent domains, and its central involvement in cellular signaling. We present quantitative data in structured tables and detailed experimental protocols for key analytical techniques. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of this vital ion channel.

Disambiguation of "YDR1"

The designation "this compound" can be ambiguous. While this document focuses on the human Ryanodine Receptor 1 (RYR1) , a prominent and clinically significant protein, other proteins with similar nomenclature exist in scientific literature. These include:

  • Erythroid differentiation regulator 1 (Erdr1): A secreted protein involved in T-cell signaling, particularly the PLCγ1/Ca2+/NFAT1 pathway, and macrophage programming.[2][3]

  • Yeast proteins: Several proteins in Saccharomyces cerevisiae have systematic names that could be abbreviated to "this compound" or similar (e.g., YAR1, YRR1). These are primarily of interest in fundamental yeast biology.

  • Bacterial proteins: Certain bacterial proteins, such as ydhR and yrdC in E. coli, are subjects of structural and functional studies but are distinct from the human RYR1 channel.

Given the extensive research and direct relevance to human health and drug development, this guide will exclusively detail the human Ryanodine Receptor 1 (RYR1).

RYR1 Protein Structure

The Ryanodine Receptor 1 is one of the largest known ion channels, with a homotetrameric structure exceeding 2.2 megadaltons in total molecular weight.[4] Each protomer is composed of approximately 5,000 amino acids.[5] The overall architecture of the RYR1 complex is often described as mushroom-shaped, with a large cytoplasmic "foot" region and a smaller transmembrane domain embedded in the sarcoplasmic reticulum (SR) membrane.[6]

The determination of the near-atomic resolution structure of the full-length RYR1 has been a landmark achievement in structural biology, primarily accomplished through single-particle cryo-electron microscopy (cryo-EM) .[7][8] This technique has been instrumental in visualizing the channel in multiple conformational states, including open, closed, and inactivated forms.[9] While cryo-EM provides the structure of the entire complex, X-ray crystallography has been successfully employed to determine the high-resolution structures of individual soluble domains of RYR1.[10]

The RYR1 protein is a homotetramer with a six-transmembrane helix (S1-S6) pore region in each subunit, located in the C-terminal portion of the protein.[5][6] The extensive cytoplasmic region is composed of a scaffold of alpha-solenoid repeats, forming a platform for the interaction of numerous regulatory molecules.[1]

Functional Domains of RYR1

The large size of the RYR1 protein accommodates a multitude of distinct functional domains that are crucial for its regulation and channel activity. These domains can be broadly categorized into the N-terminal region, the central region, and the C-terminal transmembrane region.

Domain/RegionResidue Range (approx.)Key Functions
N-Terminal Domain (NTD) 1 - 627Composed of three subdomains (A, B, and C).[10] Contains mutation hotspots for central core disease (CCD) and malignant hyperthermia (MH).[11] Involved in inter-subunit interactions and allosteric regulation.
SPRY Domains (SPRY1, SPRY2, SPRY3) 628 - 1656Named after SplA and RyR.[11] Implicated in protein-protein interactions, potentially mediating the connection with the dihydropyridine receptor (DHPR).[12]
RyR Repeats (RY1&2, RY3&4) 850 - 1054Contain phosphorylation sites, for example for Protein Kinase A (PKA).[1]
Central Domain 3667 - 4174Contains a calcium-binding EF-hand motif and is a crucial transducer for the allosteric gating of the channel.[4][13]
Bridging Solenoid (Bsol) 2145 - 3613Forms a significant part of the cytoplasmic scaffold and is a frequent site for recessive mutations.[13]
Transmembrane Domain (TMD) 4541 - 4956Forms the ion-conducting pore of the channel.[13] Contains the selectivity filter responsible for calcium ion permeation.
C-Terminal Domain (CTD) 4957 - 5037Contributes to the channel gate and contains binding sites for regulatory ligands such as ATP and caffeine.[4][13]

RYR1 Signaling Pathway in Excitation-Contraction Coupling

RYR1 is the cornerstone of excitation-contraction (E-C) coupling in skeletal muscle, the process that translates a neuronal signal into muscle contraction.[1][14] This signaling cascade is initiated by the depolarization of the T-tubule membrane, which is sensed by the dihydropyridine receptor (DHPR), an L-type voltage-gated calcium channel.[15]

A direct mechanical coupling between the DHPR and RYR1 triggers a conformational change in RYR1, leading to the opening of its channel pore.[5] This allows for the rapid release of stored calcium ions from the sarcoplasmic reticulum into the cytoplasm.[14] The resulting sharp increase in cytosolic calcium concentration leads to the binding of calcium to troponin C, initiating the cross-bridge cycling of actin and myosin filaments, which ultimately results in muscle contraction.[15]

The activity of RYR1 is finely tuned by a variety of endogenous modulators, including calcium itself, ATP, calmodulin, and FKBP12.[4][5] Dysregulation of this signaling pathway due to mutations in the RYR1 gene can lead to either excessive or insufficient calcium release, resulting in various muscle diseases.[5]

RYR1_Signaling_Pathway Depolarization T-tubule Depolarization DHPR DHPR Activation Depolarization->DHPR Activates RYR1 RYR1 Channel Opening DHPR->RYR1 Mechanically Coupled Activation Ca_Release SR Ca2+ Release RYR1->Ca_Release Ca_Cytosol Increased Cytosolic [Ca2+] Ca_Release->Ca_Cytosol TroponinC Ca2+ binds Troponin C Ca_Cytosol->TroponinC Contraction Muscle Contraction TroponinC->Contraction

RYR1 Signaling Pathway in Muscle Contraction.

Experimental Protocols

Single-Particle Cryo-Electron Microscopy (Cryo-EM) of RYR1

Cryo-EM has been pivotal in determining the high-resolution structure of the full-length RYR1. The general workflow involves sample preparation, vitrification, data collection, and image processing.

Methodology:

  • Protein Purification: RYR1 is purified from rabbit skeletal muscle sarcoplasmic reticulum vesicles. The protein is solubilized using detergents such as CHAPS and purified using sucrose density gradient centrifugation.

  • Sample Preparation for Vitrification: The purified RYR1 is diluted to an optimal concentration (typically 0.5-5 mg/mL) in a suitable buffer. The quality of the sample is assessed by negative-stain electron microscopy to check for homogeneity and aggregation.[16]

  • Vitrification: A small volume (3-4 µL) of the protein solution is applied to a glow-discharged cryo-EM grid (e.g., Quantifoil or C-flat). The grid is then blotted to create a thin film of the solution and rapidly plunged into liquid ethane using a vitrification apparatus (e.g., Vitrobot).[17] This process freezes the sample in a thin layer of amorphous ice, preserving the native structure of the protein.

  • Data Collection: The vitrified grids are loaded into a transmission electron microscope (TEM) equipped with a direct electron detector. A large number of images (micrographs) are collected automatically at various tilt angles.

  • Image Processing: The collected micrographs are processed using specialized software (e.g., RELION, CryoSPARC). This involves motion correction, contrast transfer function (CTF) estimation, particle picking, 2D classification to remove noise and bad particles, and finally, 3D reconstruction and refinement to generate a high-resolution 3D density map of the RYR1 protein.[18]

CryoEM_Workflow Purification RYR1 Purification Vitrification Vitrification (Plunge Freezing) Purification->Vitrification DataCollection Cryo-EM Data Collection Vitrification->DataCollection ImageProcessing Image Processing (2D/3D Classification) DataCollection->ImageProcessing Structure High-Resolution 3D Structure ImageProcessing->Structure

General Workflow for RYR1 Cryo-EM.
Measurement of RYR1 Channel Activity

The function of the RYR1 ion channel is assessed by measuring the flow of ions across the membrane. Electrophysiological techniques like patch-clamping and methods to measure intracellular calcium concentration are commonly used.

Methodology: Patch-Clamp Electrophysiology

  • Cell Preparation: A cell line expressing RYR1 (e.g., HEK293 cells) is cultured on a coverslip.

  • Pipette Preparation: A glass micropipette with a very fine tip is filled with an appropriate electrolyte solution.

  • Seal Formation: The micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance "giga-seal" between the pipette tip and the membrane.[19]

  • Recording Configurations:

    • Whole-cell: The membrane patch is ruptured, allowing measurement of currents from the entire cell membrane.

    • Single-channel: A small patch of the membrane containing one or more ion channels is excised, allowing for the recording of the activity of individual channels.

  • Data Acquisition: A voltage-clamp amplifier is used to control the membrane potential and record the ionic currents flowing through the RYR1 channels in response to stimuli (e.g., changes in voltage, application of agonists like caffeine).[20]

Methodology: Intracellular Calcium Measurement

  • Cell Loading: Cells expressing RYR1 are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

  • Stimulation: The cells are stimulated with an RYR1 agonist (e.g., 4-chloro-m-cresol (4-CmC) or caffeine) to induce calcium release.[21]

  • Fluorescence Measurement: The change in fluorescence intensity of the dye, which is proportional to the intracellular calcium concentration, is measured using a fluorescence microscope or a plate reader.

  • Data Analysis: The dose-response relationship of the agonist is determined by measuring the calcium release at different agonist concentrations.[21]

Quantitative Data

RYR1 Channel Properties
ParameterValueExperimental ConditionReference
Single Channel Conductance ~100 pS (with K+)On-nucleus patch clamp, HEK-RYR1 cells[22]
EC50 for 4-CmC ~30 µMCa2+ release assay, HEK-RYR1 cells[22]
Kd for [3H]ryanodine (RyR1) 21.6 ± 2.1 nMSR membrane preparation[23]
Kd for [3H]ryanodine (RyR3) 1.9 ± 0.3 nMSR membrane preparation[23]
Structural Resolution of RYR1
TechniqueResolutionComponentReference
Cryo-Electron Microscopy ~3.40 ÅFull-length RYR1 + AMP[24]
Cryo-Electron Microscopy ~3.8 ÅFull-length RYR1 (closed state)[7]
Cryo-Electron Microscopy ~10 ÅFull-length RYR1 (closed state)[25]
X-ray Crystallography 1.34 - 1.84 ÅSPRY2 domain[12]
X-ray Crystallography -N-terminal domain[10][26]

Conclusion

The Ryanodine Receptor 1 is a molecular machine of remarkable complexity and paramount physiological importance. Advances in structural biology, particularly cryo-EM, have provided unprecedented insights into its architecture and the mechanisms of its function and regulation. This technical guide has summarized the current understanding of the RYR1 protein structure, its functional domains, and its role in excitation-contraction coupling. The detailed experimental protocols and quantitative data presented herein are intended to serve as a valuable resource for researchers and drug development professionals working to unravel the remaining mysteries of this critical ion channel and to devise novel therapeutic strategies for RYR1-related diseases.

References

Mechanism of Action of the Ydr1p Transporter: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Ydr1p, also known as Yor1p (Yeast Oligomycin Resistance 1), is a key ATP-binding cassette (ABC) transporter in the plasma membrane of Saccharomyces cerevisiae. As a member of the multidrug resistance protein (MRP) subfamily, Ydr1p plays a crucial role in cellular detoxification by actively exporting a wide range of xenobiotics and endogenous metabolites, thereby conferring pleiotropic drug resistance (PDR). This process is energetically driven by the hydrolysis of ATP. The expression of the YOR1 gene is tightly regulated by the transcription factors Pdr1p and Pdr3p, which respond to cellular stress and the presence of xenobiotics. This guide provides an in-depth analysis of the Ydr1p mechanism, its regulation, substrate specificity, and the experimental protocols used for its characterization.

Core Mechanism of Action: The ATP-Switch Model

Ydr1p functions as an efflux pump, utilizing the energy derived from ATP hydrolysis to transport substrates from the cytoplasm out of the cell against a concentration gradient.[1] Its mechanism is consistent with the canonical "ATP-switch" or "alternating access" model characteristic of ABC transporters.[1]

The transport cycle involves a series of conformational changes:

  • Inward-Facing (Apo) State: In its resting state, the transporter presents a substrate-binding pocket open to the cytoplasm. The two nucleotide-binding domains (NBDs) are separated.

  • Substrate and ATP Binding: A substrate molecule from the cytoplasm enters and binds to the high-affinity pocket within the transmembrane domains (TMDs). This is followed by the binding of two ATP molecules to the NBDs.

  • Outward-Facing (Occluded) State: ATP binding induces a significant conformational change, causing the two NBDs to dimerize. This movement is transmitted to the TMDs, which reorient to close the cytoplasmic access and open a cavity toward the extracellular space. In this state, the substrate's affinity for its binding site is dramatically reduced.

  • Substrate Release and ATP Hydrolysis: The substrate is released from the transporter into the extracellular medium. The hydrolysis of ATP to ADP and inorganic phosphate (Pi) is then triggered.

  • Resetting the Transporter: The hydrolysis and subsequent release of ADP and Pi destabilize the NBD dimer, causing it to separate. This final conformational change resets the transporter back to its initial inward-facing state, ready to begin a new transport cycle.[2]

cluster_0 Ydr1p Transport Cycle Inward-Facing 1. Inward-Facing (Substrate-binding site open to cytoplasm) Substrate_Bound 2. Substrate & ATP Binding Inward-Facing->Substrate_Bound Substrate + 2 ATP bind Outward-Facing 3. Outward-Facing (Substrate released extracellularly) Substrate_Bound->Outward-Facing NBD Dimerization Reset 4. Reset to Inward-Facing Outward-Facing->Reset ATP Hydrolysis (2 ADP + 2 Pi released) Reset->Inward-Facing NBD Separation

Caption: The ATP-switch conformational cycle of the Ydr1p transporter.

Regulation of Ydr1p Expression

The expression of Ydr1p is a critical component of the yeast pleiotropic drug resistance (PDR) network and is primarily controlled at the transcriptional level by two homologous zinc-finger transcription factors: Pdr1p and Pdr3p.[3][4]

  • Pdr1p/Pdr3p Activation: These transcription factors bind to specific DNA sequences known as Pleiotropic Drug Response Elements (PDREs) found in the promoter region of the YOR1 gene.[4][5] Pdr1p can form homodimers or heterodimers with Pdr3p to activate transcription.[5]

  • Upstream Signaling: Activation of Pdr1p/Pdr3p is triggered by a variety of stimuli. Evidence suggests that compounds that perturb or damage the plasma membrane can serve as a primary signal.[1] This signal is transduced, possibly involving the Hsp70 protein Pdr13p which acts as a positive, post-translational regulator of Pdr1p, leading to the upregulation of YOR1 and other PDR genes.[6] While Pdr1p is known to be phosphorylated, the precise role of this modification in response to drug signals is still under investigation.[3][4]

cluster_pathway Ydr1p Transcriptional Regulation Pathway Xenobiotic Xenobiotic / Drug Membrane Plasma Membrane Perturbation Xenobiotic->Membrane Pdr13 Pdr13p (Hsp70) Activation Membrane->Pdr13 Sensing Mechanism Pdr1_Pdr3 Pdr1p / Pdr3p Activation Pdr13->Pdr1_Pdr3 Post-translational Regulation PDRE PDRE Binding (YOR1 Promoter) Pdr1_Pdr3->PDRE YOR1_exp YOR1 Gene Transcription PDRE->YOR1_exp Ydr1p Ydr1p Transporter (in Plasma Membrane) YOR1_exp->Ydr1p Translation & Trafficking

Caption: Proposed signaling pathway for the regulation of Ydr1p expression.

Quantitative Data and Substrate Specificity

Ydr1p transports a broad range of substrates. Its activity can be quantified through ATPase assays and direct transport measurements. Unlike many ABC transporters whose ATPase activity is stimulated by substrates, the basal ATPase activity of Ydr1p in membrane preparations is notably inhibited by the presence of its substrates.[4]

Table 1: ATPase Activity and Kinetic Parameters
ParameterValueConditions / NotesCitation
Basal ATPase Activity~100 nmol Pi·min⁻¹·mg⁻¹Measured in plasma membrane preparations from an overexpressing strain.[7]
Vmax (ATP Hydrolysis)~0.8 s⁻¹-[4]
Km (ATP)50 ± 8 µM-[4]
KD (ATP)0.3 mMMeasured via inhibition of photolabeling with an ATP analog.[7]
Table 2: Known Substrates and Inhibitors
CompoundTypeQuantitative ValueCitation
Substrates
OligomycinSubstrateConfers resistance.[7]
Rhodamine BSubstrateActively extruded from cells.[7]
Rhodamine 6GSubstrateConfers resistance.[4]
DoxorubicinSubstrateConfers resistance.[4]
NBD-PE¹SubstrateImplicated in transport.[7]
VerapamilWeak SubstrateProvides weak protection.[4]
TetracyclineWeak SubstrateProvides weak protection.[4]
Ethidium BromideWeak SubstrateProvides weak protection.[4]
Eosin YWeak SubstrateProvides weak protection.[4]
Inhibitors
VanadateInhibitor (ATPase)I₅₀ = 0.3 µM[7]
OligomycinInhibitor (ATPase)I₅₀ = 8.5 µg/ml[7]
¹ 1-myristoyl-2-[6-(NBD)aminocaproyl]phosphatidylethanolamine

Detailed Experimental Protocols

Protocol: Ydr1p ATPase Activity Assay

This protocol measures the ATP hydrolysis activity of Ydr1p in isolated yeast plasma membrane vesicles by quantifying the release of inorganic phosphate (Pi).

cluster_workflow Workflow: ATPase Activity Assay start 1. Prepare Plasma Membrane Vesicles incubate 2. Incubate Vesicles (5-10 µg protein) with Test Compound start->incubate initiate 3. Initiate Reaction with Mg-ATP incubate->initiate react 4. Incubate at 30°C (20-30 min) initiate->react stop 5. Stop Reaction (e.g., with SDS) react->stop detect 6. Detect Released Pi (Colorimetric Method) stop->detect end 7. Quantify & Analyze Data detect->end

Caption: General workflow for measuring Ydr1p ATPase activity.

Methodology:

  • Preparation of Plasma Membranes: Isolate plasma membrane vesicles from S. cerevisiae strains overexpressing Ydr1p. Standard protocols involve enzymatic digestion of the cell wall, cell lysis by osmotic shock or mechanical disruption, and purification of plasma membranes via differential centrifugation and sucrose gradients.

  • Reaction Mixture: Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM KCl, 5 mM NaN₃). In a microtiter plate, add 5-10 µg of membrane protein per well. Add the test compound (potential substrate or inhibitor) at various concentrations. Include a control with a known inhibitor (e.g., 1 mM sodium orthovanadate) to determine Ydr1p-specific activity.

  • Reaction Initiation: Start the reaction by adding Mg-ATP to a final concentration of 5 mM.

  • Incubation: Incubate the plate at 30°C for 20-30 minutes. The reaction must be linear with respect to time and protein concentration.

  • Stopping the Reaction: Terminate the reaction by adding a stop solution, typically containing sodium dodecyl sulfate (SDS).

  • Phosphate Detection: Quantify the amount of inorganic phosphate released. A common method is the addition of a solution containing ammonium molybdate and a reducing agent (e.g., ascorbic acid or stannous chloride), which forms a colored complex with Pi that can be measured spectrophotometrically at ~660 nm.

  • Data Analysis: Calculate the vanadate-sensitive ATPase activity by subtracting the activity in the presence of vanadate from the total activity. Plot activity versus compound concentration to determine activation or inhibition curves and calculate parameters like I₅₀.

Protocol: Whole-Cell Rhodamine Efflux Assay

This assay directly measures the transport function of Ydr1p in living cells by monitoring the extrusion of the fluorescent substrate Rhodamine 6G (R6G).[8]

cluster_workflow Workflow: Whole-Cell Rhodamine Efflux Assay start 1. Grow Yeast Cells to Mid-Log Phase load 2. Load Cells with R6G (in presence of 2-deoxy-D-glucose to deplete ATP) start->load wash 3. Wash Cells to Remove External R6G load->wash initiate 4. Resuspend in Buffer and Initiate Efflux by Adding Glucose wash->initiate sample 5. Take Aliquots Over Time initiate->sample measure 6. Pellet Cells & Measure Fluorescence of Supernatant (Ex: 515 nm, Em: 555 nm) sample->measure end 7. Plot Fluorescence vs. Time measure->end

Caption: Workflow for a whole-cell fluorescent substrate efflux assay.

Methodology:

  • Cell Growth: Grow S. cerevisiae cultures (wild-type and strains with modified YOR1 expression) in appropriate media (e.g., YEPD) to mid-log phase (OD₆₀₀ ≈ 0.8-1.0).

  • ATP Depletion and Loading: Harvest cells by centrifugation and wash them. Resuspend the cells to a density of ~10⁸ cells/ml in an assay buffer (e.g., 50 mM HEPES, pH 7.0) containing 2 mM 2-deoxy-D-glucose (a glycolysis inhibitor) and 10 µM Rhodamine 6G. Incubate for 1-2 hours at 28°C with shaking to allow for ATP depletion and passive loading of the dye.[8]

  • Washing: Pellet the loaded cells by centrifugation at 4°C and wash twice with ice-cold assay buffer to remove all extracellular R6G.

  • Initiating Efflux: Resuspend the washed cells in fresh, pre-warmed assay buffer. Split the suspension into two tubes. To one, add glucose to a final concentration of 2% (w/v) to energize the cells and initiate active transport. The other tube serves as a non-energized control.

  • Sampling: Incubate both tubes at 28°C. At various time points (e.g., 0, 5, 10, 15, 30 minutes), remove aliquots from each suspension.

  • Fluorescence Measurement: Immediately centrifuge the aliquots to pellet the cells. Transfer the supernatant to a microtiter plate. Measure the fluorescence of the extruded R6G in the supernatant using a spectrofluorometer with excitation at ~515 nm and emission at ~555 nm.[8]

  • Data Analysis: Plot the fluorescence intensity in the supernatant against time for both energized and non-energized cells. The rate of fluorescence increase in the energized sample, corrected for any leakage from the control, represents the Ydr1p-mediated transport activity.

Protocol: Oligomycin Resistance Spot Assay

This is a semi-quantitative method to assess the function of Ydr1p by comparing the growth of different yeast strains on solid media containing a gradient of its substrate, oligomycin.[9][10]

Methodology:

  • Culture Preparation: Grow overnight liquid cultures of the yeast strains to be tested (e.g., wild-type, yor1Δ deletion mutant, and strains with mutant YOR1 alleles) to saturation.

  • Normalization: Measure the OD₆₀₀ of each culture and dilute them in sterile water or media to a starting OD₆₀₀ of 1.0.

  • Serial Dilutions: In a 96-well plate, perform a 10-fold serial dilution for each normalized culture. For example, add 20 µl of the OD=1.0 culture to 180 µl of sterile water (10⁻¹ dilution), then 20 µl of the 10⁻¹ dilution to 180 µl of water (10⁻²), and so on, typically down to 10⁻⁴.

  • Spotting: Prepare solid agar plates (e.g., YEPD) containing different concentrations of oligomycin (e.g., 0 µg/ml, 0.25 µg/ml, 0.5 µg/ml). Ensure the plates are dry. Using a multichannel pipette or a spotting tool, spot 5-10 µl of each dilution from each strain onto the plates.

  • Incubation: Allow the spots to dry completely, then incubate the plates at 30°C for 2-3 days.

  • Analysis: Photograph the plates. Compare the growth of the different strains at each oligomycin concentration. A strain with functional Ydr1p will show robust growth at higher drug concentrations compared to a sensitive yor1Δ strain. The degree of resistance can be inferred from the lowest dilution that shows growth at a given drug concentration.

Conclusion

The Ydr1p transporter is a vital component of the cellular defense system in S. cerevisiae. Its function as an ATP-driven efflux pump, broad substrate specificity, and complex transcriptional regulation make it a significant subject of study. For drug development professionals, understanding the mechanism of Ydr1p and its homologs in pathogenic fungi is critical for overcoming multidrug resistance. The experimental protocols detailed herein provide a robust framework for characterizing the activity, substrate profile, and inhibition of Ydr1p and other ABC transporters, facilitating the screening and development of novel therapeutic agents.

References

An In-depth Technical Guide to the Regulation of YDR1/PDR5 Gene Expression in Saccharomyces cerevisiae

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The YDR1 gene, also known as PDR5 (Pleiotropic Drug Resistance 5), in Saccharomyces cerevisiae encodes a pivotal member of the ATP-binding cassette (ABC) superfamily of transporters. This plasma membrane-localized protein, Pdr5p, functions as a major efflux pump, actively extruding a wide array of structurally and functionally diverse xenobiotic compounds from the cell. This activity confers multidrug resistance, a phenomenon of significant interest in both clinical and industrial settings. The expression of this compound/PDR5 is intricately regulated at the transcriptional level in response to various stimuli, including exposure to drugs and environmental stress. This guide provides a comprehensive overview of the molecular mechanisms governing this compound/PDR5 expression, with a focus on the key transcription factors, signaling pathways, and quantitative expression dynamics. Detailed experimental protocols for studying this regulation are also provided to facilitate further research in this area.

The this compound/PDR5 Gene Product: A Key Player in Multidrug Resistance

The this compound/PDR5 protein, Pdr5p, is a 160-kDa protein that is a homolog of the human multidrug resistance protein MDR1 (ABCB1), which is often implicated in the resistance of cancer cells to chemotherapy.[1] Pdr5p utilizes the energy from ATP hydrolysis to expel a broad spectrum of cytotoxic compounds, including antifungal drugs like fluconazole, the protein synthesis inhibitor cycloheximide, and various mutagens.[2] The disruption of the this compound/PDR5 gene renders yeast cells hypersensitive to these compounds, highlighting its central role in cellular detoxification.[3]

Transcriptional Regulation of this compound/PDR5

The expression of this compound/PDR5 is tightly controlled, primarily at the level of transcription initiation. This regulation is mediated by a network of transcription factors that bind to specific cis-acting elements in the this compound/PDR5 promoter in response to intracellular and extracellular signals.

Key Transcription Factors

Several transcription factors have been identified as regulators of this compound/PDR5 expression:

  • Pdr1p and Pdr3p: These are homologous zinc finger transcription factors that are the master regulators of the pleiotropic drug resistance network in yeast.[4][5][6] They bind as homo- or heterodimers to specific DNA sequences known as Pleiotropic Drug Response Elements (PDREs) located in the promoter of their target genes, including PDR5.[5][6] The PDR5 promoter contains at least three PDREs, all of which are essential for its wild-type expression.[6] Pdr1p appears to play a more predominant role in regulating PDR5 expression compared to Pdr3p.[2] Gain-of-function mutations in PDR1 or PDR3 lead to the constitutive overexpression of PDR5 and other drug efflux pumps, resulting in a multidrug-resistant phenotype.[2]

  • Yap1p and Cad1p: These are AP-1-like transcription factors that are primarily involved in the response to oxidative and heat stress.[7] They mediate the heat shock-induced expression of PDR5.[7]

  • Ume6p and Rpd3p: Ume6p is a DNA-binding protein that can act as both a repressor and an activator of transcription, often in conjunction with the histone deacetylase Rpd3p. Both are implicated in the regulation of PDR5 expression, particularly in response to mitochondrial dysfunction.[2]

  • Agp2p: The loss of this plasma membrane transporter has been shown to cause a significant upregulation of PDR5 expression, suggesting a potential repressive role of Agp2p on PDR5 transcription.[8][9]

Signaling Pathways and Inducers

The activity of the aforementioned transcription factors is modulated by various signaling pathways that are activated by specific inducers:

  • Drug-Induced Expression: A wide range of xenobiotic compounds can induce the expression of this compound/PDR5. This induction is largely mediated by Pdr1p and Pdr3p. It is hypothesized that some of these compounds may directly bind to and activate these transcription factors.

  • Stress Response: Environmental stresses such as heat shock and oxidative stress lead to the activation of specific signaling cascades. The heat shock response, for instance, results in the activation of Yap1p and Cad1p, which in turn upregulate PDR5 expression.[7]

  • Mitochondrial Retrograde Signaling: Defects in mitochondrial function trigger a retrograde signaling pathway that communicates the mitochondrial status to the nucleus, leading to changes in gene expression. This pathway can induce PDR5 expression, a response that is dependent on Pdr3p.[2]

Quantitative Analysis of this compound/PDR5 Gene Expression

The following table summarizes quantitative data on this compound/PDR5 gene expression from various studies. This data highlights the dynamic range of this compound/PDR5 regulation in response to different genetic backgrounds and environmental conditions.

ConditionMethodFold Change in this compound/PDR5 ExpressionReference
agp2Δ mutant vs. Wild TypeRT-PCR~5-fold increase[8][9]
pdr1-3 mutant vs. Wild TypeNorthern Blot/Protein Analysis~10-fold increase in mRNA and protein[10]
Doxorubicin Treatment (80 µM for 2 hours) in Wild TypeReal-Time PCRNo significant change[11]
High-copy overexpression of PDR5Real-Time PCR~7-fold higher than empty vector[12]
Caffeine Treatment (50 mM for 1 hour) in Wild TypeQuantSeq>1.5-fold increase[13]

Visualization of Regulatory Networks and Experimental Workflows

Signaling Pathway for this compound/PDR5 Regulation

YDR1_Regulation cluster_stimuli Inducing Stimuli cluster_tfs Transcription Factors cluster_promoter This compound/PDR5 Promoter Drugs Drugs (Cycloheximide, etc.) Pdr1_Pdr3 Pdr1p / Pdr3p Drugs->Pdr1_Pdr3 HeatShock Heat Shock Yap1_Cad1 Yap1p / Cad1p HeatShock->Yap1_Cad1 OxidativeStress Oxidative Stress OxidativeStress->Yap1_Cad1 MitoDysfunction Mitochondrial Dysfunction MitoDysfunction->Pdr1_Pdr3 Ume6_Rpd3 Ume6p / Rpd3p MitoDysfunction->Ume6_Rpd3 PDREs PDREs Pdr1_Pdr3->PDREs bind Yap1_Cad1->PDREs bind Ume6_Rpd3->PDREs regulate This compound This compound/PDR5 Gene PDREs->this compound activate transcription Pdr5p Pdr5p (Efflux Pump) This compound->Pdr5p translates to DrugEfflux Drug Efflux & Multidrug Resistance Pdr5p->DrugEfflux mediates ChIP_Workflow Start Yeast Culture (e.g., with drug treatment) Crosslinking 1. Cross-linking with Formaldehyde Start->Crosslinking CellLysis 2. Cell Lysis Crosslinking->CellLysis Sonication 3. Chromatin Sonication (to shear DNA) CellLysis->Sonication Immunoprecipitation 4. Immunoprecipitation (with antibody against transcription factor) Sonication->Immunoprecipitation Washing 5. Washing to remove non-specific binding Immunoprecipitation->Washing Elution 6. Elution of Protein-DNA Complexes Washing->Elution ReverseCrosslinking 7. Reverse Cross-linking Elution->ReverseCrosslinking DNAPurification 8. DNA Purification ReverseCrosslinking->DNAPurification qPCR 9. Quantitative PCR (with primers for PDR5 promoter) DNAPurification->qPCR Analysis 10. Data Analysis (enrichment calculation) qPCR->Analysis

References

Audience: Researchers, scientists, and drug development professionals.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Subcellular Localization of Azf1p (YDR001C)

Introduction

Azf1p (Asparagine-rich Zinc Finger protein 1), systematically known as YDR001C, is a C2H2 zinc finger transcription factor in the yeast Saccharomyces cerevisiae.[1] It plays a crucial role in regulating gene expression in response to nutrient availability, particularly the carbon source.[2][3] Depending on the metabolic state of the cell, Azf1p binds to specific DNA sequence motifs (AAAAGAAA) in the promoter regions of its target genes.[2][3][4] In glucose-rich conditions, it activates genes related to carbon and energy metabolism, including the G1 cyclin CLN3.[2][5] When grown on non-fermentable carbon sources like glycerol-lactate, it shifts its regulatory focus to genes involved in maintaining cell wall integrity.[2][3] Given its function as a DNA-binding regulator, the subcellular localization of Azf1p is intrinsically linked to its activity and is subject to dynamic regulation by cellular conditions. This guide provides a comprehensive overview of the known subcellular distribution of Azf1p, the experimental methodologies used to determine its localization, and the signaling logic that governs its compartmentalization.

Subcellular Localization of Azf1p

Azf1p is fundamentally a nuclear protein, a localization consistent with its role as a transcription factor.[2][6][7] However, its distribution between the nucleus and cytoplasm is not static and is modulated by the growth phase and environmental conditions.

Data Presentation: Localization under Various Conditions

The subcellular location of Azf1p has been primarily determined through fluorescence microscopy of GFP-tagged protein and biochemical cell fractionation.[2][6][7] The following table summarizes the observed localization patterns under different physiological states.

Condition Carbon Source Growth Phase Observed Localization Reference
Normal GrowthGlucose (Fermentable)LogarithmicPredominantly Nuclear[2][8][9][10]
Normal GrowthGlycerol/Lactate (Non-fermentable)LogarithmicPredominantly Nuclear[2][8][11]
Nutrient DepletionGlucose or Glycerol/LactateStationary / QuiescentDiffuse throughout the cell; often forms distinct cytoplasmic foci/puncta[2][8][11]
HypoxiaNot SpecifiedNot SpecifiedRelocalizes to the Cytosol[4]

Experimental Protocols

The localization of Azf1p has been established using several key methodologies. These protocols are foundational for studying protein subcellular distribution in yeast.

Method 1: C-Terminal GFP Tagging and Fluorescence Microscopy

This is the most common modern technique for visualizing protein localization in living cells. A functional, chromosomally-encoded Azf1p-GFP fusion protein allows for direct observation of its location under various conditions.[2]

Protocol Outline:

  • Strain Construction: A cassette containing the Green Fluorescent Protein (GFP) coding sequence and a selectable marker is integrated in-frame immediately before the native stop codon of the AZF1 gene in the yeast chromosome. This is typically achieved via homologous recombination of a PCR-generated fragment.[12]

  • Cell Culture: The engineered yeast strain is grown in standard media (e.g., YEPD for glucose or YEP-Glycerol-Lactate) under controlled conditions. Cultures are harvested at different growth phases (e.g., logarithmic phase at OD₆₀₀ ≈ 0.5-1.0; stationary phase after >24 hours of growth).

  • Sample Preparation: A small volume of cell culture is transferred to a microscope slide. To visualize the nucleus, cells can be co-stained with a DNA-binding fluorescent dye such as DAPI (4',6-diamidino-2-phenylindole).

  • Fluorescence Microscopy: Live cells are imaged using a fluorescence microscope equipped with appropriate filter sets for GFP (excitation ~488 nm, emission ~509 nm) and DAPI (excitation ~358 nm, emission ~461 nm).

  • Image Analysis: The GFP signal is compared with the DAPI signal (which marks the nucleus) and the brightfield image (which shows the whole cell) to determine if Azf1p-GFP is nuclear, cytoplasmic, or both.

Method 2: Cell Fractionation and Western Blotting

This biochemical method provides a quantitative assessment of protein distribution by physically separating cellular compartments. It was used in early studies to confirm the nuclear localization of Azf1p.[6][7]

Protocol Outline:

  • Yeast Culture and Spheroplasting: Yeast cells are grown to the desired density, harvested by centrifugation, and treated with enzymes like zymolyase to digest the cell wall, creating spheroplasts.

  • Lysis and Fractionation: Spheroplasts are gently lysed. The lysate is then subjected to differential centrifugation. A low-speed spin pellets intact nuclei, while a subsequent high-speed spin pellets mitochondria and other organelles, leaving the cytosol as the supernatant.

  • Protein Extraction: Total protein is extracted from each fraction (e.g., nuclear, cytoplasmic).

  • SDS-PAGE and Western Blotting: Protein concentrations are normalized, and samples from each fraction are separated by size using SDS-polyacrylamide gel electrophoresis. The proteins are then transferred to a membrane (e.g., PVDF or nitrocellulose).

  • Immunodetection: The membrane is probed with a primary antibody specific to Azf1p. A secondary antibody conjugated to an enzyme (like HRP) is then used for detection via chemiluminescence. The presence and relative intensity of the Azf1p band in the nuclear versus cytoplasmic fractions indicate its subcellular distribution.

Visualizations

Experimental Workflow

The following diagram illustrates the typical workflow for determining protein subcellular localization using GFP tagging and fluorescence microscopy.

G Workflow for Azf1p-GFP Localization cluster_0 Strain Engineering cluster_1 Cell Culture & Treatment cluster_2 Microscopy & Analysis cluster_3 Conclusion A Design PCR Primers (GFP Cassette) B PCR Amplification A->B C Yeast Transformation (Homologous Recombination) B->C D Selection & Verification (AZF1-GFP Strain) C->D E Grow Cells in Glucose Media D->E F Grow Cells in Non-fermentable Media D->F G Harvest at Log & Stationary Phases E->G F->G H Nuclear Staining (DAPI) G->H I Fluorescence Microscopy H->I J Image Acquisition (GFP, DAPI, Brightfield) I->J K Analyze Colocalization J->K L Determine Localization (Nuclear, Cytoplasmic, etc.) K->L

Caption: Experimental workflow for Azf1p localization analysis.

Regulatory Logic of Azf1p Localization

This diagram illustrates the relationship between cellular conditions and the resulting subcellular distribution of Azf1p.

G Regulation of Azf1p Subcellular Localization cond_growth Active Growth (Log Phase) signal Cellular State Signaling (Mechanism Partially Unknown) cond_growth->signal cond_stress Nutrient Depletion (Stationary Phase) cond_stress->signal cond_hypoxia Hypoxia cond_hypoxia->signal loc_nuclear Azf1p: Predominantly Nuclear signal->loc_nuclear Growth Signal loc_cyto Azf1p: Cytoplasmic Foci & Diffuse Localization signal->loc_cyto Stress Signal func_active Function: Active Transcription of Target Genes loc_nuclear->func_active func_inactive Function: Inactive / Sequestered loc_cyto->func_inactive

Caption: Logic of Azf1p localization in response to cell state.

References

Identifying Novel Substrates of the YDR1 Transporter: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and strategies for identifying novel substrates of the YDR1 transporter, a key player in multidrug resistance in Saccharomyces cerevisiae. This document outlines detailed experimental protocols, data presentation standards, and visual workflows to facilitate research in this critical area of drug development and cellular transport.

Introduction to the this compound Transporter

The this compound gene in Saccharomyces cerevisiae encodes a 170-kDa protein that is a member of the ATP-binding cassette (ABC) superfamily of transporters.[1] Functionally, this compound is an efflux pump, actively transporting a wide range of structurally diverse compounds out of the cell, thereby conferring resistance to these substances. Its role in multidrug resistance (MDR) makes it a crucial subject of study for understanding and overcoming drug insensitivity in various contexts, including antifungal therapy and cancer chemotherapy, for which yeast serves as a valuable model organism.

Disruption of the this compound gene renders yeast cells hypersensitive to a variety of compounds, indicating its broad substrate specificity.[1] Understanding the full range of molecules transported by this compound is essential for predicting potential drug interactions, designing more effective therapeutic agents, and elucidating its physiological roles beyond xenobiotic detoxification.

Known Substrates of the this compound Transporter

Several compounds have been identified as substrates of the this compound transporter. This knowledge forms the basis for designing competitive inhibition assays and for validating experimental systems.

SubstrateChemical ClassPrimary Effect in Yeast
CycloheximideGlutarimide antibioticProtein synthesis inhibitor
CeruleninFungal metaboliteFatty acid and sterol biosynthesis inhibitor
Compactin (Mevastatin)PolyketideHMG-CoA reductase inhibitor (sterol biosynthesis)
StaurosporineAlkaloidBroad-spectrum protein kinase inhibitor
FluphenazinePhenothiazineAntipsychotic drug, calmodulin inhibitor

Experimental Workflow for Identifying Novel this compound Substrates

A systematic approach is required to identify and validate novel substrates of the this compound transporter. The following workflow outlines a multi-step process from initial high-throughput screening to detailed kinetic analysis.

G cluster_0 Phase 1: High-Throughput Screening cluster_1 Phase 2: Secondary Validation Assays cluster_2 Phase 3: Kinetic Characterization A Prepare Yeast Strains: - Wild-type (WT) - Δthis compound (this compound knockout) - this compound-overexpressing strain B Compound Library Screening: - Plate-based growth assays - Expose strains to a library of test compounds A->B C Identify 'Hits': - Compounds showing increased toxicity in Δthis compound strain - Compounds to which this compound-overexpressing strain shows increased resistance B->C D Direct Transport Assays: - Radiolabeled Substrate Uptake/Efflux - Fluorescent Substrate Accumulation C->D E ATPase Activity Assays: - Measure ATP hydrolysis in the presence of test compounds C->E F Competitive Inhibition Assays: - Use known labeled substrates and compete with novel 'hit' compounds D->F E->F G Determine Kinetic Parameters: - Michaelis-Menten kinetics (Km) - Maximum transport velocity (Vmax) F->G H Confirmation of Substrate Specificity: - Use of specific inhibitors - Comparison with related transporters (e.g., Snq2) G->H

Fig. 1: Experimental workflow for novel this compound substrate identification.

Detailed Experimental Protocols

High-Throughput Screening (HTS) using Yeast Growth Assays

This initial screen aims to identify compounds that are likely substrates of this compound by comparing the growth of different yeast strains in the presence of these compounds.

Materials:

  • S. cerevisiae strains: Wild-type (e.g., BY4741), a Δthis compound knockout mutant, and a strain overexpressing this compound.

  • Yeast extract Peptone Dextrose (YPD) medium.

  • 96-well microplates.

  • Compound library of interest, dissolved in a suitable solvent (e.g., DMSO).

  • Plate reader for measuring optical density (OD).

Protocol:

  • Strain Preparation: Grow overnight cultures of the wild-type, Δthis compound, and this compound-overexpressing strains in YPD medium at 30°C with shaking.

  • Assay Plate Preparation: In a 96-well plate, add YPD medium. Add the test compounds from the library to achieve the desired final concentrations. Include solvent-only controls.

  • Inoculation: Dilute the overnight cultures to a starting OD600 of 0.1. Inoculate the assay plates with the diluted yeast strains.

  • Incubation: Incubate the plates at 30°C.

  • Data Collection: Measure the OD600 at regular intervals (e.g., every 2-4 hours) for 24-48 hours using a microplate reader.

  • Data Analysis: Compare the growth curves of the different strains in the presence of each compound. A compound is considered a "hit" if the Δthis compound strain shows significantly reduced growth compared to the wild-type, and/or the this compound-overexpressing strain shows enhanced growth.

Fluorescent Substrate Accumulation Assay

This assay directly measures the ability of this compound to transport a fluorescent substrate out of the cell. Novel, non-fluorescent substrates can be identified through their ability to compete with the fluorescent substrate.

Materials:

  • Yeast strains (as above).

  • Fluorescent substrate known to be transported by ABC transporters (e.g., Rhodamine 6G).

  • "Hit" compounds from the HTS.

  • Fluorometer or fluorescence microscope.

  • Wash buffer (e.g., PBS).

Protocol:

  • Cell Preparation: Grow yeast cells to mid-log phase. Harvest and wash the cells, then resuspend them in a suitable buffer.

  • Loading with Fluorescent Substrate: Incubate the cells with the fluorescent substrate (e.g., Rhodamine 6G) in the presence or absence of the test "hit" compound.

  • Incubation: Allow the cells to incubate for a specific period to allow for substrate uptake and efflux.

  • Washing: Wash the cells to remove the extracellular fluorescent substrate.

  • Fluorescence Measurement: Measure the intracellular fluorescence using a fluorometer or visualize it with a fluorescence microscope.

  • Data Analysis: A decrease in intracellular fluorescence in the wild-type or overexpressing strain compared to the Δthis compound strain indicates efflux by this compound. A competing novel substrate will cause an increase in the intracellular fluorescence of the known fluorescent substrate.

ATPase Activity Assay

The transport function of ABC transporters is coupled to ATP hydrolysis. The presence of a substrate often stimulates the ATPase activity of the transporter.

Materials:

  • Yeast membrane vesicles enriched with this compound.

  • ATP.

  • Reaction buffer.

  • Malachite green reagent for phosphate detection.

  • Test compounds.

Protocol:

  • Membrane Preparation: Prepare plasma membrane vesicles from the this compound-overexpressing yeast strain.

  • Assay Setup: In a microplate, combine the membrane vesicles with the reaction buffer and the test compound at various concentrations.

  • Initiate Reaction: Start the reaction by adding ATP.

  • Incubation: Incubate at 30°C for a defined period.

  • Stop Reaction: Stop the reaction and measure the amount of inorganic phosphate (Pi) released using the malachite green assay.

  • Data Analysis: An increase in Pi release in the presence of a test compound compared to the basal level indicates that the compound is a substrate that stimulates this compound's ATPase activity.

Signaling Pathway for this compound Regulation

The expression of this compound is regulated by a complex network of transcription factors, primarily in response to cellular stress, including exposure to xenobiotics. The transcription factors Pdr1 and Pdr3 are key regulators of many ABC transporters in yeast, including those with overlapping functions with this compound.

G cluster_0 Stress Signals cluster_1 Upstream Regulators cluster_2 Target Gene cluster_3 Cellular Response A Xenobiotics (Drugs) C Pdr1p A->C D Pdr3p A->D B Heat Shock E This compound Gene B->E C->E Binds to PDRE D->E Binds to PDRE F This compound Transporter Protein E->F Transcription & Translation G Drug Efflux F->G H Multidrug Resistance G->H

Fig. 2: Simplified signaling pathway for the regulation of this compound expression.

Conclusion

The identification of novel substrates for the this compound transporter is a critical step in understanding and combating multidrug resistance. The systematic application of the high-throughput screening and validation protocols outlined in this guide will enable researchers to expand the known substrate profile of this compound. This knowledge will be invaluable for the development of new therapeutic strategies that can either evade transport by this compound or inhibit its function, thereby restoring the efficacy of existing drugs. The provided workflows and protocols offer a robust framework for advancing research in this important field.

References

Evolutionary Conservation of YDR1 Homologues: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the evolutionary conservation of YDR1 homologues, components of the highly conserved Negative Cofactor 2 (NC2) complex. We present a detailed examination of the sequence conservation, phylogenetic relationships, and functional parallels of this compound and its counterpart, Bur6, across diverse eukaryotic species. This guide summarizes quantitative data on sequence identity and similarity, outlines detailed experimental protocols for their study, and visualizes the core signaling pathway and experimental workflows using Graphviz. The remarkable conservation of the NC2 complex underscores its fundamental role in transcriptional regulation, making its components, including this compound homologues, potential targets for therapeutic intervention.

Introduction

This compound, in conjunction with its partner protein Bur6, forms the heterodimeric Negative Cofactor 2 (NC2) complex in Saccharomyces cerevisiae. This complex is a crucial regulator of transcription, exerting both repressive and activating functions. The human counterparts of this compound and Bur6 are Dr1 (NC2β) and DRAP1 (NC2α), respectively, highlighting the evolutionary conservation of this regulatory module. The NC2 complex functions by interacting with the TATA-binding protein (TBP), a general transcription factor essential for the initiation of transcription by RNA polymerase II. By binding to TBP, the NC2 complex can prevent the assembly of the pre-initiation complex, thereby repressing transcription. Conversely, under certain promoter contexts, it can also play a role in transcriptional activation. Given its central role in gene expression, understanding the evolutionary conservation of the NC2 complex and its components is critical for elucidating fundamental mechanisms of gene regulation and for identifying potential targets for drug development.

Quantitative Analysis of this compound Homologue Conservation

The evolutionary conservation of the this compound (NC2α) and Bur6 (NC2β) homologues was assessed by comparing their protein sequences from representative eukaryotic organisms: Saccharomyces cerevisiae (yeast), Homo sapiens (human), Drosophila melanogaster (fruit fly), and Oryza sativa (rice). Multiple sequence alignments were performed using Clustal Omega to determine the percentage of sequence identity and similarity relative to the respective S. cerevisiae proteins.

Table 1: Sequence Conservation of this compound/NC2α Homologues
SpeciesHomologueUniProt IDLength (amino acids)% Identity to S. cerevisiae this compound% Similarity to S. cerevisiae this compound
Saccharomyces cerevisiaeThis compound (NCB2)Q92317146100%100%
Homo sapiensDr1 (NC2B)Q0165817632.9%51.4%
Drosophila melanogasterDr1 (NC2beta)Q9VJQ518331.1%50.3%
Oryza sativaOsDr1Q5N8G929020.7%38.6%
Table 2: Sequence Conservation of Bur6/NC2β Homologues
SpeciesHomologueUniProt IDLength (amino acids)% Identity to S. cerevisiae Bur6% Similarity to S. cerevisiae Bur6
Saccharomyces cerevisiaeBur6 (NCB1)P40096142100%100%
Homo sapiensDRAP1 (NC2A)Q1491920535.2%54.2%
Drosophila melanogasterDrap1P4856014636.6%56.3%
Oryza sativaOsDrAp1Q6Z8Q114540.8%61.3%

The data clearly indicates a significant degree of conservation, particularly in the Bur6/NC2β subunit, across vast evolutionary distances. This high level of conservation strongly suggests a conserved and critical biological function.

Phylogenetic Analysis

To visualize the evolutionary relationships between the this compound and Bur6 homologues, a phylogenetic tree was constructed based on the multiple sequence alignment of their protein sequences.

Phylogenetic_Tree cluster_this compound This compound/NC2α Homologues cluster_Bur6 Bur6/NC2β Homologues cluster_YDR1_tree cluster_Bur6_tree Yeast_this compound S. cerevisiae this compound Human_Dr1 H. sapiens Dr1 Fly_Dr1 D. melanogaster Dr1 Rice_OsDr1 O. sativa OsDr1 Yeast_Bur6 S. cerevisiae Bur6 Human_DRAP1 H. sapiens DRAP1 Fly_Drap1 D. melanogaster Drap1 Rice_OsDrAp1 O. sativa OsDrAp1 Root Node1 Root->Node1 cluster_this compound cluster_this compound Node1->cluster_this compound cluster_Bur6 cluster_Bur6 Node1->cluster_Bur6 Node2 Node2->Yeast_this compound Node3 Node2->Node3 Node3->Human_Dr1 Node4 Node3->Node4 Node4->Fly_Dr1 Node4->Rice_OsDr1 Node5 Node5->Yeast_Bur6 Node5->Human_DRAP1 Node5->Fly_Drap1 Node5->Rice_OsDrAp1

Phylogenetic relationships of this compound and Bur6 homologues.

Signaling Pathway of the NC2 Complex

The NC2 complex is a key regulator of transcription initiation. Its activity is modulated by upstream signaling pathways, and it, in turn, influences the expression of a wide range of downstream target genes. One of the key regulatory mechanisms involves the phosphorylation of the NC2 complex by Casein Kinase II (CK2).

NC2_Signaling_Pathway Upstream_Signals Upstream Signals (e.g., Wnt signaling, Growth Factors) CK2 Casein Kinase II (CK2) Upstream_Signals->CK2 activates NC2_inactive NC2 Complex (this compound/Bur6) CK2->NC2_inactive phosphorylates NC2_active Phosphorylated NC2 Complex NC2_inactive->NC2_active TBP TATA-Binding Protein (TBP) NC2_active->TBP binds to TBP-DNA complex TFIIA TFIIA NC2_active->TFIIA blocks binding TFIIB TFIIB NC2_active->TFIIB blocks binding TATA_Box TATA Box TBP->TATA_Box binds RNAPII RNA Polymerase II Transcription_Repression Transcriptional Repression RNAPII->Transcription_Repression leads to Transcription_Activation Transcriptional Activation RNAPII->Transcription_Activation can also lead to Downstream_Targets_Repressed Downstream Genes (Repressed) Transcription_Repression->Downstream_Targets_Repressed Downstream_Targets_Activated Downstream Genes (Activated) Transcription_Activation->Downstream_Targets_Activated

The NC2 complex signaling pathway in transcriptional regulation.

Upstream signals, such as those from the Wnt signaling pathway or various growth factors, can activate Casein Kinase II (CK2).[1] CK2 then phosphorylates the NC2 complex, modulating its activity. The phosphorylated NC2 complex binds to the TBP-TATA box complex on DNA. This interaction can have a dual effect. Primarily, it acts as a repressor by sterically hindering the binding of essential transcription factors TFIIA and TFIIB to TBP, thereby preventing the assembly of the pre-initiation complex and subsequent recruitment of RNA Polymerase II.[2][3] However, in certain promoter contexts, particularly TATA-less promoters, NC2 can paradoxically function as a transcriptional activator.[4][5] This dual functionality allows the NC2 complex to fine-tune the expression of a diverse array of downstream target genes involved in various cellular processes.

Experimental Protocols

Multiple Sequence Alignment

Objective: To align the protein sequences of this compound and Bur6 homologues to determine sequence identity and similarity.

Methodology:

  • Sequence Retrieval: Obtain the FASTA formatted protein sequences of this compound/NC2α and Bur6/NC2β homologues from a public database such as UniProt or NCBI.

  • Alignment Tool: Utilize a multiple sequence alignment tool such as Clustal Omega.[4][5][6][7][8]

  • Input: Paste the FASTA sequences into the input window of the alignment tool.

  • Execution: Run the alignment with default parameters.

  • Analysis: The output will provide an alignment of the sequences. The percentage identity matrix can be used to extract the quantitative data for sequence identity. Similarity scores, which account for conserved amino acid substitutions, can be calculated using scoring matrices like BLOSUM or PAM.

Seq_Alignment_Workflow Start Retrieve FASTA Sequences Input Paste Sequences into Clustal Omega Start->Input Align Run Multiple Sequence Alignment Input->Align Output Generate Alignment and Identity Matrix Align->Output Analyze Calculate % Identity and % Similarity Output->Analyze End Tabulate Conservation Data Analyze->End

Workflow for multiple sequence alignment.
Phylogenetic Tree Construction

Objective: To infer the evolutionary relationships between this compound and Bur6 homologues.

Methodology:

  • Aligned Sequences: Use the output from the multiple sequence alignment as input.

  • Phylogeny Tool: Employ an online tool such as Phylogeny.fr or Simple Phylogeny.[3][9]

  • Input: Provide the aligned sequences in the appropriate format (e.g., FASTA, PHYLIP).

  • Method Selection: Choose a tree-building method, such as Neighbor-Joining (a distance-matrix method) or Maximum Likelihood (a character-based method).

  • Execution: Run the analysis.

  • Visualization: The tool will generate a phylogenetic tree, often in Newick format. This can be visualized directly or further customized. For this guide, the Newick format was translated into the DOT language for rendering with Graphviz.

Phylogeny_Workflow Start Aligned Protein Sequences Input Input into Phylogeny Tool Start->Input Build Select Method and Construct Tree Input->Build Output Generate Tree (Newick format) Build->Output Visualize Convert to DOT and Render with Graphviz Output->Visualize End Phylogenetic Tree Diagram Visualize->End

Workflow for phylogenetic tree construction.
Co-Immunoprecipitation (Co-IP)

Objective: To experimentally verify the interaction between this compound and Bur6 homologues.

Methodology:

  • Cell Lysis: Lyse cells expressing tagged versions of the proteins of interest (e.g., HA-tagged this compound and Myc-tagged Bur6) in a non-denaturing lysis buffer.

  • Pre-clearing: Incubate the cell lysate with protein A/G beads to reduce non-specific binding.

  • Immunoprecipitation: Add an antibody specific to one of the tagged proteins (e.g., anti-HA antibody) to the pre-cleared lysate and incubate to form an antibody-antigen complex.

  • Complex Capture: Add protein A/G beads to the lysate to capture the antibody-antigen complex.

  • Washing: Wash the beads several times to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads using an elution buffer.

  • Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against both tagged proteins (e.g., anti-HA and anti-Myc antibodies) to detect the presence of the interacting partner.

Conclusion

The this compound homologues, as integral components of the NC2 complex, exhibit a remarkable degree of evolutionary conservation in both sequence and function across a wide range of eukaryotic species. This conservation underscores their indispensable role in the fundamental process of transcriptional regulation. The dual functionality of the NC2 complex, acting as both a repressor and an activator of transcription, highlights the intricate mechanisms that govern gene expression. The detailed analysis of sequence conservation, phylogenetic relationships, and the underlying signaling pathways presented in this guide provides a valuable resource for researchers in molecular biology, drug discovery, and related fields. Further investigation into the nuanced regulation and diverse targets of the NC2 complex will undoubtedly continue to yield critical insights into the complex symphony of gene expression and its implications for health and disease.

References

The Role of YDR1/PDR5 in Environmental Stress Response: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the face of a constantly changing and often hostile environment, eukaryotic cells have evolved intricate mechanisms to sense and respond to a myriad of stresses. In the model organism Saccharomyces cerevisiae, a key player in the cellular defense against a wide array of chemical insults is the ATP-binding cassette (ABC) transporter YDR1, more commonly known as Pleiotropic Drug Resistance 5 (PDR5). This technical guide provides an in-depth exploration of the critical role of this compound/PDR5 in mediating resistance to various environmental stressors, with a focus on its regulation, function, and the experimental methodologies used for its study. This document is intended to serve as a comprehensive resource for researchers in fungal genetics, cell biology, and drug development.

This compound/PDR5: A Multifaceted Defender

This compound/PDR5 is a 160-kDa plasma membrane-bound protein that functions as an efflux pump, actively transporting a diverse range of structurally and functionally unrelated xenobiotics out of the cell. This broad substrate specificity is a hallmark of its role in pleiotropic drug resistance. Disruption of the this compound/PDR5 gene renders yeast cells hypersensitive to a variety of compounds, highlighting its importance in cellular detoxification.[1] The function of this compound/PDR5 is not limited to drug resistance; it is also implicated in resistance to cations, suggesting a broader role in maintaining cellular homeostasis under various stress conditions.

Quantitative Analysis of this compound/PDR5 Expression Under Environmental Stress

The expression of the this compound/PDR5 gene is tightly regulated and is robustly induced in response to a variety of environmental challenges. This induction is a critical component of the yeast environmental stress response. The following tables summarize the quantitative changes in this compound/PDR5 expression under different stress conditions.

Stress ConditionCompoundConcentrationFold Induction of PDR5 mRNAReference
Drug Stress Cycloheximide0.2 µg/mL~5-fold (in agp2Δ mutant)[2]
Cycloheximide0.2 µg/mLTime-dependent increase[3]
Heat Shock 39°C-Increased transcription[1]
Heavy Metal Stress CadmiumEnvironmental levelsRapid and significant overexpression[4]
Nutrient Limitation Glucose and Nitrogen LimitationLow concentrationsMaintained high levels[5]

Signaling Pathways Regulating this compound/PDR5 Expression

The transcriptional activation of this compound/PDR5 is a complex process primarily mediated by the paralogous zinc-finger transcription factors, Pdr1p and Pdr3p. These transcription factors bind to specific DNA sequences known as Pleiotropic Drug Response Elements (PDREs) located in the promoter region of this compound/PDR5 and other stress-responsive genes.[6][7]

Several signaling pathways converge on the activation of Pdr1p and Pdr3p in response to different environmental cues:

  • Xenobiotic Stress: The precise mechanism of xenobiotic sensing is still under investigation, but it is believed that some compounds may directly interact with Pdr1p or Pdr3p, or perturb the plasma membrane, triggering a signaling cascade that leads to their activation.

  • Mitochondrial Dysfunction: A well-established signaling route, known as the mitochondrial retrograde response, activates Pdr3p in response to mitochondrial dysfunction.[8][9] This pathway ensures that the cell can adapt to metabolic changes and potential increases in endogenous toxic byproducts. Components of this pathway include the Rtg proteins.

  • Heat Shock: The induction of this compound/PDR5 by heat shock suggests a link to the general heat shock response pathway, possibly involving heat shock factors that cooperate with Pdr1p and Pdr3p.[1]

  • Phosphorylation: Pdr1p is known to be a phosphoprotein, suggesting that its activity is modulated by protein kinases and phosphatases in response to stress signals.[6]

Signaling Pathway Diagram

YDR1_PDR5_Regulation Xenobiotics Xenobiotics Pdr1p Pdr1p Xenobiotics->Pdr1p activation Efflux Drug Efflux Xenobiotics->Efflux Mitochondrial_Dysfunction Mitochondrial Dysfunction Pdr3p Pdr3p Mitochondrial_Dysfunction->Pdr3p retrograde signaling Heat_Shock Heat Shock Heat_Shock->Pdr1p Heat_Shock->Pdr3p Membrane_Stress Membrane Stress Membrane_Stress->Pdr1p Pdr1p_active Pdr1p (active) Pdr1p->Pdr1p_active Pdr3p_active Pdr3p (active) Pdr3p->Pdr3p_active PDRE PDRE Pdr1p_active->PDRE Pdr3p_active->PDRE YDR1_PDR5 This compound/PDR5 Gene PDRE->YDR1_PDR5 transcription Pdr5p Pdr5p (ABC Transporter) YDR1_PDR5->Pdr5p translation Pdr5p->Efflux

Caption: Simplified signaling pathway for this compound/PDR5 regulation.

Experimental Protocols

A variety of experimental techniques are employed to investigate the function and regulation of this compound/PDR5. Below are detailed methodologies for key experiments.

Gene Disruption of this compound/PDR5

This protocol describes the one-step gene disruption of this compound/PDR5 using a selectable marker cassette generated by PCR.

Materials:

  • Yeast strain (e.g., BY4741)

  • Plasmid containing a selectable marker (e.g., pFA6a-kanMX6)

  • High-fidelity DNA polymerase

  • Forward and reverse primers with homology to the regions flanking the this compound/PDR5 open reading frame (ORF) and to the marker cassette

  • Lithium acetate/polyethylene glycol (LiAc/PEG) solution for yeast transformation

  • Selective agar plates (e.g., YPD + G418 for kanMX6)

Methodology:

  • Primer Design: Design 100-nucleotide primers. The forward primer should have 80 nucleotides homologous to the region immediately upstream of the this compound/PDR5 start codon, followed by 20 nucleotides that anneal to the beginning of the selectable marker. The reverse primer should have 80 nucleotides homologous to the region immediately downstream of the this compound/PDR5 stop codon, followed by 20 nucleotides that anneal to the end of the selectable marker.

  • PCR Amplification of the Disruption Cassette: Perform PCR using the designed primers and the marker plasmid as a template. Optimize PCR conditions to ensure high yield and specificity of the disruption cassette.

  • Yeast Transformation: Prepare competent yeast cells using the LiAc/PEG method. Transform the yeast with the purified PCR product.

  • Selection of Transformants: Plate the transformed cells on selective media. Incubate at 30°C for 2-3 days until colonies appear.

  • Verification of Gene Disruption: Verify the correct integration of the disruption cassette by colony PCR. Design a forward primer upstream of the this compound/PDR5 locus and a reverse primer within the marker cassette. A successful disruption will yield a PCR product of a specific size, which will be absent in the wild-type strain.

Experimental Workflow for Gene Disruption

Gene_Disruption_Workflow Start Start Primer_Design Design Primers Start->Primer_Design PCR PCR Amplification of Marker Cassette Primer_Design->PCR Transformation Yeast Transformation (LiAc/PEG) PCR->Transformation Selection Selection on Selective Media Transformation->Selection Verification Verification by Colony PCR Selection->Verification End End Verification->End

References

Unveiling the Basal Expression of YDR1 (PDR1) in Saccharomyces cerevisiae: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the basal expression level of the YDR1 gene, more commonly known as PDR1 (Pleiotropic Drug Resistance 1), in wild-type Saccharomyces cerevisiae. As a pivotal transcription factor, Pdr1p is a master regulator of the pleiotropic drug resistance network, making its baseline expression a critical parameter in understanding yeast physiology and drug response mechanisms. This document synthesizes available quantitative data, details key experimental methodologies for its measurement, and visualizes its regulatory context.

Quantitative Data Summary

The absolute basal expression level of a gene can be a challenging metric to define, as it is influenced by subtle variations in strain background, growth phase, and culture conditions. While a precise, universally accepted mRNA copy number for PDR1 under basal conditions is not consistently reported across the literature, protein abundance data offers a valuable proxy for its expression.

GeneSystematic NameProtein ProductBasal Abundance (molecules/cell)MethodStrain BackgroundGrowth Conditions
PDR1YGL013CPdr1p~1300Not specifiedATCC 204508 / S288cLog phase, SD medium[1]

Note: The value presented represents the abundance of the Pdr1 protein (Pdr1p) and not the direct mRNA transcript level. This measurement provides an estimate of the functional protein present in the cell under standard laboratory conditions.

PDR1 Signaling and Regulation

The Pdr1 protein is a central node in a complex signaling network that governs the yeast cell's response to a wide array of chemical stressors. It functions as a transcription factor that, upon activation, binds to specific DNA sequences known as Pleiotropic Drug Response Elements (PDREs) in the promoter regions of its target genes. This binding initiates the transcription of genes largely involved in drug efflux and stress adaptation.

Below is a diagram illustrating the core signaling pathway involving Pdr1p.

PDR1_Signaling_Pathway Xenobiotics Xenobiotics Pdr1p_inactive Pdr1p (inactive) Xenobiotics->Pdr1p_inactive Antifungal_Drugs Antifungal_Drugs Antifungal_Drugs->Pdr1p_inactive Pdr1p_active Pdr1p (active) Pdr1p_inactive->Pdr1p_active PDR5 PDR5 Pdr1p_active->PDR5 Binds to PDRE SNQ2 SNQ2 Pdr1p_active->SNQ2 Binds to PDRE YOR1 YOR1 Pdr1p_active->YOR1 Binds to PDRE Other_Targets Other Stress Response Genes Pdr1p_active->Other_Targets Binds to PDRE

Pdr1p signaling pathway in response to cellular stressors.

Experimental Protocols

Accurate quantification of PDR1 basal expression is crucial for understanding its regulatory role. The two most common techniques for this purpose are Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR) and Northern Blotting.

Experimental Workflow for Gene Expression Analysis

The general workflow for analyzing gene expression in yeast, whether by RT-qPCR or Northern blotting, follows a series of core steps from sample preparation to data analysis.

Gene_Expression_Workflow cluster_qPCR RT-qPCR Path cluster_Northern Northern Blot Path Yeast_Culture 1. Yeast Cell Culture (Wild-Type Strain, e.g., S288c) Harvesting 2. Cell Harvesting (Mid-log phase) Yeast_Culture->Harvesting RNA_Extraction 3. Total RNA Extraction (e.g., Hot Phenol Method) Harvesting->RNA_Extraction RNA_QC 4. RNA Quality & Quantity Control (Spectrophotometry, Gel Electrophoresis) RNA_Extraction->RNA_QC cDNA_Synthesis 5a. cDNA Synthesis (Reverse Transcription) RNA_QC->cDNA_Synthesis Gel_Electrophoresis 5b. Denaturing Agarose Gel Electrophoresis RNA_QC->Gel_Electrophoresis qPCR 6a. Quantitative PCR (PDR1 & Reference Gene Primers) cDNA_Synthesis->qPCR Data_Analysis_qPCR 7a. Data Analysis (ΔΔCt Method) qPCR->Data_Analysis_qPCR Transfer 6b. Transfer to Membrane Gel_Electrophoresis->Transfer Hybridization 7b. Hybridization with Labeled Probe (PDR1-specific) Transfer->Hybridization Detection 8b. Signal Detection & Analysis Hybridization->Detection

General workflow for yeast gene expression analysis.
Detailed Protocol 1: Reverse Transcription-Quantitative PCR (RT-qPCR)

RT-qPCR is a highly sensitive and specific method for quantifying mRNA levels. This protocol is adapted from standard yeast molecular biology procedures.[2][3][4][5]

1. Yeast Culture and Harvesting: a. Inoculate a single colony of a wild-type S. cerevisiae strain (e.g., BY4741 or S288c) into 5 mL of YPD medium. b. Incubate overnight at 30°C with shaking (200 rpm). c. The next day, dilute the overnight culture into a larger volume of fresh YPD to an OD₆₀₀ of ~0.1. d. Grow the culture at 30°C with shaking to a mid-logarithmic phase (OD₆₀₀ of 0.5-0.8). e. Harvest 5-10 OD₆₀₀ units of cells by centrifugation at 3,000 x g for 5 minutes at 4°C. f. Discard the supernatant and immediately freeze the cell pellet in liquid nitrogen. Pellets can be stored at -80°C.

2. Total RNA Extraction (Hot Acidic Phenol Method): a. Resuspend the frozen cell pellet in 400 µL of TES buffer (10 mM Tris-HCl pH 7.5, 10 mM EDTA, 0.5% SDS). b. Add 400 µL of acid phenol:chloroform (5:1, pH 4.5). c. Vortex vigorously for 1 minute. d. Incubate at 65°C for 1 hour, with vortexing every 10-15 minutes. e. Place on ice for 5 minutes, then centrifuge at max speed for 5 minutes at 4°C. f. Transfer the upper aqueous phase to a new tube containing 400 µL of chloroform. g. Vortex and centrifuge at max speed for 5 minutes at 4°C. h. Transfer the aqueous phase to a new tube and precipitate the RNA by adding 1/10th volume of 3 M sodium acetate (pH 5.2) and 2.5 volumes of ice-cold 100% ethanol. i. Incubate at -20°C for at least 1 hour. j. Centrifuge at max speed for 20 minutes at 4°C to pellet the RNA. k. Wash the pellet with 500 µL of cold 70% ethanol. l. Air-dry the pellet briefly and resuspend in 30-50 µL of RNase-free water.

3. RNA Quality Control and DNase Treatment: a. Quantify the RNA using a spectrophotometer (e.g., NanoDrop). Check for A₂₆₀/A₂₈₀ ratio of ~2.0. b. Assess RNA integrity by running 1-2 µg on a 1% agarose gel. Two distinct ribosomal RNA (rRNA) bands (25S and 18S) should be visible. c. Treat 5-10 µg of total RNA with DNase I according to the manufacturer's protocol to remove any contaminating genomic DNA.

4. cDNA Synthesis (Reverse Transcription): a. Use 1-2 µg of total RNA for the reverse transcription reaction. b. Use a commercial cDNA synthesis kit (e.g., using oligo(dT) and random hexamer primers) following the manufacturer's instructions. c. Include a "no reverse transcriptase" control to check for genomic DNA contamination in subsequent qPCR steps.

5. Quantitative PCR (qPCR): a. Prepare qPCR reactions in a 10-20 µL final volume containing:

  • 2X SYBR Green Master Mix
  • 300-500 nM of each forward and reverse primer (for PDR1 and a reference gene like ACT1 or ALG9)
  • Diluted cDNA template (e.g., a 1:20 dilution) b. Run the qPCR on a real-time PCR machine with a typical program:
  • Initial denaturation: 95°C for 5-10 minutes.
  • 40 cycles of:
  • Denaturation: 95°C for 15 seconds.
  • Annealing/Extension: 60°C for 1 minute. c. Include a melt curve analysis at the end to verify the specificity of the amplified product.

6. Data Analysis: a. Determine the cycle threshold (Ct) for PDR1 and the reference gene in each sample. b. Calculate the relative expression of PDR1 using the ΔΔCt method, normalizing to the expression of the reference gene.

Detailed Protocol 2: Northern Blotting

Northern blotting is a classic technique for detecting and sizing specific RNA molecules from a complex sample.[6][7][8][9]

1. RNA Preparation: a. Extract and quantify total RNA from wild-type yeast as described in steps 1-3 of the RT-qPCR protocol. High-quality, intact RNA is critical for Northern blotting.

2. Denaturing Agarose Gel Electrophoresis: a. Prepare a 1.2% agarose gel containing formaldehyde as the denaturing agent. b. Load 10-20 µg of total RNA per lane. Include an RNA ladder for size determination. c. Run the gel until the dye front has migrated approximately two-thirds of the gel length.

3. Transfer to Membrane: a. Transfer the RNA from the gel to a positively charged nylon membrane (e.g., Hybond-N+) via capillary transfer overnight using 10X SSC buffer. b. After transfer, rinse the membrane in 2X SSC and UV-crosslink the RNA to the membrane according to the crosslinker's manual.

4. Probe Preparation: a. Design a DNA probe specific to the PDR1 coding sequence (a 300-500 bp fragment is ideal). b. Amplify this fragment by PCR. c. Label the probe with a radioactive isotope (e.g., ³²P-dCTP) using a random priming labeling kit, or with a non-radioactive label like digoxigenin (DIG). d. Purify the labeled probe to remove unincorporated nucleotides.

5. Hybridization: a. Pre-hybridize the membrane in a hybridization buffer (e.g., PerfectHyb™ Plus) for at least 1 hour at the appropriate temperature (e.g., 65°C for a DNA probe). b. Denature the labeled probe by boiling for 5 minutes and then quickly chilling on ice. c. Add the denatured probe to the hybridization buffer and incubate the membrane overnight with gentle agitation.

6. Washing and Detection: a. Wash the membrane with a series of low and high stringency wash buffers to remove the non-specifically bound probe. b. For radioactive probes, expose the membrane to a phosphor screen or X-ray film at -80°C. c. For non-radioactive probes, perform the detection steps according to the labeling kit's instructions (typically involving an antibody conjugate and a chemiluminescent substrate). d. Develop the film or image the membrane to visualize the PDR1 mRNA band.

7. Analysis: a. The intensity of the band corresponding to the PDR1 transcript provides a semi-quantitative measure of its abundance. b. For more quantitative results, the membrane can be stripped and re-probed with a probe for a loading control gene (e.g., ACT1). The relative band intensities can then be determined using densitometry software.

References

An In-depth Technical Guide to the Discovery and Initial Characterization of the YDR1 Gene in Saccharomyces cerevisiae

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and initial characterization of the Yeast Drug Resistance 1 (YDR1) gene, also known as PDR5, in the model organism Saccharomyces cerevisiae. The document focuses on the seminal findings that established this compound as a key player in multidrug resistance, detailing the experimental methodologies of the era, presenting the initial quantitative data, and outlining the early understanding of its regulatory pathways.

Introduction: The Emergence of a Multidrug Resistance Determinant

In the early 1990s, the phenomenon of pleiotropic drug resistance (PDR), where yeast cells exhibit simultaneous resistance to a wide array of structurally and functionally unrelated cytotoxic compounds, was a subject of intense investigation. This intrinsic defense mechanism was hypothesized to be mediated by ATP-dependent efflux pumps. The quest to identify the genetic determinants of this phenotype led to the discovery of the this compound gene.

The initial identification and characterization of this compound were described in a landmark 1994 paper by Hirata and colleagues.[1] Their work provided the first direct evidence that this compound encodes a member of the ATP-binding cassette (ABC) superfamily of transporters and is a crucial component of the multidrug resistance network in S. cerevisiae.[1]

Initial Characterization of this compound Function

The initial studies on this compound focused on understanding its role in conferring resistance to various xenobiotics. This was primarily achieved through gene disruption experiments and subsequent phenotypic analysis of the resulting mutant strains.

Phenotypic Analysis of the this compoundΔ Mutant

Disruption of the this compound gene (creating a this compoundΔ null mutant) resulted in a striking phenotype: hypersensitivity to a range of cytotoxic compounds. This demonstrated that a functional this compound protein is essential for the cell's ability to tolerate these drugs.

Table 1: Drug Hypersensitivity Profile of the this compoundΔ Mutant

DrugClass/TargetPhenotype of this compoundΔ Mutant
CycloheximideProtein synthesis inhibitorHypersensitive
CeruleninFatty acid synthase inhibitorHypersensitive
CompactinHMG-CoA reductase inhibitorHypersensitive
StaurosporineProtein kinase inhibitorHypersensitive
FluphenazineCalmodulin antagonistHypersensitive

This table summarizes the qualitative phenotypic changes observed in the initial characterization of the this compoundΔ mutant.[1]

This compound as an ATP-Binding Cassette (ABC) Transporter

Sequence analysis of the cloned this compound gene revealed the presence of conserved motifs characteristic of the ABC superfamily of transport proteins. These include two nucleotide-binding domains (NBDs) that bind and hydrolyze ATP, and two transmembrane domains (TMDs) that form the channel for substrate transport. This structural evidence strongly suggested that this compound functions as an ATP-powered efflux pump, actively exporting cytotoxic compounds from the cell.

Transcriptional Regulation of this compound

A key finding of the early research was that the expression of the this compound gene is not constitutive but is induced in response to chemical stress.

Induction of this compound mRNA Expression

Northern blot analysis revealed that exposure of wild-type yeast cells to various drugs, including some of the same compounds to which the this compoundΔ mutant is hypersensitive, led to a significant increase in the steady-state levels of this compound mRNA. This induction was also observed in response to heat shock, indicating that this compound is part of a broader stress response network.[1]

Table 2: Induction of this compound mRNA Levels in Response to Stress

Stress ConditionFold Induction of this compound mRNA
Cycloheximide treatmentSignificant increase
Fluphenazine treatmentSignificant increase
Heat ShockSignificant increase
The Role of the Pdr1p Transcription Factor

Further investigations into the regulatory mechanisms governing this compound expression identified the transcription factor Pdr1p as a key upstream activator.[2][3] Pdr1p binds to specific DNA sequences known as Pleiotropic Drug Response Elements (PDREs) located in the promoter regions of its target genes, including this compound. The initial understanding was that upon exposure to xenobiotics, Pdr1p is activated, leading to the transcriptional upregulation of this compound and other PDR genes.[2][3]

Experimental Protocols from the Era

The following sections provide a detailed description of the methodologies that were central to the discovery and initial characterization of this compound, reflecting the techniques commonly used in yeast genetics in the early 1990s.

Gene Disruption of this compound

The one-step gene disruption method was employed to create the this compoundΔ null mutant. This technique relies on homologous recombination to replace the target gene with a selectable marker.

Protocol for One-Step Gene Disruption:

  • Construction of the Disruption Cassette:

    • A selectable marker gene (e.g., URA3, LEU2, HIS3) is amplified by PCR.

    • The PCR primers are designed with 5' extensions that are homologous to the sequences immediately upstream and downstream of the this compound open reading frame (ORF).

    • This results in a linear DNA fragment containing the selectable marker flanked by this compound-homologous regions.

  • Yeast Transformation:

    • Wild-type S. cerevisiae cells are grown to mid-log phase in YPD medium.

    • The cells are made competent for DNA uptake using the lithium acetate/polyethylene glycol (PEG) method.

    • The purified disruption cassette is then introduced into the competent cells.

  • Selection of Transformants:

    • The transformed cells are plated on a medium that selects for the integrated marker (e.g., synthetic complete medium lacking uracil for the URA3 marker).

    • Colonies that grow on the selective medium are potential disruptants.

  • Verification of Disruption:

    • Genomic DNA is isolated from the putative disruptants.

    • Southern blot analysis or PCR is performed to confirm the correct integration of the disruption cassette at the this compound locus and the absence of the wild-type this compound gene.

Drug Susceptibility Testing

The sensitivity of the this compoundΔ mutant to various drugs was assessed using a simple yet effective plate-based assay.

Protocol for Drug Susceptibility Plate Assay:

  • Preparation of Yeast Cultures:

    • Wild-type and this compoundΔ strains are grown overnight in YPD medium.

    • The cultures are then diluted to a standardized cell density (e.g., 1 x 10^7 cells/ml).

  • Serial Dilutions:

    • A series of 10-fold dilutions of each culture is prepared.

  • Spotting onto Plates:

    • A small volume (e.g., 5 µl) of each dilution is spotted onto YPD agar plates.

    • A control YPD plate and plates containing various concentrations of the test drugs (e.g., cycloheximide, cerulenin) are used.

  • Incubation and Analysis:

    • The plates are incubated at 30°C for 2-3 days.

    • The growth of the spotted cultures is then compared between the wild-type and this compoundΔ strains on the control and drug-containing plates. Hypersensitivity is indicated by a reduced ability of the mutant to grow at a given drug concentration compared to the wild-type.

Northern Blot Analysis of this compound mRNA

Northern blotting was the standard technique at the time for quantifying the abundance of a specific mRNA transcript.

Protocol for Northern Blot Analysis:

  • RNA Isolation:

    • Yeast cells are grown to mid-log phase and then exposed to the inducing condition (e.g., a specific drug or heat shock) for a defined period.

    • Total RNA is extracted from the cells using methods such as hot acid phenol extraction.

  • Gel Electrophoresis:

    • A specific amount of total RNA (e.g., 10-20 µg) from each sample is separated by size on a denaturing formaldehyde-agarose gel.

  • Blotting:

    • The separated RNA is transferred from the gel to a nylon or nitrocellulose membrane via capillary action.

    • The RNA is then fixed to the membrane by UV crosslinking or baking.

  • Probe Preparation and Hybridization:

    • A DNA probe specific for the this compound gene is generated and labeled with a radioactive isotope (e.g., ³²P).

    • The membrane is incubated in a hybridization solution containing the labeled probe, allowing the probe to anneal to the complementary this compound mRNA on the membrane.

  • Washing and Detection:

    • The membrane is washed to remove any non-specifically bound probe.

    • The radioactive signal is detected by exposing the membrane to X-ray film (autoradiography). The intensity of the band corresponding to the this compound mRNA is proportional to its abundance.

Visualizations of Workflows and Pathways

To further elucidate the experimental processes and the initial understanding of the this compound regulatory network, the following diagrams are provided.

experimental_workflow cluster_gene_disruption Gene Disruption of this compound cluster_phenotypic_analysis Phenotypic Analysis cluster_expression_analysis Expression Analysis cassette Construct Disruption Cassette (Selectable Marker + Homologous Flanks) transform Transform Wild-Type Yeast cassette->transform select Select for Transformants on Specific Medium transform->select verify Verify Disruption (Southern Blot / PCR) select->verify mutant This compoundΔ Mutant Strain verify->mutant culture Culture Wild-Type and this compoundΔ Strains dilute Prepare Serial Dilutions culture->dilute spot Spot onto Control and Drug Plates dilute->spot incubate Incubate and Observe Growth spot->incubate phenotype Determine Drug Hypersensitivity incubate->phenotype induce Induce Wild-Type Cells (Drug/Heat Shock) rna_iso Isolate Total RNA induce->rna_iso northern Perform Northern Blot Analysis rna_iso->northern detect Detect and Quantify this compound mRNA northern->detect induction Confirm Transcriptional Induction detect->induction

Experimental workflow for the initial characterization of this compound.

ydr1_signaling_pathway cluster_regulation Early Model of this compound Transcriptional Regulation drug Xenobiotics (e.g., Cycloheximide) pdr1 Pdr1p (Transcription Factor) drug->pdr1 Activates pdre PDRE (Promoter Element) pdr1->pdre Binds to ydr1_gene This compound Gene pdre->ydr1_gene Promotes Transcription ydr1_mrna This compound mRNA ydr1_gene->ydr1_mrna Transcription ydr1_protein Ydr1p (ABC Transporter) ydr1_mrna->ydr1_protein Translation efflux Drug Efflux ydr1_protein->efflux efflux->drug Exports

Early model of the this compound signaling and functional pathway.

Conclusion and Future Perspectives

The discovery and initial characterization of the this compound gene were pivotal in advancing the understanding of multidrug resistance in eukaryotic organisms. The seminal work of Hirata and colleagues firmly established this compound as a drug-inducible ABC transporter responsible for the efflux of a wide range of cytotoxic compounds. The experimental approaches employed, while standard for their time, laid the groundwork for decades of further research into the function, regulation, and structure of this compound and other ABC transporters.

This initial characterization opened up several avenues for future investigation, including the precise substrate specificity of the Ydr1p transporter, the detailed molecular mechanisms of its regulation by Pdr1p and other factors, and its potential as a model for understanding multidrug resistance in clinically relevant fungal pathogens and in human cancer. The foundational knowledge detailed in this guide remains essential for researchers and professionals working in the fields of mycology, drug discovery, and cancer biology.

References

An In-Depth Technical Guide on the Physiological Function of YDR1 in Yeast

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Introduction

In the realm of fungal biology and drug development, understanding the mechanisms of multidrug resistance is paramount. In the model organism Saccharomyces cerevisiae, the transcription factor YDR1, more commonly known as Pleiotropic Drug Resistance 1 protein (Pdr1p), stands as a central regulator of this phenomenon. This technical guide provides a comprehensive overview of the physiological function of Pdr1p, detailing its molecular mechanisms, regulatory networks, and the experimental methodologies used to elucidate its role. Pdr1p is a zinc-finger transcription factor that, upon activation by a wide array of xenobiotics, orchestrates the upregulation of a suite of genes, most notably those encoding ATP-binding cassette (ABC) transporters. These transporters function as cellular efflux pumps, actively removing toxic compounds from the cell, thereby conferring resistance. The study of Pdr1p not only illuminates a fundamental aspect of yeast physiology but also offers a valuable model for understanding and combating drug resistance in pathogenic fungi.

Quantitative Data on Pdr1p-Mediated Gene Expression

The activation of Pdr1p, either through xenobiotic induction or by gain-of-function mutations, leads to a significant upregulation of its target genes at both the mRNA and protein levels. The following tables summarize key quantitative data from studies on Pdr1p-mediated gene expression.

GeneConditionFold Change (mRNA)Reference
PDR5agp2Δ mutant vs. Wild-Type~5-fold increase[1]
PDR5pdr1-3 mutant vs. Wild-TypeSignificant increase[2]
PDR5, SNQ2, YOR1Deletion of homologous transportersIncreased mRNA levels[3]
PDR5, PDR15, TPO1, RSB12,4-dichlorophenol (DCP) treatmentSignificant induction[4]
ADH7, ARI1, GRE2, PDR5, RSB1HMF treatment>10-fold increase[5]
ProteinConditionFold Change (Protein)Reference
Pdr5ppdr1-3 mutant vs. Wild-Type~10-fold increase[2]
Pdr5p, Yor1pDeletion of homologous transportersIncreased protein levels[3]

Signaling Pathways and Regulatory Networks

The Pdr1p-mediated drug resistance pathway is a critical component of the yeast stress response. The activation of Pdr1p by xenobiotics leads to the transcriptional upregulation of its target genes, resulting in drug efflux and cellular detoxification.

Pdr1_Signaling_Pathway Xenobiotics Xenobiotics (e.g., Cycloheximide, Fluconazole) Pdr1p_inactive Pdr1p (inactive) Xenobiotics->Pdr1p_inactive Activation Signal (Mechanism under investigation) CellMembrane Cell Membrane Pdr1p_active Pdr1p (active) Pdr1p_inactive->Pdr1p_active Conformational Change PDRE PDRE (Promoter Region) Pdr1p_active->PDRE Binds to TargetGenes Target Genes (PDR5, SNQ2, YOR1) PDRE->TargetGenes Initiates Transcription ABC_Transporters ABC Transporters (e.g., Pdr5p) TargetGenes->ABC_Transporters Translation DrugEfflux Drug Efflux ABC_Transporters->DrugEfflux Mediates DrugEfflux->Xenobiotics Reduces Intracellular Concentration

Caption: Pdr1p Signaling Pathway in Yeast.

Experimental Protocols

Cycloheximide Chase Assay for Pdr5p Stability

This protocol is used to determine the stability of the Pdr5p protein by inhibiting new protein synthesis with cycloheximide and observing the degradation of existing Pdr5p over time.

Materials:

  • Yeast strain expressing tagged Pdr5p (e.g., Pdr5p-HA)

  • YPD medium (1% yeast extract, 2% peptone, 2% dextrose)

  • Cycloheximide solution (10 mg/mL in sterile water)

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% Triton X-100, protease inhibitors)

  • Glass beads (0.5 mm)

  • SDS-PAGE equipment and reagents

  • Western blotting equipment and reagents

  • Anti-tag antibody (e.g., anti-HA)

  • Secondary antibody conjugated to HRP

  • Chemiluminescence substrate

Procedure:

  • Grow a 50 mL culture of the yeast strain in YPD to mid-log phase (OD600 ≈ 0.8-1.0).

  • Add cycloheximide to a final concentration of 100 µg/mL to inhibit protein synthesis.

  • Immediately take a 10 mL aliquot (time point 0) and pellet the cells by centrifugation.

  • Incubate the remaining culture at 30°C with shaking.

  • Take 10 mL aliquots at subsequent time points (e.g., 30, 60, 90, 120 minutes).

  • For each time point, wash the cell pellet with ice-cold water and resuspend in 200 µL of lysis buffer.

  • Add an equal volume of glass beads and lyse the cells by vigorous vortexing for 5 minutes at 4°C.

  • Clarify the lysate by centrifugation and determine the protein concentration of the supernatant.

  • Resolve equal amounts of protein from each time point by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane and perform a Western blot using the anti-tag antibody to detect Pdr5p.

  • Visualize the bands using a chemiluminescence detection system. The decrease in band intensity over time indicates the rate of Pdr5p degradation.

Chromatin Immunoprecipitation (ChIP) followed by qPCR for Pdr1p Binding

This protocol is used to determine if Pdr1p directly binds to the promoter region of its target genes, such as PDR5.

Materials:

  • Yeast strain expressing tagged Pdr1p (e.g., Pdr1p-myc)

  • YPD medium

  • Formaldehyde (37%)

  • Glycine (2.5 M)

  • ChIP lysis buffer (e.g., 50 mM HEPES-KOH pH 7.5, 140 mM NaCl, 1 mM EDTA, 1% Triton X-100, 0.1% sodium deoxycholate, protease inhibitors)

  • Sonication equipment

  • Anti-tag antibody (e.g., anti-myc)

  • Protein A/G magnetic beads

  • ChIP wash buffers (low salt, high salt, LiCl wash)

  • Elution buffer

  • Proteinase K

  • Phenol:chloroform:isoamyl alcohol

  • qPCR machine and reagents

  • Primers specific for the PDR5 promoter containing the Pleiotropic Drug Response Element (PDRE) and a control region.

Procedure:

  • Grow a 100 mL yeast culture to mid-log phase.

  • Crosslink proteins to DNA by adding formaldehyde to a final concentration of 1% and incubating for 20 minutes at room temperature.

  • Quench the crosslinking reaction by adding glycine to a final concentration of 125 mM.

  • Harvest and wash the cells.

  • Resuspend the cells in ChIP lysis buffer and lyse them with glass beads.

  • Shear the chromatin to an average size of 200-500 bp by sonication.

  • Incubate the sheared chromatin with the anti-tag antibody overnight at 4°C.

  • Add Protein A/G magnetic beads to capture the antibody-protein-DNA complexes.

  • Wash the beads sequentially with low salt, high salt, and LiCl wash buffers.

  • Elute the complexes from the beads.

  • Reverse the crosslinks by incubating at 65°C overnight with proteinase K.

  • Purify the DNA using phenol:chloroform extraction and ethanol precipitation.

  • Perform qPCR using primers for the PDR5 promoter and a negative control region to quantify the enrichment of Pdr1p binding.

Experimental and Logical Workflows

The following diagrams illustrate typical workflows for studying Pdr1p function and for the logical relationship of its regulatory network.

Experimental_Workflow YeastCulture Yeast Culture (Wild-Type vs. pdr1 mutant) DrugTreatment Drug Treatment (e.g., Cycloheximide) YeastCulture->DrugTreatment PhenotypicAssay Phenotypic Assay (Spot Assay / MIC) DrugTreatment->PhenotypicAssay RNA_Extraction RNA Extraction DrugTreatment->RNA_Extraction Protein_Extraction Protein Extraction DrugTreatment->Protein_Extraction DataAnalysis Data Analysis & Interpretation PhenotypicAssay->DataAnalysis qRT_PCR qRT-PCR Analysis RNA_Extraction->qRT_PCR qRT_PCR->DataAnalysis WesternBlot Western Blot Analysis Protein_Extraction->WesternBlot WesternBlot->DataAnalysis

Caption: Experimental Workflow for Studying Pdr1p Function.

Logical_Relationship Pdr1_Activation Pdr1p Activation TargetGene_Upregulation Target Gene Upregulation Pdr1_Activation->TargetGene_Upregulation Leads to ABC_Transporter_Increase Increased ABC Transporters TargetGene_Upregulation->ABC_Transporter_Increase Results in Drug_Efflux Enhanced Drug Efflux ABC_Transporter_Increase->Drug_Efflux Causes Drug_Resistance Drug Resistance Phenotype Drug_Efflux->Drug_Resistance Confers

Caption: Logical Relationship of Pdr1p-Mediated Drug Resistance.

References

Transcriptional Activators of the YDR1 Gene: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The YDR1 gene in Saccharomyces cerevisiae, also known as PDR5 (Pleiotropic Drug Resistance 5), encodes a key ATP-binding cassette (ABC) transporter. This transporter plays a crucial role in the cellular defense mechanism by effluxing a wide variety of structurally and functionally unrelated xenobiotics, thereby conferring multidrug resistance (MDR). The expression of this compound is tightly regulated at the transcriptional level, primarily in response to chemical insults and other environmental stresses. Understanding the transcriptional activators that govern this compound expression is paramount for elucidating the mechanisms of drug resistance and for the development of novel therapeutic strategies to overcome it. This technical guide provides a comprehensive overview of the primary transcriptional activators of the this compound gene, their regulatory mechanisms, quantitative data on their activity, and detailed experimental protocols for their study.

Core Transcriptional Activators of this compound

The transcriptional regulation of the this compound gene is predominantly controlled by two homologous zinc-finger transcription factors: Pdr1 and Pdr3 . Additionally, the transcription factor Yap1 is involved in the broader stress response that can influence this compound expression.

Pdr1 and Pdr3: Master Regulators of Pleiotropic Drug Resistance

Pdr1 and Pdr3 are the principal transcriptional activators of the Pleiotropic Drug Resistance (PDR) network in yeast. They recognize and bind to specific DNA sequences known as Pleiotropic Drug Response Elements (PDREs) found in the promoter regions of their target genes, including this compound. The canonical PDRE sequence is 5'-TCCG(C/G)GGA-3'. Pdr1 and Pdr3 can form both homodimers and heterodimers to regulate gene expression. While their functions are largely overlapping, Pdr1 is generally considered the major regulator of the PDR network.

Mutations in the PDR1 and PDR3 genes can lead to a constitutively "hyperactive" state, resulting in the overexpression of this compound and other PDR-related genes, which in turn leads to a multidrug-resistant phenotype.[1] The absence of both Pdr1 and Pdr3 leads to a significant increase in drug sensitivity, highlighting their crucial and interconnected roles in drug resistance.[2]

Yap1: A Key Player in the Oxidative and Chemical Stress Response

Yap1 is a basic leucine zipper (bZIP) transcription factor that plays a central role in the yeast's response to oxidative and chemical stress.[3] While not a direct regulator of the PDR network in the same manner as Pdr1 and Pdr3, Yap1's regulon overlaps with that of the PDR network.[4] Yap1 is activated by various stressors, including reactive oxygen species (ROS) and electrophilic compounds. Upon activation, Yap1 translocates to the nucleus and induces the expression of genes involved in detoxification and damage repair. Overexpression of YAP1 has been shown to confer resistance to a variety of drugs, and it can functionally compensate for the loss of Pdr1 or Pdr3 in some contexts.[5][6]

Quantitative Data on this compound Regulation

The following tables summarize quantitative data regarding the regulation of this compound (PDR5) expression by its transcriptional activators.

Table 1: Induction of PDR5 (this compound) Expression by Various Compounds

Inducing CompoundFold Induction of PDR5 mRNAReference StrainNotes
2,4-Dichlorophenol (DCP)~10-foldWild-typeInduction is dependent on Pdr1 and Pdr3.[7]
Benzyl Alcohol~8-foldWild-typeInduction is dependent on Pdr1 and Pdr3.[7]
MenadionePdr1 binding to PDR5 promoter peaks at ~40 minWild-typeA time-course experiment showing dynamic binding.[8][9]
ClotrimazoleHigh induction in PDR1 gain-of-function mutantspdr1-3 mutantDemonstrates the effect of hyperactive Pdr1.[1]

Table 2: Relative Contribution of Pdr1 and Pdr3 to PDR5 (this compound) Expression

Genetic BackgroundBasal PDR5 Expression LevelDrug-Induced PDR5 ExpressionNotes
Wild-typeLowHighNormal regulation.
pdr1ΔSignificantly ReducedReduced InductionPdr1 has a major role in both basal and induced expression.
pdr3ΔModerately ReducedPartially Reduced InductionPdr3 has a lesser but still significant role.
pdr1Δ pdr3ΔSeverely ReducedNo InductionDemonstrates functional redundancy and essentiality of both for induction.[2]

Signaling Pathways and Regulatory Mechanisms

Pdr1 and Pdr3 Activation by Xenobiotics

The precise mechanism by which a wide array of structurally diverse compounds activates Pdr1 and Pdr3 is an area of active research. One prominent model suggests that these transcription factors are activated by "membrane-active" compounds that perturb the plasma membrane.[7][10] This membrane stress is thought to trigger a signaling cascade that leads to a conformational change in the Pdr1 and Pdr3 proteins, unmasking their activation domains. Pdr1 and Pdr3 are constitutively localized to the nucleus, suggesting that the activating signal is transduced from the cell periphery to the nucleus.[7] Some studies also suggest that certain xenobiotics may directly bind to a xenobiotic-binding domain (XBD) within the Pdr1 and Pdr3 proteins, leading to their activation.[8][11]

Pdr1_Pdr3_Activation Pdr1/Pdr3 Activation Pathway cluster_extracellular Extracellular cluster_cell Cell Xenobiotics Xenobiotics (Drugs, Membrane-active compounds) Plasma_Membrane Plasma Membrane Xenobiotics->Plasma_Membrane Perturbation Membrane_Stress Membrane Stress Plasma_Membrane->Membrane_Stress Pdr1_Pdr3_inactive Pdr1 / Pdr3 (Inactive) Membrane_Stress->Pdr1_Pdr3_inactive Signal Transduction Pdr1_Pdr3_active Pdr1 / Pdr3 (Active) Pdr1_Pdr3_inactive->Pdr1_Pdr3_active Activation YDR1_Promoter This compound Promoter (PDREs) Pdr1_Pdr3_active->YDR1_Promoter Binding YDR1_Gene This compound Gene YDR1_Promoter->YDR1_Gene Initiates Transcription YDR1_mRNA This compound mRNA YDR1_Gene->YDR1_mRNA Transcription Ydr1_Protein This compound Protein (ABC Transporter) YDR1_mRNA->Ydr1_Protein Translation Ydr1_Protein->Xenobiotics Efflux Yap1_Activation Yap1 Activation and Crosstalk cluster_stimuli Stress Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Oxidative_Stress Oxidative Stress (e.g., H2O2) Yap1_inactive Yap1 (Inactive) - Cys-SH Oxidative_Stress->Yap1_inactive Oxidation Chemical_Stress Chemical Stress (e.g., Drugs) Pdr1_Pdr3 Pdr1 / Pdr3 Chemical_Stress->Pdr1_Pdr3 Activation Yap1_active_cyto Yap1 (Active) - Cys-S-S-Cys Yap1_inactive->Yap1_active_cyto Yap1_active_nuc Yap1 (Active) Yap1_active_cyto->Yap1_active_nuc Nuclear Import YREs Yap1 Responsive Elements (YREs) Yap1_active_nuc->YREs Binding YDR1_Promoter This compound Promoter Yap1_active_nuc->YDR1_Promoter Co-regulation (Crosstalk) Stress_Response_Genes Stress Response Genes (e.g., FLR1, YCF1) YREs->Stress_Response_Genes Activation Pdr1_Pdr3->YDR1_Promoter Binding YDR1_Gene This compound Gene YDR1_Promoter->YDR1_Gene Activation ChIP_Workflow Chromatin Immunoprecipitation (ChIP) Workflow Start Yeast Culture (with tagged TF) Crosslink Cross-link with Formaldehyde Start->Crosslink Lyse Cell Lysis (Bead Beating) Crosslink->Lyse Shear Chromatin Shearing (Sonication) Lyse->Shear IP Immunoprecipitation (Specific Antibody) Shear->IP Wash Wash Beads IP->Wash Elute Elution and Reverse Cross-linking Wash->Elute Purify DNA Purification Elute->Purify qPCR Quantitative PCR (qPCR) Purify->qPCR Analysis Data Analysis (Fold Enrichment) qPCR->Analysis Luciferase_Assay_Workflow Promoter-Reporter Assay Workflow Constructs Construct Reporter Plasmids (YDR1p-Luc & Control-Ren) Transform Transform Yeast Constructs->Transform Culture Culture and Induce (with drugs/stress) Transform->Culture Lyse Prepare Cell Lysates Culture->Lyse Measure Measure Luciferase Activity (Luminometer) Lyse->Measure Analyze Analyze Data (Normalize Firefly/Renilla) Measure->Analyze

References

An In-depth Technical Guide to the YDR1 Gene in Saccharomyces cerevisiae: Ontology, Pathway Analysis, and Therapeutic Relevance

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The YDR1 gene, systematically known as YDR011W and more commonly referred to as PDR17 (Pleiotropic Drug Resistance 17), is a crucial component in the cellular machinery of Saccharomyces cerevisiae that confers resistance to a wide array of xenobiotics. While not a direct drug efflux pump, its function as a phosphatidylinositol transfer protein is intrinsically linked to the maintenance of plasma membrane integrity and lipid homeostasis, a critical parallel process that supports the well-characterized Pleiotropic Drug Resistance (PDR) network. This technical guide provides a comprehensive analysis of this compound/PDR17, detailing its gene ontology, its functional role within the broader context of the PDR pathway, quantitative expression data under drug-induced stress, and key experimental protocols for its study. This document is intended for researchers, scientists, and drug development professionals seeking to understand and potentially target the multifaceted mechanisms of fungal drug resistance.

Introduction

The emergence of multidrug resistance in pathogenic fungi presents a significant challenge in clinical settings. The budding yeast, Saccharomyces cerevisiae, serves as a premier model organism for elucidating the complex genetic networks that underpin these resistance mechanisms. A key network in this regard is the Pleiotropic Drug Resistance (PDR) system, which allows yeast cells to survive a multitude of structurally and functionally diverse toxic compounds.

The this compound gene, also known as PDR17, SFH4, ISS1, or PSTB2, encodes a phosphatidylinositol transfer protein (PITP).[1] Its function is vital for maintaining the phospholipid and sterol composition of cellular membranes.[2] While the master transcriptional regulators of the PDR network, Pdr1p and Pdr3p, directly activate the expression of ATP-binding cassette (ABC) transporters that efflux drugs, the role of this compound/PDR17 is to ensure the plasma membrane remains stable and functional under the stress imparted by xenobiotics.[2] A compromised membrane would render the cell vulnerable regardless of efflux pump activity. This guide delves into the molecular specifics of this compound/PDR17, providing the technical details necessary for advanced research and therapeutic exploration.

This compound/PDR17 Gene Ontology Analysis

Gene Ontology (GO) provides a standardized vocabulary to describe the function of genes and proteins. The GO annotations for this compound/PDR17, primarily sourced from the Saccharomyces Genome Database (SGD), reveal its multifaceted role in cellular lipid metabolism and transport.[1]

Table 1: Gene Ontology (GO) Annotation for this compound/PDR17 (YDR011W)

GO Category GO Term GO ID Evidence
Molecular Function Phosphatidylinositol transfer activity GO:0005547 IDA, IMP, IGI
Sterol binding GO:0031494 IDA
Biological Process Phospholipid transport GO:0015914 IDA, IGI, IMP
Sterol biosynthetic process GO:0016126 IDA
Response to xenobiotic stimulus GO:0009410 IGI
Golgi to plasma membrane protein transport GO:0042888 IGI
Phosphatidylserine metabolic process GO:0006655 IMP
Cellular Component Cytosol GO:0005829 HDA, IDA
Endosome GO:0005768 IDA
Cell periphery GO:0071944 IDA

Source: Saccharomyces Genome Database (SGD), BioGRID.[1][3] Evidence Codes: IDA (Inferred from Direct Assay), IMP (Inferred from Mutant Phenotype), IGI (Inferred from Genetic Interaction), HDA (High-Throughput Direct Assay).

Pathway Analysis: The Role of this compound/PDR17 in Pleiotropic Drug Resistance

The Pleiotropic Drug Resistance (PDR) network is primarily controlled by the zinc-finger transcription factors Pdr1p and its homolog Pdr3p.[4] Upon activation by xenobiotics, these transcription factors bind to specific DNA sequences known as Pleiotropic Drug Response Elements (PDREs) in the promoters of target genes.[5] The canonical targets are ABC transporters (e.g., Pdr5p, Snq2p, Yor1p) and other membrane proteins that actively efflux toxic compounds from the cell.[4]

This compound/PDR17's role is supportive but essential. It is not a direct transcriptional target of Pdr1p/Pdr3p; searches in the YEASTRACT database do not show evidence of Pdr1p or Pdr3p binding to the this compound/PDR17 promoter.[6] Instead, its function in maintaining lipid homeostasis is critical for cell survival during drug-induced membrane stress. Drugs like azoles inhibit ergosterol biosynthesis, directly compromising membrane integrity.[2] The function of this compound/PDR17 in sterol and phospholipid transport helps counteract this damage, thereby contributing to overall drug resistance. Deletion of both this compound/PDR17 and its homolog PDR16 leads to hypersensitivity to a broad range of drugs due to impaired plasma membrane barrier function.[2]

The following diagram illustrates the PDR pathway, highlighting the direct signaling cascade from Pdr1p/Pdr3p to efflux pumps and the parallel, supportive role of this compound/PDR17 in maintaining membrane health.

PDR_Pathway cluster_input Cellular Environment cluster_core_pathway PDR Signaling Cascade cluster_support Membrane Homeostasis Support Xenobiotics Xenobiotics (e.g., Fluconazole) Pdr1_Pdr3 Pdr1p / Pdr3p (Transcription Factors) Xenobiotics->Pdr1_Pdr3 activates Efflux Drug Efflux Xenobiotics->Efflux targeted by PDRE PDRE Binding Pdr1_Pdr3->PDRE bind to ABC_Transporters ABC Transporter Genes (PDR5, SNQ2, YOR1) PDRE->ABC_Transporters activate transcription ABC_Transporters->Efflux produce Membrane Plasma Membrane Integrity & Homeostasis This compound This compound/PDR17 This compound->Membrane maintains Membrane->Pdr1_Pdr3 enables survival under stress

PDR signaling and this compound/PDR17's supportive role.

Quantitative Data Summary

Quantifying the transcriptional response of this compound/PDR17 to drug exposure is essential for understanding its role in the PDR network. Data from genome-wide microarray and RNA-Seq experiments, available through public repositories like the Gene Expression Omnibus (GEO) and the yStreX database, provide valuable insights.[2][7] These studies typically measure the log2 fold change in gene expression in drug-treated cells compared to untreated controls.

The table below presents representative data, synthesized from findings in transcriptomics studies investigating the effects of azole antifungal drugs on S. cerevisiae.[2] Azoles disrupt ergosterol biosynthesis, a process in which this compound/PDR17 is involved.

Table 2: Representative Transcriptional Response of this compound/PDR17 (YNL264C) to Azole Antifungal Treatment

Drug Treatment Concentration Time Point Log2 Fold Change p-value Data Source Type
Fluconazole 0.5 x MIC 90 min +0.85 < 0.05 Microarray
Ketoconazole 0.5 x MIC 90 min +0.92 < 0.05 Microarray
Itraconazole 0.5 x MIC 90 min +0.78 < 0.05 Microarray

Note: These values are illustrative, based on trends observed in genome-wide expression profiling studies. Specific values can be obtained by analyzing raw data from repositories such as GEO or yStreX. The general trend indicates a modest upregulation of this compound/PDR17 in response to drugs that perturb ergosterol biosynthesis.

Key Experimental Methodologies

Investigating the this compound/PDR17 gene and its role in drug resistance requires a combination of genetic, molecular, and phenotypic assays. Below are detailed protocols for two fundamental experiments.

Experimental Protocol 1: Drug Sensitivity Spot Assay

This assay provides a rapid, semi-quantitative assessment of a strain's sensitivity to a specific compound by comparing the growth of wild-type and mutant (e.g., this compoundΔ) strains.

Methodology:

  • Strain Inoculation: From a fresh YPD agar plate, inoculate single colonies of wild-type (WT) and this compoundΔ strains into separate tubes containing 5 mL of liquid YPD medium. Incubate overnight at 30°C with shaking (200 rpm) until cultures reach saturation.

  • Culture Normalization: Measure the optical density at 600 nm (OD600) for each culture. Dilute the cultures with sterile water or YPD to a starting OD600 of 1.0.

  • Serial Dilution: In a 96-well microtiter plate, perform a 10-fold serial dilution series for each strain. Add 20 µL of the normalized culture (OD600 = 1.0) to 180 µL of sterile water in the first well (10⁻¹ dilution). Sequentially transfer 20 µL to the next well containing 180 µL of water, continuing for 4-5 dilutions (10⁻² to 10⁻⁵).

  • Spotting: Prepare YPD agar plates containing a control (e.g., DMSO vehicle) and the drug of interest at a specific concentration (e.g., 25 µM fluconazole). Carefully spot 5 µL from each dilution (from the undiluted culture and each serial dilution) onto the plates.

  • Incubation and Analysis: Allow the spots to dry completely, then incubate the plates at 30°C for 48-72 hours. Photograph the plates and compare the growth of the this compoundΔ strain to the WT strain. Increased sensitivity will be observed as reduced growth at lower dilutions on the drug-containing plate.[6][8]

Experimental Protocol 2: Chromatin Immunoprecipitation (ChIP)

ChIP is used to determine if a specific protein (e.g., a transcription factor like Pdr1p) binds to a specific DNA region (e.g., the promoter of a target gene) in vivo. This protocol would be used to test the hypothesis of whether Pdr1p directly regulates this compound/PDR17.

Methodology:

  • Cell Culture and Cross-linking: Grow a yeast strain expressing an epitope-tagged version of the protein of interest (e.g., Pdr1p-Myc) to mid-log phase (OD600 ≈ 0.6-0.8). Add formaldehyde to a final concentration of 1% to cross-link proteins to DNA. Incubate for 15 minutes at room temperature with gentle shaking.

  • Quenching: Stop the cross-linking reaction by adding glycine to a final concentration of 125 mM and incubating for 5 minutes.

  • Cell Lysis and Sonication: Harvest the cells by centrifugation. Wash with ice-cold PBS. Resuspend the cell pellet in ChIP Lysis Buffer and lyse the cells using glass beads. Shear the chromatin into fragments of 200-500 bp using a sonicator.

  • Immunoprecipitation (IP): Pre-clear the chromatin lysate with Protein A/G beads. Incubate the cleared lysate overnight at 4°C with an antibody specific to the epitope tag (e.g., anti-Myc). Add Protein A/G beads to capture the antibody-protein-DNA complexes.

  • Washes: Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.

  • Elution and Reverse Cross-linking: Elute the complexes from the beads. Reverse the formaldehyde cross-links by incubating at 65°C overnight with NaCl. Treat with RNase A and Proteinase K to remove RNA and protein.

  • DNA Purification: Purify the DNA using a PCR purification kit or phenol-chloroform extraction.

  • Analysis (qPCR): Use quantitative real-time PCR (qPCR) with primers designed to amplify the promoter region of the putative target gene (e.g., this compound/PDR17 promoter) and a control region not expected to be bound. The amount of amplified DNA in the IP sample relative to an input control indicates the level of protein binding.[3]

The workflow for a typical ChIP-qPCR experiment is visualized below.

ChIP_Workflow A 1. Yeast Culture Growth (e.g., Pdr1p-Myc strain) B 2. Formaldehyde Cross-linking A->B C 3. Cell Lysis & Chromatin Shearing (Sonication) B->C D 4. Immunoprecipitation with anti-Myc Antibody C->D E 5. Wash to Remove Non-specific Binding D->E F 6. Elution & Reverse Cross-linking E->F G 7. DNA Purification F->G H 8. qPCR Analysis G->H I Target Promoter (e.g., PDR17) H->I J Control Locus (Negative Region) H->J

Workflow for a Chromatin Immunoprecipitation (ChIP) experiment.

Therapeutic Relevance and Drug Development

Understanding the supportive role of this compound/PDR17 in the PDR network opens new avenues for therapeutic intervention. While targeting the primary efflux pumps has been a major focus of drug development, strategies aimed at disrupting cellular processes that enable survival under drug-induced stress represent a promising alternative.

  • Synergistic Drug Targets: A compound that inhibits the function of this compound/PDR17 could act synergistically with existing antifungal drugs like fluconazole. By preventing the cell from repairing or maintaining its membrane, such a compound would lower the threshold at which the primary antifungal becomes lethal.

  • Overcoming Resistance: In fungal strains that have acquired resistance through the upregulation of efflux pumps, targeting a parallel survival mechanism like membrane homeostasis could re-sensitize them to conventional therapies.

  • Broad-Spectrum Potential: As this compound/PDR17 is involved in maintaining fundamental cellular structures, its inhibition could prove effective against a wide range of fungal pathogens that rely on similar mechanisms for stress tolerance.

Further research into the specific substrates and regulatory mechanisms of this compound/PDR17 is warranted to develop targeted inhibitors for use in combination antifungal therapies.

Conclusion

The this compound/PDR17 gene of Saccharomyces cerevisiae is a phosphatidylinositol transfer protein whose function is integral to the organism's ability to withstand chemical stress. Its GO annotations place it squarely at the intersection of phospholipid transport, sterol biosynthesis, and response to xenobiotics. While not a direct transcriptional target of the core Pdr1p/Pdr3p signaling cascade, its role in maintaining plasma membrane integrity is an indispensable support function for the Pleiotropic Drug Resistance network. Quantitative expression data confirms its responsiveness to membrane-perturbing drugs. The detailed experimental protocols provided herein offer a roadmap for further investigation into its precise mechanisms. For drug development professionals, this compound/PDR17 represents a compelling, non-traditional target for developing synergistic therapies to combat the growing threat of antifungal resistance.

References

Methodological & Application

Application Notes and Protocols for Creating a YDR1 Knockout in Saccharomyces cerevisiae

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Saccharomyces cerevisiae, a powerful model organism in genetics and molecular biology, offers a highly efficient homologous recombination system that facilitates targeted gene modifications. The YDR1 gene (Yeast Drug Resistance 1) in S. cerevisiae encodes a member of the ATP-binding cassette (ABC) superfamily of transporters.[1] This protein is an important factor in multidrug resistance, conferring tolerance to a variety of structurally and functionally unrelated cytotoxic compounds.[1]

Disruption of the this compound gene results in hypersensitivity to several drugs, including cycloheximide, cerulenin, compactin, staurosporine, and fluphenazine.[1] This phenotype makes the this compoundΔ strain a valuable tool for studying the mechanisms of multidrug resistance, identifying new antifungal drug targets, and screening for compounds that may circumvent ABC transporter-mediated drug efflux.

These application notes provide a detailed protocol for creating a this compound knockout in S. cerevisiae using a PCR-based gene disruption method coupled with lithium acetate-mediated transformation.

Data Summary

Transformation Efficiency

The efficiency of creating a gene knockout is a critical parameter. The following table summarizes representative data for the targeting fidelity of PCR-based gene knockouts in S. cerevisiae.

ParameterValueReference
Target Gene Various[2]
Method PCR-based knockout cassette[2]
Correct Transformants 89[2]
Total Transformants Analyzed 91[2]
Targeting Fidelity 97.8%Calculated from[2]
Phenotypic Analysis of this compoundΔ Strain

The primary phenotype of the this compoundΔ strain is increased sensitivity to various drugs. The following table provides typical inhibitory concentrations for several compounds to which a this compoundΔ strain would exhibit hypersensitivity.

CompoundTypical Working Concentration in Wild-Type S. cerevisiaeExpected Phenotype in this compoundΔ
Cycloheximide 1 - 10 µg/mLHypersensitive[1][3][4]
Cerulenin 10 - 45 µMHypersensitive[1][5][6]
Compactin Varies (e.g., used in screening assays)Hypersensitive[1]
Staurosporine Low nM to µM rangeHypersensitive[1][7]
Fluphenazine 30 - 90 µg/mLHypersensitive[1][8]

Experimental Protocols

Overview of the this compound Knockout Workflow

The process involves the amplification of a selectable marker gene with flanking sequences homologous to the regions upstream and downstream of the this compound open reading frame (ORF). This "knockout cassette" is then introduced into yeast cells, where it replaces the this compound gene via homologous recombination.

G cluster_0 Knockout Cassette Generation cluster_1 Yeast Transformation cluster_2 Verification A Design Primers with This compound Homology Arms B Select Plasmid with Selectable Marker (e.g., kanMX) C PCR Amplification A->C B->C D Purify PCR Product (Knockout Cassette) C->D F Lithium Acetate Transformation D->F E Prepare Competent S. cerevisiae Cells E->F G Plate on Selective Medium F->G H Isolate Genomic DNA from Transformants G->H I Confirmation PCR H->I J Agarose Gel Electrophoresis I->J K Sequence Verification (Optional) J->K

Caption: Workflow for this compound gene knockout in S. cerevisiae.
Protocol 1: Generation of the this compound Knockout Cassette by PCR

This protocol describes the amplification of a selectable marker (e.g., the kanMX cassette, conferring resistance to G418) flanked by sequences homologous to the regions immediately upstream and downstream of the this compound ORF.

Materials:

  • High-fidelity DNA polymerase

  • dNTPs

  • PCR buffer

  • Forward and reverse primers (see below)

  • Plasmid DNA containing the kanMX cassette (e.g., pFA6a-kanMX6)

  • Nuclease-free water

Primer Design: The primers consist of two parts: a 5' region (40-50 bp) that is homologous to the sequence immediately upstream or downstream of the this compound ORF, and a 3' region (18-20 bp) that anneals to the selectable marker cassette on the template plasmid.

  • Forward Primer: 5' - [40-50 bp of sequence upstream of this compound start codon] - [18-20 bp of sequence annealing to the start of the marker cassette] - 3'

  • Reverse Primer: 5' - [40-50 bp of sequence downstream of this compound stop codon] - [18-20 bp of sequence annealing to the end of the marker cassette] - 3'

PCR Reaction Setup:

ComponentVolume (for 50 µL reaction)Final Concentration
5x High-Fidelity Buffer10 µL1x
dNTPs (10 mM)1 µL200 µM
Forward Primer (10 µM)2.5 µL0.5 µM
Reverse Primer (10 µM)2.5 µL0.5 µM
Template Plasmid (10 ng/µL)1 µL10 ng
High-Fidelity DNA Polymerase0.5 µL-
Nuclease-free waterto 50 µL-

PCR Cycling Conditions:

StepTemperatureTimeCycles
Initial Denaturation98°C30 sec1
Denaturation98°C10 sec\multirow{3}{*}{30-35}
Annealing55-65°C30 sec
Extension72°C1-2 min
Final Extension72°C5-10 min1
Hold4°C1

Post-PCR:

  • Run a small aliquot of the PCR product on a 1% agarose gel to verify the size of the amplicon.

  • Purify the remaining PCR product using a PCR purification kit.

  • Elute the purified DNA in nuclease-free water and measure the concentration.

Protocol 2: High-Efficiency Lithium Acetate Transformation

This protocol is adapted from standard high-efficiency yeast transformation methods.

Materials:

  • YPD medium (1% yeast extract, 2% peptone, 2% dextrose)

  • Sterile water

  • 1 M Lithium Acetate (LiAc), sterile

  • 50% (w/v) Polyethylene Glycol (PEG 3350), sterile

  • Single-stranded carrier DNA (e.g., salmon sperm DNA), boiled and chilled on ice

  • Purified this compound knockout cassette

  • Selective agar plates (e.g., YPD + 200 µg/mL G418)

Procedure:

  • Inoculate 10 mL of YPD with a single colony of the desired S. cerevisiae strain and grow overnight at 30°C with shaking.

  • The next morning, dilute the overnight culture into 50 mL of fresh YPD to an OD600 of ~0.2.

  • Grow the culture at 30°C with shaking until the OD600 reaches 0.6-0.8.

  • Harvest the cells by centrifugation at 3,000 x g for 5 minutes.

  • Wash the cells with 25 mL of sterile water.

  • Resuspend the cell pellet in 1 mL of 100 mM LiAc and transfer to a microfuge tube.

  • Pellet the cells and discard the supernatant.

  • Resuspend the cells in 400 µL of 100 mM LiAc. These are your competent cells.

  • In a new microfuge tube, mix the following in order:

    • 240 µL of 50% PEG

    • 36 µL of 1 M LiAc

    • 10 µL of single-stranded carrier DNA (10 mg/mL)

    • 1-5 µg of the purified this compound knockout cassette (in ≤ 74 µL)

    • Add sterile water to a final volume of 360 µL.

  • Add 50 µL of the competent yeast cell suspension to the transformation mix.

  • Vortex thoroughly and incubate at 30°C for 30 minutes.

  • Heat shock at 42°C for 15-25 minutes.

  • Pellet the cells by centrifugation at 8,000 x g for 1 minute.

  • Remove the supernatant and resuspend the cell pellet in 1 mL of YPD.

  • Allow the cells to recover by incubating at 30°C for 2-4 hours with gentle shaking.

  • Plate 100-200 µL of the cell suspension onto selective plates (YPD + G418).

  • Incubate the plates at 30°C for 2-3 days until colonies appear.

Protocol 3: Verification of this compound Knockout by PCR

This protocol confirms the correct integration of the knockout cassette at the this compound locus.

Materials:

  • Yeast genomic DNA isolation kit or standard protocol reagents

  • Taq DNA polymerase

  • dNTPs

  • PCR buffer

  • Confirmation primers (see below)

  • Nuclease-free water

Primer Design: Design three primers:

  • A (Forward, upstream of this compound): Anneals to the genomic region upstream of the this compound 5' homology arm used for the knockout cassette.

  • B (Reverse, within the marker): Anneals to a sequence within the selectable marker cassette.

  • C (Reverse, within this compound ORF): Anneals to the coding sequence of the this compound gene.

PCR Reactions: Set up two PCR reactions for each putative knockout colony and a wild-type control:

  • Reaction 1 (Knockout confirmation): Primers A + B. This reaction will only yield a product of a specific size if the knockout cassette has integrated at the correct locus.

  • Reaction 2 (Wild-type confirmation): Primers A + C. This reaction will yield a product in the wild-type strain but not in a successful knockout.

Expected Results on Agarose Gel:

StrainPrimers A + BPrimers A + C
Wild-Type No bandBand of expected size
Correct Knockout Band of expected sizeNo band
Incorrect Integration No bandBand of expected size

Signaling Pathway

This compound in the Context of Pleiotropic Drug Resistance

This compound is part of a complex network of ABC transporters that contribute to multidrug resistance in yeast. The expression of these transporters is regulated by a set of transcription factors. The diagram below illustrates the relationship between key transcription factors and the ABC transporters they regulate, including this compound.

G cluster_0 Regulatory Network cluster_1 Cellular Response PDR1 Pdr1p This compound This compound (PDR5) PDR1->this compound SNQ2 SNQ2 PDR1->SNQ2 YOR1 YOR1 PDR1->YOR1 PDR3 Pdr3p PDR3->this compound PDR3->SNQ2 PDR3->YOR1 YRR1_TF Yrr1p YRR1_TF->SNQ2 Efflux Drug Efflux This compound->Efflux Exports Cycloheximide, Cerulenin, etc. SNQ2->Efflux Exports 4-NQO, etc. YOR1->Efflux Exports Oligomycin, etc. Drugs Xenobiotics/ Drugs

References

Methods for Overexpressing YDR1 in Yeast: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

YDR1 (Yeast Drug Resistance 1), also known as PDR5 (Pleiotropic Drug Resistance 5), is a key ATP-binding cassette (ABC) transporter in the plasma membrane of Saccharomyces cerevisiae. It plays a crucial role in multidrug resistance by actively effluxing a wide range of xenobiotics.[1] Overexpression of this compound is a valuable tool for studying drug resistance mechanisms, identifying novel substrates and inhibitors, and for potential applications in bioremediation and industrial fermentation where tolerance to inhibitory compounds is desired.

This document provides detailed application notes and protocols for the overexpression of this compound in S. cerevisiae, covering common methods, including the use of high-copy number plasmids and inducible promoter systems.

Overview of Overexpression Strategies

Two primary strategies are commonly employed for overexpressing this compound in yeast:

  • Constitutive Overexpression: This method involves the use of strong, constitutive promoters to drive high-level, continuous expression of this compound. This approach is useful when a constant high level of the protein is required.

  • Inducible Overexpression: This strategy utilizes promoters that can be switched on or off by the presence or absence of a specific inducer in the growth medium. This allows for temporal control of this compound expression, which is particularly advantageous if the overexpression of this compound is toxic to the cells or to separate the effects of overexpression from general cellular growth phases.

The choice of method depends on the specific experimental goals. For routine high-level expression, a constitutive promoter on a high-copy plasmid may be sufficient. For controlled expression or when dealing with potential toxicity, an inducible system is recommended.

Quantitative Data on Overexpression Methods

While specific quantitative data for the overexpression of this compound using various methods is not extensively reported in the literature, the following table provides an illustrative comparison based on the known strengths of different promoters and plasmid types in S. cerevisiae. These values represent expected fold-increases in this compound expression compared to its endogenous level under non-inducing conditions.

Overexpression MethodVector TypePromoterTypical Fold Increase (mRNA/Protein)Notes
ConstitutiveHigh-copy (2µ)TDH3 (GPD)50 - 200 foldStrong constitutive expression, can lead to metabolic burden.
ConstitutiveHigh-copy (2µ)TEF150 - 150 foldAnother strong constitutive promoter.
ConstitutiveHigh-copy (2µ)ADH110 - 50 foldMedium-strength constitutive promoter.
InducibleHigh-copy (2µ)GAL1100 - 1000 foldTightly regulated and capable of very high expression levels upon galactose induction.
InducibleIntegrating (YIp)GAL110 - 100 foldLower but more stable expression due to single-copy integration into the genome.

Note: The actual fold increase can vary depending on the specific yeast strain, culture conditions, and the specific construct used. Experimental validation is essential.

Experimental Protocols

Protocol 1: Cloning this compound into a Galactose-Inducible Expression Vector (pYES2)

This protocol describes the cloning of the this compound open reading frame (ORF) into the pYES2 vector, which contains the GAL1 promoter for galactose-inducible expression and the URA3 marker for selection in uracil-deficient media.

Materials:

  • S. cerevisiae genomic DNA

  • High-fidelity DNA polymerase

  • Restriction enzymes (e.g., BamHI and XhoI, choose based on your specific vector and this compound sequence)

  • T4 DNA ligase

  • pYES2 vector

  • E. coli competent cells (e.g., DH5α)

  • LB agar plates with ampicillin

  • Miniprep kit

  • DNA sequencing services

Procedure:

  • This compound ORF Amplification:

    • Design primers to amplify the full-length this compound ORF from S. cerevisiae genomic DNA.

    • Incorporate restriction sites (e.g., BamHI and XhoI) into the 5' ends of the forward and reverse primers, respectively, ensuring they are in-frame with any vector tags if desired.

    • Perform PCR using a high-fidelity DNA polymerase.

    • Analyze the PCR product by agarose gel electrophoresis to confirm the correct size.

    • Purify the PCR product.

  • Vector and Insert Digestion:

    • Digest both the purified this compound PCR product and the pYES2 vector with the selected restriction enzymes (e.g., BamHI and XhoI).

    • Purify the digested vector and insert.

  • Ligation:

    • Set up a ligation reaction with the digested pYES2 vector and this compound insert at an appropriate molar ratio (e.g., 1:3 vector to insert).

    • Incubate as recommended by the T4 DNA ligase manufacturer.

  • Transformation into E. coli:

    • Transform the ligation mixture into competent E. coli cells.

    • Plate the transformed cells on LB agar plates containing ampicillin and incubate overnight at 37°C.

  • Screening and Plasmid Purification:

    • Select several colonies and grow them in liquid LB medium with ampicillin.

    • Isolate the plasmid DNA using a miniprep kit.

    • Verify the presence and orientation of the this compound insert by restriction digestion and/or PCR.

  • Sequence Verification:

    • Send the purified plasmid for DNA sequencing to confirm that the this compound ORF is correctly inserted and in-frame.

Protocol 2: Transformation of S. cerevisiae

This protocol describes the transformation of the pYES2-YDR1 plasmid into a suitable S. cerevisiae host strain (e.g., INVSc1) using the lithium acetate/polyethylene glycol (LiAc/PEG) method.

Materials:

  • S. cerevisiae host strain (e.g., INVSc1)

  • YPD medium

  • TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.5)

  • LiAc/TE solution (100 mM LiAc in TE buffer)

  • PEG/LiAc/TE solution (40% w/v PEG 3350, 100 mM LiAc in TE buffer)

  • Single-stranded carrier DNA (e.g., salmon sperm DNA)

  • pYES2-YDR1 plasmid DNA

  • SC-Ura dropout plates (Synthetic Complete medium lacking uracil)

  • Sterile water

Procedure:

  • Prepare Yeast Culture:

    • Inoculate a single colony of the yeast host strain into 5 mL of YPD medium and grow overnight at 30°C with shaking.

    • The next day, dilute the overnight culture into 50 mL of fresh YPD to an OD600 of ~0.2 and grow to an OD600 of 0.6-0.8.

  • Prepare Competent Cells:

    • Harvest the cells by centrifugation at 3000 x g for 5 minutes.

    • Wash the cell pellet with 25 mL of sterile water.

    • Resuspend the cells in 1 mL of LiAc/TE solution.

    • Incubate at 30°C for 30 minutes with gentle shaking.

  • Transformation:

    • In a microfuge tube, mix 100 µL of the competent cell suspension with 1-5 µg of pYES2-YDR1 plasmid DNA and 50 µg of single-stranded carrier DNA (boil for 5 minutes and immediately chill on ice before use).

    • Add 600 µL of PEG/LiAc/TE solution and vortex to mix thoroughly.

    • Incubate at 30°C for 30 minutes with shaking.

    • Heat shock the cells at 42°C for 15-20 minutes.

  • Plating and Selection:

    • Pellet the cells by centrifugation and remove the supernatant.

    • Resuspend the cell pellet in 100-200 µL of sterile water.

    • Spread the cell suspension onto SC-Ura dropout plates.

    • Incubate the plates at 30°C for 2-4 days until colonies appear.

Protocol 3: Galactose-Inducible Overexpression of this compound

This protocol describes how to induce the expression of this compound from the GAL1 promoter.

Materials:

  • Yeast transformant colony (from Protocol 4.2)

  • SC-Ura medium with 2% glucose (repression medium)

  • SC-Ura medium with 2% raffinose (non-repressing/non-inducing medium)

  • SC-Ura medium with 2% galactose (induction medium)

Procedure:

  • Pre-culture:

    • Inoculate a single colony of the yeast transformant into 5 mL of SC-Ura medium containing 2% glucose and grow overnight at 30°C. This step ensures plasmid maintenance and keeps the GAL1 promoter repressed.

  • De-repression (Optional but Recommended):

    • The next day, pellet the cells from the pre-culture and wash them with sterile water.

    • Resuspend the cells in 50 mL of SC-Ura medium containing 2% raffinose to an OD600 of ~0.4.

    • Grow for 4-6 hours at 30°C to allow for the de-repression of the GAL1 promoter.

  • Induction:

    • Harvest the cells from the raffinose culture.

    • Resuspend the cells in 50 mL of SC-Ura medium containing 2% galactose to an OD600 of ~0.4.

    • Grow the culture at 30°C and take samples at different time points (e.g., 0, 2, 4, 6, 8, 24 hours) to determine the optimal induction time for this compound expression.

Protocol 4: Analysis of this compound Overexpression by Western Blot

This protocol outlines the steps for preparing yeast cell lysates and analyzing this compound protein levels by Western blotting.

Materials:

  • Yeast cell pellets from induced and uninduced cultures

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% Triton X-100, protease inhibitors)

  • Glass beads (acid-washed)

  • SDS-PAGE loading buffer

  • SDS-PAGE gels

  • Western blotting apparatus

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against this compound or an epitope tag

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Lysis:

    • Resuspend the yeast cell pellet in lysis buffer.

    • Add an equal volume of glass beads.

    • Vortex vigorously for 30-second intervals, with 30-second rests on ice, for a total of 5-10 minutes.

    • Clarify the lysate by centrifugation at 13,000 x g for 10 minutes at 4°C.

  • Protein Quantification:

    • Determine the protein concentration of the supernatant using a standard protein assay (e.g., Bradford or BCA).

  • SDS-PAGE and Western Blotting:

    • Mix an equal amount of protein from each sample with SDS-PAGE loading buffer and heat at 95°C for 5 minutes.

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

Visualizations

Experimental_Workflow_for_YDR1_Overexpression cluster_cloning Step 1: Cloning cluster_transformation Step 2: Yeast Transformation cluster_expression Step 3: Overexpression cluster_analysis Step 4: Analysis Amplify this compound ORF Amplify this compound ORF Digest Vector and Insert Digest Vector and Insert Amplify this compound ORF->Digest Vector and Insert Ligate Ligate Digest Vector and Insert->Ligate Transform E. coli Transform E. coli Ligate->Transform E. coli Screen and Verify Screen and Verify Transform E. coli->Screen and Verify Prepare Competent Yeast Prepare Competent Yeast Screen and Verify->Prepare Competent Yeast Transform with pYES2-YDR1 Transform with pYES2-YDR1 Prepare Competent Yeast->Transform with pYES2-YDR1 Select Transformants Select Transformants Transform with pYES2-YDR1->Select Transformants Pre-culture (Glucose) Pre-culture (Glucose) Select Transformants->Pre-culture (Glucose) De-repression (Raffinose) De-repression (Raffinose) Pre-culture (Glucose)->De-repression (Raffinose) Induction (Galactose) Induction (Galactose) De-repression (Raffinose)->Induction (Galactose) Cell Lysis Cell Lysis Induction (Galactose)->Cell Lysis Western Blot Western Blot Cell Lysis->Western Blot Quantify Expression Quantify Expression Western Blot->Quantify Expression

Caption: Experimental workflow for this compound overexpression in yeast.

Galactose_Induction_Pathway cluster_media Growth Medium cluster_cell Yeast Cell Galactose Galactose GAL3 GAL3 Galactose->GAL3 activates Glucose Glucose GAL4 GAL4 Glucose->GAL4 represses GAL80 GAL80 GAL3->GAL80 inhibits GAL80->GAL4 inhibits GAL1_promoter GAL1 Promoter GAL4->GAL1_promoter activates This compound This compound Gene GAL1_promoter->this compound drives transcription YDR1_protein This compound Protein This compound->YDR1_protein translation

References

Protocol for YDR1 Promoter Activity Assay in Saccharomyces cerevisiae

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

For Research Use Only.

Introduction

The Saccharomyces cerevisiae YDR1 gene (also known as PDR5) encodes a key ATP-binding cassette (ABC) transporter protein. This protein is a major contributor to the phenomenon of pleiotropic drug resistance (PDR), a mechanism by which yeast cells develop resistance to a wide variety of structurally and functionally unrelated cytotoxic compounds. The expression of the this compound gene is tightly regulated at the transcriptional level, with its promoter being induced by the presence of various drugs and other stress-inducing agents.[1]

This document provides a detailed protocol for quantifying the activity of the this compound promoter in response to chemical compounds using a dual-luciferase reporter assay system. This assay is a highly sensitive and quantitative method for studying gene expression.[2][3][4][5] It utilizes two luciferases: a firefly luciferase, under the control of the this compound promoter, and a Renilla luciferase, expressed from a constitutive promoter, which serves as an internal control for normalization.[2][3][4][5] This normalization corrects for variations in cell number and transfection efficiency, ensuring accurate and reproducible data.

This protocol is intended for researchers, scientists, and drug development professionals investigating mechanisms of drug resistance, screening for compounds that modulate ABC transporter expression, or studying gene regulation in yeast.

Signaling Pathway and Experimental Workflow

The transcriptional activation of the this compound gene is primarily mediated by the zinc-finger transcription factors Pdr1p and Pdr3p.[6][7] These transcription factors recognize and bind to specific DNA sequences within the this compound promoter known as Pleiotropic Drug Response Elements (PDREs).[6][8] The canonical PDRE sequence is 5'-TCCGCGGA-3'.[8] Various xenobiotics and membrane-perturbing agents can activate Pdr1p and Pdr3p, leading to their binding to the PDREs and subsequent upregulation of this compound transcription.[9][10]

YDR1_Regulation_Pathway cluster_extracellular Extracellular cluster_cell Yeast Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Xenobiotics Xenobiotics Pdr1p_Pdr3p_inactive Pdr1p/Pdr3p (inactive) Xenobiotics->Pdr1p_Pdr3p_inactive Activation Pdr1p_Pdr3p_active Pdr1p/Pdr3p (active) Pdr1p_Pdr3p_inactive->Pdr1p_Pdr3p_active YDR1_Promoter This compound Promoter (PDREs) Pdr1p_Pdr3p_active->YDR1_Promoter Binding to PDREs YDR1_Gene This compound Gene YDR1_Promoter->YDR1_Gene Transcriptional Activation YDR1_mRNA This compound mRNA YDR1_Gene->YDR1_mRNA Transcription Ydr1p_transporter Ydr1p (ABC Transporter) YDR1_mRNA->Ydr1p_transporter Translation Ydr1p_transporter->Xenobiotics Efflux

This compound Gene Regulation Pathway

The experimental workflow involves cloning the this compound promoter into a firefly luciferase reporter vector, transforming this construct into yeast, treating the cells with test compounds, and then measuring the resulting luciferase activity.

Experimental_Workflow A 1. This compound Promoter Cloning Clone this compound promoter into a firefly luciferase reporter vector. B 2. Yeast Transformation Transform the reporter and control plasmids into S. cerevisiae. A->B C 3. Cell Culture and Treatment Grow yeast cultures and expose to test compounds. B->C D 4. Cell Lysis Lyse yeast cells to release intracellular contents. C->D E 5. Dual-Luciferase Assay Measure firefly and Renilla luciferase activities sequentially. D->E F 6. Data Analysis Calculate the ratio of Firefly/Renilla luciferase activity. E->F

This compound Promoter Assay Workflow

Experimental Protocols

Cloning of the this compound Promoter into a Luciferase Reporter Vector

The promoter region of this compound contains drug-responsive elements. Specifically, two regions, from -604 to -485 and -335 to -275 (relative to the start codon), have been identified as being responsive to fluphenazine and cycloheximide.[1] For a robust response, it is recommended to clone a fragment of at least 700 bp upstream of the this compound start codon.

Materials:

  • S. cerevisiae genomic DNA

  • High-fidelity DNA polymerase

  • Primers designed to amplify the this compound promoter with appropriate restriction sites for cloning into the reporter vector.

  • A yeast reporter plasmid containing a promoterless firefly luciferase gene (e.g., pGL4.13[luc2/SV40] with the SV40 promoter removed).

  • Restriction enzymes and T4 DNA ligase.

  • E. coli competent cells for plasmid propagation.

Procedure:

  • Design primers to amplify the ~700 bp region upstream of the this compound ATG start codon. Add restriction sites to the 5' ends of the primers that are compatible with the multiple cloning site of the firefly luciferase reporter vector.

  • Perform PCR using S. cerevisiae genomic DNA as a template to amplify the this compound promoter.

  • Digest both the PCR product and the reporter vector with the chosen restriction enzymes.

  • Ligate the digested this compound promoter fragment into the linearized reporter vector.

  • Transform the ligation product into competent E. coli cells and select for transformants.

  • Isolate plasmid DNA from the transformants and verify the correct insertion of the this compound promoter by restriction digest and DNA sequencing.

Yeast Transformation

This protocol is based on the high-efficiency lithium acetate/polyethylene glycol method.

Materials:

  • S. cerevisiae strain (e.g., BY4741).

  • YPD medium (1% yeast extract, 2% peptone, 2% dextrose).

  • Selective medium (e.g., Synthetic Complete medium lacking uracil for plasmid selection).

  • YDR1p-luciferase reporter plasmid.

  • Renilla luciferase control plasmid (e.g., pRL-TK).

  • 1 M Lithium Acetate (LiOAc), sterile.

  • 50% (w/v) Polyethylene Glycol (PEG 3350), sterile.

  • Single-stranded carrier DNA (e.g., salmon sperm DNA), 10 mg/mL.

  • Sterile water.

  • DMSO.

Procedure:

  • Inoculate a single yeast colony into 5 mL of YPD and grow overnight at 30°C with shaking.

  • The next day, dilute the overnight culture into 50 mL of fresh YPD to an OD₆₀₀ of ~0.2 and grow to an OD₆₀₀ of 0.6-0.8.

  • Harvest the cells by centrifugation at 3000 x g for 5 minutes.

  • Wash the cells with 25 mL of sterile water and centrifuge again.

  • Resuspend the cell pellet in 1 mL of 100 mM LiOAc and incubate at 30°C for 15 minutes.

  • Prepare the transformation mix for each sample in a microfuge tube:

    • 240 µL of 50% PEG

    • 36 µL of 1 M LiOAc

    • 10 µL of single-stranded carrier DNA (boil for 5 minutes and immediately chill on ice before use)

    • 1-5 µg of YDR1p-luciferase plasmid and 100-500 ng of Renilla control plasmid

    • Add sterile water to a final volume of 360 µL (including the cell suspension from the next step).

  • Centrifuge the cells from step 5, remove the supernatant, and resuspend the pellet in the transformation mix.

  • Vortex vigorously to mix.

  • Incubate at 30°C for 30 minutes.

  • Add 40 µL of DMSO and mix gently.

  • Heat shock at 42°C for 15-20 minutes.

  • Centrifuge at 8000 x g for 1 minute and remove the supernatant.

  • Resuspend the cell pellet in 200 µL of sterile water.

  • Plate the cell suspension onto selective agar plates and incubate at 30°C for 2-4 days until colonies appear.

Dual-Luciferase Reporter Assay

Materials:

  • Yeast transformants grown on selective plates.

  • Selective liquid medium.

  • Test compounds dissolved in a suitable solvent (e.g., DMSO).

  • Passive Lysis Buffer (e.g., from Promega Dual-Luciferase® Reporter Assay System).

  • Luciferase Assay Reagent II (LAR II).

  • Stop & Glo® Reagent.

  • Opaque 96-well plates.

  • Luminometer with injectors.

Procedure:

  • Inoculate single colonies of transformed yeast into selective liquid medium and grow overnight at 30°C.

  • The next day, dilute the cultures to an OD₆₀₀ of ~0.2 in fresh selective medium.

  • Aliquot the cell cultures into a 96-well plate.

  • Add the test compounds at various concentrations. Include a vehicle control (e.g., DMSO).

  • Incubate the plate at 30°C for the desired time (e.g., 4-6 hours).

  • After incubation, transfer 5-10 µL of each cell culture directly into 100 µL of 1X Passive Lysis Buffer in an opaque 96-well plate.[2]

  • Gently rock the plate for 15 minutes at room temperature to ensure complete lysis.

  • Program the luminometer with two injectors.

  • Place the 96-well plate into the luminometer.

  • The luminometer should be set to perform the following for each well:

    • Inject 100 µL of LAR II.

    • Wait 2-10 seconds for the signal to stabilize.

    • Measure firefly luciferase activity for 10 seconds.[2]

    • Inject 100 µL of Stop & Glo® Reagent.

    • Wait 2-10 seconds.

    • Measure Renilla luciferase activity for 10 seconds.[2]

Data Presentation and Analysis

The activity of the this compound promoter is expressed as the ratio of firefly luciferase activity to Renilla luciferase activity. This normalization accounts for differences in cell viability and transfection efficiency.

Data Analysis:

  • For each well, calculate the ratio: (Firefly Luciferase Reading) / (Renilla Luciferase Reading).

  • Normalize the data to the vehicle control by dividing the ratio of each treated sample by the average ratio of the vehicle control samples. This gives the fold change in promoter activity.

  • Present the data in a tabular format and, if desired, create dose-response curves.

Table 1: Example of this compound Promoter Activity Data

TreatmentConcentration (µM)Firefly RLU (Mean ± SD)Renilla RLU (Mean ± SD)Firefly/Renilla RatioFold Induction (vs. Vehicle)
Vehicle (DMSO)0.1%15,234 ± 1,28778,945 ± 5,6780.1931.00
Compound X135,876 ± 2,98779,123 ± 6,0120.4532.35
Compound X10125,789 ± 10,45680,345 ± 5,9871.5668.11
Compound X100256,432 ± 21,87679,567 ± 6,1233.22316.70
Cycloheximide50234,567 ± 19,87678,456 ± 5,9992.99015.49

(RLU = Relative Light Units; SD = Standard Deviation)

References

Application Notes and Protocols for CRISPR/Cas9-Mediated Editing of the YDR1 Gene in Saccharomyces cerevisiae

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Saccharomyces cerevisiae gene YDR1 (Yeast Drug Resistance 1) encodes a protein belonging to the ATP-binding cassette (ABC) superfamily of transporters.[1][2][3] This protein is a key factor in multidrug resistance, providing the yeast cross-resistance to a variety of structurally and functionally unrelated drugs.[1][2][3] Disruption of the this compound gene leads to hypersensitivity to compounds like cycloheximide and fluphenazine.[1] As a transcription factor, this compound regulates the expression of other genes involved in the cellular stress response. Given its central role in drug resistance, this compound is an important target for genetic modification to study the mechanisms of drug efflux, identify new antifungal drug targets, and engineer yeast strains with altered chemical tolerances.

The CRISPR/Cas9 system has become a powerful and versatile tool for precise genome editing in S. cerevisiae.[4][5][6] It allows for targeted gene knockouts, introduction of specific point mutations, and gene tagging. The system utilizes a guide RNA (gRNA) to direct the Cas9 nuclease to a specific genomic locus, where it creates a double-strand break (DSB).[4] In yeast, these breaks are predominantly repaired through homologous recombination (HR), which can be exploited to incorporate a user-defined DNA repair template, enabling precise edits to the genome.[4][7]

These notes provide detailed protocols for using CRISPR/Cas9 to modify the this compound locus in S. cerevisiae.

Application 1: this compound Gene Knockout

Objective: To create a complete loss-of-function allele of this compound to study its role in drug resistance and other cellular processes.

Principle: A gRNA is designed to target a coding region within the this compound gene. The Cas9 nuclease will induce a DSB at this site. A co-transformed donor DNA template, consisting of short sequences homologous to the regions flanking the Cas9 cut site, will be used by the cell's HR machinery to repair the break. This process results in the deletion of the intervening this compound sequence.

Expected Outcome: Successful knockout of this compound will result in yeast strains that exhibit increased sensitivity to various drugs. This phenotype can be quantified through drug sensitivity assays.

Data Presentation

Table 1: Validated gRNA Target Sequences for S. cerevisiae this compound

gRNA IDTarget Sequence (5' - 3')PAM
This compound-T1GAT ATC GTT GCT AAT GGT AGTGG
This compound-T2TTA TTA GGT GTT GGT TCG AACGG
This compound-T3GCT AAT GGT AGT TGG TGA ATAGG

Note: Sequences are examples and should be verified for specificity using gRNA design tools to minimize off-target effects.[7]

Table 2: Example Quantitative Data: Drug Sensitivity of this compound Knockout (Δthis compound) Strain

CompoundWild-Type (IC50, µM)Δthis compound Strain (IC50, µM)Fold Change in Sensitivity
Cycloheximide15.01.510x increase
Fluphenazine50.05.010x increase
Ketoconazole25.02.211.4x increase

IC50 (Inhibitory Concentration 50%) values are representative and may vary based on strain background and experimental conditions.

Experimental Protocols

Protocol 1: CRISPR/Cas9-Mediated Knockout of this compound

This protocol outlines the steps for designing the necessary components, transforming yeast, and verifying the gene knockout.

Part A: Design of gRNA and Donor DNA

  • gRNA Design:

    • Use a web-based tool (e.g., CHOPCHOP, CRISPR-ERA) to design a 20-nucleotide gRNA sequence targeting an early exon of the this compound gene.[7]

    • The target sequence must be immediately followed by a Protospacer Adjacent Motif (PAM), which is 5'-NGG-3' for Streptococcus pyogenes Cas9.[4]

    • Perform a BLAST search against the S. cerevisiae genome to ensure the gRNA sequence is unique to the this compound locus.

  • Donor DNA Design:

    • Design a 100-120 base pair, single-stranded oligodeoxynucleotide (ssODN) or a double-stranded DNA cassette.[8]

    • The donor DNA should contain 40-60 bp of homology to the sequence immediately upstream of the intended deletion site ("left homology arm") and 40-60 bp of homology to the sequence immediately downstream ("right homology arm").

    • The homology arms will flank the region to be deleted.

Part B: Plasmid Construction and Component Preparation

  • gRNA Plasmid Cloning:

    • Synthesize two complementary oligonucleotides encoding the chosen 20-bp this compound target sequence.

    • Anneal the oligonucleotides to form a duplex.

    • Clone this duplex into a yeast gRNA expression vector (e.g., pML104) that also contains the Cas9 expression cassette. This is typically done via restriction enzyme digestion and ligation or Gibson Assembly.[4]

  • Donor DNA Preparation:

    • For an ssODN, order the synthesized oligonucleotide directly.

    • For a double-stranded cassette, amplify the designed sequence using PCR.

    • Purify the donor DNA using a standard PCR purification kit.

Part C: Yeast Transformation

This protocol is based on the high-efficiency Lithium Acetate (LiAc)/Single-Strand carrier DNA (SS-DNA)/Polyethylene Glycol (PEG) method.[9][10][11][12][13]

  • Grow a 5 mL culture of the desired S. cerevisiae strain overnight in YPD medium at 30°C with shaking.

  • The next day, dilute the overnight culture into 50 mL of fresh YPD to an OD600 of ~0.1 and grow until the OD600 reaches 0.6-1.0 (approximately 4-6 hours).[9][11]

  • Harvest the cells by centrifugation at 3,000 x g for 5 minutes.

  • Wash the cells with 25 mL of sterile water and centrifuge again.

  • Resuspend the cell pellet in 1 mL of 100 mM LiAc.

  • Prepare the transformation mix in a microcentrifuge tube for each transformation:

    • 240 µL PEG (50% w/v)

    • 36 µL 1.0 M LiAc

    • 10 µL boiled SS-DNA (10 mg/mL)

    • ~1 µg of Cas9/gRNA plasmid

    • ~1-2 µg of donor DNA template

    • Add sterile water to a final volume of 360 µL.

  • Add 50 µL of the competent yeast cell suspension to the transformation mix.

  • Vortex vigorously to completely resuspend the pellet.

  • Incubate at 30°C for 30 minutes.

  • Heat shock the mixture at 42°C for 30-45 minutes.[11]

  • Pellet the cells by centrifugation and remove the transformation mix.

  • Resuspend the cell pellet in 200 µL of sterile water and plate onto selective medium (e.g., synthetic complete medium lacking uracil if using a URA3-marked plasmid).

  • Incubate the plates at 30°C for 2-4 days until colonies appear.[9]

Part D: Verification of this compound Knockout

  • Colony PCR:

    • Pick individual colonies and perform PCR using primers that flank the this compound locus.

    • A successful knockout will result in a smaller PCR product compared to the wild-type allele.

    • Run the PCR products on an agarose gel to visualize the size difference.

  • Sanger Sequencing:

    • Purify the PCR product from a positive clone identified in the colony PCR.

    • Send the purified product for Sanger sequencing to confirm the precise deletion at the nucleotide level.

Table 3: Example Verification Primer Sequences for this compound Knockout

Primer NameSequence (5' - 3')PurposeExpected WT Size (bp)Expected KO Size (bp)
YDR1_Fwd_VerGTCGTTCAAGTCGGTGAATCForward primer, binds upstream of target~1500~300
YDR1_Rev_VerCATTGTCGTCGTCGTCCTTAReverse primer, binds downstream of target

Visualizations

Signaling Pathway

The this compound protein acts as a transcription factor that, upon activation by cellular stress or xenobiotics, binds to specific promoter elements to regulate the expression of target genes. A key target is the FLR1 gene, which encodes a multidrug transporter of the Major Facilitator Superfamily.

YDR1_Signaling_Pathway cluster_stress Cellular Stress cluster_cell Yeast Cell Drugs Drugs / Xenobiotics This compound YDR1p (Transcription Factor) Drugs->this compound Activates Efflux Drug Efflux Drugs->Efflux Exported Promoter FLR1 Promoter (DRE) This compound->Promoter Binds to FLR1 FLR1 Gene Promoter->FLR1 Initiates Transcription FLR1p Flr1p Transporter FLR1->FLR1p Translation FLR1p->Efflux

Caption: Simplified this compound signaling pathway for drug resistance.

Experimental Workflow

The workflow for CRISPR/Cas9-mediated gene editing in yeast involves several key stages, from initial design to final verification of the edited strain.

CRISPR_Workflow Design 1. Design - gRNA for this compound - Donor DNA Template Construct 2. Construction - Clone gRNA into Cas9 vector - Synthesize/Amplify Donor DNA Design->Construct Transform 3. Yeast Transformation (LiAc/PEG Method) Construct->Transform Select 4. Selection & Growth - Plate on selective media - Incubate 2-4 days Transform->Select Verify 5. Verification Select->Verify ColonyPCR Colony PCR Verify->ColonyPCR Screen Sequencing Sanger Sequencing ColonyPCR->Sequencing Confirm VerifiedClone Verified Δthis compound Clone Sequencing->VerifiedClone

Caption: Experimental workflow for this compound gene knockout using CRISPR/Cas9.

References

Application Notes and Protocols: YDR1-GFP Fusion Protein for Localization Studies in Saccharomyces cerevisiae

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The Saccharomyces cerevisiae protein YDR1 (Yeast Drug Resistance 1), also known as Pdr5 (Pleiotropic Drug Resistance 5) or Sts1 (Staurosporine and Taxol Sensitive 1), is a key member of the ATP-binding cassette (ABC) superfamily of transporters. It is an integral plasma membrane protein that functions as an efflux pump, actively transporting a wide range of structurally and functionally diverse xenobiotics out of the cell. This activity confers resistance to numerous antifungal drugs, making this compound a significant area of study in the fields of multidrug resistance and drug development.

The use of a Green Fluorescent Protein (GFP) tag fused to this compound (this compound-GFP) provides a powerful tool for visualizing its subcellular localization and trafficking dynamics in living cells. This allows researchers to investigate the mechanisms of its transport to the plasma membrane, its regulation in response to drug exposure, and its eventual turnover. These application notes provide detailed protocols for the localization and quantitative analysis of this compound-GFP in S. cerevisiae, along with an overview of the signaling pathways that regulate its expression and function.

Data Presentation

Table 1: Subcellular Localization of this compound-GFP in S. cerevisiae
Cellular CompartmentPercentage of Total this compound-GFP Fluorescence (Illustrative)Description
Plasma Membrane ~70-80%The primary site of this compound function, where it actively effluxes xenobiotics. The protein is typically distributed evenly around the cell periphery.
Vacuolar Membrane ~10-20%This compound is targeted to the vacuole for degradation via endocytosis. Accumulation in the vacuolar membrane can be observed, particularly in strains with defects in vacuolar proteolysis.[1][2]
Endoplasmic Reticulum (ER) / Golgi ~5-10%Represents newly synthesized this compound-GFP in the secretory pathway en route to the plasma membrane.
Intracellular Vesicles ~1-5%Endocytic vesicles containing this compound-GFP destined for the vacuole.

Note: The percentages presented are illustrative and can vary depending on the yeast strain, growth conditions, and exposure to drugs.

Table 2: Effect of Cycloheximide Treatment on this compound-GFP Expression and Localization (Illustrative Data)
Cycloheximide ConcentrationMean Plasma Membrane Fluorescence Intensity (Arbitrary Units)Mean Vacuolar Fluorescence Intensity (Arbitrary Units)PDR5 mRNA Fold Induction[3][4]
0 µg/mL (Control)100 ± 1520 ± 51
0.1 µg/mL150 ± 2025 ± 7~5
0.5 µg/mL250 ± 3035 ± 8~10
1.0 µg/mL300 ± 3545 ± 10~15

Note: This table presents illustrative quantitative data based on qualitative descriptions from the literature. Actual values will depend on experimental conditions.

Signaling Pathways and Protein Trafficking

The expression and activity of this compound are tightly regulated at both the transcriptional and post-translational levels.

This compound Transcriptional Regulation

The transcription of the this compound/PDR5 gene is primarily controlled by the zinc-finger transcription factors Pdr1 and Pdr3.[5][6] In the absence of stress, these transcription factors are largely inactive. Upon exposure to a wide range of xenobiotics, Pdr1 and Pdr3 are activated and bind to specific DNA sequences known as Pleiotropic Drug Response Elements (PDREs) in the promoter region of PDR5 and other drug resistance genes, leading to their transcriptional upregulation.[7]

G cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Xenobiotics Xenobiotics (e.g., Cycloheximide, Fluconazole) Pdr1_inactive Pdr1 (inactive) Xenobiotics->Pdr1_inactive Activates Pdr3_inactive Pdr3 (inactive) Xenobiotics->Pdr3_inactive Activates Pdr1_active Pdr1 (active) Pdr1_inactive->Pdr1_active Pdr3_active Pdr3 (active) Pdr3_inactive->Pdr3_active PDRE PDRE Pdr1_active->PDRE Pdr3_active->PDRE PDR5_gene PDR5 Gene PDRE->PDR5_gene Induces Transcription PDR5_mRNA PDR5 mRNA PDR5_gene->PDR5_mRNA G cluster_synthesis Protein Synthesis & Trafficking cluster_pm Plasma Membrane cluster_degradation Degradation Pathway ER Endoplasmic Reticulum Golgi Golgi Apparatus ER->Golgi Vesicles Secretory Vesicles Golgi->Vesicles YDR1_PM This compound-GFP Vesicles->YDR1_PM Delivery YDR1_PM->YDR1_PM YDR1_Ub Ubiquitinated This compound-GFP YDR1_PM->YDR1_Ub Ubiquitination Endosome Endosome YDR1_Ub->Endosome Endocytosis Vacuole Vacuole Endosome->Vacuole Fusion G cluster_prep Preparation cluster_exp Experiment cluster_val Validation Primer_Design Primer Design PCR PCR Amplification of GFP-KanMX6 Cassette Primer_Design->PCR Transformation Yeast Transformation PCR->Transformation Selection Selection on G418 Transformation->Selection Verification Verification by PCR and Microscopy Selection->Verification G Acquire_Images Acquire Fluorescence Images Open_Images Open Images in ImageJ/Fiji Acquire_Images->Open_Images Define_ROIs Define ROIs (Cell, Plasma Membrane, Intracellular) Open_Images->Define_ROIs Measure_Intensity Measure Mean Fluorescence Intensity Define_ROIs->Measure_Intensity Background_Correction Background Correction Measure_Intensity->Background_Correction Calculate_Distribution Calculate Percentage Distribution Background_Correction->Calculate_Distribution Analyze_Data Analyze and Compare Data Calculate_Distribution->Analyze_Data

References

Application Notes and Protocols for Quantitative PCR (qPCR) Analysis of YDR1 Gene Expression in Saccharomyces cerevisiae

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The YDR1 gene (also known as PDR5 or STS1) in Saccharomyces cerevisiae is a critical component of the cell's multidrug resistance (MDR) network. It encodes Pdr5p, a primary ATP-binding cassette (ABC) transporter located in the plasma membrane.[1][2] This transporter actively exports a wide range of structurally and functionally diverse xenobiotic compounds, including antifungal drugs (e.g., fluconazole, cycloheximide), herbicides, and other toxins, thereby protecting the cell.[1][3]

The expression of this compound is induced by the presence of various drugs and is transcriptionally regulated by the zinc-finger transcription factors Pdr1p and Pdr3p.[4] These factors bind to specific promoter elements known as Pleiotropic Drug Response Elements (PDREs) to activate gene expression.[4] Given its central role in drug efflux, the analysis of this compound expression is crucial for research in drug development, toxicology, and understanding the mechanisms of antifungal resistance.

This document provides a comprehensive protocol for the quantitative analysis of this compound gene expression using SYBR Green-based real-time reverse transcription PCR (RT-qPCR). It includes validated primer sequences, detailed methodologies for sample preparation and analysis, and guidelines for data interpretation.

Materials and Reagents

Primer Information

Accurate qPCR analysis requires primers that are specific and efficient. The following table lists validated qPCR primers for the target gene (this compound/PDR5) and a selection of highly stable reference genes for S. cerevisiae. For robust normalization, it is recommended to use the geometric mean of at least two reference genes.[5]

Gene NameSystematic NamePrimer Sequence (5' → 3')Amplicon Size (bp)Citation
Target Gene
PDR5This compoundF: CTCTGAGAGAACCCTGAACAAAGATATGCTAR: ATAGCTTCACGGCTTGCTTCATCGT165[1]
Reference Genes
ALG9YNL219CF: CACGGATAGTGGCTTTGGTGAACAATTACR: TATGATTATCTGGCAGCAGGAAAGAACTTGGG93[5]
TAF10YDR233CF: ATATTGAGGCTATTGCTGGAGCTGGR: GACCTTCACGGTTATCTTCTTGACATTC100[5]
TFC1YCR028CF: GAGGTATGGAAGAAAAGAGCAGTGAAGGR: CCTTCTTCTTCTGGACATGGTTTGGA102[5]
UBC6YGR038WF: AGAAAAGAGAACTGGTTTGGATGCTATGGR: TGGAAGAAGATTTCGACGAAGAGGA101[5]

Experimental Workflow

The overall experimental process from yeast cell culture to final data analysis is outlined below.

G cluster_0 Sample Preparation cluster_1 RT-qPCR cluster_2 Data Analysis CULTURE 1. Yeast Cell Culture (e.g., Control vs. Drug Treatment) HARVEST 2. Cell Harvesting (Centrifugation) CULTURE->HARVEST RNA_EXTRACT 3. Total RNA Extraction (Hot Acid Phenol Method) HARVEST->RNA_EXTRACT DNASE 4. DNase I Treatment (Remove gDNA Contamination) RNA_EXTRACT->DNASE CDNA 5. cDNA Synthesis (Reverse Transcription) DNASE->CDNA QPCR 6. qPCR Setup (SYBR Green Master Mix) CDNA->QPCR RUN 7. Real-Time PCR (Amplification & Data Collection) QPCR->RUN CQ 8. Cq Value Determination RUN->CQ NORM 9. Normalization (Using Reference Genes) CQ->NORM CALC 10. Relative Quantification (ΔΔCq Method) NORM->CALC

Caption: Experimental workflow for this compound expression analysis.

Detailed Protocols

Total RNA Extraction from S. cerevisiae (Hot Acid Phenol Method)

This protocol is adapted for high-quality RNA suitable for qPCR. Always use RNase-free reagents and consumables.

  • Cell Culture & Harvest: Grow yeast cells in the desired medium (e.g., YPD) to mid-log phase (OD₆₀₀ ≈ 0.5-0.8). Harvest 5-10 OD₆₀₀ units of cells by centrifugation at 3,000 x g for 5 minutes at 4°C.

  • Washing: Discard the supernatant, resuspend the cell pellet in 1 mL of ice-cold, RNase-free water, and transfer to a 1.5 mL microcentrifuge tube. Centrifuge again at maximum speed for 1 minute, and carefully remove all supernatant.

  • Lysis: Resuspend the cell pellet in 400 µL of TES solution (10 mM Tris-HCl pH 7.5, 10 mM EDTA, 0.5% SDS). Add 400 µL of acid phenol:chloroform (pH 4.5-5.5).

  • Incubation: Vortex vigorously for 30-60 seconds. Incubate the mixture at 65°C for 45-60 minutes, vortexing for 20 seconds every 10-15 minutes.

  • Phase Separation: Place the tube on ice for 5 minutes, then centrifuge at maximum speed (≥12,000 x g) for 5 minutes at 4°C.

  • Extraction: Carefully transfer the upper aqueous phase (~350 µL) to a new RNase-free tube. Avoid disturbing the white protein interphase. Add 400 µL of chloroform, vortex, and centrifuge again for 5 minutes at 4°C.

  • Precipitation: Transfer the upper aqueous phase to a new tube. Add 0.1 volumes of 3 M Sodium Acetate (pH 5.2) and 2.5 volumes of ice-cold 100% ethanol. Mix by inversion and precipitate at -20°C for at least 1 hour (or overnight).

  • Washing & Resuspension: Pellet the RNA by centrifugation at maximum speed for 30 minutes at 4°C. Carefully discard the supernatant. Wash the pellet with 1 mL of cold 70% ethanol, centrifuging for 10 minutes at 4°C. Remove all ethanol and briefly air-dry the pellet. Resuspend the RNA in 30-50 µL of RNase-free water.

  • Quality Control: Assess RNA concentration and purity (A₂₆₀/A₂₈₀ ratio should be ~2.0) using a spectrophotometer (e.g., NanoDrop). Check RNA integrity via gel electrophoresis.

DNase I Treatment and Reverse Transcription
  • DNase I Treatment: To remove contaminating genomic DNA, treat 1-2 µg of total RNA with a TURBO DNA-free™ Kit or equivalent according to the manufacturer's protocol.

  • cDNA Synthesis: Synthesize first-strand cDNA from 500 ng to 1 µg of DNase-treated RNA using a high-capacity cDNA reverse transcription kit with a mix of oligo(dT) and random primers. Include a "No Reverse Transcriptase" (-RT) control for each sample to verify the absence of gDNA contamination in subsequent qPCR.

SYBR Green qPCR Protocol
  • Reaction Setup: Prepare the qPCR master mix on ice. For a single 20 µL reaction, combine the following components. It is recommended to prepare a bulk master mix for all samples and technical replicates.

ComponentVolume (µL)Final Concentration
2x SYBR Green Master Mix10.01x
Forward Primer (10 µM)0.8400 nM
Reverse Primer (10 µM)0.8400 nM
cDNA Template (diluted 1:10)2.0~10-20 ng
Nuclease-Free Water6.4-
Total Volume 20.0
  • Plate Setup: Aliquot the master mix into a 96-well qPCR plate. Add the corresponding cDNA template to each well. Include the following controls:

    • No Template Control (NTC): Use water instead of cDNA to check for contamination.

    • -RT Control: Use the "No Reverse Transcriptase" sample to check for gDNA amplification.

    • Technical Replicates: Run each sample (including controls) in triplicate.

  • Cycling Conditions: Use a standard 3-step cycling protocol on a real-time PCR instrument.

StepTemperature (°C)TimeCycles
Enzyme Activation 952-5 min1
Denaturation 9515 sec40
Annealing 6030 sec
Extension 7230 sec
Melt Curve Analysis 65 to 95Incremental1

Data Analysis and Presentation

The relative expression of this compound is calculated using the ΔΔCq (delta-delta Cq) method.

  • Calculate ΔCq: For each sample, normalize the Cq value of the target gene (this compound) to the geometric mean of the Cq values of the reference genes.

    • ΔCq = Cq(this compound) - Cq(Reference Genes, GeoMean)

  • Calculate ΔΔCq: Normalize the ΔCq of the treated samples to the ΔCq of the control (calibrator) sample.

    • ΔΔCq = ΔCq(Treated Sample) - ΔCq(Control Sample)

  • Calculate Fold Change: Determine the relative expression level (Fold Change) for each treated sample.

    • Fold Change = 2-ΔΔCq

Example Data Set

The following table shows representative data for this compound expression in S. cerevisiae following treatment with a sub-lethal concentration of cycloheximide for 1 hour. ALG9 and TAF10 are used as reference genes.

SampleTarget GeneCq (Avg)Ref Gene 1 (ALG9) CqRef Gene 2 (TAF10) CqRef GeoMean CqΔCqΔΔCqFold Change (2-ΔΔCq)
Untreated (Control)This compound23.519.219.419.34.20.01.0
Cycloheximide-TreatedThis compound20.819.319.319.31.5-2.76.5

This compound Signaling Pathway

The expression of the this compound gene is a key cellular response to xenobiotic stress. This process is primarily mediated by the transcription factors Pdr1p and Pdr3p, which act as intracellular sensors for a wide array of chemical compounds.

G cluster_membrane Plasma Membrane cluster_cyto Cytoplasm cluster_nuc Nucleus PDR5 Pdr5p (this compound) DRUG_OUT Drug Efflux PDR5->DRUG_OUT DRUG_IN Xenobiotic Drug (e.g., Cycloheximide) DRUG_IN->PDR5 PDR1_3 Pdr1p / Pdr3p (Inactive) DRUG_IN->PDR1_3 Binds & Activates PDR1_3_A Pdr1p / Pdr3p (Active) PDR1_3->PDR1_3_A PDRE PDRE (Promoter) PDR1_3_A->PDRE Binds This compound This compound Gene PDRE->this compound Activates Transcription mRNA This compound mRNA This compound->mRNA mRNA->PDR5 Translation

Caption: Transcriptional activation of this compound by xenobiotics.

References

Application Note: A Yeast-Based Assay for High-Throughput Drug Screening Targeting the ABC Transporter YDR1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Saccharomyces cerevisiae, or budding yeast, has emerged as a powerful and cost-effective model organism for high-throughput drug screening and discovery. Its genetic tractability, rapid growth, and the conservation of fundamental cellular processes with higher eukaryotes make it an ideal system for identifying novel therapeutic compounds and elucidating their mechanisms of action. A key area of interest is the study of multidrug resistance (MDR), a major challenge in the treatment of cancers and infectious diseases. In yeast, MDR is often mediated by ATP-binding cassette (ABC) transporters that efflux a wide range of structurally and functionally diverse xenobiotics.

One of the most prominent of these transporters is Ydr1p (Yeast Drug Resistance 1), also known as Pdr5p (Pleiotropic Drug Resistance 5). Ydr1p is a plasma membrane-localized protein that confers resistance to a broad spectrum of drugs, including antifungal agents like fluconazole and immunosuppressants like cycloheximide.[1] The expression of the YDR1 gene is tightly regulated by a network of transcription factors, primarily Pdr1p and Pdr3p, which are activated in response to cellular stress and the presence of xenobiotics.[2][3][4]

This application note provides a detailed protocol for a yeast-based drug screening assay utilizing the this compound transporter. The assay is designed to identify compounds that either inhibit the function of Ydr1p, thereby sensitizing yeast cells to its substrates, or are themselves substrates of Ydr1p. By employing yeast strains with either a deletion (this compoundΔ) or overexpression of the this compound gene, this assay offers a robust platform for screening large compound libraries and prioritizing hits for further development.

Signaling Pathway and Experimental Workflow

The regulation of this compound expression is a key aspect of the yeast pleiotropic drug resistance (PDR) network. The transcription factors Pdr1p and Pdr3p play a central role in this process. In the presence of various drugs or cellular stress, Pdr1p and Pdr3p bind to specific DNA sequences known as pleiotropic drug response elements (PDREs) in the promoter region of this compound and other PDR genes, leading to their transcriptional activation.[3][5][6]

PDR_Pathway cluster_stimulus Stimuli cluster_regulation Transcriptional Regulation cluster_target Target Gene & Effector cluster_efflux Drug Efflux Xenobiotics Xenobiotics (e.g., Drugs) Pdr1 Pdr1p Xenobiotics->Pdr1 Activation Pdr3 Pdr3p Xenobiotics->Pdr3 Activation Stress Cellular Stress Stress->Pdr1 Stress->Pdr3 YDR1_promoter This compound Promoter (PDREs) Pdr1->YDR1_promoter Binds to Pdr3->YDR1_promoter Binds to YDR1_gene This compound (PDR5) Gene YDR1_promoter->YDR1_gene Initiates Transcription Ydr1p Ydr1p (ABC Transporter) YDR1_gene->Ydr1p Translation Drug_out Drug (extracellular) Ydr1p->Drug_out Efflux Drug_in Drug (intracellular) Drug_in->Ydr1p Substrate Experimental_Workflow cluster_prep 1. Strain Preparation cluster_culture 2. Culture Preparation cluster_plate 3. Plate Setup (96-well) cluster_incubation 4. Incubation cluster_readout 5. Data Acquisition WT Wild-Type (WT) Strain Culture Grow strains to logarithmic phase WT->Culture KO This compoundΔ (Knockout) Strain KO->Culture OE This compound-OE (Overexpression) Strain OE->Culture Adjust Adjust cell density Culture->Adjust Add_Cells Inoculate with yeast strains Adjust->Add_Cells Add_Media Add growth medium Add_Compounds Add test compounds (serial dilutions) Add_Media->Add_Compounds Add_Compounds->Add_Cells Incubate Incubate at 30°C for 24-48 hours Add_Cells->Incubate Measure_OD Measure Optical Density (e.g., OD600) Incubate->Measure_OD Analyze Calculate MIC or % inhibition Measure_OD->Analyze

References

Application Note: Protocol for Membrane Protein Extraction of Ydr1p

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ydr1p, also known as Pdr12p, is an ATP-binding cassette (ABC) transporter located in the plasma membrane of Saccharomyces cerevisiae.[1] It plays a crucial role in conferring resistance to weak organic acids, such as sorbate and benzoate, which are common food preservatives.[1] By actively exporting these compounds, Ydr1p allows yeast to survive in otherwise toxic environments. The study of Ydr1p is vital for understanding mechanisms of multidrug resistance and for developing novel antifungal strategies. Furthermore, as a representative of the large ABC transporter family, which is implicated in numerous human diseases and drug metabolism, Ydr1p serves as an excellent model for structural and functional studies.

The extraction and purification of integral membrane proteins like Ydr1p are notoriously challenging due to their hydrophobic nature and low abundance.[2] This protocol provides a detailed methodology for the extraction of Ydr1p from yeast plasma membranes, focusing on mechanical cell lysis, membrane fractionation, and detergent-based solubilization.

Experimental Workflow Diagram

G Workflow for Ydr1p Membrane Protein Extraction cluster_0 Cell Preparation cluster_1 Lysis & Fractionation cluster_2 Extraction & Purification cluster_3 Downstream Analysis CULTURE Yeast Culture (S. cerevisiae) HARVEST Cell Harvesting (Centrifugation) CULTURE->HARVEST LYSIS Mechanical Lysis (Glass Beads) HARVEST->LYSIS CENT1 Low-Speed Centrifugation (Remove Debris) LYSIS->CENT1 CENT2 High-Speed Centrifugation (Pellet Membranes) CENT1->CENT2 Supernatant SOL Detergent Solubilization (e.g., DDM, Triton X-100) CENT2->SOL CENT3 Ultracentrifugation (Remove Insoluble Material) SOL->CENT3 PURIFY Affinity Chromatography (e.g., His-tag, FLAG-tag) CENT3->PURIFY Supernatant ANALYSIS SDS-PAGE, Western Blot, Functional Assays PURIFY->ANALYSIS

Caption: Workflow for the extraction and purification of Ydr1p.

Detailed Experimental Protocol

This protocol is adapted from established methods for yeast plasma membrane protein isolation and purification.[3][4][5]

Part 1: Yeast Cell Culture and Membrane Preparation
  • Cell Growth:

    • Inoculate a suitable volume of YPD medium (or selective medium for plasmid maintenance) with a fresh colony of S. cerevisiae expressing the Ydr1p of interest (ideally with an affinity tag like His10 or FLAG for purification).

    • Grow the culture at 30°C with vigorous shaking (200-250 rpm) to mid-log phase (OD₆₀₀ ≈ 0.8-1.5). For inducible promoters (e.g., GAL1), add the appropriate inducer (e.g., galactose) and incubate for the optimal expression time.

  • Cell Harvesting:

    • Harvest the cells by centrifugation at 4,000 x g for 10 minutes at 4°C.

    • Discard the supernatant. Wash the cell pellet twice with ice-cold sterile water and once with ice-cold Lysis Buffer without protease inhibitors.

  • Mechanical Lysis:

    • Resuspend the washed cell pellet in an equal volume of ice-cold Lysis Buffer supplemented with a protease inhibitor cocktail.

    • Transfer the cell suspension to a bead-beater tube containing an equal volume of acid-washed glass beads (0.5 mm diameter).

    • Disrupt the cells by vortexing vigorously for 6-8 cycles of 1 minute of vortexing followed by 2 minutes of cooling on ice.[3] Cell breakage can be monitored by microscopy.

  • Membrane Fractionation:

    • Collect the cell lysate, leaving the glass beads behind.

    • Perform a low-speed centrifugation at 1,000 x g for 10 minutes at 4°C to pellet intact cells, nuclei, and cell debris.[6]

    • Carefully transfer the supernatant to a new tube and perform a high-speed centrifugation at 100,000 x g for 45-60 minutes at 4°C to pellet the total cell membranes.[4][5][6]

    • Discard the supernatant, which contains the cytosolic proteins. The resulting pellet contains the crude membrane fraction.

    • Wash the membrane pellet by resuspending it in Membrane Wash Buffer and repeating the high-speed centrifugation step. This helps remove residual soluble proteins.

Part 2: Solubilization and Purification of Ydr1p
  • Detergent Solubilization:

    • Resuspend the final membrane pellet in Solubilization Buffer to a final protein concentration of approximately 1-5 mg/mL. The protein concentration can be determined using a BCA or Bradford assay compatible with detergents.

    • Incubate the suspension on an end-over-end rotator for 1-2 hours at 4°C to allow the detergent to solubilize the membrane proteins.[4]

    • Remove non-solubilized material by ultracentrifugation at 100,000 x g for 45 minutes at 4°C.[4] The supernatant now contains the solubilized membrane proteins, including Ydr1p.

  • Affinity Purification (Example for His-tagged Ydr1p):

    • Equilibrate a Ni-NTA or TALON metal affinity resin with Wash Buffer.[5]

    • Incubate the solubilized membrane protein supernatant with the equilibrated resin for 2-4 hours at 4°C with gentle agitation.

    • Load the mixture onto a chromatography column and allow the unbound proteins to flow through.

    • Wash the resin with 10-20 column volumes of Wash Buffer to remove non-specifically bound proteins.

    • Elute the purified Ydr1p from the resin using Elution Buffer. Collect fractions and analyze them by SDS-PAGE and Western blotting using an anti-His tag antibody.

Buffers and Reagents

Buffer/ReagentCompositionNotes
Lysis Buffer 50 mM Tris-HCl (pH 7.4), 100 mM KCl, 20% (w/v) glycerolAdd protease inhibitors (e.g., PMSF, cOmplete™) just before use.
Membrane Wash Buffer 50 mM Tris-HCl (pH 7.4), 1.2 M KClHigh salt wash to remove peripherally associated membrane proteins.
Solubilization Buffer Lysis Buffer + 1% (w/v) n-Dodecyl-β-D-maltoside (DDM) or Triton X-100The choice and concentration of detergent are critical and may need optimization.
Wash Buffer (for His-tag) 50 mM Tris-HCl (pH 7.7), 300 mM NaCl, 10% glycerol, 20 mM Imidazole, 0.05% DDMImidazole concentration can be optimized to reduce non-specific binding.
Elution Buffer (for His-tag) 50 mM Tris-HCl (pH 7.7), 300 mM NaCl, 10% glycerol, 250-500 mM Imidazole, 0.05% DDMThe high imidazole concentration competes with the His-tag for binding to the resin.

Data Presentation: Detergent Optimization

The selection of a detergent is the most critical step for successful membrane protein extraction and stabilization.[2] The efficiency of various detergents should be empirically tested. A common method is to solubilize a small amount of the membrane fraction with different detergents and analyze the supernatant for the presence of the target protein by Western blotting.

DetergentClassTypical Working ConcentrationSolubilization Efficiency for Ydr1p (Hypothetical)Notes
Triton X-100 Non-ionic1-2% (w/v)+++Effective for initial extraction but can be harsh and difficult to remove.
n-Dodecyl-β-D-maltoside (DDM) Non-ionic1% (w/v)++++Generally milder than Triton X-100; often preserves protein activity.[4]
Lauryl Maltose Neopentyl Glycol (LMNG) Non-ionic0.5-1% (w/v)+++++Excellent for stabilizing membrane protein complexes for structural studies.
CHAPS Zwitterionic1-2% (w/v)++Can be useful for some proteins but may be less effective for ABC transporters.
Digitonin Non-ionic1% (w/v)+++A mild detergent, but often expensive and less pure.

(Note: Solubilization efficiency is hypothetical and must be determined experimentally for Ydr1p. The table serves as a guide for detergent screening.)

References

Application Notes and Protocols for Generating Antibodies Against Ydr1 Protein

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ydr1, also known as Erythroid differentiation regulator 1 (Erdr1), is a stress-induced secreted protein that has emerged as a significant modulator of immune responses and cellular signaling pathways. It is implicated in macrophage programming, T-cell activation, and the Hippo-YAP1 signaling cascade, making it a compelling target for basic research and therapeutic development. The generation of high-quality antibodies specific to this compound is crucial for elucidating its biological functions and for the development of novel diagnostics and therapeutics.

These application notes provide a comprehensive guide for the generation and validation of antibodies against the this compound protein. The protocols outlined below are based on established methodologies and predictive analyses to facilitate the successful production of specific and effective anti-Ydr1 antibodies.

This compound Protein: Function and Signaling Pathways

This compound is a multifunctional protein that plays a critical role in regulating immune cell function. In macrophages, this compound's effect is dose-dependent, capable of promoting both pro- and anti-inflammatory responses through its dynamic interaction with YAP1 and Mid1. This interaction influences macrophage polarization and cytokine production. In T-cells, this compound has been shown to enhance T-cell receptor (TCR) signaling by amplifying the PLCγ1/Ca2+/NFAT1 signal transduction pathway.

This compound Signaling in Macrophages

This compound expression is differentially regulated in M1 (pro-inflammatory) and M2 (anti-inflammatory) macrophages. Its interaction with YAP1 and Mid1 is central to its function in these cells.

Ydr1_Macrophage_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound Receptor Putative Receptor This compound->Receptor YAP1 YAP1 Receptor->YAP1 High this compound Mid1 Mid1 Receptor->Mid1 Low this compound Cytokine_Production Cytokine Production (Pro- or Anti-inflammatory) YAP1->Cytokine_Production Mid1->Cytokine_Production

This compound signaling in macrophages.
This compound Signaling in T-Cells

In T-cells, this compound potentiates TCR signaling, leading to enhanced activation and proliferation.

Ydr1_TCell_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound TCR TCR This compound->TCR TCR_Stimulation TCR Stimulation TCR_Stimulation->TCR PLCg1 PLCγ1 TCR->PLCg1 enhances Ca_Influx Ca²⁺ Influx PLCg1->Ca_Influx NFAT1 NFAT1 Translocation Ca_Influx->NFAT1 Gene_Expression Gene Expression (Activation, Proliferation) NFAT1->Gene_Expression

This compound enhances TCR signaling in T-cells.

Antigen Design and Preparation

The selection of a suitable antigen is the most critical step in generating specific antibodies. Both full-length recombinant protein and synthetic peptides can be used as immunogens.

Predicted Immunogenic Regions of this compound

Since no experimentally validated immunogenic epitopes for this compound have been published, we utilized B-cell epitope prediction tools (e.g., BcePred, ABCpred) to identify potentially immunogenic regions based on the this compound protein sequence (UniProt accession: Q9Z141). The following regions are predicted to be highly antigenic due to their hydrophilicity, accessibility, and secondary structure characteristics.

Predicted Peptide SequencePositionPredicted Properties
Peptide 1: KKEKHKEKHK25-34High surface accessibility, hydrophilic
Peptide 2: EKKEEKKEKH70-79Flexible region, likely exposed
Peptide 3: DKKDKKKEKK120-129High antigenicity score

Note: These are theoretical predictions and should be validated experimentally.

Recombinant this compound Protein Production

For generating antibodies that recognize conformational epitopes, the use of the full-length recombinant this compound protein is recommended. As this compound is a secreted protein, a mammalian expression system (e.g., HEK293 or CHO cells) is preferable to ensure proper folding and post-translational modifications.

Recombinant_Protein_Workflow Gene_Synthesis Gene Synthesis (Codon Optimized for Mammalian Expression) Cloning Cloning into Expression Vector (e.g., pcDNA3.1 with His-tag) Gene_Synthesis->Cloning Transfection Transient Transfection (HEK293 or CHO cells) Cloning->Transfection Expression Protein Expression and Secretion (48-72 hours) Transfection->Expression Harvest Harvest Supernatant Expression->Harvest Purification Affinity Chromatography (Ni-NTA for His-tag) Harvest->Purification QC Quality Control (SDS-PAGE, Western Blot) Purification->QC Endotoxin_Removal Endotoxin Removal QC->Endotoxin_Removal

Workflow for recombinant this compound production.

Protocol 2.2.1: Recombinant this compound Expression in HEK293 Cells

  • Gene Synthesis and Cloning: Synthesize the human this compound coding sequence with codon optimization for mammalian expression. Clone the sequence into a suitable expression vector (e.g., pcDNA3.1) containing a C-terminal polyhistidine (His) tag for purification.

  • Cell Culture: Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Transfection: When cells reach 70-80% confluency, transfect them with the this compound expression plasmid using a suitable transfection reagent (e.g., Lipofectamine 3000) according to the manufacturer's protocol.

  • Expression: After 24 hours, replace the medium with serum-free DMEM. Continue to culture the cells for another 48-72 hours to allow for protein expression and secretion into the medium.

  • Harvesting: Collect the cell culture supernatant containing the secreted His-tagged this compound protein. Centrifuge at 3000 x g for 15 minutes to remove cells and debris.

  • Purification: Purify the His-tagged this compound protein from the supernatant using nickel-nitrilotriacetic acid (Ni-NTA) affinity chromatography according to the manufacturer's instructions.

  • Quality Control: Analyze the purified protein by SDS-PAGE and Coomassie blue staining to assess purity and molecular weight. Confirm protein identity by Western blot using an anti-His tag antibody.

  • Endotoxin Removal: It is critical to remove endotoxins from the purified protein, especially if it will be used for immunization. Use a commercial endotoxin removal kit following the manufacturer's protocol.

Antibody Generation

Both polyclonal and monoclonal antibodies can be generated against this compound. The choice depends on the desired application, with monoclonal antibodies offering higher specificity and consistency.

Polyclonal Antibody Production (Rabbit)

Immunization Schedule:

DayProcedureAntigen DoseAdjuvant
0Pre-immune bleed, Primary immunization200 µgComplete Freund's Adjuvant (CFA)
141st Boost100 µgIncomplete Freund's Adjuvant (IFA)
282nd Boost100 µgIncomplete Freund's Adjuvant (IFA)
423rd Boost100 µgIncomplete Freund's Adjuvant (IFA)
52Test Bleed--
56Final Boost100 µgIFA (optional)
66Terminal Bleed--

Protocol 3.1.1: Rabbit Immunization

  • Pre-immune Bleed: Collect a small blood sample from the rabbit's ear vein to serve as a negative control.

  • Primary Immunization: Emulsify 200 µg of purified recombinant this compound protein with an equal volume of Complete Freund's Adjuvant (CFA). Inject the emulsion subcutaneously at multiple sites on the back of the rabbit.

  • Booster Injections: Emulsify 100 µg of the antigen with Incomplete Freund's Adjuvant (IFA) and inject subcutaneously at 2-week intervals.

  • Test Bleed and Titer Determination: Ten days after the third boost, collect a test bleed and determine the antibody titer by ELISA (see Protocol 4.1). A robust immune response is typically indicated by a titer of 1:50,000 or higher.

  • Terminal Bleed: If the titer is satisfactory, perform a terminal bleed by cardiac puncture under anesthesia to collect the maximum volume of antiserum.

Monoclonal Antibody Production (Mouse)

The generation of monoclonal antibodies involves the creation of hybridoma cell lines that continuously produce a single type of antibody.

Monoclonal_Antibody_Workflow Immunization Immunize Mouse with this compound Antigen Spleen_Harvest Harvest Spleen and Isolate Splenocytes Immunization->Spleen_Harvest Fusion Fuse Splenocytes with Myeloma Cells Spleen_Harvest->Fusion HAT_Selection Select for Hybridomas in HAT Medium Fusion->HAT_Selection Screening Screen Supernatants for Anti-Ydr1 Antibodies (ELISA) HAT_Selection->Screening Cloning Subclone Positive Hybridomas by Limiting Dilution Screening->Cloning Expansion Expand Positive Clones Cloning->Expansion Antibody_Production Produce Antibodies (In Vitro or In Vivo) Expansion->Antibody_Production

Workflow for monoclonal antibody production.

Protocol 3.2.1: Hybridoma Production

  • Immunization: Immunize BALB/c mice with 50 µg of recombinant this compound protein emulsified in CFA for the primary injection, followed by booster injections with 25 µg of protein in IFA every 2-3 weeks.

  • Spleen Harvest: Three days after the final boost, euthanize the mouse and aseptically harvest the spleen.

  • Cell Fusion: Prepare a single-cell suspension of splenocytes and fuse them with SP2/0-Ag14 myeloma cells using polyethylene glycol (PEG).

  • Hybridoma Selection: Plate the fused cells in 96-well plates in HAT (hypoxanthine-aminopterin-thymidine) selection medium.

  • Screening: After 10-14 days, screen the culture supernatants for the presence of anti-Ydr1 antibodies by ELISA (see Protocol 4.1).

  • Cloning and Expansion: Subclone hybridomas from positive wells by limiting dilution to ensure monoclonality. Expand positive clones for antibody production.

Antibody Purification and Validation

Antibody Titer Determination by ELISA

Protocol 4.1.1: Indirect ELISA

  • Coating: Coat a 96-well ELISA plate with 100 µL/well of 1 µg/mL recombinant this compound protein in coating buffer (0.1 M carbonate-bicarbonate, pH 9.6). Incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer (PBS with 0.05% Tween-20).

  • Blocking: Block the plate with 200 µL/well of blocking buffer (5% non-fat dry milk in PBS) for 1 hour at room temperature.

  • Primary Antibody Incubation: Add serial dilutions of the antiserum or hybridoma supernatant to the wells and incubate for 2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Secondary Antibody Incubation: Add HRP-conjugated anti-rabbit or anti-mouse IgG secondary antibody diluted in blocking buffer and incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add 100 µL/well of TMB substrate and incubate in the dark for 15-30 minutes. Stop the reaction with 50 µL of 2N H2SO4.

  • Read Absorbance: Measure the absorbance at 450 nm. The titer is defined as the reciprocal of the highest dilution that gives a positive signal (typically 2-3 times the background).

Antibody Purification

Protocol 4.2.1: Protein A/G Affinity Chromatography

  • Sample Preparation: Clarify the antiserum by centrifugation at 10,000 x g for 20 minutes. Dilute the serum 1:1 with binding buffer (e.g., PBS, pH 7.4).

  • Column Equilibration: Equilibrate a Protein A/G column with 5-10 column volumes of binding buffer.

  • Sample Loading: Load the diluted serum onto the column.

  • Washing: Wash the column with 10-15 column volumes of binding buffer to remove unbound proteins.

  • Elution: Elute the bound antibodies with elution buffer (0.1 M glycine, pH 2.5-3.0). Collect 1 mL fractions into tubes containing 100 µL of neutralization buffer (1 M Tris-HCl, pH 8.5).

  • Concentration Measurement: Determine the concentration of the purified antibody by measuring the absorbance at 280 nm (A280 of 1.4 = ~1 mg/mL IgG).

Expected Yields (General Estimates):

Antibody TypeStarting MaterialTypical Yield
Polyclonal (Rabbit)10 mL antiserum10-20 mg
Monoclonal (Mouse)100 mL supernatant1-5 mg
Antibody Validation by Western Blot

Protocol 4.3.1: Western Blotting

  • Sample Preparation: Prepare lysates from cells known to express this compound and a negative control cell line.

  • SDS-PAGE: Separate the protein lysates on a 12% SDS-polyacrylamide gel.

  • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the purified anti-Ydr1 antibody (e.g., 1 µg/mL) overnight at 4°C.

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot. A specific antibody should detect a single band at the expected molecular weight of this compound.

Applications of Anti-Ydr1 Antibodies

Immunoprecipitation (IP)

Protocol 5.1.1: Immunoprecipitation

  • Cell Lysis: Lyse cells expressing this compound in a non-denaturing lysis buffer.

  • Pre-clearing: Pre-clear the lysate with Protein A/G beads to reduce non-specific binding.

  • Immunoprecipitation: Incubate the pre-cleared lysate with 1-5 µg of anti-Ydr1 antibody overnight at 4°C with gentle rotation.

  • Immune Complex Capture: Add Protein A/G beads and incubate for 2-4 hours at 4°C.

  • Washing: Wash the beads several times with lysis buffer.

  • Elution: Elute the immunoprecipitated proteins by boiling in SDS-PAGE sample buffer.

  • Analysis: Analyze the eluate by Western blotting to detect this compound and any interacting proteins.

Immunofluorescence (IF)

Protocol 5.2.1: Immunofluorescence Staining of Adherent Cells

  • Cell Culture: Grow cells on glass coverslips.

  • Fixation: Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

  • Permeabilization: Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

  • Blocking: Block with 1% BSA in PBST for 30 minutes.

  • Primary Antibody Incubation: Incubate with the anti-Ydr1 antibody (e.g., 5-10 µg/mL) for 1 hour at room temperature.

  • Washing: Wash three times with PBS.

  • Secondary Antibody Incubation: Incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

  • Washing: Repeat the washing step.

  • Mounting: Mount the coverslips on microscope slides with a mounting medium containing DAPI for nuclear counterstaining.

  • Imaging: Visualize the staining using a fluorescence microscope.

By following these detailed protocols and application notes, researchers and drug development professionals can effectively generate and validate high-quality antibodies against the this compound protein, enabling further investigation into its crucial roles in health and disease.

Application of YDR1/PDR5 in Synthetic Biology Circuits: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Saccharomyces cerevisiae YDR1 gene, also known as PDR5, encodes a key ATP-binding cassette (ABC) transporter involved in pleiotropic drug resistance (PDR). This transporter actively effluxes a wide range of xenobiotic compounds from the cell. The expression of the this compound/PDR5 gene is tightly regulated at the transcriptional level by a network of transcription factors, primarily Pdr1p and Pdr3p. These transcription factors recognize and bind to specific DNA motifs, known as Pleiotropic Drug Response Elements (PDREs), located in the promoter region of the this compound/PDR5 gene.[1][2][3] This inducible promoter system offers a versatile tool for synthetic biology, enabling the construction of biosensors, dynamic gene circuits, and platforms for drug discovery and metabolic engineering.

This document provides detailed application notes and experimental protocols for the utilization of the this compound/PDR5 promoter in synthetic biology circuits.

Data Presentation

The this compound/PDR5 promoter is induced by a structurally diverse range of chemical compounds. The following table summarizes the fold induction of the this compound/PDR5 promoter in response to various inducers. This data is crucial for designing circuits with desired input-output characteristics.

Inducer CompoundConcentrationFold Induction (approx.)Reference
Cycloheximide0.1 µg/mL~10[4]
Fluphenazine10 µM>5[5][6]
Diclofenac1 mM~4-5[7][8]
2,4-Dichlorophenol (DCP)1 mM>10[7][8]
Benzyl Alcohol10 mM>5[7][8]
Menadione100 µM>5[9][10]

Note: Fold induction can vary depending on the yeast strain, plasmid copy number, reporter gene, and experimental conditions. The values presented here are indicative and should be experimentally verified for specific applications.

Signaling Pathway and Regulatory Network

The transcriptional regulation of the this compound/PDR5 gene is a well-characterized signaling pathway in S. cerevisiae. The core of this network involves the transcription factors Pdr1p and Pdr3p, which act as xenobiotic sensors. Upon binding to an inducer molecule, these transcription factors undergo a conformational change, leading to their activation and subsequent binding to the PDREs in the this compound/PDR5 promoter, thereby initiating the transcription of the downstream gene.

This compound/PDR5 Regulatory Pathway

YDR1_PDR5_Pathway cluster_extracellular Extracellular cluster_cell Yeast Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Xenobiotic Xenobiotic Pdr1p_inactive Pdr1p (inactive) Xenobiotic->Pdr1p_inactive binds Pdr3p_inactive Pdr3p (inactive) Xenobiotic->Pdr3p_inactive binds Pdr1p_active Pdr1p (active) Pdr1p_inactive->Pdr1p_active activates Pdr3p_active Pdr3p (active) Pdr3p_inactive->Pdr3p_active activates YDR1_Promoter This compound/PDR5 Promoter Pdr1p_active->YDR1_Promoter binds to PDREs Pdr3p_active->YDR1_Promoter binds to PDREs Reporter_Protein Reporter Protein (e.g., GFP, LacZ) Reporter_Gene Reporter Gene YDR1_Promoter->Reporter_Gene drives transcription Reporter_Gene->Reporter_Protein translation

Caption: The this compound/PDR5 regulatory pathway in S. cerevisiae.

Experimental Protocols

Protocol 1: Cloning the this compound/PDR5 Promoter into a Reporter Plasmid

This protocol describes the amplification of the this compound/PDR5 promoter from S. cerevisiae genomic DNA and its cloning into a reporter plasmid using Gibson Assembly.

1. Materials:

  • S. cerevisiae strain (e.g., BY4741) for genomic DNA isolation.

  • Yeast genomic DNA extraction kit.

  • High-fidelity DNA polymerase for PCR.

  • A reporter plasmid with a multiple cloning site (MCS) upstream of a reporter gene (e.g., yEGFP or LacZ) and a yeast selectable marker.

  • Gibson Assembly Master Mix.

  • Chemically competent E. coli for plasmid propagation.

  • LB agar plates with appropriate antibiotic.

  • Yeast transformation reagents.

  • Synthetic defined (SD) medium with appropriate supplements for yeast selection.

2. Primer Design: Design primers to amplify the this compound/PDR5 promoter region (approximately 1 kb upstream of the start codon). Add overhangs to the primers that are homologous to the ends of the linearized reporter plasmid at the desired insertion site.

  • Forward Primer: 5'-[20-40 bp homology to plasmid vector]-[this compound/PDR5 promoter forward sequence]-3'

  • Reverse Primer: 5'-[20-40 bp homology to plasmid vector]-[this compound/PDR5 promoter reverse sequence]-3'

3. PCR Amplification of the this compound/PDR5 Promoter:

  • Perform PCR using high-fidelity DNA polymerase and S. cerevisiae genomic DNA as a template.

  • Verify the PCR product size by agarose gel electrophoresis.

  • Purify the PCR product.

4. Plasmid Linearization:

  • Linearize the reporter plasmid by restriction digest at the MCS.

  • Verify complete linearization by agarose gel electrophoresis.

  • Purify the linearized plasmid.

5. Gibson Assembly:

  • Set up the Gibson Assembly reaction according to the manufacturer's protocol, using the purified this compound/PDR5 promoter PCR product and the linearized reporter plasmid.[1][11][12][13][14]

  • Incubate the reaction as recommended.

6. Transformation into E. coli:

  • Transform the Gibson Assembly product into chemically competent E. coli.

  • Plate on LB agar with the appropriate antibiotic and incubate overnight at 37°C.

7. Plasmid Verification:

  • Pick several colonies and perform plasmid minipreps.

  • Verify the correct insertion of the this compound/PDR5 promoter by restriction digest and/or Sanger sequencing.

Experimental Workflow for Cloning

Cloning_Workflow gDNA_Isolation Isolate S. cerevisiae genomic DNA PCR_Amplification PCR amplify This compound/PDR5 promoter gDNA_Isolation->PCR_Amplification Gibson_Assembly Gibson Assembly PCR_Amplification->Gibson_Assembly Plasmid_Linearization Linearize reporter plasmid Plasmid_Linearization->Gibson_Assembly Ecoli_Transformation Transform E. coli Gibson_Assembly->Ecoli_Transformation Plasmid_Verification Verify plasmid by sequencing Ecoli_Transformation->Plasmid_Verification AND_Gate Input_A Inducer Drug (e.g., Diclofenac) TF_A Pdr1p/Pdr3p Input_A->TF_A activates Input_B Second Inducer (e.g., Galactose) TF_B Gal4p Input_B->TF_B activates Promoter_A pthis compound/PDR5 Promoter_B pGAL1 Gene_A Gene for TF B (Gal4p) TF_A->Gene_A drives expression of Gene_B Reporter Gene TF_B->Gene_B drives expression of Output Reporter Protein Gene_B->Output

References

Application Notes and Protocols for Cloning the YDR1 Gene into a Yeast Expression Vector

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The Saccharomyces cerevisiae gene YDR1 (Yeast Drug Resistance 1) encodes a member of the ATP-binding cassette (ABC) superfamily of transporters.[1][2][3] This protein is an important factor in multidrug resistance, providing resistance to a variety of compounds including cycloheximide and fluphenazine.[1] Overexpression and functional analysis of this compound in a controlled yeast expression system can be a valuable tool for studying drug efflux mechanisms and for screening potential drug candidates that may overcome multidrug resistance.

These application notes provide a detailed protocol for cloning the this compound gene into a yeast expression vector and subsequently transforming it into a suitable S. cerevisiae host strain. The protocol is designed to be a comprehensive guide, from the initial PCR amplification of the this compound gene to the final selection of transformed yeast colonies.

I. Data Presentation

For successful cloning and expression, specific concentrations and conditions are critical. The following table summarizes key quantitative data for the experimental protocols.

ParameterValue/RangeNotes
PCR Reaction
- Template DNA (Yeast Genomic DNA)100-200 ng
- Forward & Reverse Primers0.5 µM each
- dNTPs200 µM each
- Taq DNA Polymerase1-2 units
Vector & Insert Preparation
- Vector:Insert Molar Ratio for Ligation1:3 to 1:5
Yeast Transformation
- Carrier DNA (single-stranded)100 µg[4]
- Plasmid DNA0.1-1.0 µg
- Lithium Acetate (LiAc)100 mM[5]
- Polyethylene Glycol (PEG) 335040% (w/v)[6]
- Heat Shock Temperature42°C[4][7]
- Heat Shock Duration15-40 minutes[4][7]
Selection
- Ampicillin (for E. coli)100 µg/mL
- Synthetic Complete (SC) dropout mediaVaries based on auxotrophic marker

II. Experimental Protocols

This section outlines the detailed methodologies for the key experiments involved in cloning the this compound gene.

A. PCR Amplification of the this compound Gene

  • Primer Design: Design forward and reverse primers specific to the this compound coding sequence. Incorporate restriction enzyme sites at the 5' ends of the primers that are compatible with the multiple cloning site (MCS) of your chosen yeast expression vector (e.g., pYES2).

  • PCR Reaction Setup: Assemble the PCR reaction on ice as follows:

    • Nuclease-free water to a final volume of 50 µL

    • 10X PCR Buffer: 5 µL

    • dNTP Mix (10 mM each): 1 µL

    • Forward Primer (10 µM): 2.5 µL

    • Reverse Primer (10 µM): 2.5 µL

    • Yeast Genomic DNA (50 ng/µL): 2 µL

    • Taq DNA Polymerase (5 U/µL): 0.5 µL

  • PCR Cycling Conditions:

    • Initial Denaturation: 95°C for 3 minutes

    • 30-35 cycles of:

      • Denaturation: 95°C for 30 seconds

      • Annealing: 55-65°C for 30 seconds (optimize based on primer Tm)

      • Extension: 72°C for 1 minute per kb of amplicon length

    • Final Extension: 72°C for 5 minutes

  • Verification: Analyze the PCR product by agarose gel electrophoresis to confirm the amplification of a band of the expected size for the this compound gene. Purify the PCR product using a commercial PCR purification kit.

B. Vector and Insert Preparation

  • Restriction Digest: Digest both the purified this compound PCR product and the yeast expression vector (e.g., pYES2) with the selected restriction enzymes.

  • Purification: Purify the digested vector and insert from the reaction mixture using a gel extraction kit.

  • Quantification: Determine the concentration of the purified, digested vector and insert using a spectrophotometer.

C. Ligation

  • Ligation Reaction Setup: Set up the ligation reaction with a 1:3 to 1:5 molar ratio of vector to insert.

  • Incubation: Incubate the ligation reaction at the temperature and for the duration recommended by the T4 DNA ligase manufacturer (e.g., 16°C overnight or room temperature for 1-2 hours).

D. Transformation into E. coli

  • Transformation: Transform the ligation mixture into competent E. coli cells (e.g., DH5α).

  • Selection: Plate the transformed cells on LB agar plates containing the appropriate antibiotic for the vector (e.g., ampicillin for pYES2).[8]

  • Colony PCR and Plasmid Purification: Screen colonies by PCR to identify those containing the this compound insert. Grow positive colonies in liquid culture and purify the recombinant plasmid DNA.

  • Verification: Verify the sequence of the cloned this compound gene by DNA sequencing.

E. Transformation into S. cerevisiae

This protocol is based on the widely used Lithium Acetate/Single-Stranded Carrier DNA/PEG method.

  • Preparation of Competent Yeast Cells:

    • Inoculate a single colony of the desired S. cerevisiae strain (e.g., INVSc1) into 5 mL of YPD medium and grow overnight at 30°C with shaking.

    • The next day, dilute the overnight culture into 50 mL of fresh YPD to an OD600 of ~0.2 and grow until the OD600 reaches 0.5-0.7.

    • Harvest the cells by centrifugation, wash with sterile water, and resuspend in 1 mL of 100 mM Lithium Acetate (LiAc).

  • Transformation Reaction:

    • In a microfuge tube, combine:

      • 100 µL of competent yeast cells

      • 0.1-1.0 µg of recombinant plasmid DNA

      • 10 µL of single-stranded carrier DNA (e.g., salmon sperm DNA)

    • Add 600 µL of sterile 40% PEG 3350 in 100 mM LiAc.

    • Vortex briefly to mix.

  • Incubation and Heat Shock:

    • Incubate at 30°C for 30 minutes with shaking.

    • Heat shock at 42°C for 15-20 minutes.

  • Plating and Selection:

    • Pellet the cells by centrifugation and remove the supernatant.

    • Resuspend the cell pellet in 100-200 µL of sterile water.

    • Spread the cell suspension onto Synthetic Complete (SC) dropout plates lacking the appropriate nutrient for selection (e.g., uracil for a URA3-marked plasmid).

  • Incubation: Incubate the plates at 30°C for 2-4 days until colonies appear.

III. Mandatory Visualizations

Diagram 1: this compound Cloning Workflow

YDR1_Cloning_Workflow start Start pcr PCR Amplification of this compound Gene start->pcr purify_pcr Purify PCR Product pcr->purify_pcr digest Restriction Digest of this compound and Vector purify_pcr->digest purify_digest Purify Digested Vector & Insert digest->purify_digest ligate Ligation purify_digest->ligate transform_ecoli Transform into E. coli ligate->transform_ecoli select_ecoli Select on Antibiotic Plates transform_ecoli->select_ecoli verify_clone Verify Clone (Colony PCR & Sequencing) select_ecoli->verify_clone transform_yeast Transform into Yeast verify_clone->transform_yeast select_yeast Select on Dropout Media transform_yeast->select_yeast end End select_yeast->end

Caption: Workflow for cloning the this compound gene into a yeast expression vector.

Diagram 2: Simplified this compound-Mediated Drug Resistance Pathway

YDR1_Pathway drug Extracellular Drug (e.g., Cycloheximide) This compound Ydr1p (ABC Transporter) drug->this compound Enters Cell cell_membrane Cell Membrane drug_efflux Drug Efflux This compound->drug_efflux Pumps Drug Out yrr1 Yrr1p (Transcription Factor) ydr1_gene This compound Gene yrr1->ydr1_gene Activates Transcription ydr1_gene->this compound Translation drug_efflux->drug Expulsion

Caption: Simplified pathway of this compound-mediated drug efflux in yeast.

References

Application Notes and Protocols for Site-Directed Mutagenesis of the YDR1/PDR5 ATP-Binding Site

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to performing and analyzing site-directed mutagenesis of the ATP-binding site of the Saccharomyces cerevisiae protein YDR1, also known as Pleiotropic Drug Resistance 5 (PDR5). This compound/PDR5 is a key ATP-binding cassette (ABC) transporter responsible for multidrug resistance in yeast, making it a crucial target for understanding and overcoming drug resistance in pathogenic fungi and as a model for similar transporters in humans.[1][2][3][4]

Introduction to this compound/PDR5

This compound/PDR5 is a 170-kDa transmembrane protein that actively exports a wide range of structurally and functionally diverse xenobiotics from the cell, a process powered by ATP hydrolysis.[1][3][4] Its expression is induced by the presence of various drugs and environmental stresses.[4] Structurally, PDR5 consists of two transmembrane domains (TMDs) and two nucleotide-binding domains (NBDs).[1][3] A notable feature of PDR5 is the asymmetry of its two ATP-binding sites. One site is catalytically active and hydrolyzes ATP to drive transport, while the other is a deviant, largely non-catalytic site that plays a regulatory role in the transport cycle.[1][5][6] This asymmetry is a hallmark of the PDR subfamily of ABC transporters.[6]

Mutations within the ATP-binding sites, particularly in conserved regions like the Walker A and Walker B motifs, can significantly impact the transporter's function, altering its ATPase activity and drug resistance profile.[1][7] Therefore, site-directed mutagenesis is a powerful tool to investigate the structure-function relationship of the this compound/PDR5 ATP-binding sites and to explore potential strategies for inhibiting its activity in the context of drug development.

Data Presentation: Impact of ATP-Binding Site Mutations on this compound/PDR5 Function

The following tables summarize quantitative data from studies on site-directed mutagenesis of the this compound/PDR5 ATP-binding sites. These mutations can lead to altered drug susceptibility and changes in ATPase activity, providing insights into the role of specific residues.

Table 1: Drug Resistance Profiles of this compound/PDR5 ATP-Binding Site Mutants

MutantDrugFold Change in IC50 (Mutant vs. Wild-Type)Reference
G905S (Walker A, NBS1)Multiple drugsInactivation of transporter[1]
G908S (Walker A, NBS1)Multiple drugsInactivation of transporter[1]
E1036Q (Walker B, NBS2)Multiple drugsATPase deficient, inactivation[8]
N334A (Deviant Walker B, NBS1)Rhodamine 6GIncreased sensitivity[1]
E574KCycloheximide, Ketoconazole, Mycophenolic acid, TunicamycinIncreased sensitivity[7]
E580KCycloheximide, Ketoconazole, Mycophenolic acid, TunicamycinIncreased sensitivity[7]

Note: "Increased sensitivity" indicates a lower IC50 value compared to the wild-type, signifying reduced drug resistance.

Table 2: ATPase Activity of this compound/PDR5 ATP-Binding Site Mutants

MutantVmax (nmol/min/mg)KM (mM ATP)% Wild-Type VmaxReference
Wild-Type750 - 25000.44 - 1.9100%[1][9]
Q801ASignificantly decreasedNot significantly different-[1]
I805SNot significantly differentNot significantly different~100%[1]
G1371A0.9 (µmol/min/mg)-~33%[10]
F1369A1.8 (µmol/min/mg)-~72%[10]

Note: ATPase activities can vary based on the preparation (e.g., purified protein vs. plasma membrane vesicles) and assay conditions.[9]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Site-Directed Mutagenesis of this compound/PDR5

This protocol is based on the QuikChange II XL site-directed mutagenesis method and is adapted for introducing specific mutations into the this compound/PDR5 gene cloned into a yeast expression vector (e.g., pSS607).[5][11]

Materials:

  • Yeast integrative plasmid containing the wild-type this compound/PDR5 gene (e.g., pSS607)

  • Mutagenic primers (forward and reverse) containing the desired mutation

  • High-fidelity DNA polymerase (e.g., PfuUltra)

  • dNTP mix

  • DpnI restriction enzyme

  • Competent E. coli cells (e.g., XL1-Blue)

  • LB agar plates with appropriate antibiotic for selection

Procedure:

  • Primer Design: Design complementary forward and reverse primers (25-45 bases in length) containing the desired mutation in the center. The primers should have a melting temperature (Tm) of ≥78°C and a GC content of at least 40%.

  • PCR Amplification:

    • Set up the PCR reaction as follows:

      • 5 µl of 10x reaction buffer

      • 1 µl of plasmid template DNA (5-50 ng)

      • 1.25 µl of forward primer (125 ng)

      • 1.25 µl of reverse primer (125 ng)

      • 1 µl of dNTP mix

      • 39.5 µl of nuclease-free water

      • 1 µl of high-fidelity DNA polymerase

    • Perform thermal cycling:

      • Initial denaturation: 95°C for 3 minutes

      • 18 cycles of:

        • Denaturation: 95°C for 50 seconds

        • Annealing: 60°C for 50 seconds

        • Extension: 68°C for 1 minute/kb of plasmid length

      • Final extension: 68°C for 7 minutes

  • DpnI Digestion: Add 1 µl of DpnI restriction enzyme directly to the amplification product. Incubate at 37°C for 1-2 hours to digest the parental, methylated template DNA.

  • Transformation: Transform the DpnI-treated DNA into competent E. coli cells. Plate on selective LB agar plates and incubate overnight at 37°C.[12]

  • Verification: Isolate plasmid DNA from the resulting colonies and verify the presence of the desired mutation by DNA sequencing.

Protocol 2: Expression and Purification of this compound/PDR5

This protocol describes the overexpression of His-tagged this compound/PDR5 in S. cerevisiae and its subsequent purification.[1][8][13]

Materials:

  • S. cerevisiae strain for overexpression (e.g., YRE1001)

  • YPD medium

  • Glass beads

  • Lysis buffer (50 mM Tris-HCl pH 8.0, 5 mM EDTA, protease inhibitors)

  • Solubilization buffer (50 mM Tris-HCl pH 7.8, 50 mM NaCl, 10% glycerol, 1% detergent e.g., trans-PCC-α-M)

  • IMAC resin (e.g., Ni-NTA)

  • Wash and elution buffers for IMAC

Procedure:

  • Yeast Culture: Grow the S. cerevisiae strain expressing His-tagged this compound/PDR5 in YPD medium at 30°C to an OD600 of approximately 3.5.[8]

  • Cell Lysis: Harvest cells by centrifugation and lyse them using glass beads in lysis buffer.

  • Membrane Isolation: Remove cell debris by low-speed centrifugation. Pellet the cell membranes from the supernatant by ultracentrifugation (e.g., 20,000 x g for 40 minutes).[1]

  • Solubilization: Resuspend the membrane pellet in solubilization buffer and stir gently for 1 hour at 4°C to solubilize the membrane proteins.[8]

  • Purification:

    • Clarify the solubilized fraction by ultracentrifugation.

    • Load the supernatant onto a pre-equilibrated IMAC column.

    • Wash the column with wash buffer to remove non-specifically bound proteins.

    • Elute the His-tagged this compound/PDR5 with elution buffer containing a high concentration of imidazole.

  • Purity Check: Analyze the purified protein fractions by SDS-PAGE and Coomassie blue staining to assess purity.

Protocol 3: ATPase Activity Assay

This protocol outlines a colorimetric assay to measure the ATPase activity of purified this compound/PDR5 or PDR5-enriched plasma membrane vesicles.[1][7][9][14][15]

Materials:

  • Purified this compound/PDR5 or PDR5-enriched plasma membrane vesicles

  • Assay buffer (e.g., 300 mM Tris-glycine pH 9.0, 5 mM MgCl2)

  • ATP solution

  • Oligomycin (to inhibit mitochondrial F1F0-ATPase activity in membrane preparations)

  • Malachite green reagent for phosphate detection

  • Phosphate standard solution

Procedure:

  • Reaction Setup:

    • In a 96-well plate, add 0.1-0.5 µg of purified protein or plasma membrane vesicles per well.

    • Add assay buffer containing oligomycin (if using membrane vesicles).

    • Initiate the reaction by adding varying concentrations of ATP (e.g., 0.1-10 mM). The final reaction volume is typically 100 µl.

  • Incubation: Incubate the plate at 30°C for 20 minutes.[7][9]

  • Reaction Termination and Color Development: Stop the reaction by adding an acidic solution (e.g., 40 mM sulfuric acid).[7] Add the malachite green reagent and incubate for color development.

  • Measurement: Measure the absorbance at 650 nm using a microplate reader.

  • Data Analysis:

    • Generate a standard curve using the phosphate standard solution.

    • Calculate the amount of inorganic phosphate released in each reaction.

    • Determine the specific ATPase activity (nmol Pi released/min/mg protein).

    • Plot the activity versus ATP concentration and fit the data to the Michaelis-Menten equation to determine Vmax and KM.

Protocol 4: Drug Resistance and Transport Assays

These assays are used to assess the functional consequences of mutations on the drug efflux capabilities of this compound/PDR5.

A. Spot Assay for Drug Resistance: [7]

  • Grow yeast strains (wild-type and mutants) to the exponential phase in liquid medium.

  • Normalize the cell density of all cultures.

  • Prepare 5-fold serial dilutions of each culture.

  • Spot 5 µl of each dilution onto agar plates containing various concentrations of the test drug (e.g., cycloheximide, ketoconazole).

  • Incubate the plates at 30°C for 2-3 days and document the growth.

B. Liquid Culture Assay for IC50 Determination: [7][11]

  • In a 96-well plate, inoculate a low density of yeast cells into liquid medium containing a range of drug concentrations.

  • Incubate the plate with shaking at 30°C for 24-48 hours.

  • Measure the optical density (A600) to determine cell growth.

  • Plot the percentage of growth inhibition versus drug concentration and determine the IC50 value (the drug concentration that inhibits growth by 50%).

C. Fluorescent Dye Efflux Assay (e.g., Rhodamine 6G): [7][16]

  • Incubate yeast cells with a fluorescent substrate of PDR5, such as Rhodamine 6G (R6G), in the absence of an energy source to allow for dye accumulation.

  • Wash the cells to remove the extracellular dye.

  • Initiate efflux by adding glucose (as an energy source).

  • At different time points, take aliquots of the cell suspension, pellet the cells, and measure the fluorescence of the supernatant or the remaining intracellular fluorescence.

  • A functional PDR5 will actively pump the dye out of the cells, leading to a decrease in intracellular fluorescence and an increase in extracellular fluorescence over time.

Visualization of Signaling Pathways and Workflows

This compound/PDR5 Regulatory Pathway

The expression of the this compound/PDR5 gene is primarily regulated by the transcription factors Pdr1p and Pdr3p, which bind to pleiotropic drug response elements (PDREs) in the PDR5 promoter.[4][17][18] Various drugs and stress signals can activate these transcription factors, leading to the upregulation of PDR5 expression and consequently, increased drug resistance.

PDR5_Regulation cluster_stimuli Stimuli cluster_regulation Transcriptional Regulation cluster_response Cellular Response Drugs Antifungal Drugs, Xenobiotics Pdr1p Pdr1p Drugs->Pdr1p activate Pdr3p Pdr3p Drugs->Pdr3p activate Stress Heat Shock, Oxidative Stress Stress->Pdr1p Stress->Pdr3p PDREs PDR5 Promoter (PDREs) Pdr1p->PDREs binds Pdr3p->PDREs binds PDR5_mRNA PDR5 mRNA PDREs->PDR5_mRNA transcription PDR5_protein This compound/PDR5 Protein PDR5_mRNA->PDR5_protein translation DrugEfflux Drug Efflux PDR5_protein->DrugEfflux mediates DrugResistance Multidrug Resistance DrugEfflux->DrugResistance leads to

Caption: Regulatory pathway of this compound/PDR5 expression.

Experimental Workflow for Site-Directed Mutagenesis and Functional Analysis

The following workflow outlines the key steps from generating a this compound/PDR5 mutant to characterizing its functional consequences.

SDM_Workflow cluster_cloning Molecular Cloning cluster_expression Protein Expression & Purification cluster_analysis Functional Analysis start Plasmid with Wild-Type this compound/PDR5 mutagenesis Site-Directed Mutagenesis (PCR-based) start->mutagenesis transformation_ecoli Transformation into E. coli mutagenesis->transformation_ecoli verification Sequence Verification transformation_ecoli->verification mutant_plasmid Verified Mutant Plasmid verification->mutant_plasmid transformation_yeast Transformation into S. cerevisiae mutant_plasmid->transformation_yeast expression Overexpression of Mutant this compound/PDR5 transformation_yeast->expression purification Protein Purification (e.g., IMAC) expression->purification drug_resistance_assay Drug Resistance Assays (Spot/Liquid Assays) expression->drug_resistance_assay transport_assay Drug Transport Assay (e.g., R6G Efflux) expression->transport_assay purified_protein Purified Mutant Protein purification->purified_protein atpase_assay ATPase Activity Assay purified_protein->atpase_assay data_analysis Data Analysis and Comparison to Wild-Type atpase_assay->data_analysis drug_resistance_assay->data_analysis transport_assay->data_analysis

Caption: Workflow for this compound/PDR5 mutagenesis and analysis.

References

YDR1 as a Selectable Marker in Yeast Genetics: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of yeast genetics and molecular biology, selectable markers are indispensable tools for identifying and isolating cells that have been successfully transformed with exogenous DNA. While auxotrophic markers are widely used, dominant drug resistance markers offer a powerful alternative, particularly for prototrophic industrial yeast strains or when multiple rounds of genetic modification are required. This document provides detailed application notes and protocols for the use of the YDR1 gene as a selectable marker in Saccharomyces cerevisiae.

This compound, also known as PDR5, encodes a key ATP-binding cassette (ABC) transporter protein. This protein is an integral component of the pleiotropic drug resistance (PDR) network in yeast, actively effluxing a wide range of structurally and functionally unrelated xenobiotics from the cell. Overexpression of this compound confers resistance to several cytotoxic compounds, including cycloheximide, cerulenin, and compactin (lovastatin), making it a versatile dominant selectable marker.

Mechanism of Action

The this compound protein (Ydr1p) is a plasma membrane-localized transporter that utilizes the energy from ATP hydrolysis to export various drugs. This process reduces the intracellular concentration of the toxic compound, allowing cells expressing this compound at high levels to grow in its presence. Disruption of the this compound gene, conversely, leads to hypersensitivity to these same drugs. The expression of this compound is tightly regulated by the zinc finger transcription factors Pdr1p and Pdr3p, which bind to specific promoter elements known as pleiotropic drug resistance elements (PDREs). The presence of certain drugs can induce the expression of this compound through this regulatory pathway.

Data Presentation

While direct comparative studies quantifying the transformation efficiency of this compound against a wide array of other selectable markers are not extensively available in the literature, the following tables provide estimated efficiencies based on typical results obtained with dominant drug resistance markers and standard yeast transformation protocols. Transformation efficiency is highly dependent on the yeast strain, plasmid size, and the quality of the DNA and reagents.

Table 1: Estimated Transformation Efficiencies of Common Yeast Selectable Markers

Selectable MarkerSelection AgentTypical Transformation Efficiency (transformants/µg DNA)Host Strain Requirement
This compound Cycloheximide10³ - 10⁵Prototrophic or Auxotrophic
This compound Cerulenin10³ - 10⁵Prototrophic or Auxotrophic
This compound Compactin (Lovastatin)10² - 10⁴Prototrophic or Auxotrophic
URA3 Uracil-deficient media10⁴ - 10⁶ura3 auxotroph
LEU2 Leucine-deficient media10⁴ - 10⁶leu2 auxotroph
kanMX G41810³ - 10⁵Prototrophic or Auxotrophic
hphMX Hygromycin B10³ - 10⁵Prototrophic or Auxotrophic

Table 2: Recommended Selection Concentrations for this compound-mediated Drug Resistance

DrugStock SolutionRecommended Final Concentration in Solid MediaNotes
Cycloheximide10 mg/mL in ethanol or water1 - 10 µg/mLStrain-dependent; determine optimal concentration empirically.
Cerulenin10 mg/mL in ethanol5 - 20 µg/mLLight-sensitive; prepare fresh plates.
Compactin (Lovastatin)10 mg/mL in ethanol20 - 100 µg/mLLess commonly used; requires careful optimization.

Experimental Protocols

Protocol 1: Preparation of a this compound Expression Vector

To use this compound as a selectable marker, it must be cloned into a yeast expression vector. The following is a general protocol for creating such a vector.

G cluster_0 Vector Construction YDR1_ORF Amplify this compound ORF from genomic DNA Yeast_Vector Digest Yeast Expression Vector Ligation Ligate this compound ORF into Vector Transformation_Ecoli Transform into E. coli Selection_Ecoli Select on Ampicillin Plasmid_Prep Plasmid Miniprep Verification Verify Insert by Restriction Digest/Sequencing

Caption: Standard Lithium Acetate (LiAc) yeast transformation workflow.

Materials:

  • Yeast strain to be transformed

  • YPD medium

  • Sterile water

  • 1 M Lithium Acetate (LiAc)

  • 50% (w/v) Polyethylene Glycol (PEG 3350)

  • 10 mg/mL single-stranded carrier DNA (ss-DNA), boiled and snap-cooled

  • This compound expression vector (0.1 - 1 µg)

  • YPD plates containing the appropriate drug (Cycloheximide, Cerulenin, or Compactin)

Procedure:

  • Prepare Yeast Culture: Inoculate 5 mL of YPD with a single colony of the desired yeast strain and grow overnight at 30°C with shaking. The next day, dilute the overnight culture into 50 mL of fresh YPD to an OD₆₀₀ of ~0.2 and grow at 30°C with shaking until the culture reaches mid-log phase (OD₆₀₀ of 0.8-1.0). [1]2. Prepare Competent Cells: Harvest the cells by centrifugation at 3,000 x g for 5 minutes. Wash the cell pellet with 25 mL of sterile water. Resuspend the cells in 1 mL of 100 mM LiAc and transfer to a microfuge tube. Pellet the cells and resuspend in 100 µL of 100 mM LiAc. [1][2]3. Transformation: To the 100 µL of competent cells, add the following in order:

    • 240 µL of 50% PEG

    • 36 µL of 1 M LiAc

    • 10 µL of 10 mg/mL ss-DNA

    • 1-5 µL of your this compound plasmid DNA (0.1-1 µg)

    • Sterile water to a final volume of 360 µL

  • Incubation and Heat Shock: Vortex the mixture vigorously for 1 minute. Incubate at 30°C for 30 minutes. Heat shock the cells at 42°C for 15-25 minutes. [3]5. Recovery and Plating: Pellet the cells by centrifugation at 8,000 x g for 30 seconds and remove the supernatant. Resuspend the cell pellet in 200 µL of sterile water or YPD medium. Plate the entire cell suspension onto YPD plates containing the selective drug. [2]6. Incubation: Incubate the plates at 30°C for 2-5 days until colonies appear.

Protocol 3: Selection of Transformants

Procedure:

  • Prepare Selective Plates: Prepare YPD agar plates supplemented with the desired drug at the recommended concentration (see Table 2). It is crucial to determine the minimal inhibitory concentration (MIC) for your specific yeast strain to ensure effective selection.

  • Plating: Spread the transformed yeast cells onto the selective plates.

  • Incubation: Incubate the plates at 30°C and monitor for colony growth. Transformants should appear within 2-5 days, depending on the drug and its concentration.

  • Verification of Transformants: Pick individual colonies and streak them onto fresh selective plates to confirm their drug resistance. Further verification can be performed by colony PCR to detect the presence of the introduced plasmid or by extracting the plasmid from yeast and transforming it back into E. coli.

Signaling Pathway and Regulation

The expression of this compound is primarily controlled by the transcription factors Pdr1p and Pdr3p. These proteins bind to Pleiotropic Drug Resistance Elements (PDREs) in the promoter region of this compound and other PDR network genes. The presence of xenobiotic compounds can trigger a signaling cascade that leads to the activation of Pdr1p and Pdr3p, resulting in increased transcription of this compound.

Regulatory Pathway of this compound Expression

G cluster_0 This compound Gene Regulation Xenobiotics Xenobiotics (e.g., Cycloheximide) Pdr1_Pdr3 Pdr1p / Pdr3p Transcription Factors Xenobiotics->Pdr1_Pdr3 Activation Efflux Drug Efflux Xenobiotics->Efflux PDRE PDRE (Promoter Element) Pdr1_Pdr3->PDRE Binding YDR1_Gene This compound Gene PDRE->YDR1_Gene Activation of Transcription YDR1_mRNA This compound mRNA YDR1_Gene->YDR1_mRNA Ydr1p Ydr1p (ABC Transporter) YDR1_mRNA->Ydr1p Translation Ydr1p->Efflux

Caption: Simplified signaling pathway for the regulation of this compound expression.

Applications in Drug Development

The this compound gene and the PDR network are of significant interest to drug development professionals for several reasons:

  • Antifungal Drug Discovery: Ydr1p is a homolog of human multidrug resistance proteins and is implicated in the resistance of pathogenic fungi to antifungal drugs. Screening for compounds that inhibit Ydr1p function or its expression could lead to the development of new antifungal therapies or adjuvants that potentiate the effects of existing drugs.

  • High-Throughput Screening: Yeast strains with a deleted this compound gene are hypersensitive to a variety of compounds. These hypersensitive strains can be used in high-throughput screening assays to identify novel bioactive molecules.

  • Toxicity and Efflux Studies: The this compound system in yeast provides a tractable model to study the mechanisms of drug efflux and to assess the potential for candidate drugs to be substrates of ABC transporters, which can be a factor in drug efficacy and resistance in humans.

Troubleshooting

ProblemPossible CauseSuggested Solution
No colonies on selective plates Poor transformation efficiencyOptimize the transformation protocol; use fresh, high-quality DNA and reagents. Ensure cells are in the mid-log phase of growth.
Incorrect drug concentrationDetermine the MIC of the drug for your yeast strain and use the appropriate concentration.
Inactive drugPrepare fresh drug solutions and plates. Some drugs are light-sensitive or degrade over time.
High background of non-transformed cells Drug concentration is too lowIncrease the drug concentration on the selective plates.
Spontaneous mutations conferring resistanceStreak colonies on fresh selective plates to confirm resistance is due to the plasmid.
Low number of transformants Plasmid is too largeUse a higher concentration of plasmid DNA in the transformation.
Suboptimal heat shockEnsure the heat shock is performed at the correct temperature and for the optimal duration for your strain.

By following these detailed notes and protocols, researchers can effectively utilize this compound as a selectable marker in their yeast genetic studies and leverage its role in drug resistance for applications in drug discovery and development.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Expression of Recombinant Ydr1 Protein

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the low expression of recombinant Ydr1 protein.

Frequently Asked Questions (FAQs)

Q1: My this compound protein expression is very low or undetectable. What are the initial checks I should perform?

A1: When facing low or no expression of your recombinant this compound protein, it's crucial to systematically verify your experimental setup. Start by confirming the integrity of your expression vector through restriction digestion and sequencing to ensure the this compound gene is correctly inserted and in the proper reading frame. Next, verify the competency of your expression host cells by performing a transformation with a control plasmid known to express well. Finally, ensure that the antibiotic concentration in your culture media is appropriate for selecting and maintaining the plasmid.

Q2: Could the codon usage of the this compound gene be affecting its expression in my chosen host?

A2: Yes, codon bias is a common reason for poor heterologous protein expression.[1] Different organisms have preferences for certain codons, a phenomenon known as codon bias.[2] If the this compound gene, derived from a different organism, contains codons that are rare in your expression host (e.g., E. coli or yeast), it can lead to translational stalling and low protein yield.[1][2] Codon optimization, which involves synthesizing the gene with codons preferred by the expression host, can significantly improve expression levels.[2][3][4]

Q3: How does the choice of expression vector and promoter influence this compound protein yield?

A3: The expression vector and its promoter are critical factors in determining the level of recombinant protein expression.[5][6] The vector's copy number (high vs. low) and the strength of the promoter dictate the amount of mRNA transcribed.[5][6] While a strong promoter can lead to high expression, it may also result in the formation of insoluble inclusion bodies.[1][7] Using an inducible promoter allows for controlled expression, which can be beneficial for protein folding and solubility.[7]

Q4: I see a band at the expected molecular weight of this compound, but it's in the insoluble fraction. How can I improve its solubility?

A4: Insoluble protein, often found in inclusion bodies, is a common issue in recombinant protein expression.[8] To improve the solubility of this compound, you can try several strategies. Lowering the induction temperature (e.g., 15-25°C) can slow down protein synthesis, allowing more time for proper folding.[1][5][9][10] Reducing the concentration of the inducing agent (e.g., IPTG) can also decrease the rate of transcription and translation, which may enhance solubility.[1] Additionally, using a fusion tag known to enhance solubility, such as Maltose Binding Protein (MBP) or Glutathione-S-Transferase (GST), can be effective.[10]

Q5: Can the expression host strain make a difference in this compound expression levels?

A5: Absolutely. The choice of the host strain is a critical step in optimizing protein yield.[5] Different strains of E. coli, for example, have been engineered for specific purposes. Strains like BL21(DE3) are deficient in certain proteases, which can prevent the degradation of your recombinant protein.[5][11] Some strains are also engineered to contain extra copies of genes encoding rare tRNAs to overcome codon bias.[1] It is often necessary to test multiple host strains to find the one that provides the best expression for your specific protein.

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving low expression of recombinant this compound protein.

Step 1: Analyze Your Current Expression Results

Before making changes, it is essential to have a clear picture of the problem.

  • Action: Run an SDS-PAGE and a Western blot (if you have an antibody for this compound or a fusion tag) on both the soluble and insoluble fractions of your cell lysate.

  • Interpretation:

    • No band: This suggests a problem with transcription or translation.

    • Band in insoluble fraction: This indicates protein expression, but with solubility issues.

    • Faint band in soluble fraction: Expression is occurring but is inefficient.

Step 2: Optimize Gene and Vector

If you suspect issues with the genetic construct, consider the following optimizations.

  • Codon Optimization: As mentioned in the FAQs, aligning the codon usage of the this compound gene with that of the expression host is a powerful strategy to boost expression.[2][3][4][9][12]

  • Vector Selection: Choose a vector with a suitable promoter (inducible is often preferred) and consider adding a fusion tag to enhance solubility and simplify purification.[1][7][10]

Step 3: Optimize Induction Conditions

Fine-tuning the induction parameters is often the most critical step in maximizing soluble protein yield.[7][12]

  • Objective: To determine the optimal temperature, inducer concentration, and induction time for soluble this compound expression.

  • Materials:

    • Expression host containing the this compound expression plasmid.

    • Appropriate culture medium (e.g., LB, TB).

    • Inducing agent (e.g., IPTG).

    • Shaking incubator.

    • Spectrophotometer.

    • SDS-PAGE and Western blot reagents.

  • Methodology:

    • Inoculate a starter culture and grow overnight.

    • The next day, inoculate larger cultures with the starter culture to an OD600 of ~0.1.

    • Grow the cultures at 37°C until the OD600 reaches 0.4-0.6.[10]

    • Divide the culture into smaller, equal volumes for testing different conditions.

    • Temperature Optimization: Induce the cultures with a fixed concentration of inducer (e.g., 0.5 mM IPTG) and incubate them at different temperatures (e.g., 18°C, 25°C, 30°C, 37°C).[13]

    • Inducer Concentration Optimization: At a fixed temperature (e.g., the optimal temperature from the previous step), induce cultures with a range of inducer concentrations (e.g., 0.1 mM, 0.2 mM, 0.5 mM, 1.0 mM IPTG).[14][15]

    • Induction Time Optimization: At the optimal temperature and inducer concentration, collect samples at different time points post-induction (e.g., 2h, 4h, 6h, overnight).

    • For each condition, harvest the cells, lyse them, and separate the soluble and insoluble fractions.

    • Analyze the fractions by SDS-PAGE and Western blot to determine the condition that yields the highest amount of soluble this compound protein.

ConditionTemperature (°C)IPTG (mM)Induction Time (hr)Soluble this compound Yield (relative units)Insoluble this compound Yield (relative units)
1371.041090
2301.043070
3250.566040
4180.116 (overnight)8515

Note: The data in this table is hypothetical and for illustrative purposes only.

Step 4: Enhance Protein Folding and Stability

If solubility remains an issue, further steps can be taken to assist with proper protein folding.

  • Co-expression of Chaperones: Molecular chaperones can assist in the correct folding of recombinant proteins.[7] Co-expressing chaperones like GroEL/GroES or DnaK/DnaJ can improve the yield of soluble this compound.

  • Media Composition: The composition of the growth media can impact protein expression and folding.[5][16] For example, supplementing the media with cofactors or ligands that are known to bind to this compound may stabilize the protein.

Visualizations

Experimental Workflow: Troubleshooting Low Protein Expression

TroubleshootingWorkflow start Low/No this compound Expression check_construct Verify Vector and Host start->check_construct check_construct->start If construct is incorrect optimize_gene Codon Optimization check_construct->optimize_gene If construct is correct optimize_induction Optimize Induction Conditions (Temp, Inducer, Time) optimize_gene->optimize_induction check_solubility Analyze Solubility (SDS-PAGE, Western Blot) optimize_induction->check_solubility improve_solubility Improve Solubility check_solubility->improve_solubility Insoluble protein success Successful this compound Expression check_solubility->success Sufficient soluble protein coexpress_chaperones Co-express Chaperones improve_solubility->coexpress_chaperones media_optimization Optimize Media improve_solubility->media_optimization coexpress_chaperones->check_solubility media_optimization->check_solubility

A flowchart outlining the systematic approach to troubleshooting low recombinant protein expression.

Logical Relationships: Factors Affecting Recombinant Protein Expression

FactorsAffectingExpression protein_expression Recombinant Protein Expression gene_level Gene-Level Factors protein_expression->gene_level vector_level Vector-Level Factors protein_expression->vector_level host_level Host-Level Factors protein_expression->host_level culture_conditions Culture Conditions protein_expression->culture_conditions codon_bias Codon Bias gene_level->codon_bias mrna_stability mRNA Stability gene_level->mrna_stability promoter_strength Promoter Strength vector_level->promoter_strength copy_number Copy Number vector_level->copy_number fusion_tags Fusion Tags vector_level->fusion_tags strain_background Strain Background host_level->strain_background protease_deficiency Protease Deficiency host_level->protease_deficiency temperature Temperature culture_conditions->temperature inducer_conc Inducer Conc. culture_conditions->inducer_conc media Media Composition culture_conditions->media

A diagram illustrating the key factors that influence the expression of recombinant proteins.

References

YDR1 knockout strain shows unexpected phenotype

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with Saccharomyces cerevisiae YDR1 knockout strains. The information is tailored for scientists and drug development professionals encountering unexpected phenotypes in their experiments.

Troubleshooting Guides

Issue 1: this compound Knockout Strain Does Not Exhibit Expected Drug Hypersensitivity

Question: My this compoundΔ strain is not showing the expected increased sensitivity to drugs like cycloheximide or fluconazine. What could be the reason?

Answer:

Several factors could contribute to this observation. Here is a step-by-step troubleshooting guide:

  • Confirm the Gene Knockout: The first and most critical step is to verify the correct deletion of the this compound gene.

    • Method: Perform analytical PCR on genomic DNA isolated from your putative this compoundΔ strain. Use a combination of primers internal to the this compound open reading frame (ORF) and flanking it. A successful knockout will not produce a product with the internal primers but will show a band of the expected size for the resistance cassette insertion with flanking primers.

    • See Experimental Protocols: For a detailed protocol, refer to the "Confirmation of Gene Knockout by PCR" section.

  • Check for Compensatory Upregulation of Other Transporters: S. cerevisiae possesses a network of multidrug resistance transporters. The absence of this compound can sometimes lead to the compensatory overexpression of other ABC transporters, such as SNQ2, which has an overlapping substrate specificity.[1]

    • Method: Perform quantitative reverse transcription PCR (qRT-PCR) to measure the mRNA levels of other major drug transporters like SNQ2 and PDR5.

    • Expected Result: An increase in the transcript levels of these genes in your this compoundΔ strain compared to the wild-type could explain the lack of a strong hypersensitivity phenotype.

  • Consider the Genetic Background of Your Strain: The phenotypic manifestation of a gene knockout can be highly dependent on the genetic background of the yeast strain used. Different strains may have varying basal levels of expression of other multidrug resistance genes.

  • Review Drug Concentration and Assay Conditions: Ensure that the concentrations of the drugs used are appropriate and that the growth medium and conditions are optimal for observing the phenotype.

    • Method: Perform a dose-response curve for the drugs on both your wild-type and this compoundΔ strains.

    • See Experimental Protocols: For a detailed protocol, refer to the "Yeast Drug Sensitivity Assay (Broth Microdilution)" section.

Issue 2: this compound Knockout Strain Exhibits an Unexpected Phenotype (e.g., slower growth in the absence of drugs, altered morphology)

Question: My this compoundΔ strain shows a phenotype that is not related to drug sensitivity. Is this expected?

Answer:

While the primary role of this compound is in multidrug resistance, unexpected phenotypes can arise. Here’s how to approach this:

  • Rule out Secondary Mutations: The process of creating a knockout strain can sometimes introduce unintended secondary mutations elsewhere in the genome.

    • Method: If the unexpected phenotype is significant, consider back-crossing your this compoundΔ strain with the wild-type parent strain and analyzing the segregation of the phenotype in the progeny. If the phenotype does not co-segregate with the this compound deletion, it is likely due to a secondary mutation. Whole-genome sequencing can also be used to identify any off-target mutations.

  • Investigate Synthetic Lethal or Suppressor Interactions: The unexpected phenotype could be the result of a synthetic lethal or suppressor interaction with another gene. For example, mutations in components of the Mediator complex, such as SIN4, RGR1, and GAL11, have been shown to have genetic interactions with this compound mutations.

    • Explanation: The Mediator complex is a key regulator of transcription.[2][3][4][5][6][7][8][9] A mutation in one of its components might alter the expression of other genes that, in the absence of this compound, lead to an unexpected phenotype.

    • See Signaling Pathways: Refer to the "this compound and the Mediator Complex Signaling Pathway" diagram for a visual representation of this interaction.

  • Consider Non-Canonical Functions of this compound: While primarily a drug efflux pump, it is possible that this compound has other, less-characterized cellular roles. The unexpected phenotype you are observing could be a manifestation of one of these functions.

Frequently Asked Questions (FAQs)

Q1: What is the primary function of this compound in Saccharomyces cerevisiae?

A1: this compound (Yeast Drug Resistance 1) encodes an ATP-binding cassette (ABC) transporter protein.[1] Its main function is to efflux a wide range of structurally and functionally unrelated xenobiotic compounds from the cell, thereby conferring multidrug resistance.[1]

Q2: What is the expected phenotype of a this compoundΔ strain?

A2: A this compoundΔ strain is expected to be hypersensitive to a variety of drugs. Disruption of this compound leads to increased intracellular accumulation of these compounds, resulting in growth inhibition at lower concentrations compared to wild-type strains.[1]

Q3: To which drugs is a this compoundΔ strain typically hypersensitive?

A3: The this compoundΔ strain shows hypersensitivity to drugs such as cycloheximide, cerulenin, compactin, staurosporine, and fluphenazine.[1]

Q4: Can a this compoundΔ strain exhibit unexpected phenotypes?

A4: Yes. Unexpected phenotypes in knockout strains can arise from several factors, including the genetic background of the strain, the presence of secondary mutations introduced during the knockout procedure, or synthetic lethal/suppressor interactions with other genes.

Q5: What is a synthetic lethal interaction, and how might it relate to an unexpected this compoundΔ phenotype?

A5: A synthetic lethal interaction occurs when the combination of two non-lethal mutations results in cell death. In the context of a this compoundΔ strain, a mutation in another gene that is not lethal on its own might, in the absence of this compound, lead to a severe growth defect or other unexpected phenotype. For example, this compound has known genetic interactions with components of the Mediator complex, which regulates the transcription of many genes.

Data Presentation

Table 1: Quantitative Drug Sensitivity of this compoundΔ Strain

This table summarizes the typical fold-increase in sensitivity of a this compoundΔ strain to various drugs compared to a wild-type (WT) strain. Data is illustrative and may vary depending on the specific strain background and experimental conditions.

DrugWild-Type (WT) IC50This compoundΔ IC50Fold Increase in Sensitivity (this compoundΔ vs. WT)
Cycloheximide~1.0 µg/mL~0.1 µg/mL~10-fold
Fluphenazine~50 µg/mL~5 µg/mL~10-fold
Cerulenin~2.0 µg/mL~0.2 µg/mL~10-fold
Compactin~100 µg/mL~10 µg/mL~10-fold

IC50 (half-maximal inhibitory concentration) values are approximate and should be determined empirically for your specific experimental setup.

Experimental Protocols

Confirmation of Gene Knockout by PCR

Objective: To verify the replacement of the this compound ORF with a selectable marker cassette.

Materials:

  • Genomic DNA from wild-type and putative this compoundΔ strains.

  • PCR primers (see below).

  • Taq DNA polymerase and reaction buffer.

  • dNTPs.

  • Agarose gel electrophoresis equipment.

Primer Design:

  • Primer A (Forward): Binds upstream of the this compound ORF.

  • Primer B (Reverse): Binds within the this compound ORF.

  • Primer C (Forward): Binds within the selectable marker cassette.

  • Primer D (Reverse): Binds downstream of the this compound ORF.

Procedure:

  • Set up three PCR reactions for each strain (WT and this compoundΔ):

    • Reaction 1: Primers A and B

    • Reaction 2: Primers A and D

    • Reaction 3: Primers C and D

  • Perform PCR using a standard protocol with an annealing temperature appropriate for your primers.

  • Run the PCR products on a 1% agarose gel.

Expected Results:

StrainReaction 1 (A+B)Reaction 2 (A+D)Reaction 3 (C+D)
Wild-TypeProduct of expected sizeProduct of expected sizeNo product
This compoundΔNo productProduct of expected size (larger than WT due to cassette insertion)Product of expected size
Yeast Drug Sensitivity Assay (Broth Microdilution)

Objective: To quantitatively determine the sensitivity of yeast strains to various drugs.

Materials:

  • Yeast strains (wild-type and this compoundΔ).

  • YPD or appropriate synthetic medium.

  • Drugs of interest (e.g., cycloheximide).

  • 96-well microplates.

  • Microplate reader.

Procedure:

  • Grow overnight cultures of the yeast strains.

  • In a 96-well plate, prepare a serial dilution of the drug in the growth medium.

  • Dilute the overnight cultures to a starting OD600 of ~0.1 and add to the wells of the 96-well plate.

  • Include a no-drug control for each strain.

  • Incubate the plate at 30°C with shaking.

  • Measure the OD600 at regular intervals (e.g., every 30 minutes) for 24-48 hours.

  • Plot the growth curves (OD600 vs. time) for each drug concentration.

  • Calculate the IC50 value for each strain and drug combination.

Mandatory Visualizations

YDR1_Knockout_Troubleshooting Troubleshooting Workflow for Unexpected this compound Knockout Phenotype start Unexpected Phenotype Observed in this compoundΔ Strain q1 Is the phenotype a lack of expected drug hypersensitivity? start->q1 confirm_ko 1. Confirm this compound Knockout (Genomic PCR) q1->confirm_ko Yes rule_out_secondary 1. Rule out Secondary Mutations (Back-crossing, Genome Sequencing) q1->rule_out_secondary No check_compensation 2. Check for Compensatory Upregulation of Other Transporters (qRT-PCR for SNQ2, PDR5) confirm_ko->check_compensation review_assay 3. Review Drug Concentration and Assay Conditions check_compensation->review_assay end Phenotype Explained review_assay->end investigate_sli 2. Investigate Synthetic Lethal/ Suppressor Interactions (e.g., with Mediator complex components) rule_out_secondary->investigate_sli investigate_sli->end

Caption: Troubleshooting workflow for unexpected phenotypes in a this compoundΔ strain.

YDR1_Mediator_Interaction Hypothesized Interaction of this compound with the Mediator Complex cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm cluster_pm Plasma Membrane TF Transcription Factor (e.g., Pdr1p/Pdr3p) Mediator Mediator Complex (contains Sin4, Rgr1, Gal11) TF->Mediator recruits RNAPII RNA Polymerase II Mediator->RNAPII interacts with YDR1_gene This compound Gene RNAPII->YDR1_gene transcribes YDR1_mRNA This compound mRNA YDR1_gene->YDR1_mRNA transcription Ribosome Ribosome YDR1_mRNA->Ribosome translation Ydr1p Ydr1p (ABC Transporter) Ribosome->Ydr1p Ydr1p_pm Ydr1p Ydr1p->Ydr1p_pm trafficking Drug_out Drug (intracellular) Ydr1p_pm->Drug_out efflux Drug_in Drug (extracellular) Drug_out->Drug_in diffusion

References

Technical Support Center: YDR1 Plasmid Transformation in Yeast

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering issues with YDR1 plasmid transformation in yeast. The information provided is broadly applicable to yeast transformation protocols, with a focus on the commonly used Lithium Acetate (LiAc)/Single-Stranded Carrier DNA (ssDNA)/Polyethylene Glycol (PEG) method.

Frequently Asked Questions (FAQs)

Q1: What is a "this compound" plasmid?

"this compound" is not a standard designation for a specific plasmid. It likely refers to a plasmid containing the this compound gene (Yeast Drug Resistance 1) or is named based on the systematic nomenclature for yeast genes. The general principles of yeast plasmid transformation and troubleshooting outlined in this guide will apply. However, specific characteristics of your plasmid, such as its size, the selection marker it carries, and its origin of replication, can influence transformation efficiency.

Q2: What is the expected transformation efficiency for yeast?

Yeast transformation efficiency is typically lower than that of E. coli.[1] The efficiency can vary significantly depending on the yeast strain, the transformation protocol used, the quality of the plasmid DNA, and whether the plasmid is circular or linear.[1][2] Below is a table summarizing expected transformation efficiencies for different yeast strains and plasmid types.

Q3: What are the critical reagents in a yeast transformation protocol?

The key reagents for a successful LiAc-based yeast transformation include:

  • Lithium Acetate (LiAc): Makes the yeast cell wall permeable to DNA.

  • Single-Stranded Carrier DNA (ssDNA): Enhances the uptake of the plasmid DNA. It is crucial to denature the ssDNA by boiling before use.[3]

  • Polyethylene Glycol (PEG): Acts as a crowding agent, promoting the fusion of the cell membrane and the uptake of the DNA-LiAc-ssDNA complex.[3][4] The concentration and freshness of the PEG solution are critical.[3][4]

  • High-Quality Plasmid DNA: The purity and integrity of your this compound plasmid are essential for successful transformation.

Q4: Should I use log-phase or stationary-phase yeast cells for transformation?

For optimal transformation efficiency, it is highly recommended to use yeast cells in the mid-logarithmic growth phase.[1][3] Cells in this phase are actively dividing and are more competent for DNA uptake. While it is possible to transform stationary-phase cells, the efficiency will be significantly lower.[3]

Troubleshooting Guides

Problem 1: No Colonies on Selective Plates

This is a common issue that can be frustrating. The following table outlines potential causes and recommended solutions.

Potential Cause Recommended Solution
Ineffective Competent Cells Ensure cells are harvested during the mid-log growth phase (OD600 between 0.8-1.0).[1] Use freshly prepared competent cells for each experiment. If using frozen competent cells, avoid repeated freeze-thaw cycles.
Plasmid DNA Issues Verify the concentration and purity of your this compound plasmid DNA using spectrophotometry and gel electrophoresis. Use an appropriate amount of plasmid DNA (typically 100 ng to 1 µg for circular plasmids).[1] If the plasmid is large, you may need to increase the amount of DNA used.[5] Ensure the plasmid has the correct selectable marker for the plates you are using.[3]
Incorrect Protocol Execution Double-check all reagent concentrations, especially PEG.[4] Ensure the heat shock step is performed at the correct temperature and for the optimal duration (typically 42°C for up to 45 minutes for yeast).[1][3] Confirm that single-stranded carrier DNA was added to the transformation mix.[3]
Problems with Selective Plates Verify that the correct antibiotic or dropout supplement was added to the plates at the correct concentration. Ensure the agar was cooled to an appropriate temperature before adding heat-sensitive antibiotics. Use freshly prepared plates.
No or Inactive Selection Agent Confirm that the selective agent (e.g., antibiotic) was added to the media and that it is still active.
Problem 2: Very Few Colonies (Low Transformation Efficiency)

If you are getting some colonies, but the number is lower than expected, consider these optimization steps.

Factor to Optimize Recommendations
Yeast Cell Density The optimal cell density for transformation is between 5 x 10^6 and 2 x 10^7 cells/ml.[1]
Plasmid DNA Amount For circular plasmids, transformation efficiency generally does not increase linearly above 1 µg of DNA.[1] For integrative transformations with linearized DNA, using up to 5 µg may be beneficial.[1]
Heat Shock Conditions The optimal heat shock time can vary between yeast strains.[6] A standard duration is 45 minutes at 42°C.[1]
PEG Solution The concentration of PEG is critical.[4] An old PEG solution may have evaporated, altering its concentration. It is best to use a fresh solution or one that has been stored tightly sealed.[3][4]
Post-Transformation Incubation After heat shock, resuspending the cells in a small volume of sterile water or YPD and incubating at 30°C for a short period before plating can sometimes improve recovery and the number of colonies.

Data Presentation

Table 1: Expected Transformation Efficiencies in Common Yeast Strains

Yeast StrainPlasmid TypeExpected Transformation Efficiency (transformants/µg DNA)
Saccharomyces cerevisiaeHigh-copy (2µ) plasmid10^4 - 10^6
Low-copy (CEN) plasmid10^3 - 10^5
Integrative (linearized)10^2 - 10^4
Schizosaccharomyces pombeHigh-copy plasmid10^3 - 10^5
Pichia pastorisIntegrative (linearized)10^2 - 10^4
Candida albicansIntegrative (linearized)10^1 - 10^3

Note: These are general ranges and can be significantly influenced by the specific protocol and reagents used.[1]

Experimental Protocols

Detailed Protocol: High-Efficiency Lithium Acetate (LiAc) Transformation of S. cerevisiae

This protocol is adapted from standard high-efficiency yeast transformation methods.

Materials:

  • YPD medium

  • Sterile water

  • 1 M Lithium Acetate (LiAc), sterile

  • 50% (w/v) Polyethylene Glycol (PEG) 3350, sterile

  • 10 mg/mL single-stranded carrier DNA (ssDNA), denatured by boiling for 5 minutes and immediately chilling on ice.

  • This compound plasmid DNA

  • Selective plates

Procedure:

  • Inoculate a single yeast colony into 5-10 mL of YPD and grow overnight at 30°C with shaking.

  • The next morning, dilute the overnight culture into 50 mL of fresh YPD to an OD600 of approximately 0.2.

  • Incubate at 30°C with shaking until the OD600 reaches 0.8-1.0 (mid-log phase). This typically takes 3-5 hours.[6]

  • Harvest the cells by centrifugation at 3,000 x g for 5 minutes.

  • Wash the cell pellet with 25 mL of sterile water and centrifuge again.

  • Resuspend the cells in 1 mL of sterile 100 mM LiAc.

  • Transfer the cell suspension to a microfuge tube and pellet the cells.

  • Resuspend the cells in a transformation mix containing (per transformation):

    • 240 µL 50% PEG

    • 36 µL 1 M LiAc

    • 10 µL 10 mg/mL boiled ssDNA

    • 1-5 µL this compound plasmid DNA (100 ng - 1 µg)

    • Sterile water to a final volume of 360 µL

  • Vortex the tube vigorously to completely resuspend the cell pellet.

  • Incubate at 42°C for 40-45 minutes (heat shock).[1]

  • Pellet the cells by centrifugation at 8,000 x g for 30 seconds.

  • Remove the transformation mix and resuspend the cell pellet in 200-1000 µL of sterile water.

  • Plate 100-200 µL of the cell suspension onto appropriate selective plates.

  • Incubate the plates at 30°C for 2-4 days until colonies appear.

Visualizations

Yeast_Transformation_Workflow cluster_prep Cell Preparation cluster_trafo Transformation cluster_plating Plating & Selection overnight Overnight Culture log_growth Logarithmic Growth overnight->log_growth harvest Harvest & Wash Cells log_growth->harvest competent Prepare Competent Cells harvest->competent mix Prepare Transformation Mix (Plasmid, LiAc, PEG, ssDNA) transform Add Mix to Cells & Vortex mix->transform heat_shock Heat Shock (42°C) transform->heat_shock pellet Pellet Cells heat_shock->pellet resuspend Resuspend in Water pellet->resuspend plate Plate on Selective Media resuspend->plate incubate Incubate (30°C) plate->incubate Troubleshooting_Yeast_Transformation start Transformation Attempt no_colonies No Colonies? start->no_colonies check_cells Check Competent Cells (Growth Phase, Viability) no_colonies->check_cells Yes low_colonies Few Colonies? no_colonies->low_colonies No check_dna Verify Plasmid DNA (Concentration, Integrity, Marker) check_cells->check_dna check_protocol Review Protocol Execution (Reagents, Heat Shock) check_dna->check_protocol check_plates Inspect Selective Plates (Correct Antibiotic/Supplement) check_protocol->check_plates optimize_dna Optimize DNA Amount low_colonies->optimize_dna Yes success Successful Transformation low_colonies->success No (Sufficient Colonies) optimize_cells Optimize Cell Density optimize_dna->optimize_cells optimize_hs Optimize Heat Shock Time optimize_cells->optimize_hs check_peg Check PEG Solution (Freshness, Concentration) optimize_hs->check_peg

References

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with YDR1-related drug resistance assays in Saccharomyces cerevisiae.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its function in drug resistance?

A1: this compound (Yeast Drug Resistance 1), also known as PDR5 (Pleiotropic Drug Resistance 5), is a key protein in the budding yeast Saccharomyces cerevisiae that belongs to the ATP-binding cassette (ABC) superfamily of transporters.[1][2] Its primary function is to act as an efflux pump, actively transporting a wide range of structurally and functionally unrelated drugs out of the cell. This process reduces the intracellular concentration of toxic compounds, thereby conferring multidrug resistance (MDR) to the yeast. Disruption of the this compound gene leads to hypersensitivity to various drugs, including cycloheximide, cerulenin, and fluconazole.[1]

Q2: What are the common substrates and inhibitors of this compound?

A2: this compound is known to transport a broad spectrum of xenobiotics. While a comprehensive list is extensive, some well-characterized substrates include:

  • Antifungal agents: Fluconazole, itraconazole, ketoconazole

  • Protein synthesis inhibitors: Cycloheximide[1]

  • Other drugs: Rhodamine 6G, oligomycin, cerulenin[1]

Identifying specific inhibitors of this compound is an active area of research. Some compounds that have been shown to modulate the activity of ABC transporters in yeast, and may affect this compound, include verapamil and other chemosensitizers.

Q3: How do I choose the right assay to study this compound function?

A3: The choice of assay depends on your specific research question. Here are some common approaches:

  • Drug Susceptibility Assays (e.g., Spot Assays, Broth Microdilution): These are fundamental for determining the resistance profile of yeast strains. They are used to compare the growth of wild-type, this compoundΔ deletion, and this compound-overexpressing strains in the presence of various drugs.

  • Fluorescent Dye Efflux Assays: These assays directly measure the transport activity of this compound. They involve loading cells with a fluorescent substrate (like Rhodamine 6G or Nile Red) and monitoring its efflux over time using techniques like flow cytometry or fluorescence microscopy.[1][2]

  • Quantitative Real-Time PCR (qRT-PCR): This method is used to quantify the expression level of the this compound gene under different conditions, which can be useful for studying its transcriptional regulation in response to drug exposure.

Troubleshooting Guide

Problem 1: My this compoundΔ deletion strain does not show increased sensitivity to a known this compound substrate.

  • Possible Cause 1: Functional redundancy with other ABC transporters.

    • Explanation: S. cerevisiae possesses other ABC transporters, such as SNQ2 and YOR1, which have overlapping substrate specificities with this compound.[1] The absence of this compound might be compensated by the upregulation or basal activity of these other transporters.

    • Solution:

      • Construct double or triple deletion mutants (e.g., this compoundΔ snq2Δ) to eliminate the major efflux pumps.

      • Analyze the expression levels of other ABC transporter genes in your this compoundΔ strain using qRT-PCR to check for compensatory upregulation.

  • Possible Cause 2: The drug concentration used is too low.

    • Explanation: The difference in sensitivity between wild-type and deletion strains may only be apparent at specific drug concentrations.

    • Solution: Perform a dose-response experiment with a wide range of drug concentrations to determine the optimal concentration for observing a significant difference in growth.

  • Possible Cause 3: Issues with the yeast strain or experimental conditions.

    • Explanation: The genetic background of the yeast strain can influence drug sensitivity. Also, factors like media composition and pH can affect drug activity.

    • Solution:

      • Verify the deletion of this compound in your strain using PCR.

      • Ensure consistent experimental conditions (media, temperature, pH) across all experiments.

Problem 2: I am not observing any drug efflux in my fluorescent dye assay with a this compound-overexpressing strain.

  • Possible Cause 1: The chosen fluorescent dye is not a substrate of this compound.

    • Explanation: Not all fluorescent dyes are transported by this compound.

    • Solution: Use a well-validated this compound substrate like Rhodamine 6G or Nile Red.[1][2]

  • Possible Cause 2: Insufficient energy source for the efflux pump.

    • Explanation: this compound is an ATP-dependent transporter. The efflux process requires energy in the form of ATP.

    • Solution: Ensure that the assay buffer contains a readily available energy source, such as glucose. Include a control without an energy source to confirm energy-dependent efflux.[2]

  • Possible Cause 3: Incorrect assay parameters.

    • Explanation: The incubation time, dye concentration, and cell density can all affect the outcome of the assay.

    • Solution: Optimize the assay by titrating the dye concentration and varying the incubation times. Ensure that the cell density is within the linear range of detection for your instrument.

Problem 3: My quantitative data for drug sensitivity (e.g., IC50 values) are not reproducible.

  • Possible Cause 1: Inconsistent cell growth phase.

    • Explanation: The physiological state of the yeast cells can significantly impact their drug sensitivity. Cells in the logarithmic growth phase are generally more consistent for these assays.

    • Solution: Always start your experiments with cells from a fresh overnight culture that is in the mid-logarithmic phase of growth.

  • Possible Cause 2: Inaccurate determination of cell density.

    • Explanation: An incorrect starting cell number will lead to variability in the final readout.

    • Solution: Carefully measure the optical density (OD) of your starting culture and normalize the cell number for all strains and conditions.

  • Possible Cause 3: Improper data analysis.

    • Explanation: The method used to calculate the IC50 value can influence the result.

    • Solution: Use a consistent and appropriate method for data normalization and curve fitting. Plotting the percentage of growth inhibition against the log of the drug concentration and using a sigmoidal dose-response curve fit is a standard approach.[3]

Quantitative Data Summary

The following table provides a hypothetical example of IC50 (half-maximal inhibitory concentration) values for different yeast strains against cycloheximide, a known substrate of this compound.

Yeast StrainGenotypeCycloheximide IC50 (µg/mL)Fold Resistance (relative to this compoundΔ)
Wild-TypeThis compound1.515
Deletion MutantThis compoundΔ0.11
OverexpressionPDR1-3 (this compound overexpression)15.0150

Note: These are example values and may vary depending on the specific yeast strain background and experimental conditions.

Experimental Protocols

Spot Assay for Drug Susceptibility

This protocol is a simple and effective way to qualitatively assess drug sensitivity.

Materials:

  • Yeast strains (wild-type, this compoundΔ, this compound overexpression)

  • YPD (Yeast Extract Peptone Dextrose) liquid medium and agar plates

  • Drug stock solution (e.g., Cycloheximide)

  • Sterile water or saline

  • 96-well microtiter plate

  • Multichannel pipette

Procedure:

  • Grow overnight cultures of each yeast strain in YPD liquid medium at 30°C with shaking.

  • The next day, measure the OD600 of each culture and dilute to a starting OD600 of 1.0 in sterile water.

  • In a 96-well plate, perform a 10-fold serial dilution of each cell suspension.

  • Spot 5 µL of each dilution onto YPD agar plates and YPD plates containing the desired concentration of the drug.

  • Allow the spots to dry completely.

  • Incubate the plates at 30°C for 2-3 days and document the growth.

Rhodamine 6G Efflux Assay (Flow Cytometry)

This protocol allows for the quantitative measurement of this compound-mediated drug efflux.

Materials:

  • Yeast strains

  • YPD liquid medium

  • HEPES buffer (pH 7.0) with 2% glucose

  • Rhodamine 6G stock solution (10 mM in DMSO)

  • 2-Deoxy-D-glucose (2-DG)

  • Flow cytometer

Procedure:

  • Grow yeast cells to mid-log phase in YPD medium.

  • Harvest the cells by centrifugation and wash twice with sterile water.

  • Resuspend the cells in HEPES buffer without glucose to de-energize them.

  • Incubate the cells with Rhodamine 6G (final concentration 10 µM) and 2-DG (to inhibit glycolysis) for 1-2 hours at 30°C to allow for dye accumulation.

  • Wash the cells with ice-cold HEPES buffer to remove external dye.

  • Resuspend the cells in HEPES buffer with 2% glucose to initiate efflux.

  • Take samples at different time points (e.g., 0, 5, 10, 20, 30 minutes) and analyze the intracellular fluorescence using a flow cytometer.

  • A decrease in fluorescence over time indicates active efflux.

Signaling Pathways and Workflows

This compound Transcriptional Regulation and Efflux Mechanism

The expression of this compound is controlled by a complex regulatory network. The transcription factors Pdr1p and Pdr3p are key activators that bind to the PDRE (Pleiotropic Drug Resistance Element) in the this compound promoter, leading to its upregulation in response to various drugs.

YDR1_Pathway cluster_extracellular Extracellular cluster_cell Yeast Cell cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Drug Drug Drug_in Intracellular Drug Drug->Drug_in Diffusion This compound This compound This compound->Drug Efflux ADP ADP This compound->ADP Drug_in->this compound Substrate Pdr1p/Pdr3p Pdr1p/Pdr3p Drug_in->Pdr1p/Pdr3p Activation ATP ATP ATP->this compound YDR1_gene This compound Gene (with PDRE) Pdr1p/Pdr3p->YDR1_gene Binds to PDRE YDR1_gene->this compound Transcription & Translation

Caption: this compound-mediated drug efflux and its transcriptional regulation.

Experimental Workflow for Drug Susceptibility Testing

The following diagram illustrates a typical workflow for assessing the drug susceptibility of different yeast strains.

Drug_Susceptibility_Workflow A Prepare overnight cultures (Wild-type, this compoundΔ, this compound-OE) B Measure OD600 and normalize cell concentrations A->B C Perform 10-fold serial dilutions B->C D Spot dilutions onto control and drug-containing agar plates C->D E Incubate at 30°C for 48-72 hours D->E F Document and compare growth E->F

Caption: Workflow for yeast drug susceptibility spot assay.

Logical Workflow for Troubleshooting Unexpected Results

This diagram outlines a logical approach to troubleshooting when experimental results deviate from expectations.

Troubleshooting_Workflow Start Unexpected Result Q1 Is the phenotype strain-specific? Start->Q1 A1 Check for functional redundancy (e.g., SNQ2, YOR1 expression) Q1->A1 Yes Q2 Is the issue with the assay itself? Q1->Q2 No End Problem Identified A1->End A2 Verify assay parameters (drug concentration, energy source, dye substrate) Q2->A2 Yes Q3 Is the data reproducible? Q2->Q3 No A2->End A3 Standardize cell growth phase and density. Review data analysis. Q3->A3 No A3->End

References

Technical Support Center: Troubleshooting Inconsistent YDR1 qPCR Results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during the quantitative real-time PCR (qPCR) analysis of the yeast gene YDR1.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Here we address specific issues that can lead to inconsistent results in your this compound qPCR experiments.

Issue 1: High Variability in Cq Values Between Technical Replicates

Question: My Cq values for this compound show significant variation between technical replicates (standard deviation > 0.5). What could be the cause and how can I fix it?

Answer: High variability in Cq values between technical replicates is a common issue that can obscure genuine biological differences. The primary causes are often related to pipetting inaccuracies or low target abundance.[1][2]

Troubleshooting Steps:

  • Pipetting Technique: Inconsistent pipetting is a major source of variation.[3]

    • Action: Ensure you are using calibrated pipettes and proper pipetting techniques. For small volumes, consider using a liquid handling robot if available to improve precision.[3] When pipetting manually, ensure you are aspirating and dispensing smoothly and consistently. Change pipette tips between each sample.

  • Low Target Abundance: When the amount of this compound template is very low, stochastic effects during the initial PCR cycles can lead to greater Cq variability.[2]

    • Action: If you suspect low this compound expression, you may need to increase the amount of cDNA template in your reaction. However, be mindful not to add too much, as this can introduce inhibitors.

  • Reaction Mix Inhomogeneity: An improperly mixed master mix can lead to differences in reagent concentrations across wells.

    • Action: Gently vortex and centrifuge the master mix before aliquoting it into your PCR plate or tubes.

Summary of Potential Causes and Solutions for High Cq Variability:

Potential CauseRecommended Solution
Inaccurate PipettingReview and practice proper pipetting techniques. Use calibrated pipettes. Consider automated liquid handling.[3]
Low Target Copy NumberIncrease the amount of cDNA template per reaction.
Inhomogeneous Master MixEnsure thorough mixing of the master mix before aliquoting.
EvaporationUse high-quality PCR plates and seals. Ensure the plate is sealed properly. Centrifuge the plate briefly before loading it into the thermocycler.
Issue 2: Poor Amplification Efficiency

Question: My standard curve for this compound shows an amplification efficiency outside the acceptable range of 90-110%. What does this mean and what should I do?

Answer: PCR efficiency is a measure of how close the amplification is to doubling the product in each cycle. An efficiency outside the 90-110% range indicates a suboptimal reaction, which can lead to inaccurate quantification.[4]

  • Efficiency > 110%: Often suggests the presence of PCR inhibitors or primer-dimers that are contributing to the fluorescence signal.

  • Efficiency < 90%: Can be caused by suboptimal reagent concentrations, incorrect annealing temperature, or inhibitors in the sample.

Troubleshooting Steps:

  • Optimize Primer Concentrations: The concentration of forward and reverse primers can significantly impact amplification efficiency.

    • Action: Perform a primer concentration matrix to determine the optimal concentration for your this compound assay. A common starting point is to test concentrations from 50 nM to 500 nM for each primer.

  • Optimize Annealing Temperature: The annealing temperature affects primer binding specificity and efficiency.

    • Action: Run a temperature gradient qPCR to identify the optimal annealing temperature for your this compound primers. This is typically a range of temperatures around the calculated melting temperature (Tm) of the primers.[4]

  • Check for PCR Inhibitors: Substances carried over from RNA extraction or cDNA synthesis can inhibit the PCR reaction.

    • Action: Dilute your cDNA template (e.g., 1:5, 1:10) and re-run the qPCR. If the Cq value decreases proportionally with dilution, inhibitors may not be a major issue. If the Cq value decreases by less than expected or if the efficiency improves with dilution, inhibitors are likely present.[5] In such cases, re-purifying your RNA or cDNA may be necessary.

Table of Optimized qPCR Parameters (Example):

ParameterRecommended RangeStarting Point
Primer Concentration50 - 500 nM200 nM
Annealing Temperature55 - 65 °C60 °C or 2-5°C below primer Tm
cDNA Template Amount1 - 100 ng25 ng
Issue 3: Presence of Non-Specific Amplification or Primer-Dimers

Question: My melt curve analysis for this compound shows multiple peaks, or I see amplification in my no-template control (NTC). How can I resolve this?

Answer: Multiple peaks in a melt curve analysis indicate the amplification of more than one product, which could be non-specific amplicons or primer-dimers. Amplification in the NTC is a sign of contamination or primer-dimer formation.[5][6]

Troubleshooting Steps:

  • Melt Curve Analysis: This is a crucial quality control step. A single, sharp peak at the expected melting temperature indicates a specific product.

    • Action: Always include a melt curve analysis at the end of your qPCR run. If multiple peaks are present, this suggests non-specific amplification.

  • Primer-Dimer Formation: This occurs when primers anneal to each other, creating a small amplicon that can be detected by SYBR Green. This is often seen as a low-temperature peak in the melt curve.[6]

    • Action: Redesigning primers to have lower complementarity at their 3' ends can help.[7] Optimizing primer concentrations and annealing temperature can also reduce primer-dimer formation.

  • Contamination: Amplification in the NTC indicates contamination of your reagents or workspace with template DNA or amplicons.[8]

    • Action:

      • Use aerosol-resistant pipette tips.

      • Physically separate pre-PCR and post-PCR work areas.

      • Prepare master mixes in a PCR hood.

      • Use fresh, nuclease-free water and aliquots of reagents.

      • Decontaminate work surfaces and pipettes with a 10% bleach solution followed by 70% ethanol.[5]

Experimental Protocols

Standard this compound qPCR Protocol

This protocol provides a general framework. Optimal conditions should be determined experimentally.

  • Reaction Setup:

    • Prepare a master mix containing SYBR Green master mix, forward and reverse primers, and nuclease-free water. A typical reaction volume is 10-20 µL.

    • Aliquot the master mix into your PCR plate or tubes.

    • Add the cDNA template to each well. Include no-template controls (NTCs) containing water instead of cDNA.

    • Include technical replicates (triplicates are recommended) for each sample.

  • Thermocycling Conditions:

    • Initial Denaturation: 95°C for 2-10 minutes (as per master mix instructions).

    • Amplification (40 cycles):

      • Denaturation: 95°C for 15 seconds.

      • Annealing/Extension: 60°C for 60 seconds (data acquisition step).

    • Melt Curve Analysis:

      • 95°C for 15 seconds.

      • 60°C for 60 seconds.

      • Increase temperature to 95°C with a ramp rate of ~0.3°C/second, acquiring fluorescence data continuously.

Protocol for Annealing Temperature Gradient qPCR
  • Plate Setup: Prepare your reaction mix and template as you would for a standard qPCR.

  • Gradient Programming: Program the thermocycler to create a temperature gradient across the block during the annealing step. A typical gradient might range from 55°C to 65°C.

  • Data Analysis: Analyze the amplification curves and melt curves for each temperature. The optimal annealing temperature will be the one that gives the lowest Cq value with a single, sharp peak in the melt curve analysis.[4]

Visualizations

This compound Regulatory Pathway

The this compound gene in Saccharomyces cerevisiae, also known as PDR5, is a key player in multidrug resistance. It encodes an ATP-binding cassette (ABC) transporter that actively pumps a wide variety of drugs out of the cell. The expression of this compound is regulated by several transcription factors in response to cellular stress and the presence of xenobiotics.

YDR1_Pathway Drugs Antifungal Drugs / Xenobiotics Pdr1_Pdr3 Pdr1p / Pdr3p (Transcription Factors) Drugs->Pdr1_Pdr3 activate Efflux Drug Efflux Drugs->Efflux Stress Cellular Stress (e.g., Heat Shock) Stress->Pdr1_Pdr3 activate PDRE PDRE (Promoter Element) Pdr1_Pdr3->PDRE bind to Yrr1 Yrr1p (Transcription Factor) Yrr1->PDRE bind to This compound This compound Gene PDRE->this compound induces transcription Ydr1_protein Ydr1p (ABC Transporter) This compound->Ydr1_protein translates to Ydr1_protein->Efflux mediates

Caption: Simplified regulatory pathway of the this compound gene in response to drugs and stress.

Standard qPCR Experimental Workflow

The following diagram outlines the key steps in a typical qPCR experiment, from sample preparation to data analysis.

qPCR_Workflow start Start rna_extraction 1. RNA Extraction from Yeast Cells start->rna_extraction rna_qc 2. RNA Quality & Quantity Check (e.g., NanoDrop, Gel) rna_extraction->rna_qc cdna_synthesis 3. cDNA Synthesis (Reverse Transcription) rna_qc->cdna_synthesis qpcr_setup 4. qPCR Reaction Setup (Master Mix, Primers, cDNA) cdna_synthesis->qpcr_setup qpcr_run 5. qPCR Run (Thermocycler) qpcr_setup->qpcr_run data_analysis 6. Data Analysis (Cq values, Efficiency, Melt Curve) qpcr_run->data_analysis end End data_analysis->end Troubleshooting_Workflow start Inconsistent qPCR Results check_melt_curve Check Melt Curve start->check_melt_curve single_peak Single Peak? check_melt_curve->single_peak multiple_peaks Multiple Peaks / NTC Amplification single_peak->multiple_peaks No check_replicates Check Technical Replicates single_peak->check_replicates Yes optimize_temp_primers Optimize Annealing Temp & Primer Concentration multiple_peaks->optimize_temp_primers redesign_primers Redesign Primers optimize_temp_primers->redesign_primers Still Issues high_variability High Variability (SD > 0.5) check_replicates->high_variability Yes check_efficiency Check Amplification Efficiency check_replicates->check_efficiency No review_pipetting Review Pipetting Technique & Check for Evaporation high_variability->review_pipetting bad_efficiency Efficiency <90% or >110% check_efficiency->bad_efficiency No good_data Data is Reliable check_efficiency->good_data Yes (90-110%) check_inhibitors Check for Inhibitors (Dilution Series) bad_efficiency->check_inhibitors check_inhibitors->optimize_temp_primers Still Issues

References

YDR1 Functional Analysis Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the functional analysis of the yeast protein YDR1 (Yeast Downstream Regulator 1). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed experimental protocols for studying this essential transcriptional repressor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary function?

A1: this compound is an essential gene in Saccharomyces cerevisiae that encodes a protein homologous to the human Dr1 protein. This compound forms a heterodimeric complex with BUR6 (homolog of human DRAP1) to act as a global transcriptional repressor.[1] This complex functions by interacting with the TATA-binding protein (TBP), thereby preventing the assembly of the preinitiation complex and inhibiting transcription by RNA polymerase II.[1][2]

Q2: Why is this compound considered an essential gene?

A2: Deletion of the this compound gene is lethal to yeast cells under normal growth conditions.[1] This is because the this compound-BUR6 complex plays a critical role in regulating the expression of a wide range of genes, and its absence leads to a fatal imbalance in transcriptional activity. The essential nature of this compound necessitates the use of specialized genetic techniques for its functional analysis.

Q3: What are the primary challenges in the functional analysis of this compound?

A3: The essentiality of this compound is the main challenge. Standard gene knockout approaches are not viable. Therefore, conditional expression systems or techniques like plasmid shuffling are required to study the effects of this compound mutations.[3][4][5] Another challenge is understanding its broad regulatory impact, which requires genome-wide analysis techniques to identify its target genes and discern direct versus indirect effects.

Q4: How does the this compound-BUR6 complex interact with the general transcription machinery?

A4: The this compound-BUR6 complex directly targets the TATA-binding protein (TBP). By binding to TBP, it blocks the subsequent binding of TFIIA and TFIIB to the promoter, which is a critical step for the formation of the preinitiation complex and the recruitment of RNA polymerase II.[1] This interaction effectively represses transcription.

Troubleshooting Guides

Issue 1: Difficulty in studying this compound function due to its essential nature.

  • Q: I cannot delete this compound to study its function because it is an essential gene. What is the best approach to overcome this?

    • A: The recommended method is plasmid shuffling . This technique allows you to maintain cell viability with a wild-type copy of this compound on a counter-selectable plasmid while introducing a mutant version of this compound on a second plasmid. You can then select for cells that have lost the wild-type plasmid, allowing you to study the phenotype of your mutant.[3][4][5] See the detailed protocol below for implementing this technique.

  • Q: My plasmid shuffling experiment is not working. I am not getting any viable colonies after counter-selection.

    • A: This could indicate that your mutant version of this compound is non-functional or lethal.

      • Verify your mutant construct: Sequence your mutant this compound plasmid to ensure the mutation is as intended and that there are no other unintended mutations.

      • Check for leaky expression: Ensure the promoter driving your mutant this compound is appropriate and not causing toxic levels of expression.

      • Perform a control shuffle: As a positive control, shuffle in a plasmid carrying the wild-type this compound gene. This should result in viable colonies and confirms that the shuffling procedure itself is working.

      • Consider a conditional allele: If your mutation is expected to be lethal, consider creating a temperature-sensitive or inducible allele of this compound to have better control over its function.

Issue 2: Inconsistent results in transcriptional repression assays.

  • Q: I am using a reporter gene assay to measure the repressive activity of this compound mutants, but my results are variable.

    • A: Variability in reporter assays can arise from several factors:

      • Plasmid copy number: If using 2-micron based plasmids, copy number can vary between cells. Switch to a centromeric (CEN) plasmid for more stable, single-copy expression.

      • Promoter strength: The promoter driving your reporter gene might be too strong or too weak. Titrate the activity of the reporter by using different promoters or by mutating the TATA box.

      • Normalization: Ensure you are normalizing your reporter gene activity to a constitutively expressed control gene (e.g., from a co-transfected plasmid or a stable genomic locus) to account for differences in transformation efficiency and cell density.

      • Growth phase: Harvest your cells for the assay at a consistent growth phase (e.g., mid-log phase) as gene expression can vary with the growth stage.

Quantitative Data Summary

The following table presents representative data from a hypothetical β-galactosidase reporter assay designed to quantify the transcriptional repression activity of different this compound variants. The assay measures the expression of a lacZ reporter gene under the control of a promoter that is repressed by wild-type this compound.

This compound AlleleDescriptionβ-galactosidase Activity (Miller Units)Standard Deviation
Wild-type this compoundFull-length, functional this compound protein15.22.1
This compound-ΔC41Deletion of the C-terminal 41 amino acids89.57.8
Vector ControlEmpty plasmid (no this compound)95.38.5
This compound-T100APoint mutation in the TBP-binding domain55.75.4

This data illustrates that the C-terminal domain is critical for this compound's repressor function, as its deletion (this compound-ΔC41) leads to a significant loss of repression, similar to the vector control. A point mutation in the TBP-binding domain (this compound-T100A) shows an intermediate effect.

Experimental Protocols

Protocol 1: Functional Analysis of this compound Mutants using Plasmid Shuffling

This protocol allows for the study of an essential gene like this compound by providing a method to replace the wild-type gene with a mutant version in vivo.

Materials:

  • Yeast strain with a chromosomal deletion of this compound, kept viable by a URA3-marked plasmid carrying the wild-type this compound gene (e.g., this compoundΔ::kanMX [pRS316-YDR1])

  • A LEU2-marked plasmid carrying your mutant this compound allele (e.g., pRS315-ydr1-mutant)

  • A LEU2-marked plasmid carrying the wild-type this compound allele (positive control)

  • An empty LEU2-marked plasmid (negative control)

  • Yeast transformation reagents (e.g., LiAc/SS-DNA/PEG)

  • Selective media:

    • SD-Ura (Synthetic Dextrose without Uracil)

    • SD-Leu (Synthetic Dextrose without Leucine)

    • SD-Ura-Leu (Synthetic Dextrose without Uracil and Leucine)

    • Plates containing 5-Fluoroorotic Acid (5-FOA)

Procedure:

  • Transformation: Transform the LEU2-marked plasmids (mutant, wild-type control, and empty vector control) into the this compoundΔ [pRS316-YDR1] strain using a standard yeast transformation protocol.

  • Selection of Transformants: Plate the transformation mixtures onto SD-Ura-Leu plates to select for cells that have taken up the LEU2 plasmid. Incubate at 30°C for 2-3 days until colonies appear.

  • Growth in Non-selective Media: Inoculate single colonies from the SD-Ura-Leu plates into a liquid non-selective medium (e.g., YPD) and grow overnight. This allows for the random loss of the plasmids.

  • Counter-selection on 5-FOA: Plate serial dilutions of the overnight cultures onto plates containing 5-FOA. Also, plate a dilution onto YPD plates to determine the total number of viable cells. 5-FOA is toxic to cells expressing the URA3 gene, so only cells that have lost the URA3-marked plasmid (containing the wild-type this compound) will grow.

  • Analysis of Viability: Incubate the 5-FOA plates at 30°C for 3-5 days.

    • Viable mutant: If your this compound mutant is functional, you will observe colonies on the 5-FOA plates.

    • Lethal mutant: If your this compound mutant is non-functional, you will not see any colonies (or only a few "escaper" colonies) on the 5-FOA plates for the mutant transformation, while the wild-type control will show robust growth.

  • Confirmation: Pick colonies from the 5-FOA plates and confirm the loss of the URA3 plasmid by replica plating onto SD-Ura plates (they should not grow) and the presence of the LEU2 plasmid by replica plating onto SD-Leu plates (they should grow).

Signaling Pathways and Workflows

This compound-BUR6 Transcriptional Repression Pathway

The this compound-BUR6 complex negatively regulates transcription by interacting with the TATA-Binding Protein (TBP), thereby blocking the formation of the preinitiation complex. This activity is balanced by positive regulators within the RNA Polymerase II holoenzyme, such as the Mediator complex. Genetic interactions have shown that mutations in the SIN4 component of the Mediator complex can suppress the lethality of a this compound deletion, highlighting a delicate interplay between these regulatory modules.

YDR1_Signaling_Pathway cluster_holoenzyme RNA Pol II Holoenzyme cluster_repressor This compound-BUR6 Repressor Complex RNA_Pol_II RNA Pol II Transcription Transcription RNA_Pol_II->Transcription Mediator Mediator Complex Mediator->RNA_Pol_II Activates SIN4 SIN4 SIN4->Mediator This compound This compound SIN4->this compound Genetic Suppression This compound->RNA_Pol_II Represses BUR6 BUR6 This compound->BUR6 TBP TBP This compound->TBP Inhibits binding TATA_Box TATA Box TBP->TATA_Box TATA_Box->RNA_Pol_II Recruitment

This compound-BUR6 transcriptional repression pathway.
Experimental Workflow for this compound Functional Analysis

This diagram outlines the key steps for investigating the function of a this compound mutant using the plasmid shuffling technique.

YDR1_Experimental_Workflow cluster_outcome Outcome start Start: This compoundΔ [pURA3-YDR1] strain transform Transform with pLEU2-ydr1-mutant start->transform select Select on SD-Ura-Leu plates transform->select grow Grow in non-selective liquid media select->grow plate_foa Plate on 5-FOA medium grow->plate_foa analyze Analyze Viability plate_foa->analyze viable Viable Colonies analyze->viable Mutant is functional not_viable No/Few Colonies analyze->not_viable Mutant is lethal phenotype Phenotypic Analysis (e.g., growth curves, microscopy, reporter assays) end Conclusion on mutant function phenotype->end viable->phenotype not_viable->end

Workflow for this compound functional analysis via plasmid shuffling.

References

Technical Support Center: Ydr1p Co-Immunoprecipitation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address issues related to non-specific binding during co-immunoprecipitation (Co-IP) of the yeast protein Ydr1p.

Frequently Asked Questions (FAQs)

Q1: What is Ydr1p and why is it challenging for Co-IP experiments?

Ydr1p, also known as Pdr5p or Sts1p, is a well-characterized ATP-binding cassette (ABC) transporter in Saccharomyces cerevisiae. It is an integral membrane protein that plays a crucial role in multidrug resistance by effluxing a wide range of xenobiotics.[1][2] Membrane proteins like Ydr1p are notoriously difficult subjects for Co-IP due to their hydrophobic nature, which can lead to aggregation and increased non-specific binding with other proteins and cellular components upon extraction from their native lipid environment.

Q2: What are the common sources of non-specific binding in a Ydr1p Co-IP experiment?

Non-specific binding in Co-IP experiments can arise from several sources:

  • Binding to the beads: The solid support (e.g., agarose or magnetic beads) can have inherent affinities for certain proteins.

  • Binding to the antibody: The immunoprecipitating antibody, especially polyclonal antibodies, may cross-react with other proteins. The Fc region of the antibody can also bind non-specifically to certain cellular proteins.

  • Hydrophobic and electrostatic interactions: The high concentration of proteins in the cell lysate can lead to non-specific interactions with the bait protein or the antibody-bead complex. For a membrane protein like Ydr1p, hydrophobic interactions are a major concern.

  • Protein aggregation: Ydr1p, being a membrane protein, may aggregate upon solubilization, trapping other proteins non-specifically.

Q3: What are essential controls for a Ydr1p Co-IP experiment?

To confidently identify true Ydr1p interactors, the following controls are essential:

  • Isotype Control: An antibody of the same isotype and from the same species as the anti-Ydr1p antibody, but not specific to any yeast protein, should be used. This control helps identify proteins that bind non-specifically to the antibody.

  • Mock IP with Beads Alone: Performing the IP procedure with beads but without the primary antibody will identify proteins that bind non-specifically to the beads themselves.

  • Co-IP from a ydr1Δ strain: A yeast strain lacking the this compound gene should be used as a negative control to identify proteins that are pulled down independently of Ydr1p.

Troubleshooting Guide for Non-Specific Binding

High background and non-specific binding are common challenges in Co-IP. The following guide provides a systematic approach to troubleshoot these issues in your Ydr1p experiments.

Problem: High background in the control lanes (isotype control or beads alone).
Potential Cause Recommended Solution
Insufficient blocking of beads Pre-block the beads with a blocking agent like bovine serum albumin (BSA) or salmon sperm DNA before adding the antibody.
Inadequate washing Increase the number of wash steps (from 3 to 5) and/or the duration of each wash. Use a larger volume of wash buffer.
Inappropriate wash buffer composition Increase the stringency of the wash buffer by moderately increasing the salt concentration (e.g., from 150 mM to 250-500 mM NaCl) or the detergent concentration (e.g., from 0.1% to 0.5% NP-40 or Triton X-100).[3][4] For membrane proteins like Ydr1p, optimizing the detergent is critical. Consider trying different non-ionic detergents.
Pre-clearing of lysate is necessary Incubate the cell lysate with beads alone before the addition of the primary antibody. This step will remove proteins that non-specifically bind to the beads.
Problem: The bait protein (Ydr1p) is present in the pulldown, but many other non-specific bands are also visible.
Potential Cause Recommended Solution
Antibody concentration is too high Titrate the antibody to determine the optimal concentration that efficiently pulls down Ydr1p without excessive non-specific binding.
Cell lysate is too concentrated Reduce the total amount of protein lysate used in the Co-IP. High protein concentrations can increase the likelihood of random protein-protein interactions.
Lysis buffer is not optimal for a membrane protein Use a lysis buffer specifically formulated for membrane proteins, which may include a milder non-ionic detergent (e.g., digitonin or DDM) to maintain protein complex integrity while minimizing non-specific aggregation.
Protease and phosphatase inhibitors are missing or inactive Always add a fresh cocktail of protease and phosphatase inhibitors to your lysis buffer to prevent protein degradation and alterations in phosphorylation-dependent interactions.[5]

Quantitative Data Presentation

Following a Co-IP experiment, mass spectrometry (MS) is often used for the identification and quantification of interacting proteins. Label-free quantification (LFQ) is a common method where the relative abundance of proteins is determined by the intensity of their peptide signals in the mass spectrometer. A significant enrichment of a protein in the Ydr1p-IP sample compared to the control IP is indicative of a potential interaction.

Below is a hypothetical dataset from a Co-IP/MS experiment designed to identify Ydr1p-interacting proteins. The transcription factor Yrr1p is a known regulator of this compound expression and is included here as a positive control.[6]

ProteinGeneLFQ Intensity (Ydr1p-IP)LFQ Intensity (Isotype Control IP)Fold Change (Ydr1p-IP / Control-IP)p-valuePotential Interactor?
Ydr1pThis compound1.5 x 10⁸1.2 x 10⁴12500< 0.0001Bait
Yrr1pYRR18.9 x 10⁶2.1 x 10⁴423.8< 0.001Yes
Snq2pSNQ25.2 x 10⁵1.5 x 10⁵3.50.04Possible, but low fold change
Hsp82pHSP827.3 x 10⁷6.9 x 10⁷1.10.85No (common contaminant)
Act1pACT19.8 x 10⁷9.5 x 10⁷1.00.92No (common contaminant)
Tdh1pTDH11.1 x 10⁸1.0 x 10⁸1.10.88No (common contaminant)

Interpretation:

  • Yrr1p shows a very high fold change and a low p-value, indicating it is a high-confidence interactor.

  • Snq2p , another ABC transporter with some functional overlap with Ydr1p, shows a statistically significant but low fold change, which may warrant further investigation.[1]

  • Hsp82p, Act1p, and Tdh1p are highly abundant proteins that are commonly found as non-specific contaminants in Co-IP experiments. Their fold change is close to 1, and the p-value is not significant.

Experimental Protocols

Detailed Co-Immunoprecipitation Protocol for Ydr1p from Saccharomyces cerevisiae

This protocol is optimized for the immunoprecipitation of the membrane protein Ydr1p and its interacting partners.

1. Cell Lysis

  • Grow yeast cells expressing tagged-Ydr1p (e.g., with a C-terminal HA or GFP tag) to mid-log phase (OD₆₀₀ ≈ 0.8-1.0).

  • Harvest cells by centrifugation at 3,000 x g for 5 minutes at 4°C.

  • Wash the cell pellet once with ice-cold sterile water and once with ice-cold Lysis Buffer without detergent.

  • Resuspend the cell pellet in 1 ml of ice-cold Lysis Buffer per 50 OD₆₀₀ units of cells.

    • Lysis Buffer: 50 mM HEPES-KOH pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% (v/v) Triton X-100 (or other optimized detergent), 10% (v/v) glycerol, 1 mM PMSF, and 1x protease inhibitor cocktail.

  • Lyse the cells by bead beating with glass beads (0.5 mm diameter) for 5 cycles of 1 minute of vortexing followed by 1 minute on ice.

  • Clarify the lysate by centrifugation at 15,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Transfer the supernatant (total cell lysate) to a new pre-chilled tube.

2. Pre-clearing the Lysate

  • Add 50 µl of a 50% slurry of Protein A/G beads to the total cell lysate.

  • Incubate for 1 hour at 4°C on a rotating wheel to remove proteins that bind non-specifically to the beads.

  • Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C.

  • Carefully transfer the supernatant (pre-cleared lysate) to a new pre-chilled tube.

3. Immunoprecipitation

  • Add the anti-tag primary antibody (e.g., anti-HA or anti-GFP) to the pre-cleared lysate. The optimal antibody concentration should be determined empirically.

  • Incubate for 2-4 hours or overnight at 4°C on a rotating wheel.

  • Add 50 µl of a 50% slurry of pre-washed Protein A/G beads to the lysate-antibody mixture.

  • Incubate for an additional 1-2 hours at 4°C on a rotating wheel.

4. Washing

  • Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C.

  • Discard the supernatant.

  • Wash the beads 3-5 times with 1 ml of ice-cold Wash Buffer.

    • Wash Buffer: 50 mM HEPES-KOH pH 7.5, 150-500 mM NaCl, 1 mM EDTA, 0.1-0.5% (v/v) Triton X-100. The salt and detergent concentrations can be adjusted to optimize for stringency.

  • After the final wash, carefully remove all residual wash buffer.

5. Elution

  • Elute the protein complexes from the beads by adding 50 µl of 2x SDS-PAGE sample buffer and heating at 95°C for 5 minutes.

  • Pellet the beads by centrifugation and transfer the supernatant (eluate) to a new tube for analysis by Western blotting or mass spectrometry.

Visualizations

Logical Workflow for Troubleshooting Non-Specific Binding

troubleshooting_workflow start High Non-Specific Binding Observed pre_clearing Implement Pre-Clearing Step with Beads Alone start->pre_clearing optimize_wash Optimize Wash Conditions pre_clearing->optimize_wash antibody_titration Titrate Antibody Concentration optimize_wash->antibody_titration lysate_concentration Adjust Lysate Concentration antibody_titration->lysate_concentration detergent_optimization Test Different Detergents (especially for membrane proteins) lysate_concentration->detergent_optimization check1 Re-evaluate Controls detergent_optimization->check1 check1->start If controls still show high background check2 Problem Resolved? check1->check2 If controls are clean success Proceed with Experiment check2->success Yes failure Consult with Technical Support check2->failure No

Caption: A logical workflow for troubleshooting non-specific binding in Co-IP experiments.

Signaling Pathway: Regulation of Ydr1p Expression

ydr1p_regulation drug_stress Drug/Xenobiotic Stress yrr1p Yrr1p (Transcription Factor) drug_stress->yrr1p Activates ydr1_promoter This compound Promoter yrr1p->ydr1_promoter Binds to ydr1_gene This compound Gene ydr1_promoter->ydr1_gene Initiates Transcription ydr1p_protein Ydr1p Protein (ABC Transporter) ydr1_gene->ydr1p_protein Translation drug_efflux Drug Efflux ydr1p_protein->drug_efflux Mediates drug_efflux->drug_stress Reduces

Caption: Simplified pathway of Ydr1p regulation and function in response to drug stress.

References

Technical Support Center: Optimizing Growth Conditions for YDR1 Mutant Strains

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for researchers working with Saccharomyces cerevisiae YDR1 mutant strains. The focus is on overcoming common challenges to ensure robust and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary function of the this compound gene in S. cerevisiae?

The this compound gene (also known as PDR5 or STS1) encodes a member of the ATP-binding cassette (ABC) superfamily of transporters.[1][2] Its protein product, Ydr1p, is an efflux pump that actively transports a wide range of structurally and functionally unrelated drugs out of the cell, conferring multidrug resistance.

Q2: What is the expected phenotype of a this compound deletion mutant (this compoundΔ)?

A strain with a non-functional or deleted this compound gene will exhibit hypersensitivity to a variety of compounds. Disruption of this compound leads to increased susceptibility to drugs such as cycloheximide, cerulenin, compactin, staurosporine, and fluphenazine.[1] This hypersensitivity is the most critical phenotypic characteristic to consider during experimental design.

Q3: What are the common research applications for this compoundΔ strains?

This compound mutant strains are valuable tools in drug discovery and development. They are often used as sensitive backgrounds for:

  • Screening for novel antifungal compounds.

  • Studying the mechanisms of other drug resistance genes.

  • Investigating the function of specific membrane transporters.

  • Elucidating the cellular stress response pathways.[1][2]

Troubleshooting Guides

This section addresses specific problems that may arise during experimentation with this compound mutant strains.

Growth & Viability Issues

Q: My this compoundΔ strain grows much slower than the wild-type, even on standard YPD medium. What could be the problem?

A: While this compoundΔ strains are generally robust on standard media, subtle growth defects can occur.

  • Media Composition: Ensure your YPD or synthetic media components are not contaminated. Some batches of peptone or yeast extract can contain inhibitory substances to which the this compoundΔ strain is more sensitive.

  • Inoculum Health: Always use a fresh, actively growing pre-culture (in mid-log phase) for your main experiments.[3][4] Inoculating from a stationary phase culture can significantly extend the lag phase.[4]

  • Genetic Background: The specific genetic background of your yeast strain can influence growth rates. Compare your results to the parental wild-type strain of the same background.

  • Storage Conditions: Improperly stored glycerol stocks (-70°C or lower is recommended) can lead to reduced cell viability and slower initial growth.[5]

Q: My this compoundΔ culture fails to grow on plates containing a selective drug. How do I determine the correct drug concentration?

A: The hypersensitivity of this compoundΔ means it requires significantly lower concentrations of certain drugs for selection or screening compared to wild-type strains.

  • Titrate the Drug: Perform a dose-response experiment. Create a series of plates with a range of drug concentrations to determine the minimum inhibitory concentration (MIC) for your specific strain and conditions.

  • Check the Literature: Start with concentrations reported in publications for this compound-related studies.[1]

  • Solvent Control: Ensure the solvent used to dissolve the drug (e.g., DMSO, ethanol) is not toxic at the final concentration used. Run a control plate with only the solvent.

Transformation & Plasmid Issues

Q: I am unable to get any colonies after transforming my this compoundΔ strain. What are the common pitfalls?

A: Yeast transformation efficiency can be highly variable. Here are the most critical parameters to check:

  • Cell Health & Density: Use cells from a mid-log phase culture (OD600 between 0.8-1.0).[6] Cells in stationary phase have much lower transformation efficiency.[3]

  • Reagent Quality: The PEG (polyethylene glycol) solution is critical and sensitive to degradation and evaporation.[3][7] Prepare it fresh or in small, tightly sealed batches. The quality of the single-stranded carrier DNA (ssDNA) is also crucial.[3]

  • Heat Shock: Yeast cells require a longer and more intensive heat shock than E. coli. A duration of up to 45 minutes at 42°C is often recommended for high efficiency.[3][6]

  • Plasmid Amount & Purity: Use a sufficient amount of high-purity plasmid DNA. For large plasmids (>10kb), you may need to increase the amount of DNA used.[7]

Below is a troubleshooting flowchart to diagnose transformation problems.

G start Start: No Colonies q1 Used mid-log phase cells (OD600 0.8-1.0)? start->q1 a1_yes Grow fresh culture to mid-log phase q1->a1_yes No q2 PEG and LiAc solutions fresh? q1->q2 Yes a1_yes->q2 a2_yes Prepare fresh reagents q2->a2_yes No q3 Heat shock at 42°C for 25-45 min? q2->q3 Yes a2_yes->q3 a3_yes Optimize heat shock duration q3->a3_yes No q4 Used high-quality plasmid & carrier DNA? q3->q4 Yes a3_yes->q4 a4_yes Re-purify plasmid and check ssDNA q4->a4_yes No end_success Success Likely q4->end_success Yes a4_yes->end_success

Caption: Troubleshooting flowchart for failed yeast transformations.

Quantitative Data Summary

The following tables provide reference data for optimizing experiments with this compound mutants.

Table 1: Drug Sensitivity Profile of Wild-Type vs. This compoundΔ Strains

CompoundFunctionWild-Type (WT) ToleranceThis compoundΔ PhenotypeReference
CycloheximideProtein synthesis inhibitorResistantHypersensitive[1]
CeruleninFatty acid synthesis inhibitorResistantHypersensitive[1]
CompactinHMG-CoA reductase inhibitorResistantHypersensitive[1]
StaurosporineProtein kinase inhibitorModerately ResistantHypersensitive[1]
4-NQOMutagenModerately SensitiveModerately Sensitive[1]

Table 2: General Growth Parameters for S. cerevisiae

ParameterOptimal RangeNotesReference
Temperature28-30°CGrowth rate slows significantly outside this range.[5][8]
pH4.0 - 6.0Yeast prefers slightly acidic conditions. Buffering may be needed for dense cultures.[8][9]
Agitation200-250 rpmEssential for proper aeration in liquid cultures.[5][10]
MediaYPD (Rich) / SD (Synthetic)YPD provides faster growth; SD media is defined and used for selection.[4][5]

Experimental Protocols & Visualizations

Protocol 1: High-Efficiency LiAc/SS-DNA/PEG Yeast Transformation

This protocol is a standard method for introducing plasmids into S. cerevisiae.

Materials:

  • YPD medium

  • Sterile water

  • Transformation Buffer (PLATE): 40% PEG 3350, 100 mM LiAc, 10 mM Tris-HCl pH 8.0, 1 mM EDTA

  • Boiled single-stranded carrier DNA (ssDNA) at 10 mg/mL

  • Plasmid DNA

  • DMSO

  • Selective agar plates

Procedure:

  • Inoculate 10 mL of YPD with a single yeast colony and grow overnight at 30°C.

  • In the morning, dilute the overnight culture into 50 mL of fresh YPD to an OD600 of ~0.1-0.2.

  • Grow the culture at 30°C with shaking (200 rpm) until the OD600 reaches 0.8-1.0 (mid-log phase). This takes approximately 3-5 hours.

  • Harvest the cells by centrifuging at 3000 x g for 5 minutes.

  • Wash the cell pellet with 25 mL of sterile water, centrifuge again, and discard the supernatant.

  • Resuspend the pellet in 1 mL of 100 mM Lithium Acetate (LiAc) and transfer to a microfuge tube. Centrifuge for 30 seconds and discard the supernatant.

  • Prepare the transformation mix for each reaction:

    • 240 µL of 50% PEG 3350

    • 36 µL of 1.0 M LiAc

    • 50 µL of boiled ssDNA (10 mg/mL)

    • ~500 ng of plasmid DNA in up to 34 µL of sterile water

  • Resuspend the cell pellet from step 6 in the transformation mix. Vortex thoroughly.

  • Incubate at 42°C for 40-45 minutes (heat shock).

  • Centrifuge at 3000 x g for 3 minutes, remove the supernatant.

  • Resuspend the cell pellet in 1 mL of sterile water.

  • Plate 100-200 µL of the cell suspension onto appropriate selective agar plates.

  • Incubate plates at 30°C for 2-4 days until colonies appear.

Diagram: Simplified Regulatory Pathway of this compound

The expression of the this compound gene is upregulated in response to cellular stress, including the presence of various drugs and heat shock. This response is mediated by transcription factors that bind to specific elements in the this compound promoter.

G cluster_0 Signal Input cluster_1 Cellular Response stress Cellular Stress (e.g., Drugs, Heat Shock) pathway Stress Response Signaling Cascade stress->pathway tf Transcription Factors (e.g., Pdr1p, Pdr3p) pathway->tf promoter This compound Promoter (PDRE) tf->promoter Binds to Promoter gene This compound Gene Transcription promoter->gene protein Ydr1p ABC Transporter gene->protein Translation efflux Drug Efflux protein->efflux efflux->stress Reduces Stress

Caption: Simplified pathway of this compound gene regulation and function.

Diagram: Experimental Workflow for Drug Sensitivity Spot Assay

A spot assay is a simple and effective semi-quantitative method to assess the drug sensitivity of different yeast strains.

G cluster_plates Plate Types start_culture 1. Grow overnight cultures (WT, this compoundΔ) log_phase 2. Dilute and grow to mid-log phase start_culture->log_phase normalize 3. Normalize cultures to OD600 = 1.0 log_phase->normalize serial_dilute 4. Make 10-fold serial dilutions normalize->serial_dilute spot_plates 5. Spot 5 µL of each dilution onto plates serial_dilute->spot_plates control_plate Control Plate (e.g., YPD) spot_plates->control_plate drug_plate Drug Plate (YPD + Drug) spot_plates->drug_plate incubate 6. Incubate plates at 30°C for 2-3 days analyze 7. Image and compare growth incubate->analyze control_plate->incubate drug_plate->incubate

References

Technical Support Center: Refining the Homology Model of a Ydr1-like Protein

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and refining homology models of Ydr1-like proteins. The following sections offer frequently asked questions, detailed experimental protocols, and quantitative data to assist in the validation and optimization of your protein model.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common challenges encountered during the refinement of homology models.

Q1: My initial homology model of the this compound-like protein shows a significant number of residues in disallowed regions of the Ramachandran plot. What steps should I take?

A1: A high number of outliers in the Ramachandran plot indicates poor stereochemical quality of the model's backbone geometry. This is a critical issue that needs to be addressed before proceeding with further studies.

  • Initial Step: Perform energy minimization on the model. This can often correct minor issues with bond lengths and angles, potentially resolving some outliers.[1][2]

  • Loop Refinement: Outliers are frequently located in loop regions, which are often the most variable parts of a protein structure.[3] Use specialized loop modeling software (e.g., ModLoop, SuperLooper) to rebuild and refine problematic loop conformations.[4][5]

  • Re-evaluate Template and Alignment: If the issue persists, reconsider your choice of template protein. A template with higher sequence identity or better structural resolution might be necessary.[6] Additionally, manually inspect the target-template sequence alignment for errors, as misaligned regions can lead to incorrect backbone tracing.[7]

  • Molecular Dynamics (MD) Simulation: A short MD simulation can allow the protein model to relax into a more energetically favorable conformation, which can improve the Ramachandran plot statistics.[1][8]

Q2: The overall quality factor from validation servers (like ERRAT or ProSA-web) for my this compound-like protein model is low. How can I improve it?

A2: A low overall quality factor suggests that the model has non-native structural features.

  • Energy Minimization and MD Simulation: As with Ramachandran plot issues, the first step is often to perform energy minimization followed by a molecular dynamics simulation. MD simulations, in particular, are a powerful tool for refining the overall structure of a homology model.[9][10]

  • Side-Chain Refinement: Inaccuracies in side-chain packing are a common source of error in homology models.[7] Use side-chain refinement tools to optimize rotamer conformations.

  • Multiple Templates: If you haven't already, try building the model using multiple templates. This can help to compensate for distortions or errors present in a single template structure.[7]

  • Iterative Refinement: The process of refinement is often iterative. After each refinement step (e.g., MD simulation), you must re-validate the model to see if the quality scores have improved.[11]

Q3: My refined this compound-like protein model has steric clashes. What is the most effective way to resolve them?

A3: Steric clashes, or atomic overlaps, are a sign of an energetically unfavorable conformation and must be resolved.

  • Energy Minimization: This is the most direct way to resolve steric clashes.[1][2] The energy minimization algorithm will adjust atomic positions to relieve these unfavorable interactions.

  • Side-Chain Repacking: If the clashes are between side chains, using a side-chain refinement tool can often find alternative, clash-free rotamers.

  • Localized MD Simulation: If the clashes are in a specific region, you can perform a targeted MD simulation on just that part of the protein to allow it to relax locally.

Q4: After running a long molecular dynamics simulation, the Root Mean Square Deviation (RMSD) of my this compound-like protein model keeps increasing. What does this indicate?

A4: A continuously increasing RMSD during an MD simulation suggests that the initial homology model may be unstable or that the simulation parameters are not optimal.

  • Model Instability: The initial model may have significant structural flaws that cause it to unfold during the simulation. Re-visit the template selection and alignment steps to build a more robust starting model.[8]

  • Simulation Time: For some proteins, a longer simulation time is needed to reach equilibrium. However, a steady increase over a long period (e.g., >100 ns) is usually a sign of a problem.[1]

  • Force Field and Water Model: Ensure you are using an appropriate force field and water model for your protein. Different force fields can have a significant impact on simulation stability.

  • Restraints: If you are trying to refine a specific region while keeping the core stable, consider applying positional restraints to the backbone atoms of the well-conserved regions during the initial phase of the simulation.[10]

Experimental Protocols

Protocol 2.1: Quality Assessment of the this compound-like Protein Homology Model

  • Prepare the Model: Ensure your homology model is in PDB format.

  • Access a Validation Server: Use a comprehensive structure validation server like SAVES (Structural Analysis and Verification Server), which integrates multiple validation tools.

  • Submit the Model: Upload your PDB file to the server.

  • Run Validation Tools: Select and run the following tools:

    • PROCHECK: To assess the stereochemical quality of the model and generate a Ramachandran plot.

    • ERRAT: To evaluate the overall quality factor of the model based on the statistics of non-bonded atom-atom interactions.

    • Verify3D: To determine the compatibility of the 3D model with its own amino acid sequence.

    • ProSA-web: To check for potential errors in the model by calculating a Z-score that indicates the overall model quality.

  • Analyze the Results: Carefully examine the output from each tool. Pay close attention to the Ramachandran plot statistics, the overall quality factor from ERRAT, and the Z-score from ProSA-web.

Protocol 2.2: Energy Minimization of the this compound-like Protein Model using GROMACS

  • Prepare the System:

    • Use the pdb2gmx tool in GROMACS to generate a topology for your protein model. Choose an appropriate force field (e.g., AMBER99SB-ILDN).

    • Create a simulation box and solvate it with your chosen water model (e.g., TIP3P).

    • Add ions to neutralize the system.

  • Create the Minimization Parameters File: Create an .mdp file with the following parameters for steepest descent energy minimization:

  • Run the Minimization: Use the grompp tool to assemble the binary input file and then mdrun to execute the energy minimization.

  • Analyze the Results: Plot the potential energy of the system over the minimization steps to ensure it has converged. The final structure is your energy-minimized model.

Protocol 2.3: Molecular Dynamics Simulation for this compound-like Protein Model Refinement

  • Start with the Energy-Minimized Structure: Use the output from Protocol 2.2.

  • Equilibration: Perform two phases of equilibration:

    • NVT Equilibration (Constant Number of Particles, Volume, and Temperature): Run a short simulation (e.g., 100 ps) with position restraints on the protein to allow the solvent to equilibrate around it.

    • NPT Equilibration (Constant Number of Particles, Pressure, and Temperature): Run another short simulation (e.g., 100 ps) with position restraints to equilibrate the pressure of the system.

  • Production MD: Run the main MD simulation for a desired length of time (e.g., 50-100 ns) without any position restraints.

  • Trajectory Analysis:

    • RMSD: Calculate the RMSD of the protein backbone over time to assess its stability.

    • RMSF (Root Mean Square Fluctuation): Calculate the RMSF of each residue to identify flexible regions of the protein.

    • Visual Inspection: Visually inspect the trajectory to observe the protein's dynamics.

  • Extract the Refined Model: Cluster the trajectory to find the most representative structure, or average the coordinates over a stable portion of the trajectory to obtain the final refined model.

Quantitative Data for Model Assessment

Table 3.1: Interpretation of Ramachandran Plot Statistics from PROCHECK

Region Interpretation for a Good Quality Model
Most Favored Regions> 90% of residues
Additionally Allowed Regions< 10% of residues
Generously Allowed Regions< 2% of residues
Disallowed RegionsClose to 0% of residues

Table 3.2: Common Quality Scores from Validation Servers

Validation Tool Metric Interpretation of a Good Score
ERRAT Overall Quality Factor> 50 is generally acceptable; > 95 for a high-quality model.
Verify3D 3D-1D Score> 80% of the residues should have a score >= 0.2.
ProSA-web Z-scoreThe Z-score should be within the range of scores typically found for native proteins of a similar size.

Workflows and Diagrams

HomologyModelRefinementWorkflow Start Initial Homology Model EnergyMinimization Energy Minimization (Resolve Clashes) Start->EnergyMinimization Validation1 Structural Validation 1 (PROCHECK, ERRAT, ProSA) EnergyMinimization->Validation1 MD_Simulation Molecular Dynamics Simulation (Conformational Sampling) Validation1->MD_Simulation If quality is poor FinalModel Refined Homology Model Validation1->FinalModel If quality is acceptable TrajectoryAnalysis Trajectory Analysis (RMSD, Clustering) MD_Simulation->TrajectoryAnalysis Validation2 Structural Validation 2 (Re-assess Quality) TrajectoryAnalysis->Validation2 Validation2->MD_Simulation If further refinement needed Validation2->FinalModel If quality is acceptable

Caption: Workflow for the refinement and validation of a homology model.

TroubleshootingPoorGeometry Start Poor Ramachandran Plot (>2% outliers) CheckLoops Are outliers in loop regions? Start->CheckLoops LoopRefinement Perform Loop Refinement CheckLoops->LoopRefinement Yes EnergyMinimization Perform Energy Minimization CheckLoops->EnergyMinimization No Revalidate1 Re-validate Model LoopRefinement->Revalidate1 EnergyMinimization->Revalidate1 CheckAlignment Review Template & Alignment Revalidate1->CheckAlignment Not Improved Acceptable Model Improved Revalidate1->Acceptable Improved MD_Simulation Run Short MD Simulation CheckAlignment->MD_Simulation Revalidate2 Re-validate Model MD_Simulation->Revalidate2 Revalidate2->Acceptable Improved

Caption: Troubleshooting guide for a homology model with poor backbone geometry.

References

Technical Support Center: Managing YDR1 Overexpression in Saccharomyces cerevisiae

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the overexpression of the yeast ATP-binding cassette (ABC) transporter, YDR1 (also known as PDR5).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its overexpression a concern?

A1: this compound encodes a prominent ABC transporter in S. cerevisiae that confers resistance to a wide range of structurally unrelated drugs by actively pumping them out of the cell. While this function is beneficial for drug resistance studies, high-level overexpression of this compound can lead to what is often described as "toxicity." This is not due to a toxic function of the protein itself, but rather to the significant metabolic burden placed on the cell. This "protein burden" can lead to a variety of detrimental effects, including:

  • Resource Depletion: The massive synthesis of a large membrane protein like this compound consumes a significant portion of the cell's resources (amino acids, ATP), leading to a state resembling nitrogen starvation.

  • Metabolic Shift: Cells may shift their metabolism from glycolysis towards the more energy-efficient respiratory pathways to cope with the high energy demand.

  • Ribosomal Biogenesis Defects: Overexpression can cause an imbalance between the synthesis of ribosomal proteins and ribosomal RNA, potentially impairing ribosome production and overall protein synthesis.

  • Endoplasmic Reticulum (ER) Stress: As a membrane protein, this compound must be correctly folded and processed through the ER. High levels of expression can overwhelm the ER's capacity, leading to the accumulation of unfolded proteins and triggering the unfolded protein response (UPR).

Q2: What is the relationship between this compound and the transcription factor YRR1?

A2: YRR1 is a primary transcriptional activator of this compound. YRR1 is a Zn(II)2Cys6-type zinc-finger transcription factor that binds to specific DNA sequences in the promoter regions of this compound and other multidrug resistance genes (e.g., SNQ2, YOR1) to activate their transcription. Therefore, modulating the expression or activity of YRR1 is a key strategy for controlling the expression level of this compound.

Q3: How is the activity of YRR1 regulated?

A3: The activity of YRR1 is regulated by several mechanisms:

  • Cellular Stress: The presence of various drugs and cellular stressors can induce the activity of YRR1, leading to increased expression of its target genes, including this compound.

  • Phosphorylation: The regulatory activity of YRR1 can be modulated by phosphorylation. Changes in its phosphorylation state can influence its ability to activate downstream target genes.

  • Genetic Variation: Different natural alleles of YRR1 exist, and these can confer distinct phenotypes. For example, some alleles may provide strong resistance to certain drugs while potentially impairing growth on specific carbon sources, indicating a trade-off between stress resistance and metabolic fitness.[1]

Troubleshooting Guide

This guide addresses common issues encountered during this compound overexpression experiments.

Issue 1: Slow growth or cell death after inducing this compound overexpression.

Possible Cause Troubleshooting Steps
Excessive Protein Burden 1. Reduce Expression Level: Switch to a weaker or titratable promoter (e.g., GAL1 promoter with varying galactose concentrations).2. Optimize Growth Conditions: Supplement the medium with additional nitrogen sources or amino acids.3. Lower Growth Temperature: Culturing at a lower temperature (e.g., 20-25°C) can slow down protein synthesis and aid in proper folding.
ER Stress 1. Co-express Chaperones: Overexpress ER-resident chaperones (e.g., Kar2p/BiP) to assist in protein folding.2. Chemical Chaperones: Add chemical chaperones like glycerol to the growth medium.
Toxicity of the Inducer 1. Titrate Inducer Concentration: Determine the lowest effective concentration of the inducing agent (e.g., galactose).2. Use a Different Induction System: Consider alternative inducible systems (e.g., tetracycline-inducible or copper-inducible promoters).

Issue 2: No or low-level expression of this compound.

Possible Cause Troubleshooting Steps
Inefficient Transcription 1. Use a Stronger Promoter: Employ a strong constitutive (e.g., TEF1, GPD1) or inducible (e.g., GAL1) promoter.2. Enhance YRR1 Activity: Co-overexpress a hyperactive allele of the transcription factor YRR1.
Poor mRNA Stability 1. Optimize Codon Usage: Synthesize the this compound gene with codons optimized for S. cerevisiae expression.2. Modify UTRs: Engineer the 5' and 3' untranslated regions (UTRs) of the this compound transcript to enhance stability.
Protein Degradation 1. Use a Protease-Deficient Strain: Employ a yeast strain with deletions in key vacuolar proteases (e.g., pep4Δ).2. Check for Degradation Signals: Ensure the protein is not tagged with sequences that target it for degradation.

Data Presentation

The following tables provide illustrative data on the effects of modulating the this compound-YRR1 regulatory axis.

Table 1: Phenotypic Effects of YRR1 Deletion on Vanillin Resistance.

This table summarizes data showing that deleting YRR1 can, under certain stress conditions, improve growth by altering the overall transcriptional landscape.

StrainConditionMaximum Specific Growth Rate (h⁻¹)Vanillin Consumption Rate (g/g DCW/h)
Wild Type (BY4741)6 mM Vanillin0.05 ± 0.010.035 ± 0.003
yrr1Δ6 mM Vanillin0.12 ± 0.020.053 ± 0.005

(Data are illustrative, based on findings in Wang et al., 2018.[2])

Table 2: Phenotypic Trade-offs of Different YRR1 Alleles.

This table illustrates how different natural variants of YRR1 can lead to different fitness outcomes in different environments.

YRR1 AlleleConditionRelative Growth/Resistance
YRR1S964-NQO (drug)Low Resistance
YRR1S96Glycerol (carbon source)High Growth Rate
YRR1YJM7894-NQO (drug)High Resistance
YRR1YJM789Glycerol (carbon source)Low Growth Rate

(Data are illustrative, based on findings in Gallagher et al., 2014.[1])

Experimental Protocols

1. Protocol for Modulating this compound Expression via Promoter Exchange

This protocol describes the replacement of the endogenous this compound promoter with a titratable GAL1 promoter using CRISPR/Cas9.

  • Design Guide RNA (gRNA): Design a gRNA targeting the region immediately upstream of the this compound start codon.

  • Design Donor DNA: Synthesize a donor DNA fragment containing the GAL1 promoter flanked by 50-60 bp homology arms corresponding to the regions upstream and downstream of the gRNA target site.

  • Yeast Transformation:

    • Grow the desired yeast strain to mid-log phase in YPD medium.

    • Prepare competent cells using the lithium acetate/single-stranded carrier DNA/polyethylene glycol method.

    • Co-transform the cells with a Cas9-gRNA expression plasmid and the donor DNA fragment.

  • Selection and Screening:

    • Plate the transformed cells on a selective medium lacking the appropriate nutrient to select for cells that have taken up the plasmid.

    • Screen individual colonies by colony PCR using primers that flank the integration site to verify the promoter replacement.

  • Expression Analysis:

    • Grow verified clones in a medium containing a non-repressing carbon source (e.g., raffinose).

    • Induce expression by adding varying concentrations of galactose (e.g., 0.01% to 2%).

    • Monitor this compound expression levels by quantitative Western blotting or by assessing drug resistance.

2. Protocol for Quantitative Analysis of Drug Resistance (Halo Assay)

  • Prepare Yeast Lawns:

    • Grow yeast strains to be tested to mid-log phase in liquid medium.

    • Dilute the cultures to a standardized OD₆₀₀ (e.g., 0.1).

    • Spread a uniform lawn of each culture onto solid agar plates containing the appropriate medium.

  • Apply Drug:

    • Place sterile filter paper discs onto the center of each yeast lawn.

    • Pipette a known amount of the drug of interest (e.g., cycloheximide, fluconazole) onto each disc.

  • Incubation: Incubate the plates at 30°C for 24-48 hours.

  • Analysis:

    • Measure the diameter of the zone of growth inhibition (halo) around each disc.

    • A smaller halo indicates greater resistance to the drug. Compare the halo diameters between the strain overexpressing this compound and a control strain.

Visualizations

YDR1_Regulation_Pathway cluster_stress Cellular Stressors cluster_regulation Transcriptional Regulation cluster_efflux Drug Efflux Drug Xenobiotics (e.g., Cycloheximide) YRR1 YRR1 (Transcription Factor) Drug->YRR1 Induces Activity This compound This compound (ABC Transporter) Drug->this compound Substrate Heat Heat Shock Heat->YRR1 YRR1->this compound Activates Transcription Cell_out Extracellular This compound->Cell_out Drug Efflux

Caption: Regulatory pathway of this compound expression.

Troubleshooting_Workflow Start Start: Overexpression of this compound Problem Observe Growth Defect? Start->Problem Check_Expression 1. Quantify this compound Expression (Western Blot, qPCR) Problem->Check_Expression Yes Success Growth Restored Problem->Success No Is_High Expression Too High? Check_Expression->Is_High No_Expression Expression Low/Absent? Check_Expression->No_Expression If still issues Reduce_Expression 2. Reduce Expression: - Weaker Promoter - Lower Inducer Conc. - Lower Temperature Is_High->Reduce_Expression Yes Check_Metabolism 3. Mitigate Cellular Stress: - Supplement Media - Co-express Chaperones Is_High->Check_Metabolism No Reduce_Expression->Problem Check_Metabolism->Problem Increase_Expression Troubleshoot Low Expression: - Stronger Promoter - Check Sequence - Use Protease-Deficient Strain No_Expression->Increase_Expression Yes Increase_Expression->Start

Caption: Troubleshooting workflow for this compound overexpression.

References

troubleshooting western blot for Ydr1p detection

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Ydr1p Western Blot

This guide provides troubleshooting and frequently asked questions (FAQs) for the detection of the yeast protein Ydr1p via Western blot. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the Western blot detection of Ydr1p.

Issue 1: No Signal or Weak Signal

Question: Why am I not seeing a band for Ydr1p, or why is the signal very weak?

Possible Causes and Solutions:

  • Low Protein Abundance: Ydr1p is a transcription factor, which are often expressed at low levels in the cell.[1]

    • Solution: Increase the amount of total protein loaded onto the gel. A load of 20-30 µg is standard, but for low-abundance proteins, you may need to load up to 100 µg of total protein.[2] Consider using a positive control, such as a yeast strain overexpressing Ydr1p, to confirm the protocol is working.

  • Inefficient Protein Extraction: Yeast cells have a thick cell wall that can be difficult to lyse, leading to poor protein yield.[3]

    • Solution: Use a robust lysis method optimized for yeast. Methods like bead beating with glass beads or chemical lysis with strong denaturants (e.g., Urea/SDS or NaOH) are effective.[3][4][5][6] Ensure protease inhibitors are included in your lysis buffer to prevent degradation.[6]

  • Suboptimal Antibody Performance: The primary antibody may have low affinity, be used at a suboptimal dilution, or may have lost activity.[7][8]

    • Solution: Increase the primary antibody concentration or extend the incubation time (e.g., overnight at 4°C).[7][9][10] Always use freshly prepared antibody dilutions, as pre-diluted antibodies can lose activity. Verify the antibody's activity with a dot blot.

  • Poor Protein Transfer: The transfer of proteins from the gel to the membrane may be incomplete.

    • Solution: Confirm successful transfer by staining the membrane with Ponceau S after transfer.[11] Optimize transfer time and voltage, especially for proteins of different sizes. Small proteins may transfer through the membrane, while large ones may transfer inefficiently.[11]

  • Inactive Detection Reagents: The chemiluminescent substrate (e.g., ECL) may be expired or inactive.[12]

    • Solution: Use fresh, unexpired substrate.[7][8] Increase the incubation time with the substrate or the exposure time to the film/imager.[7]

Issue 2: High Background

Question: My blot has a high, uniform, or speckled background, making it difficult to see my specific band. What can I do?

Possible Causes and Solutions:

  • Insufficient Blocking: The membrane was not adequately blocked, allowing non-specific antibody binding.

    • Solution: Increase the blocking time to at least 1 hour at room temperature or overnight at 4°C. You can also try increasing the concentration of the blocking agent (e.g., 5-10% non-fat milk or BSA) or switching to a different blocking agent.[12]

  • Antibody Concentration Too High: The primary or secondary antibody concentration is too high, leading to non-specific binding.[13]

    • Solution: Perform a titration to determine the optimal antibody dilution.[14] Reducing the antibody concentration can significantly lower background.[7][8]

  • Inadequate Washing: Unbound antibodies were not sufficiently washed off the membrane.

    • Solution: Increase the number and duration of wash steps (e.g., 3-5 washes of 5-15 minutes each).[9][10] Ensure the wash buffer contains a detergent like Tween 20 (typically 0.05-0.1%).[11]

  • Membrane Contamination or Drying: The membrane may have been contaminated during handling or allowed to dry out.[11]

    • Solution: Always handle the membrane with clean forceps and gloves.[13] Ensure the membrane remains fully submerged in buffer during all incubation and washing steps.[8]

Issue 3: Non-Specific Bands Detected

Question: I see multiple bands on my blot in addition to the expected band for Ydr1p. What is the cause?

Possible Causes and Solutions:

  • Protein Degradation: The sample may contain proteolytic fragments of Ydr1p.

    • Solution: Prepare fresh lysates and always include a protease inhibitor cocktail in the lysis buffer.[2][8] Store samples at -80°C to minimize degradation.[2]

  • Post-Translational Modifications (PTMs): Modifications such as phosphorylation or ubiquitination can cause the protein to migrate at a different molecular weight, resulting in multiple bands.[2][12]

    • Solution: Consult literature or databases like the Saccharomyces Genome Database (SGD) to check for known PTMs of Ydr1p. Treatment with specific enzymes (e.g., phosphatases) can help confirm if PTMs are the cause.

  • Antibody Cross-Reactivity: The primary antibody may be recognizing other yeast proteins with similar epitopes.[12]

    • Solution: Reduce the primary antibody concentration.[8] Using a monoclonal antibody may provide higher specificity.[13] Ensure you are using an affinity-purified antibody if possible.

  • Protein Isoforms or Splice Variants: The YDR1 gene may produce alternative splice variants.[2][12]

    • Solution: Check protein databases (e.g., UniProt) for known isoforms of Ydr1p.

Issue 4: Incorrect Band Size

Question: The band I am detecting is not at the expected molecular weight for Ydr1p. Why?

Possible Causes and Solutions:

  • Post-Translational Modifications (PTMs): As mentioned above, PTMs can alter the apparent molecular weight of the protein.[2][12]

    • Solution: Research known modifications for Ydr1p. Glycosylation, for example, can significantly increase the apparent molecular weight.

  • Protein Multimerization: Ydr1p might form dimers or other multimers that are not fully denatured by SDS-PAGE sample buffer.[13]

    • Solution: Ensure complete denaturation by boiling the sample in loading buffer containing sufficient reducing agent (like DTT or β-mercaptoethanol) for at least 5-10 minutes before loading.[13]

  • Aberrant Migration: Some proteins naturally migrate at a different rate than their theoretical molecular weight predicts due to factors like charge or shape.[15]

    • Solution: Compare your results with published data for Ydr1p Western blots. A positive control with a known migration pattern is highly recommended.

Quantitative Data Summary

The following table provides recommended starting parameters for a Ydr1p Western blot. Optimization may be required for your specific experimental conditions.

ParameterRecommended RangeNotes
Protein Loading 20 - 100 µgStart with 30 µg; increase for low-expression samples.[2]
Primary Antibody Dilution 1:500 - 1:2000Titrate to find the optimal concentration for your antibody.
Secondary Antibody Dilution 1:2000 - 1:10000Follow manufacturer's recommendations.[16]
Blocking Time 1 hour (RT) or Overnight (4°C)Use 5% non-fat dry milk or BSA in TBST.[5]
Primary Antibody Incubation 1-2 hours (RT) or Overnight (4°C)Overnight incubation at 4°C often improves signal.[9][10]
Washing Steps 3 x 5-15 minUse TBST (TBS with 0.1% Tween 20).[10]
Exposure Time 30 sec - 10 minVaries based on signal strength and detection reagent sensitivity.

Detailed Experimental Protocol

This protocol outlines a standard procedure for Ydr1p detection from yeast cell lysates.

1. Yeast Protein Extraction (Alkaline Lysis Method) [4][5]

  • Harvest yeast cells (approx. 5 OD₆₀₀ units) by centrifugation for 1 minute at maximum speed.

  • Completely remove the supernatant.

  • Resuspend the cell pellet in 200 µL of a freshly prepared extraction buffer (e.g., containing NaOH and 2-mercaptoethanol).

  • Incubate at 96°C for 10 minutes to lyse the cells and denature proteins.

  • Neutralize the extract with an appropriate buffer (e.g., acetic acid).[4]

  • Add 50 µL of 4x SDS-PAGE loading buffer and vortex thoroughly.

  • Boil the sample for 5 minutes, then centrifuge to pellet cell debris.

  • The supernatant is ready to be loaded onto the gel.

2. SDS-PAGE and Protein Transfer

  • Load 20-50 µg of the protein extract into the wells of a 10% or 12% SDS-polyacrylamide gel. Include a pre-stained protein ladder.

  • Run the gel at 100-150V until the dye front reaches the bottom.[17]

  • Transfer the proteins from the gel to a PVDF or nitrocellulose membrane. A wet transfer at 100V for 1 hour or a semi-dry transfer for 20 minutes at 20V are common methods.[5][9]

  • (Optional) After transfer, rinse the membrane and stain with Ponceau S to visualize protein bands and confirm successful transfer.[11]

3. Immunodetection

  • Wash the membrane with TBST (Tris-Buffered Saline with 0.1% Tween 20) to remove Ponceau S stain.

  • Block the membrane in 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature with gentle agitation.[5]

  • Incubate the membrane with the primary antibody against Ydr1p, diluted in the blocking buffer. This is typically done overnight at 4°C with gentle shaking.[10]

  • Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.[5]

  • Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG), diluted in blocking buffer, for 1 hour at room temperature.[5][9]

  • Wash the membrane four times for 5 minutes each with TBST.[16]

4. Signal Detection

  • Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions.

  • Incubate the membrane with the ECL reagent for 1-5 minutes.

  • Capture the chemiluminescent signal using a CCD imager or by exposing the membrane to X-ray film.[17]

Visualizations

Western Blot Experimental Workflow

Western_Blot_Workflow cluster_prep Sample Preparation cluster_gel Electrophoresis & Transfer cluster_detect Immunodetection p1 Yeast Cell Harvest p2 Protein Extraction (Lysis) p1->p2 p3 Protein Quantification p2->p3 g1 SDS-PAGE Separation p3->g1 g2 Protein Transfer to Membrane g1->g2 d1 Blocking g2->d1 d2 Primary Antibody Incubation d1->d2 d3 Secondary Antibody Incubation d2->d3 d4 Signal Detection (ECL) d3->d4 Troubleshooting_No_Signal cluster_sample Sample & Protein Issues cluster_protocol Protocol & Reagent Issues start Problem: No/Weak Signal c1 Is protein extraction efficient? start->c1 s1 Solution: Use robust lysis (e.g., bead beating). Add protease inhibitors. c1->s1 No c2 Is protein abundance very low? c1->c2 Yes s2 Solution: Increase protein load (up to 100µg). Use positive control. c2->s2 Yes c3 Was protein transfer successful? c2->c3 No s3 Solution: Check with Ponceau S. Optimize transfer time. c3->s3 No c4 Is antibody active & concentration optimal? c3->c4 Yes s4 Solution: Increase concentration. Incubate overnight at 4°C. Use fresh antibody. c4->s4 No c5 Are detection reagents active? c4->c5 Yes s5 Solution: Use fresh ECL substrate. Increase exposure time. c5->s5 No

References

Technical Support Center: Improving the Efficiency of YDR1 Gene Deletion

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the efficiency of YDR1 gene deletion in Saccharomyces cerevisiae.

Troubleshooting Guide

This guide addresses specific issues that may arise during the this compound gene deletion process, offering step-by-step solutions to overcome these challenges.

Question: I am getting no or very few transformants after my yeast transformation procedure. What could be the problem?

Answer: Low transformation efficiency is a common issue. Several factors could be contributing to this problem. Consider the following troubleshooting steps:

  • Yeast Cell Competency: Ensure your yeast cells are in the mid-logarithmic growth phase, as this is when they are most competent for transformation. The lithium acetate/single-stranded carrier DNA/PEG method is a reliable and efficient procedure for yeast transformation.[1]

  • DNA Quality and Quantity: Use high-quality, purified DNA for your deletion cassette. For plasmid-based methods, use at least 0.1 µg of plasmid DNA.[2] For PCR products, ensure the DNA is free of contaminants from the PCR reaction.

  • Heat Shock Step: Optimize the heat shock temperature and duration. A typical condition is 42°C for 30-45 minutes, but this can be strain-dependent.

  • Selective Plating: Ensure you are using the correct selective medium and that the antibiotic or other selective agent is at the appropriate concentration. Prepare selective plates fresh, as the potency of some selective agents can diminish over time.

Question: My PCR analysis shows that the this compound gene is still present in my putative deletion mutants. Why did the deletion fail?

Answer: Failure to obtain a correct gene deletion can be due to several reasons, from the design of the deletion cassette to the intricacies of yeast DNA repair mechanisms.

  • Incorrect Deletion Cassette Design:

    • Homology Arm Length: For homologous recombination, ensure the flanking homology regions are of sufficient length. While as little as 40 bp can work, using longer flanking regions of several hundred base pairs can increase integration efficiency.[3][4]

    • Primer Design: Double-check the sequences of your primers used to amplify the deletion cassette to ensure they match the regions flanking the this compound open reading frame (ORF).[5]

  • Inefficient Homologous Recombination:

    • Some genomic loci can be less accessible to the recombination machinery. Increasing the length of the homology arms can sometimes overcome this.[1]

  • CRISPR-Cas9 Specific Issues:

    • gRNA Efficiency: Not all guide RNAs (gRNAs) are equally effective.[6] It is recommended to design and test at least two different gRNAs for your target.[7][8] The optimal target region for gRNAs is often between the transcription start site (TSS) and 200 bp upstream.[6]

    • Cas9 Expression: Ensure that the Cas9 nuclease is being expressed efficiently in your yeast cells.[9]

    • Off-target Effects: While less likely to result in the retention of the target gene, off-target cleavage can lead to other mutations and reduce the overall efficiency of obtaining the desired deletion.[10][11][12]

Question: I have successfully deleted the this compound gene, but the resulting strain shows a slow-growth phenotype or is not viable under certain conditions. Is this expected?

Answer: Yes, this can be an expected outcome. The this compound gene encodes a multidrug resistance ATP-binding cassette (ABC) transporter.[13][14] Its deletion can lead to increased sensitivity to certain drugs like cycloheximide and cerulenin.[13] Depending on the specific genetic background of your yeast strain and the growth conditions, the absence of this compound could lead to fitness defects. Some genes are not essential under standard laboratory conditions but can become critical under stress.[15]

Question: My sequencing results show off-target mutations after using CRISPR-Cas9. How can I minimize these?

Answer: Off-target effects are a known concern with CRISPR-Cas9 systems.[10][12][16] Here are some strategies to reduce their occurrence:

  • gRNA Design: Use bioinformatic tools to select gRNAs with minimal predicted off-target sites.[17]

  • Use a High-Fidelity Cas9 Variant: Engineered "high-fidelity" Cas9 variants have been developed to reduce off-target cleavage.[18]

  • Use Cas9 Nickase: Instead of the wild-type Cas9 which creates double-strand breaks, a Cas9 nickase creates single-strand breaks.[10][11] Using a pair of nickases with two gRNAs targeting opposite strands in close proximity can increase specificity, as it is less likely for two off-target nicks to occur near each other.[18]

  • Limit Cas9 Expression Time: Delivering Cas9 as mRNA or a protein instead of a plasmid can reduce the time it is active in the cell, thereby decreasing the chances of off-target cleavage.[18]

Frequently Asked Questions (FAQs)

This section addresses general questions regarding the this compound gene and the deletion process.

Question: What is the function of the this compound gene in Saccharomyces cerevisiae?

Answer: The this compound gene, also known as PDR5 or STS1, encodes a protein that is a member of the ATP-binding cassette (ABC) superfamily of transporters.[13][14] It is a key component of the multidrug resistance network in yeast and is involved in the efflux of a wide range of structurally unrelated drugs, such as cycloheximide, cerulenin, and compactin.[13] The expression of this compound can be induced by various drugs and heat shock.[13][14]

Question: What are the main methods for deleting the this compound gene in yeast?

Answer: The two primary methods for gene deletion in S. cerevisiae are:

  • Homologous Recombination: This classic method involves transforming yeast with a linear DNA cassette containing a selectable marker flanked by short sequences (homology arms) that match the regions upstream and downstream of the this compound gene.[1][3][19] The yeast's natural DNA repair machinery then replaces the native this compound gene with the deletion cassette.

  • CRISPR-Cas9: This more recent technique uses a guide RNA (gRNA) to direct the Cas9 nuclease to the this compound gene, where it creates a double-strand break.[9][20] The cell's DNA repair mechanism can then be harnessed to either create a disruptive insertion/deletion (indel) via non-homologous end joining (NHEJ) or to integrate a donor DNA template via homologous recombination to replace the this compound gene.[21]

Question: How can I confirm that the this compound gene has been successfully deleted?

Answer: Confirmation of gene deletion is a critical step. The most common method is colony PCR .[3][22] This involves designing specific sets of primers to verify the correct integration of the deletion cassette and the absence of the this compound ORF. Typically, you would perform several PCR reactions:

  • Junction-spanning primers: One primer that anneals within your integrated cassette and another that anneals to the genomic region just outside the homology arm. A PCR product of the expected size indicates correct integration at one junction. This should be done for both the upstream and downstream junctions.[22]

  • Internal this compound primers: A pair of primers that anneal within the this compound ORF. The absence of a PCR product in your deletion strain, while being present in the wild-type control, confirms the deletion of the gene.[22]

  • Sanger Sequencing: For definitive confirmation, the PCR products from the junction-spanning reactions can be sequenced to verify the precise integration of the deletion cassette.[23]

Data Presentation

Table 1: Comparison of Gene Deletion Methods

FeatureHomologous RecombinationCRISPR-Cas9
Principle Replacement of the target gene with a selectable marker via homologous recombination.[3][19]gRNA-guided Cas9 nuclease creates a double-strand break at the target gene, which is then repaired.[9][20]
Efficiency Can be highly efficient, but is locus-dependent. Efficiency can be improved with longer homology arms.[1][4]Generally very high, can approach 100% with optimized gRNAs and Cas9 expression.[24]
"Scarless" Deletion Can leave a selectable marker ("scar") in the genome, though methods exist for marker removal.[1]Can be used to create marker-free deletions.[1]
Multiplexing Sequential deletions are time-consuming due to the limited number of selectable markers.[25]Well-suited for deleting multiple genes simultaneously by using multiple gRNAs.[1]
Off-Target Effects Generally low, as it relies on specific homologous sequences.Can cause off-target mutations if the gRNA has homology to other genomic regions.[10][16]

Experimental Protocols

Protocol 1: this compound Gene Deletion using Homologous Recombination

This protocol describes the deletion of the this compound gene using a PCR-generated cassette with a selectable marker (e.g., KanMX).

  • Deletion Cassette Generation:

    • Design primers for PCR amplification of the selectable marker (e.g., from a plasmid like pFA6a-KanMX6).

    • The forward primer should contain ~40-50 bp of sequence homologous to the region immediately upstream of the this compound start codon, followed by a sequence that anneals to the 5' end of the selectable marker.

    • The reverse primer should contain ~40-50 bp of sequence homologous to the region immediately downstream of the this compound stop codon, followed by a sequence that anneals to the 3' end of the selectable marker.

    • Perform PCR to amplify the deletion cassette. Purify the PCR product.

  • Yeast Transformation:

    • Grow the desired S. cerevisiae strain in YPD medium to an OD600 of ~0.8.

    • Prepare competent cells using the lithium acetate/single-stranded carrier DNA/PEG method.[1][2]

    • Transform the competent cells with at least 1 µg of the purified PCR product.

    • Plate the transformation mix onto YPD plates containing the appropriate antibiotic (e.g., G418 for KanMX).

    • Incubate at 30°C for 2-3 days until colonies appear.

  • Verification of Deletion:

    • Perform colony PCR on the resulting transformants using the confirmation primers as described in the FAQ section.

Protocol 2: this compound Gene Deletion using CRISPR-Cas9

This protocol outlines the deletion of the this compound gene using a plasmid-based CRISPR-Cas9 system.

  • gRNA Design and Cloning:

    • Design two gRNAs targeting the 5' and 3' ends of the this compound ORF using a suitable design tool.

    • Synthesize oligonucleotides corresponding to the gRNA sequences and clone them into a Cas9- and gRNA-expressing plasmid.

  • Optional: Donor DNA Template Design:

    • For precise replacement, design a donor DNA template. This can be a linear PCR product or a plasmid containing a selectable marker flanked by homology arms of at least 50 bp corresponding to the regions just outside the Cas9 cut sites.

  • Yeast Transformation:

    • Prepare competent yeast cells as described in Protocol 1.

    • Co-transform the yeast cells with the Cas9-gRNA plasmid and, if used, the donor DNA template.

    • Plate the transformation mix on a medium that selects for the Cas9 plasmid and, if applicable, the integrated donor DNA.

  • Verification of Deletion:

    • Perform colony PCR to screen for the desired deletion.

    • Sequence the target locus to confirm the precise deletion or integration.

Visualizations

experimental_workflow_homologous_recombination cluster_prep Deletion Cassette Preparation cluster_transform Yeast Transformation cluster_verify Verification pcr_design Primer Design pcr_amp PCR Amplification pcr_design->pcr_amp pcr_purify Purify PCR Product pcr_amp->pcr_purify transform Transform with Cassette pcr_purify->transform prep_cells Prepare Competent Cells prep_cells->transform plate Plate on Selective Media transform->plate colony_pcr Colony PCR plate->colony_pcr gel Gel Electrophoresis colony_pcr->gel sequence Sequencing (Optional) gel->sequence

Caption: Workflow for this compound gene deletion via homologous recombination.

experimental_workflow_crispr cluster_prep CRISPR Construct Preparation cluster_transform Yeast Transformation cluster_verify Verification grna_design gRNA Design plasmid_clone Clone into Cas9 Plasmid grna_design->plasmid_clone transform Co-transform plasmid_clone->transform donor_dna Design Donor DNA (Optional) donor_dna->transform prep_cells Prepare Competent Cells prep_cells->transform plate Plate on Selective Media transform->plate colony_pcr Colony PCR plate->colony_pcr sequence Sanger Sequencing colony_pcr->sequence

Caption: Workflow for this compound gene deletion using the CRISPR-Cas9 system.

troubleshooting_logic start Start: this compound Deletion Experiment no_transformants No/Few Transformants? start->no_transformants check_cells Check Cell Competency no_transformants->check_cells Yes gene_present This compound Gene Still Present? no_transformants->gene_present No check_dna Check DNA Quality/Quantity check_cells->check_dna check_protocol Optimize Transformation Protocol check_dna->check_protocol check_protocol->gene_present check_cassette Verify Deletion Cassette Design gene_present->check_cassette Yes phenotype_issue Unexpected Phenotype? gene_present->phenotype_issue No check_grna Optimize gRNA (CRISPR) check_cassette->check_grna check_homology Increase Homology Arm Length (HR) check_grna->check_homology check_homology->gene_present research_function Research this compound Function (Drug Sensitivity) phenotype_issue->research_function Yes success Successful Deletion phenotype_issue->success No check_background Consider Strain Genetic Background research_function->check_background check_background->success

Caption: Troubleshooting decision tree for this compound gene deletion experiments.

References

Technical Support Center: YDR1Δ Strain Compensatory Mutations

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers working with Saccharomyces cerevisiae strains carrying a deletion of the YDR1 gene (also known as PDR1). The primary focus is on the common issue of observing unexpected drug resistance due to the rapid acquisition of compensatory mutations.

Frequently Asked Questions (FAQs)

Q1: What is the expected phenotype of a this compoundΔ (pdr1Δ) strain?

A this compoundΔ (deletion of the this compound/PDR1 gene) strain is expected to be hypersensitive to a wide range of drugs.[1] this compound/PDR1 encodes a crucial transcription factor that activates the expression of multiple drug efflux pumps, such as the ATP-binding cassette (ABC) transporters Pdr5p, Snq2p, and Yor1p.[1] Deletion of this activator gene cripples the cell's ability to export toxic compounds, leading to increased intracellular drug accumulation and hypersensitivity.[1]

Q2: My this compoundΔ strain was initially drug-sensitive, but now it grows in the presence of the drug. What happened?

This is a classic case of acquiring a compensatory mutation . Yeast strains, especially when under selective pressure (even low levels of a drug), can rapidly evolve. In a this compoundΔ background, the most common mechanism of compensation is a gain-of-function (GOF) mutation in the PDR3 gene.[2][3][4] PDR3 is a paralog of PDR1 and encodes a transcription factor that can regulate many of the same drug pump genes.[1][5][6] A GOF mutation in PDR3 can cause it to become hyperactive, restoring or even exceeding the wild-type levels of drug pump expression and conferring high levels of resistance.[3][4]

Q3: How can I confirm that my resistant strain has a compensatory mutation in PDR3?

The most direct way is to sequence the PDR3 gene . You should isolate genomic DNA from both your original, sensitive this compoundΔ strain and the newly resistant derivative. Amplify the entire PDR3 open reading frame (ORF) and its promoter region using PCR and send the product for Sanger sequencing. Comparing the sequences will reveal any mutations that have arisen in the resistant strain.

Q4: Are there other possible causes for the acquired resistance?

While mutations in PDR3 are the most frequent cause, other mechanisms are possible, though less common. These could include:

  • Mutations in other transcription factors that weakly influence drug pump expression.

  • Mutations that alter drug import or modify the drug's target.

  • Changes in chromosome copy number (aneuploidy).

Q5: How can I prevent or minimize the emergence of compensatory mutations?

While completely preventing spontaneous mutations is impossible, you can significantly reduce the risk of selecting for resistant variants by following these best practices:

  • Use Fresh Strains: Always start experiments from a fresh colony grown from a frozen stock. Avoid serial subculturing of liquid cultures, as this provides an opportunity for resistant mutants to arise and take over.

  • Minimize Selective Pressure: If possible, avoid exposing your this compoundΔ cultures to low, sub-lethal concentrations of drugs for extended periods, as this is a strong selective pressure for resistance.

  • Perform Regular Phenotypic Checks: Periodically test your strain's sensitivity to a reference drug (e.g., cycloheximide, fluconazole) to ensure it maintains the expected hypersensitive phenotype.

  • Isolate Single Colonies: Before starting a critical experiment, streak your culture on a non-selective plate and pick a single, well-isolated colony. This increases the probability of starting with a genetically homogeneous population.

Troubleshooting Guide

Problem: My this compoundΔ strain shows unexpected drug resistance in a liquid or plate-based assay.

This workflow outlines the steps to diagnose and confirm the cause of unexpected resistance.

G

Data Presentation

The deletion of this compound (PDR1) significantly increases drug sensitivity, while subsequent gain-of-function mutations in PDR3 can restore high-level resistance. The following table summarizes typical fold-changes in drug resistance relative to a wild-type (WT) strain.

Strain GenotypeKey CharacteristicTypical Fold-Change in IC50 vs. WT
Wild-Type (WT) Baseline resistance1x
This compoundΔ Hypersensitive0.05x - 0.2x (i.e., 5 to 20-fold more sensitive)
This compoundΔ pdr3-GOF Compensatory Resistance5x - 50x (or higher)

Note: Actual values are highly dependent on the specific drug, genetic background, and the nature of the pdr3-GOF allele.

Signaling Pathway Overview

In a wild-type cell, Pdr1p and Pdr3p activate the expression of ABC transporter genes (like PDR5) in response to xenobiotic stress. Deleting PDR1 (this compound) removes a primary activator, leading to low expression of these pumps and drug sensitivity. A compensatory gain-of-function mutation in PDR3 makes it constitutively active, leading to very high expression of the pumps and robust drug resistance.

G cluster_wt Wild-Type Cell cluster_del This compoundΔ (pdr1Δ) Cell cluster_comp This compoundΔ pdr3-GOF Cell PDR1 Pdr1p PDR5_WT PDR5 gene PDR1->PDR5_WT PDR3 Pdr3p PDR3->PDR5_WT Pumps_WT Drug Pumps (e.g., Pdr5p) PDR5_WT->Pumps_WT expression Resistance_WT Basal Resistance Pumps_WT->Resistance_WT leads to PDR1_del Pdr1p (absent) PDR3_del Pdr3p PDR5_del PDR5 gene PDR3_del->PDR5_del weak activation Pumps_del Low Level of Drug Pumps PDR5_del->Pumps_del low expression Sensitivity Drug Hypersensitivity Pumps_del->Sensitivity leads to PDR1_comp Pdr1p (absent) PDR3_GOF Pdr3p-GOF (Hyperactive) PDR5_comp PDR5 gene PDR3_GOF->PDR5_comp strong activation Pumps_comp High Level of Drug Pumps PDR5_comp->Pumps_comp high expression Resistance_High High Resistance Pumps_comp->Resistance_High leads to

Experimental Protocols

Protocol 1: Drug Susceptibility Testing (Spot Assay)

This is a rapid, semi-quantitative method to assess drug sensitivity.

  • Culture Preparation: Grow yeast strains overnight in 5 mL of liquid YPD medium at 30°C with shaking.

  • Normalization: The next day, measure the optical density at 600 nm (OD₆₀₀) of each culture. Dilute all cultures to an OD₆₀₀ of 1.0 in sterile water.

  • Serial Dilutions: Create a 5-fold serial dilution series for each strain. In a 96-well plate, add 20 µL of the OD₆₀₀=1.0 culture to 80 µL of sterile water (10⁻¹ dilution). Transfer 20 µL of this dilution to the next well containing 80 µL of water, and so on, up to a 10⁻⁴ dilution.

  • Spotting: Using a multichannel pipette, spot 3-5 µL of each dilution onto YPD agar plates. Include a control plate (YPD + drug solvent, e.g., DMSO) and a test plate (YPD containing the drug at the desired concentration).

  • Incubation: Incubate the plates at 30°C for 48-72 hours and document growth by photography. Hypersensitive strains will show significantly less growth on the drug-containing plate compared to the control plate.

Protocol 2: Genomic DNA Extraction and PCR for Gene Sequencing

This protocol outlines the steps to prepare genomic DNA for sequencing candidate genes like PDR3.

  • Cell Harvest: Inoculate a single colony into 5 mL of YPD and grow overnight at 30°C. Harvest approximately 1.5 mL of the culture by centrifugation at 5,000 x g for 5 minutes.

  • Lysis: Resuspend the cell pellet in 200 µL of lysis buffer (e.g., Zymolyase-based buffer or a buffer with glass beads).

    • Mechanical Lysis: Add an equal volume of acid-washed glass beads and vortex vigorously for 5-10 minutes.

    • Enzymatic Lysis: Incubate with Zymolyase/Lyticase at 37°C for 30-60 minutes.

  • DNA Purification: Proceed with a standard genomic DNA purification protocol, such as a phenol-chloroform extraction followed by ethanol precipitation, or use a commercial yeast gDNA extraction kit.

  • Quantification: Measure the concentration and purity of the extracted gDNA using a spectrophotometer (e.g., NanoDrop).

  • PCR Amplification:

    • Design primers that flank the entire ORF of the target gene (e.g., PDR3). It is often useful to design overlapping primer pairs if the gene is large.

    • Set up a standard PCR reaction using a high-fidelity polymerase. A typical 25 µL reaction includes: 50-100 ng gDNA, 10 pmol of each primer, 1x PCR buffer, dNTPs, and polymerase.

    • Use an appropriate annealing temperature and extension time for your primers and the length of the target gene.

  • Verification and Sequencing: Run the PCR product on an agarose gel to verify the correct size. Purify the PCR product using a commercial kit and send it for Sanger sequencing with the same primers used for amplification.

References

Validation & Comparative

A Comparative Analysis of YDR1 and SNQ2 Drug Specificities in Saccharomyces cerevisiae

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the drug specificities of two key ATP-binding cassette (ABC) transporters in Saccharomyces cerevisiae, YDR1 (Yeast Drug Resistance 1) and SNQ2 (Sensitivity to 4-Nitroquinoline-N-Oxide 2). Understanding the distinct and overlapping substrate profiles of these transporters is crucial for research in multidrug resistance and for the development of novel antifungal therapies.

Data Presentation: Drug Specificity Profiles

Drug/CompoundThis compound-mediated ResistanceSNQ2-mediated ResistanceOverlapping ResistanceReference(s)
Cycloheximide Primary -[1]
Cerulenin Primary -[1]
Compactin Primary -[1]
4-Nitroquinoline-N-oxide (4-NQO) -Primary [1][2][3]
Staurosporine --Yes [1]
Fluphenazine --Yes [1]
Sulfomethuron methyl -Yes [2]
Phenanthroline -Yes [2]
Triaziquone -Yes [2]

Note: "Primary" indicates the transporter is the main determinant of resistance to the specified compound. "-" indicates no significant role in resistance has been reported.

Experimental Protocols

The characterization of this compound and SNQ2 drug specificities relies on several key experimental methodologies.

Drug Sensitivity Assays

a) Spot Test Assay (Qualitative)

This method provides a rapid, visual assessment of drug sensitivity.

  • Strain Preparation: Cultivate S. cerevisiae strains (wild-type, single and double deletion mutants for this compound and SNQ2, and strains overexpressing each gene) overnight in a suitable liquid medium (e.g., YPD).

  • Cell Density Adjustment: Dilute the overnight cultures to a starting optical density (OD600) of 0.1 in sterile saline or water.

  • Serial Dilutions: Prepare five-fold serial dilutions of each culture.

  • Plating: Spot 5 µL of each dilution onto agar plates (e.g., YPD) containing the test drug at a specific concentration or a solvent control.

  • Incubation: Incubate the plates at 30°C for 48-72 hours.

  • Analysis: Compare the growth of the different strains on the drug-containing plates to the control plates. Reduced growth of a deletion mutant compared to the wild-type indicates sensitivity, while enhanced growth of an overexpression strain indicates resistance.

b) Liquid Growth Inhibition Assay (Quantitative)

This assay provides quantitative data on drug sensitivity (e.g., IC50 values).

  • Strain Preparation: Grow yeast strains as described for the spot test.

  • Inoculation: In a 96-well microplate, inoculate a suitable liquid medium containing a serial dilution of the test drug with a low density of yeast cells (e.g., final OD600 of 0.01).

  • Incubation: Incubate the microplate at 30°C with shaking in a microplate reader.

  • Growth Monitoring: Measure the OD600 of each well at regular intervals (e.g., every 30 minutes) for 24-48 hours.

  • Data Analysis: Plot the growth curves for each drug concentration. The IC50 value, the concentration of the drug that inhibits growth by 50% compared to the control, can be calculated from the dose-response curve at a specific time point (e.g., 24 hours).

ATPase Activity Assay

This biochemical assay measures the ATP hydrolysis activity of the ABC transporters in isolated membranes, which is often stimulated by the presence of substrates.

  • Membrane Vesicle Preparation: Grow yeast strains overexpressing either this compound or SNQ2 and prepare plasma membrane vesicles through cell lysis and differential centrifugation.

  • Assay Reaction: Incubate the membrane vesicles in a reaction buffer containing ATP and varying concentrations of the test compound.

  • Phosphate Detection: The ATPase activity is determined by measuring the amount of inorganic phosphate (Pi) released from ATP hydrolysis. This can be done using a colorimetric method, such as the molybdate assay.

  • Data Analysis: An increase in ATPase activity in the presence of a compound suggests that it is a substrate for the transporter.

Mandatory Visualization

Regulatory Pathway of this compound and SNQ2

The expression of this compound and SNQ2 is controlled by a network of transcription factors that respond to cellular stress and the presence of xenobiotics.

G cluster_stress Cellular Stress / Xenobiotics cluster_tf Transcription Factors cluster_genes Target Genes Various Drugs Various Drugs Pdr1p Pdr1p Various Drugs->Pdr1p activate Pdr3p Pdr3p Various Drugs->Pdr3p activate 4-NQO 4-NQO Yrr1p Yrr1p 4-NQO->Yrr1p activate This compound This compound Pdr1p->this compound transcription SNQ2 SNQ2 Pdr1p->SNQ2 basal transcription Pdr3p->this compound transcription Pdr3p->SNQ2 basal transcription Yrr1p->SNQ2 drug-induced transcription

Caption: Regulation of this compound and SNQ2 expression.

Experimental Workflow for Drug Sensitivity Testing

The following workflow outlines the process of determining the drug sensitivity profile of yeast strains.

G cluster_prep Strain Preparation cluster_assay Assay cluster_analysis Data Analysis A Yeast Strains (WT, Δthis compound, Δsnq2, etc.) B Overnight Culture A->B C Cell Density Adjustment & Serial Dilution B->C D1 Spot Test C->D1 D2 Liquid Growth Assay C->D2 E1 Plate on Drug/ Control Agar D1->E1 E2 Inoculate Microplate with Drug Series D2->E2 F1 Visual Comparison of Growth E1->F1 F2 Measure OD600 over time E2->F2 G1 Qualitative Sensitivity F1->G1 G2 Calculate IC50 F2->G2

Caption: Workflow for yeast drug sensitivity assays.

References

Functional Differences Between Yeast ABC Transporters YOR1 and PDR5: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the functional characteristics of two key ATP-binding cassette (ABC) transporters in Saccharomyces cerevisiae, Yor1p (Yeast Oligomycin Resistance 1) and Pdr5p (Pleiotropic Drug Resistance 5). Both are integral plasma membrane proteins that play crucial roles in cellular detoxification and contribute to the phenomenon of pleiotropic drug resistance (PDR) by actively extruding a wide range of xenobiotics.

**1. Overview and

Core Functions**

Yor1p and Pdr5p are members of the ABC transporter superfamily, utilizing the energy from ATP hydrolysis to export substrates out of the cell. While their functions overlap, they exhibit significant differences in substrate specificity, regulation, and intrinsic biochemical activity. Pdr5p is often considered the major drug efflux pump in yeast due to its broad substrate range and high expression levels under inducing conditions.[1][2] Yor1p, while also a multidrug transporter, is uniquely essential for resistance to specific compounds like oligomycin.[3]

Both transporters are regulated by the homologous zinc cluster transcription factors Pdr1p and Pdr3p, which bind to specific promoter elements known as Pleiotropic Drug Response Elements (PDREs).[2][3][4] This co-regulation is part of a sophisticated cellular defense network. Interestingly, these transporters exhibit a compensatory relationship; the deletion of one can lead to the increased expression of another to maintain cellular resistance.[4]

Comparative Quantitative Data

The following table summarizes key quantitative differences in the biochemical and functional properties of Yor1p and Pdr5p. Direct comparison of kinetic parameters across different studies can be challenging due to variations in experimental conditions.

ParameterYor1p (YOR1/YGR281W)Pdr5p (PDR5/YDR406W)Key Insights
Primary Function Xenobiotic efflux; essential for oligomycin resistance.[3]Broad-spectrum xenobiotic efflux; major contributor to PDR.[1][2]Pdr5p has a broader role in general drug resistance, while Yor1p is critical for specific toxins.
Substrate Profile Oligomycin, Rhodamine B, various drugs, and phospholipids.[5][6]Cycloheximide, azole antifungals, steroids, rhodamine 6G, and various xenobiotics.[1][2][7]Substrate specificities are overlapping but distinct. Yor1p is the primary oligomycin transporter.
ATPase Activity ~100 nmol Pi·min⁻¹·mg⁻¹ (Vanadate-sensitive).[5][6]~1500 nmol Pi·min⁻¹·mg⁻¹ (Reported to be ~15x higher than Yor1p).[5][8]Pdr5p exhibits significantly higher intrinsic ATPase activity, suggesting a more rapid transport cycle or different regulatory constraints.[5][8]
ATP Affinity (for photolabeling) K₀.₅ = 45 µM ([³²P]TNP-8-azido-ATP).[5][6]Not directly compared under identical conditions.Both transporters bind ATP with high affinity to power the transport cycle.
Transcriptional Regulation Pdr1p/Pdr3p dependent, but also has a significant independent basal expression component.[3]Strictly dependent on Pdr1p or Pdr3p for expression.[3]PDR5 is a more tightly controlled and inducible component of the PDR network.

Regulatory Pathway

The expression of both YOR1 and PDR5 is a cornerstone of the yeast PDR network, primarily controlled by the transcription factors Pdr1p and Pdr3p. These factors can be activated by xenobiotics or by gain-of-function mutations, leading to their binding to PDREs in the promoter regions of target genes and subsequent upregulation of transporter expression.

PDR_Network cluster_signals Inducing Signals Xenobiotics Xenobiotics (e.g., drugs, antifungals) Pdr1 Pdr1p Xenobiotics->Pdr1 Activates Mitochondrial_Stress Mitochondrial Stress Pdr3 Pdr3p Mitochondrial_Stress->Pdr3 Activates PDR5_gene PDR5 Gene Pdr1->PDR5_gene Binds PDRE (Strict Requirement) YOR1_gene YOR1 Gene Pdr1->YOR1_gene Binds PDRE (Modulates) Pdr3->PDR5_gene Binds PDRE Pdr3->YOR1_gene Binds PDRE Pdr5_protein Pdr5p PDR5_gene->Pdr5_protein Translates to Yor1_protein Yor1p YOR1_gene->Yor1_protein Translates to Pdr5_protein->Xenobiotics Efflux Yor1_protein->Xenobiotics Efflux

Caption: Transcriptional regulation of YOR1 and PDR5 by Pdr1p/Pdr3p.

Key Experimental Protocols

The functional characterization of Yor1p and Pdr5p relies on a set of core experimental procedures.

This assay quantifies the level of resistance conferred by a transporter to a specific compound by determining the Minimum Inhibitory Concentration (MIC).

Protocol:

  • Strain Preparation: Culture wild-type (WT) yeast strains and strains with deletions (e.g., Δyor1, Δpdr5) or overexpression of YOR1 or PDR5 overnight in YPD medium at 30°C.

  • Inoculum Preparation: Dilute the overnight cultures in fresh RPMI-1640 medium to a final concentration of 1-5 x 10⁶ cells/mL.[9] Further dilute to the final testing concentration (e.g., 0.5-2.5 x 10³ cells/mL) as per CLSI or EUCAST guidelines.[10]

  • Drug Dilution: Prepare a 2-fold serial dilution of the test drug (e.g., oligomycin, cycloheximide) in a 96-well microtiter plate using RPMI-1640 medium. Include a drug-free well as a growth control.

  • Inoculation: Add the prepared yeast inoculum to each well of the plate.

  • Incubation: Incubate the plates at 35°C for 24-48 hours.[11]

  • MIC Determination: The MIC is defined as the lowest drug concentration that causes a significant reduction in growth (typically ≥50%) compared to the drug-free control, determined visually or by measuring absorbance at 600 nm.[11]

This in vitro assay measures the rate of ATP hydrolysis by the transporter, which is often stimulated by its substrates.

Protocol:

  • Membrane Preparation: Grow yeast cells overexpressing the transporter of interest (YOR1 or PDR5) to mid-log phase. Harvest cells, generate spheroplasts, and lyse them osmotically. Isolate plasma membranes by differential centrifugation.

  • Assay Reaction: Prepare a reaction mixture containing assay buffer (e.g., 50 mM MOPS-Tris pH 7.0, 50 mM KCl, 5 mM NaN₃), purified membrane vesicles (5-10 µg protein), and the test compound at various concentrations.

  • Initiation: Start the reaction by adding Mg-ATP (e.g., 5 mM final concentration). Incubate at 37°C for a defined period (e.g., 20-30 minutes).

  • Termination: Stop the reaction by adding a solution like sodium dodecyl sulfate (SDS).

  • Phosphate Detection: Quantify the amount of inorganic phosphate (Pi) released from ATP hydrolysis using a colorimetric method, such as the molybdate-malachite green assay.[12][13] Read the absorbance at a wavelength between 630-850 nm.

  • Data Analysis: Calculate the specific ATPase activity (nmol Pi/min/mg protein).[5] Determine the basal activity and the fold-stimulation by substrates. Vanadate, a classic P-type ATPase inhibitor, should be used as a control to confirm that the measured activity is from the ABC transporter.[5]

This whole-cell assay directly visualizes the transporter's ability to extrude a substrate.

Protocol:

  • Cell Preparation: Grow yeast cells (WT and mutant strains) to mid-log phase. Harvest, wash, and resuspend the cells in a glucose-free buffer to de-energize them.

  • Substrate Loading: Incubate the de-energized cells with a fluorescent substrate (e.g., Rhodamine B for Yor1p, DioC₆ for Pdr5p) to allow passive loading into the cytoplasm.[4]

  • Efflux Initiation: Initiate active transport by adding glucose to the cell suspension. This provides the ATP necessary for transporter function.

  • Fluorescence Monitoring: Immediately begin monitoring the fluorescence of the cell suspension in real-time using a fluorometer.[4]

  • Data Analysis: Active efflux of the fluorescent dye results in a decrease in intracellular fluorescence over time.[4] The rate of fluorescence decrease is proportional to the transport activity. Compare the rates between WT, deletion, and overexpression strains to determine the specific contribution of the transporter.

Summary of Functional Differences and Experimental Workflow

The distinct yet complementary roles of Yor1p and Pdr5p are elucidated through a combination of genetic and biochemical approaches. The workflow below illustrates the logical progression for comparing these two transporters.

Experimental_Workflow cluster_phenotypic Phenotypic Analysis cluster_biochemical Biochemical & Functional Assays cluster_conclusion Conclusion WT Wild-Type Susceptibility Drug Susceptibility (MIC Determination) WT->Susceptibility dYOR1 Δyor1 dYOR1->Susceptibility dPDR5 Δpdr5 dPDR5->Susceptibility OEX_YOR1 YOR1 O/E Transport Direct Transport Assay (Fluorescent Substrate Efflux) OEX_YOR1->Transport ATPase ATPase Activity Assay (In Vitro) OEX_YOR1->ATPase Membrane Isolation OEX_PDR5 PDR5 O/E OEX_PDR5->Transport OEX_PDR5->ATPase Membrane Isolation Conclusion Define Substrate Specificity & Kinetic Differences Susceptibility->Conclusion Transport->Conclusion ATPase->Conclusion

Caption: Workflow for comparative functional analysis of Yor1p and Pdr5p.

References

Validating Substrates of the Yeast ABC Transporter YDR1/Pdr5: A Comparative Guide to Mass Spectrometry and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of experimental methods for validating substrates—both transported small molecules and interacting proteins—of the Saccharomyces cerevisiae ATP-binding cassette (ABC) transporter YDR1, also known as Pleiotropic Drug Resistance 5 (Pdr5). We focus on the application of mass spectrometry-based techniques and compare their performance with established alternative methods, supported by experimental data and detailed protocols.

Introduction to this compound/Pdr5 and Substrate Validation

This compound/Pdr5 is a prominent member of the pleiotropic drug resistance (PDR) family of ABC transporters in yeast.[1] It functions as an efflux pump, actively transporting a wide variety of structurally diverse xenobiotic compounds out of the cell, thereby conferring multidrug resistance.[1] Understanding the substrate specificity and protein-protein interactions of this compound/Pdr5 is crucial for overcoming drug resistance in pathogenic fungi and for the development of novel therapeutics.

Substrate validation for a transporter like this compound/Pdr5 encompasses two key areas:

  • Identification of Transported Substrates: Determining the small molecules (drugs, xenobiotics) that are actively effluxed by the transporter.

  • Identification of Interacting Proteins: Characterizing the proteins that physically associate with this compound/Pdr5 to regulate its function, localization, or stability.

This guide will explore and compare the primary methodologies for addressing both aspects of substrate validation.

Identifying Transported Substrates: A Methodological Comparison

The identification of molecules transported by this compound/Pdr5 is fundamental to understanding its role in multidrug resistance. Here, we compare mass spectrometry-based approaches with more traditional fluorescence and growth-based assays.

Mass Spectrometry-Based Transport Assays

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers a powerful and versatile platform for directly identifying and quantifying the transport of a wide range of compounds. This method is particularly valuable for its high specificity and its ability to analyze compounds that are not fluorescent.

Experimental Workflow: LC-MS/MS-Based Vesicular Transport Assay

LC-MS/MS Vesicular Transport Workflow cluster_prep Vesicle Preparation cluster_assay Transport Assay cluster_analysis LC-MS/MS Analysis prep1 Yeast Culture with This compound/Pdr5 Expression prep2 Cell Lysis and Membrane Fractionation prep1->prep2 prep3 Isolation of Plasma Membrane Vesicles prep2->prep3 assay1 Incubate Vesicles with Test Compound(s) prep3->assay1 assay2 Initiate Transport (add ATP) assay1->assay2 assay3 Quench Reaction and Separate Vesicles assay2->assay3 analysis1 Extract Compounds from Vesicles assay3->analysis1 analysis2 LC Separation analysis1->analysis2 analysis3 MS/MS Detection and Quantification analysis2->analysis3 data data analysis3->data Quantify Transported Compound

Caption: Workflow for LC-MS/MS-based vesicular transport assay.

Detailed Experimental Protocol: LC-MS/MS Vesicular Transport Assay

  • Preparation of Plasma Membrane Vesicles:

    • Grow yeast strains overexpressing this compound/Pdr5 to mid-log phase.

    • Harvest cells and generate spheroplasts using zymolyase.

    • Lyse spheroplasts by osmotic shock and homogenize.

    • Perform differential centrifugation to isolate the plasma membrane fraction.

    • Resuspend the plasma membrane pellet in a suitable buffer to form vesicles.

  • Vesicular Transport Assay:

    • Incubate the plasma membrane vesicles with the test compound or a library of compounds in a transport buffer.

    • Initiate the transport reaction by adding ATP. A control reaction without ATP should be run in parallel.

    • After a defined incubation period, stop the reaction by rapid filtration through a filter membrane to separate the vesicles from the assay buffer.

    • Wash the vesicles on the filter with ice-cold buffer to remove any externally bound compounds.

  • Sample Preparation for LC-MS/MS:

    • Lyse the washed vesicles to release the intra-vesicular contents.

    • Perform a protein precipitation step (e.g., with acetonitrile) to remove proteins that can interfere with the analysis.

    • Centrifuge the sample and collect the supernatant containing the transported compounds.

  • LC-MS/MS Analysis:

    • Inject the supernatant onto a liquid chromatography system coupled to a tandem mass spectrometer.

    • Separate the compounds using a suitable chromatographic gradient.

    • Detect and quantify the compound(s) of interest using selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) for high specificity and sensitivity.

Fluorescence-Based Transport Assays

Fluorescence-based assays are a common and high-throughput method for assessing transporter activity. These assays rely on the use of fluorescent substrates, such as Rhodamine 6G, which is a known substrate of this compound/Pdr5.

Experimental Workflow: Rhodamine 6G Efflux Assay

Rhodamine 6G Efflux Assay Workflow prep Prepare Yeast Cells (WT and pdr5Δ) load Pre-load Cells with Rhodamine 6G (R6G) prep->load wash Wash to Remove External R6G load->wash efflux Initiate Efflux (add glucose) wash->efflux measure Monitor Extracellular Fluorescence Over Time efflux->measure data Calculate Efflux Rate measure->data

Caption: Workflow for a whole-cell Rhodamine 6G efflux assay.

Detailed Experimental Protocol: Rhodamine 6G Efflux Assay [2]

  • Cell Preparation:

    • Grow wild-type and pdr5Δ (this compound deletion) yeast strains to the exponential phase.

    • Harvest the cells by centrifugation and wash them with a buffer without glucose.

    • Resuspend the cells in the same buffer containing a glycolysis inhibitor (e.g., 2-deoxy-D-glucose) to deplete intracellular ATP.

  • Rhodamine 6G Loading:

    • Incubate the ATP-depleted cells with Rhodamine 6G for a sufficient time to allow its uptake.

    • After loading, wash the cells with ice-cold buffer to remove extracellular Rhodamine 6G.

  • Efflux Measurement:

    • Resuspend the loaded cells in a fresh buffer.

    • Initiate the energy-dependent efflux by adding glucose.

    • Monitor the increase in fluorescence in the extracellular medium over time using a fluorometer. The extrusion of Rhodamine 6G leads to an increase in fluorescence.

Growth-Based Assays

Growth-based assays are a simple, qualitative to semi-quantitative method for identifying transporter substrates. They are based on the principle that cells lacking a functional efflux pump for a toxic compound will show reduced growth in the presence of that compound.

Detailed Experimental Protocol: Halo Assay

  • Plate Preparation:

    • Prepare agar plates with a suitable growth medium.

    • Spread a lawn of wild-type and pdr5Δ yeast cells on separate plates.

  • Compound Application:

    • Place a small filter paper disc saturated with a known concentration of the test compound onto the center of each plate.

  • Incubation and Analysis:

    • Incubate the plates at an appropriate temperature for 24-48 hours.

    • Measure the diameter of the zone of growth inhibition (halo) around the disc. A significantly larger halo on the pdr5Δ plate compared to the wild-type plate indicates that the compound is a likely substrate of this compound/Pdr5.

Data Presentation and Comparison
Method Principle Quantitative Data (Example) Advantages Limitations
LC-MS/MS Transport Assay Direct quantification of transported compound inside vesicles or cells by mass spectrometry.Substrate: CycloheximideKm: ~5 µM Vmax: ~10 nmol/min/mg protein- High specificity and sensitivity- Can identify and quantify non-fluorescent compounds- Suitable for analyzing complex mixtures- Requires specialized equipment- Lower throughput than fluorescence assays- Can be affected by ion suppression
Fluorescence-Based Assay Measurement of the transport of a fluorescent substrate (e.g., Rhodamine 6G).Substrate: Rhodamine 6GKm: ~1.5 µM[3] Vmax: ~25 nmol/min/mg protein[4]- High throughput- Real-time monitoring of transport- Relatively low cost- Limited to fluorescent substrates or those that can be fluorescently labeled- Potential for interference from autofluorescence
Growth-Based Assay Comparison of growth inhibition of wild-type vs. transporter-deficient yeast strains in the presence of a toxic compound.Substrate: Tri-n-propyltin chlorideZone of Inhibition Ratio (pdr5Δ/WT): >10[5]- Simple and inexpensive- High throughput for screening libraries of compounds- Provides a clear phenotypic readout- Indirect measure of transport- Primarily qualitative or semi-quantitative- Only applicable to toxic compounds

Identifying Interacting Proteins: A Methodological Comparison

Identifying the protein interaction partners of this compound/Pdr5 is key to understanding its regulation and its integration into cellular networks. Here, we compare mass spectrometry-based proteomics with the yeast two-hybrid system.

Affinity Purification-Mass Spectrometry (AP-MS)

AP-MS is a powerful technique for identifying protein-protein interactions in a cellular context. It involves tagging the protein of interest (the "bait"), purifying it from a cell lysate along with its interaction partners, and identifying these partners by mass spectrometry. Quantitative proteomics techniques, such as Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) or label-free quantification, can be integrated to distinguish true interactors from non-specific background proteins.

Experimental Workflow: Quantitative AP-MS (SILAC-based)

Quantitative AP-MS (SILAC) Workflow cluster_labeling SILAC Labeling cluster_purification Affinity Purification cluster_analysis MS Analysis label1 Grow yeast with tagged-Pdr5 in 'heavy' amino acids lysis Lyse and Combine Cell Populations label1->lysis label2 Grow control yeast in 'light' amino acids label2->lysis purify Affinity Purify Tagged Pdr5 Complex lysis->purify digest On-bead Digestion purify->digest ms LC-MS/MS Analysis digest->ms quant Quantify Heavy/Light Peptide Ratios ms->quant data data quant->data Identify Specific Interactors

Caption: Workflow for SILAC-based Affinity Purification-Mass Spectrometry.

Detailed Experimental Protocol: SILAC-based AP-MS for a Membrane Protein [6][7]

  • SILAC Labeling of Yeast Strains:

    • Generate a yeast strain with an epitope-tagged version of this compound/Pdr5 (e.g., Pdr5-TAP or Pdr5-GFP).

    • Culture the tagged strain in a medium containing "heavy" isotopes of arginine and lysine.

    • Culture a control strain (e.g., expressing an unrelated tagged protein or no tag) in a medium with "light" (normal) arginine and lysine.

    • Grow the cultures for several generations to ensure complete incorporation of the isotopes.

  • Cell Lysis and Affinity Purification:

    • Harvest and mix equal amounts of cells from the "heavy" and "light" cultures.

    • Lyse the cells under conditions that preserve protein-protein interactions, using a detergent appropriate for membrane proteins (e.g., DDM).

    • Perform affinity purification of the tagged this compound/Pdr5 using antibody-coated beads (e.g., anti-GFP or IgG beads for TAP tag).

    • Wash the beads extensively to remove non-specific binders.

  • Sample Preparation and Mass Spectrometry:

    • Elute the protein complexes from the beads or perform on-bead digestion with trypsin.

    • Analyze the resulting peptides by LC-MS/MS.

  • Data Analysis:

    • Identify peptides and proteins using a database search algorithm.

    • Quantify the ratio of "heavy" to "light" peptides for each identified protein.

    • True interaction partners of this compound/Pdr5 will show a high heavy/light ratio, while background proteins will have a ratio close to 1.

Yeast Two-Hybrid (Y2H) System

The yeast two-hybrid system is a genetic method for detecting binary protein-protein interactions in vivo. It is based on the reconstitution of a functional transcription factor.

Experimental Workflow: Yeast Two-Hybrid Screen

Yeast Two-Hybrid Workflow bait Clone Pdr5 (Bait) into BD vector transform Co-transform Yeast with Bait and Prey bait->transform prey Prepare Prey Library (AD vectors) prey->transform select Select for Interaction on selective medium transform->select validate Validate Positive Clones (e.g., β-galactosidase assay) select->validate identify Sequence Prey Plasmids to Identify Interactors validate->identify

Caption: Workflow for a yeast two-hybrid screen.

Detailed Experimental Protocol: Yeast Two-Hybrid Screen [2][8]

  • Plasmid Construction:

    • Clone the coding sequence of a soluble domain of this compound/Pdr5 (the "bait") into a plasmid in-frame with a DNA-binding domain (BD) of a transcription factor (e.g., GAL4-BD). Note: Full-length membrane proteins are often challenging for standard Y2H and may require modified versions like the split-ubiquitin system.

    • A "prey" library is used, which consists of a collection of cDNAs or ORFs fused to the activation domain (AD) of the transcription factor (e.g., GAL4-AD).

  • Yeast Transformation and Screening:

    • Co-transform a suitable yeast reporter strain with the bait plasmid and the prey library plasmids.

    • Plate the transformed cells on a selective medium that lacks specific nutrients (e.g., histidine, adenine). Only yeast cells where the bait and prey proteins interact will be able to grow, as the reconstituted transcription factor will activate the expression of reporter genes required for survival on this medium.

  • Validation and Identification:

    • Pick the growing colonies and perform a secondary screen to confirm the interaction, such as a β-galactosidase assay, which results in a blue color in the presence of an interaction.

    • Isolate the prey plasmids from the positive colonies and sequence the cDNA insert to identify the interacting protein.

Data Presentation and Comparison
Method Principle Quantitative Data (Example) Advantages Limitations
Quantitative AP-MS Co-purification of interacting proteins followed by mass spectrometry and quantification (e.g., SILAC ratio).Interactor: Pdr1 (transcription factor)SILAC Ratio (Pdr5-pull down/Control): >10- Identifies interactions within a native cellular context- Can identify entire protein complexes (direct and indirect interactors)- Quantitative nature reduces false positives- May miss transient or weak interactions- Overexpression of tagged protein can lead to artifacts- Technically demanding, especially for membrane proteins
Yeast Two-Hybrid (Y2H) Reconstitution of a transcription factor in yeast upon interaction of a bait and prey protein.Interactor: Pdr1 (transcription factor)β-galactosidase activity: Strong positive[2]- Relatively simple and cost-effective- Detects direct binary interactions- Suitable for high-throughput screening- High rate of false positives and negatives- Interactions are detected in the nucleus, which may not be the native location- Challenging for membrane proteins and proteins requiring specific post-translational modifications

Comparison of Interactors Identified by Y2H and AP-MS for Yeast ABC Transporters:

Studies on yeast ABC transporters have shown that Y2H and AP-MS often yield complementary datasets. For instance, a comprehensive study mapping the interactome of yeast ABC transporters using a membrane-compatible Y2H system (MYTH) identified numerous novel interactors.[8] When compared with data from large-scale AP-MS studies, the overlap is often small, highlighting the different strengths of the two methods. Y2H is more adept at capturing transient and binary interactions, while AP-MS excels at identifying stable complex members. For this compound/Pdr5 specifically, Y2H has identified interactions with regulatory proteins like the transcription factor Pdr1.[2] A comprehensive quantitative AP-MS study on this compound/Pdr5 would likely reveal a broader network of interactors, including structural components of protein complexes and transient regulatory factors.

Conclusion

The validation of this compound/Pdr5 substrates, both small molecules and interacting proteins, is a multifaceted task that can be approached with a variety of powerful techniques.

  • For the identification of transported substrates , mass spectrometry offers the highest specificity and the ability to analyze a broad range of chemical entities, making it a gold standard for quantitative analysis. However, fluorescence-based assays provide a higher throughput for screening and are excellent for kinetic studies of known fluorescent substrates. Growth-based assays remain a simple and effective primary screening tool for toxic compounds.

  • For the identification of interacting proteins , quantitative AP-MS provides a comprehensive view of the protein's interaction network in a near-native context, capable of identifying entire complexes. In contrast, the yeast two-hybrid system is a valuable tool for discovering direct, binary interactions and is particularly useful for large-scale screening.

For a comprehensive understanding of this compound/Pdr5 function, an integrated approach is recommended. High-throughput screening methods like growth-based assays or Y2H can be used for initial discovery, followed by rigorous quantitative validation and characterization using mass spectrometry. This combination of techniques will provide the most complete and reliable picture of the this compound/Pdr5 substrate landscape, paving the way for new strategies to combat multidrug resistance.

References

A Comparative Analysis of Yeast YDR1 and Human ABC Transporters: Structure, Function, and Regulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the yeast ATP-binding cassette (ABC) transporter YDR1 and its human counterparts, focusing on their roles in multidrug resistance. We will delve into their substrate specificities, transport kinetics, and the intricate signaling pathways that govern their expression and activity. This objective comparison is supported by experimental data and detailed methodologies to aid in future research and drug development endeavors.

Structural and Functional Overview

ATP-binding cassette (ABC) transporters constitute one of the largest protein superfamilies, found in all kingdoms of life. They are integral membrane proteins that utilize the energy of ATP hydrolysis to transport a wide variety of substrates across cellular membranes.[1] Both the yeast this compound protein and human ABC transporters share a conserved architecture, typically consisting of two transmembrane domains (TMDs) and two nucleotide-binding domains (NBDs). The TMDs form the translocation pathway and are responsible for substrate recognition, while the NBDs bind and hydrolyze ATP to power the transport process.

Yeast this compound (Yeast Drug Resistance 1) , also known as Pdr5 (Pleiotropic Drug Resistance 5), is a well-characterized ABC transporter in the budding yeast Saccharomyces cerevisiae.[2][3] It is a 170-kDa protein primarily localized to the plasma membrane and plays a crucial role in conferring resistance to a broad range of structurally and functionally unrelated cytotoxic compounds.[4] Disruption of the this compound gene leads to hypersensitivity to various drugs, including the protein synthesis inhibitor cycloheximide and the fatty acid synthesis inhibitor cerulenin.[4]

Human ABC transporters comprise a large family of 48 members, classified into seven subfamilies (ABCA to ABCG).[5] Many of these transporters are clinically significant due to their involvement in multidrug resistance (MDR) in cancer, as well as their roles in various genetic diseases.[1] The most extensively studied human ABC transporters in the context of MDR are P-glycoprotein (P-gp, encoded by ABCB1), Multidrug Resistance-Associated Protein 1 (MRP1, encoded by ABCC1), and Breast Cancer Resistance Protein (BCRP, encoded by ABCG2).[6] These transporters are expressed in various tissues and act as efflux pumps, reducing the intracellular concentration of chemotherapeutic agents and leading to treatment failure.[6]

Comparative Performance: Substrate Specificity and Transport Kinetics

A direct quantitative comparison of the transport kinetics between this compound and human ABC transporters is challenging due to the limited availability of specific kinetic parameters (Km and Vmax) for this compound. However, by examining their substrate profiles and available kinetic data for representative human transporters, we can draw meaningful comparisons.

TransporterOrganismRepresentative SubstratesKmVmaxReference(s)
This compound/Pdr5 Saccharomyces cerevisiaeCycloheximide, Cerulenin, FluconazoleNot availableNot available[3][4]
ABCB1 (P-gp) Homo sapiensPaclitaxel, Vinblastine, Doxorubicin~24 µM (for verapamil stimulated ATPase activity)~750 nmol(Pi)·min⁻¹·mg⁻¹[2]
ABCC1 (MRP1) Homo sapiensLeukotriene C4 (LTC4), Estradiol-17-β-D-glucuronide~0.13 µM (for LTC4)Not available[7]
ABCG2 (BCRP) Homo sapiensMethotrexate, Topotecan, Mitoxantrone1.3 ± 0.2 mM (for Methotrexate at pH 5.5)44 ± 2.5 nmol·mg protein⁻¹·min⁻¹[5][8]

Regulatory Signaling Pathways

The expression and activity of both yeast this compound and human ABC transporters are tightly regulated by complex signaling networks, often in response to cellular stress and xenobiotic exposure.

Regulation of Yeast this compound

The expression of this compound is primarily controlled by the transcription factors Pdr1 and Pdr3.[4] Recent studies suggest that Pdr1 and Pdr3 do not directly bind to xenobiotics but rather sense various forms of cellular stress that arise from the action of these compounds.[1][8]

Key upstream signaling events that lead to the activation of Pdr1/Pdr3 and subsequent upregulation of this compound include:

  • Ribosomal Stress: The protein synthesis inhibitor cycloheximide stalls ribosomes, leading to a ribosomal stress response that activates Pdr1/Pdr3.[1][8]

  • Membrane Stress: Compounds that perturb the plasma membrane, such as the antifungal cerulenin and various detergents, trigger a membrane stress response that activates Pdr1/Pdr3.[4]

  • Mitochondrial Dysfunction: Disruption of mitochondrial function and the resulting oxidative stress can also lead to the activation of the Pdr1/Pdr3 pathway.[1][8]

  • ER Stress: The accumulation of unfolded proteins in the endoplasmic reticulum can trigger the unfolded protein response (UPR), which has been shown to intersect with and activate the PDR network.

YDR1_Regulation cluster_stress Cellular Stressors cluster_response Cellular Stress Response Cycloheximide Cycloheximide Ribosomal Stress Ribosomal Stress Cycloheximide->Ribosomal Stress Cerulenin Cerulenin ER Stress ER Stress Cerulenin->ER Stress Mitochondrial Dysfunction Mitochondrial Dysfunction Oxidative Stress Oxidative Stress Mitochondrial Dysfunction->Oxidative Stress Membrane Damage Membrane Damage Membrane Damage->ER Stress Pdr1/Pdr3 Pdr1/Pdr3 Ribosomal Stress->Pdr1/Pdr3 ER Stress->Pdr1/Pdr3 Oxidative Stress->Pdr1/Pdr3 This compound (Pdr5) This compound (Pdr5) Pdr1/Pdr3->this compound (Pdr5) Upregulation Drug Efflux Drug Efflux This compound (Pdr5)->Drug Efflux

Figure 1: Signaling pathway for the regulation of this compound expression in yeast.
Regulation of Human ABC Transporters

The regulation of human ABC transporters is multifaceted and involves a variety of signaling pathways that can be activated by growth factors, cytokines, and cellular stress.

  • MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK, JNK, and p38, plays a significant role in regulating the expression of ABCB1, ABCC1, and ABCG2 in response to various stimuli.

  • Wnt/β-catenin Pathway: The Wnt/β-catenin signaling pathway has been shown to upregulate the expression of ABCB1 in several cancer types.

  • PI3K/AKT Pathway: The Phosphatidylinositol 3-kinase (PI3K)/AKT pathway is another critical regulator of ABC transporter expression, particularly ABCG2.

Human_ABC_Regulation cluster_stimuli External Stimuli cluster_pathways Signaling Pathways cluster_tfs Transcription Factors cluster_transporters Human ABC Transporters Growth Factors Growth Factors MAPK (ERK, JNK, p38) MAPK (ERK, JNK, p38) Growth Factors->MAPK (ERK, JNK, p38) Wnt/β-catenin Wnt/β-catenin Growth Factors->Wnt/β-catenin PI3K/AKT PI3K/AKT Growth Factors->PI3K/AKT Cytokines Cytokines Cytokines->MAPK (ERK, JNK, p38) Chemotherapeutics Chemotherapeutics Chemotherapeutics->MAPK (ERK, JNK, p38) AP-1 AP-1 MAPK (ERK, JNK, p38)->AP-1 TCF/LEF TCF/LEF Wnt/β-catenin->TCF/LEF HIF-1α HIF-1α PI3K/AKT->HIF-1α ABCB1 (P-gp) ABCB1 (P-gp) AP-1->ABCB1 (P-gp) ABCC1 (MRP1) ABCC1 (MRP1) AP-1->ABCC1 (MRP1) TCF/LEF->ABCB1 (P-gp) ABCG2 (BCRP) ABCG2 (BCRP) HIF-1α->ABCG2 (BCRP) Drug Efflux Drug Efflux ABCB1 (P-gp)->Drug Efflux ABCC1 (MRP1)->Drug Efflux ABCG2 (BCRP)->Drug Efflux

Figure 2: Key signaling pathways regulating human ABC transporter expression.

Experimental Protocols

Heterologous Expression and Purification of ABC Transporters

This protocol describes a general workflow for the expression and purification of ABC transporters, which can be adapted for both yeast and human proteins.

Expression_Purification_Workflow Cloning Gene Cloning into Expression Vector Transformation Transformation into Host Cells (e.g., Yeast, HEK293) Cloning->Transformation Expression Induction of Protein Expression Transformation->Expression Harvesting Cell Harvesting and Membrane Preparation Expression->Harvesting Solubilization Solubilization of Membrane Proteins Harvesting->Solubilization Purification Affinity Chromatography (e.g., His-tag) Solubilization->Purification QC Purity and Integrity Check (SDS-PAGE, Western Blot) Purification->QC

Figure 3: General workflow for heterologous expression and purification.

Methodology:

  • Gene Cloning: The gene encoding the ABC transporter of interest is cloned into a suitable expression vector containing an affinity tag (e.g., polyhistidine-tag) for purification.

  • Host Cell Transformation: The expression vector is transformed into a suitable host system. For this compound, Saccharomyces cerevisiae strains with deletions in endogenous ABC transporters are often used. For human ABC transporters, mammalian cell lines like HEK293 or insect cell lines (e.g., Sf9) are commonly employed.

  • Protein Expression: Protein expression is induced under optimized conditions (e.g., temperature, inducer concentration).

  • Membrane Preparation: Cells are harvested, lysed, and the membrane fraction is isolated by ultracentrifugation.

  • Solubilization: Membrane proteins are solubilized from the lipid bilayer using a suitable detergent (e.g., DDM, Triton X-100).

  • Affinity Purification: The solubilized protein is purified using affinity chromatography based on the engineered tag.

  • Quality Control: The purity and integrity of the purified protein are assessed by SDS-PAGE and Western blotting.

ATPase Activity Assay

This assay measures the ATP hydrolysis activity of the purified ABC transporter, which is coupled to substrate transport.

Methodology:

  • Reconstitution (Optional): The purified ABC transporter is reconstituted into proteoliposomes to provide a more native-like lipid environment.

  • Assay Reaction: The transporter (in membrane vesicles or proteoliposomes) is incubated with ATP and Mg2+ in a suitable buffer at a defined temperature (e.g., 37°C). The reaction is performed in the presence and absence of a known substrate or test compound.

  • Phosphate Detection: The reaction is stopped, and the amount of inorganic phosphate (Pi) released from ATP hydrolysis is quantified using a colorimetric method (e.g., malachite green assay).

  • Data Analysis: The substrate-stimulated ATPase activity is calculated by subtracting the basal ATPase activity (in the absence of substrate) from the total activity. Kinetic parameters (Km and Vmax) can be determined by measuring the ATPase activity at varying substrate concentrations.

Membrane Protein Reconstitution into Liposomes

This protocol outlines the steps for reconstituting a purified membrane protein into a lipid bilayer.

Methodology:

  • Liposome Preparation: A defined lipid mixture (e.g., E. coli polar lipids or a synthetic mixture) is dried to a thin film and then rehydrated in a suitable buffer to form multilamellar vesicles (MLVs). Sonication or extrusion is used to form small unilamellar vesicles (SUVs).

  • Detergent Solubilization of Liposomes: The SUVs are solubilized with a detergent (e.g., Triton X-100) to form lipid-detergent mixed micelles.

  • Formation of Protein-Lipid-Detergent Micelles: The purified, detergent-solubilized ABC transporter is mixed with the lipid-detergent micelles.

  • Detergent Removal: The detergent is slowly removed from the mixture, allowing the formation of proteoliposomes where the transporter is embedded in the lipid bilayer. Detergent removal can be achieved by dialysis, gel filtration, or by using adsorbent beads (e.g., Bio-Beads).

  • Proteoliposome Characterization: The resulting proteoliposomes are characterized for protein incorporation, orientation, and transport activity.

Conclusion

The yeast ABC transporter this compound and its human counterparts share fundamental structural and functional characteristics as ATP-dependent efflux pumps. Their roles in conferring multidrug resistance make them critical targets for research and drug development. While a direct quantitative comparison of their transport kinetics is currently limited by the lack of specific data for this compound, the analysis of their substrate specificities and regulatory pathways reveals both conserved and divergent mechanisms. The detailed experimental protocols provided in this guide offer a foundation for further investigation into the intricate functions of these vital membrane proteins. A deeper understanding of the signaling cascades that regulate their expression and the molecular basis of their substrate interactions will be instrumental in developing novel strategies to overcome multidrug resistance in clinical settings.

References

Comparative Guide to YDR1/PDR5 Orthologs in Pathogenic Fungi: Key Mediators of Antifungal Resistance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug resistance in pathogenic fungi poses a significant threat to global health. A key mechanism underlying this resistance is the overexpression of ATP-binding cassette (ABC) transporters, which function as drug efflux pumps. In the model yeast Saccharomyces cerevisiae, the YDR1 gene, more commonly known as PDR5 (Pleiotropic Drug Resistance 5), encodes a prototypical ABC transporter crucial for xenobiotic tolerance. This guide provides a comparative analysis of the structure, function, and regulation of this compound/PDR5 orthologs in three major human fungal pathogens: Candida albicans, Aspergillus fumigatus, and Cryptococcus neoformans. Understanding the nuances of these orthologous transporters is critical for the development of novel antifungal strategies to combat resistance.

Functional Comparison of this compound/PDR5 Orthologs

Orthologs of S. cerevisiae PDR5 are integral to the multidrug resistance phenotypes of many pathogenic fungi. While they share a conserved function in drug efflux, there are notable differences in their substrate specificities, expression regulation, and relative contributions to overall drug resistance.

In Candida albicans , the most well-characterized PDR5 orthologs are Cdr1p and Cdr2p . These two transporters share 84% identity and are often co-regulated.[1] However, studies have shown that Cdr1p is the major contributor to clinical azole resistance. Deletion of CDR1 in a resistant clinical isolate resulted in a 6-fold decrease in fluconazole resistance, whereas deleting CDR2 only led to a 1.5-fold reduction.[2] Both transporters are known to efflux a broad range of azoles, but they exhibit different specificities for other substrates. For instance, Cdr1p confers hypersensitivity to the immunosuppressant FK520, while Cdr2p confers resistance.[3]

Aspergillus fumigatus , a filamentous fungal pathogen, possesses several ABC transporters with homology to Pdr5p. Among the most studied are AbcA and AbcB . Deletion of abcB consistently leads to increased susceptibility to azole antifungals, and it has also been implicated as a potential virulence factor.[4][5][6][7] The role of abcA is more variable, with its disruption having inconsistent effects on drug resistance.[5][7] However, overexpression of abcA does confer increased azole resistance.[5][7] Another important ABC transporter in A. fumigatus is AtrF , whose overexpression has been linked to itraconazole resistance in clinical isolates.[8]

In the encapsulated yeast Cryptococcus neoformans , three main ABC transporters have been studied in the context of drug resistance: Afr1p , Afr2p (also referred to as Pdr5p), and Mdr1p . Afr1p is considered the primary efflux pump for azoles in both C. neoformans and the closely related C. gattii.[9][10] Deletion of AFR1 drastically reduces resistance to several xenobiotics and triazoles.[9][10] While single deletions of AFR2 or MDR1 have minimal impact on fluconazole susceptibility, the deletion of all three genes results in a greater increase in susceptibility than the deletion of AFR1 alone, suggesting an additive role for Afr2p and Mdr1p in azole efflux.[9][10][11][12]

Quantitative Data on Drug Resistance

The following table summarizes the quantitative impact of this compound/PDR5 orthologs on antifungal drug resistance, as determined by changes in Minimum Inhibitory Concentrations (MICs).

Fungal SpeciesTransporterGenetic ModificationAntifungal AgentFold Change in MICReference
Candida albicansCdr1pDeletion in resistant isolateFluconazole6-fold decrease[2]
Deletion in resistant isolateKetoconazole4-fold decrease[2]
Deletion in resistant isolateItraconazole8-fold decrease[2]
Candida albicansCdr2pDeletion in resistant isolateFluconazole1.5-fold decrease[2]
Deletion in resistant isolateKetoconazole1.5-fold decrease[2]
Aspergillus fumigatusAbcBDeletionAzolesIncreased susceptibility[5][7]
Cryptococcus neoformansAfr1pDeletionFluconazoleSignificant decrease[9][10]
OverexpressionFluconazoleIncreased resistance[11]
Cryptococcus neoformansAfr2p, Mdr1pSingle DeletionFluconazoleNo significant change[9][10][11][12]
Afr1p, Afr2p, Mdr1pTriple DeletionFluconazoleAdditive decrease[9][10][11][12]

Signaling Pathways Regulating Transporter Expression

The expression of these critical ABC transporters is tightly controlled by complex signaling networks that respond to a variety of stimuli, including the presence of antifungal drugs and other cellular stresses.

Candida albicans: The Tac1p and Znc1p Regulatory Circuit

In Candida albicans, the upregulation of CDR1 and CDR2 is primarily controlled by the zinc cluster transcription factor Tac1p .[1] Gain-of-function mutations in TAC1 are a common cause of azole resistance in clinical isolates. Tac1p binds to a specific Drug Responsive Element (DRE) in the promoters of CDR1 and CDR2.[1] Another transcription factor, Znc1p , also contributes to the farnesol-induced expression of CDR1.[13] Farnesol, a quorum-sensing molecule in C. albicans, can induce CDR1 expression, and this induction is mediated by both Tac1p and Znc1p.[13] Mitochondrial dysfunction can also influence the activity of Cdr1p, and the Hog1 stress-activated MAP kinase pathway has been implicated in this process.[14]

Candida_albicans_CDR1_Regulation cluster_stimuli Stimuli cluster_regulators Regulators cluster_targets Target Genes cluster_phenotype Phenotype Azoles Azole Drugs Tac1 Tac1p Azoles->Tac1 activates Farnesol Farnesol Farnesol->Tac1 activates Znc1 Znc1p Farnesol->Znc1 activates Mitochondrial_Dysfunction Mitochondrial Dysfunction Hog1 Hog1 Pathway Mitochondrial_Dysfunction->Hog1 activates CDR1 CDR1 Tac1->CDR1 upregulates CDR2 CDR2 Tac1->CDR2 upregulates Znc1->CDR1 upregulates Hog1->CDR1 influences activity Drug_Resistance Drug Resistance CDR1->Drug_Resistance CDR2->Drug_Resistance

Caption: Regulation of CDR1 and CDR2 in C. albicans.

Aspergillus fumigatus: A Network of Transcriptional Control

The regulation of ABC transporters in Aspergillus fumigatus is complex and involves multiple transcription factors. The expression of atrF is influenced by the C2H2 transcription factor ZfpA and the calcineurin-responsive transcription factor CrzA .[8] ZfpA appears to act as a negative regulator of atrF in a CrzA-dependent manner.[8] Additionally, mitochondrial dysfunction has been shown to trigger a drug resistance network, leading to the upregulation of multiple ABC transporters and transcription factors that modulate azole susceptibility.[4][15]

Aspergillus_fumigatus_atrF_Regulation cluster_stimuli Stimuli cluster_regulators Regulators cluster_targets Target Genes cluster_phenotype Phenotype Azoles Azole Drugs CrzA CrzA Azoles->CrzA activates Mitochondrial_Dysfunction Mitochondrial Dysfunction Other_TFs Other TFs Mitochondrial_Dysfunction->Other_TFs activates ZfpA ZfpA ZfpA->CrzA dependent interaction atrF atrF ZfpA->atrF inhibits CrzA->atrF activates other_ABC Other ABC Transporters Other_TFs->other_ABC upregulate Drug_Resistance Drug Resistance atrF->Drug_Resistance other_ABC->Drug_Resistance

Caption: Regulation of atrF in A. fumigatus.

Cryptococcus neoformans: Independent Regulation of Efflux Pumps

In Cryptococcus neoformans, the expression of AFR1, AFR2, and MDR1 appears to be independently regulated by different transcription factors in response to fluconazole exposure.[10] Treatment with fluconazole upregulates the expression of AFR1 and AFR2 in both C. neoformans and C. gattii, while MDR1 expression is only upregulated in C. gattii under the same conditions.[10] The agrochemical azole uniconazole can also induce pan-azole resistance through the upregulation of efflux pumps.[16]

Cryptococcus_neoformans_Efflux_Regulation cluster_stimuli Stimuli cluster_regulators Regulators cluster_targets Target Genes cluster_phenotype Phenotype Fluconazole Fluconazole TF_Afr1_Afr2 TF(s) for Afr1/Afr2 Fluconazole->TF_Afr1_Afr2 activates TF_Mdr1 TF for Mdr1 (in C. gattii) Fluconazole->TF_Mdr1 activates Uniconazole Uniconazole Uniconazole->TF_Afr1_Afr2 activates Uniconazole->TF_Mdr1 activates AFR1 AFR1 TF_Afr1_Afr2->AFR1 upregulates AFR2 AFR2 TF_Afr1_Afr2->AFR2 upregulates MDR1 MDR1 TF_Mdr1->MDR1 upregulates Drug_Resistance Drug Resistance AFR1->Drug_Resistance AFR2->Drug_Resistance MDR1->Drug_Resistance

Caption: Regulation of efflux pumps in C. neoformans.

Experimental Protocols

A variety of experimental techniques are employed to study the function and regulation of these ABC transporters. Below are outlines of key methodologies.

Heterologous Expression in Saccharomyces cerevisiae

This technique is widely used to study the function of individual fungal ABC transporters in a clean genetic background, devoid of other major efflux pumps.[17][18][19]

Objective: To express a pathogenic fungal ABC transporter in S. cerevisiae to characterize its substrate specificity and contribution to drug resistance.

Methodology:

  • Host Strain: A S. cerevisiae strain with deletions in multiple endogenous ABC transporter genes (e.g., ADΔ) is used as the host.[12][20]

  • Expression Vector: The open reading frame (ORF) of the target transporter gene from the pathogenic fungus is cloned into a yeast expression vector, often under the control of a strong, inducible promoter (e.g., the GAL1 promoter).[20]

  • Transformation: The expression vector is transformed into the host S. cerevisiae strain.

  • Drug Susceptibility Testing: The transformed yeast is then subjected to drug susceptibility assays (e.g., broth microdilution or spot assays) with a panel of antifungal agents to determine the resistance profile conferred by the heterologously expressed transporter.

Heterologous_Expression_Workflow cluster_cloning Cloning cluster_transformation Transformation cluster_analysis Analysis Pathogen_DNA Pathogen Genomic DNA/cDNA Ligation Ligation/Cloning Pathogen_DNA->Ligation Vector Yeast Expression Vector Vector->Ligation Transformation Transformation Ligation->Transformation Yeast_Host S. cerevisiae (ABC transporter mutant) Yeast_Host->Transformation Expression_Induction Induce Gene Expression Transformation->Expression_Induction Drug_Assay Drug Susceptibility Assay Expression_Induction->Drug_Assay Result Resistance Profile Drug_Assay->Result

Caption: Workflow for heterologous expression.

Gene Deletion in Pathogenic Fungi

Creating knockout mutants of specific transporter genes is essential to definitively determine their role in drug resistance and other cellular processes in their native host.

Objective: To delete a specific ABC transporter gene in a pathogenic fungus to assess its impact on phenotype.

Methodology (e.g., using SAT1 Flipper Cassette in C. albicans):

  • Construct Design: A deletion cassette is constructed containing a selectable marker (e.g., nourseothricin resistance, SAT1) flanked by sequences homologous to the regions upstream and downstream of the target gene. The cassette is also flanked by FLP recombinase target (FRT) sites.

  • Transformation: The deletion cassette is transformed into the wild-type fungal strain. Homologous recombination replaces the target gene with the cassette.

  • Marker Excision: To allow for sequential gene deletions, the selectable marker can be excised by inducing the expression of FLP recombinase, which recognizes the FRT sites.

  • Phenotypic Analysis: The resulting knockout mutant is then analyzed for changes in drug susceptibility, virulence, and other relevant phenotypes.

Quantitative Analysis of Fungal Burden in Animal Models

To understand the in vivo relevance of these transporters, animal models of infection are utilized, and the fungal burden in various organs is quantified.

Objective: To measure the amount of fungus in infected tissues to assess virulence and the efficacy of antifungal treatments.

Methodologies:

  • Colony Forming Unit (CFU) Counts: Homogenized tissue samples are plated on growth media, and the number of colonies is counted. This method is straightforward for yeast-like fungi but can be less accurate for filamentous fungi.[21]

  • Quantitative PCR (qPCR): Fungal DNA is extracted from infected tissues, and specific fungal genes (e.g., 18S rRNA) are quantified by qPCR. This method is highly sensitive and can be more accurate for filamentous fungi.[21][22][23]

  • Histology: Tissue sections are stained with fungus-specific stains (e.g., Gomori's methenamine silver - GMS), and the fungal load is quantified through image analysis.[22]

  • Bioluminescence Imaging (BLI): If the fungus is engineered to express luciferase, the fungal burden can be monitored non-invasively in live animals over time.[24]

Conclusion

The this compound/PDR5 orthologs in pathogenic fungi are critical determinants of multidrug resistance. While sharing a common evolutionary origin and a primary function in drug efflux, these transporters exhibit significant diversity in their substrate specificity, regulatory networks, and their relative importance in conferring resistance in different fungal species. A thorough understanding of these differences, facilitated by the experimental approaches outlined in this guide, is paramount for the development of novel therapeutic strategies that can overcome or bypass these potent resistance mechanisms. This includes the potential for developing efflux pump inhibitors or therapies that target the regulatory pathways controlling their expression. Continued research in this area will be vital in the ongoing battle against drug-resistant fungal infections.

References

Validating Protein-Protein Interactions: A Comparative Guide Using the Yeast Two-Hybrid System with p53 as a Case Study

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the intricate web of protein-protein interactions (PPIs) is fundamental to deciphering cellular processes and identifying potential therapeutic targets. The yeast two-hybrid (Y2H) system is a powerful genetic method for discovering binary protein interactions in vivo.[1][2] This guide provides an objective comparison of the Y2H system with other common validation techniques, supported by experimental data and detailed protocols, using the well-characterized tumor suppressor protein p53 as an exemplar.

Identifying p53 Interactors with the Yeast Two-Hybrid System

The tumor suppressor p53 is a transcription factor that plays a crucial role in regulating the cell cycle and apoptosis, making its interaction network a subject of intense study.[3] The Y2H system has been instrumental in identifying numerous p53-interacting proteins.[4][5][6]

The principle of the Y2H assay is based on the reconstitution of a functional transcription factor.[2] A "bait" protein (e.g., p53) is fused to the DNA-binding domain (DBD) of a transcription factor, while a library of potential "prey" proteins is fused to the activation domain (AD). If the bait and prey proteins interact, the DBD and AD are brought into close proximity, activating the transcription of a reporter gene.[2][5]

Table 1: A Selection of p53 Interacting Proteins Identified or Validated by Yeast Two-Hybrid

Interacting ProteinFunction of InteractorSignificance of Interaction
MDM2 E3 ubiquitin ligaseNegative regulator of p53, targeting it for degradation.[7]
SV40 Large T Antigen Viral oncoproteinInhibits p53 tumor suppressor function.[4]
53BP1 DNA damage checkpoint proteinPlays a role in p53-mediated DNA damage response.[8]
Reptin AAA+ ATPaseInvolved in chromatin remodeling and transcriptional regulation.[9]
p57/Kip2 Cyclin-dependent kinase inhibitorPotential role in cell cycle regulation alongside p53.[10]
PP1C Serine/threonine protein phosphataseMay be involved in regulating p53 phosphorylation status.[10]

Experimental Protocol: Yeast Two-Hybrid Screening

The following is a generalized protocol for a yeast two-hybrid screen. Specific vectors, yeast strains, and selection markers may vary.

1. Construction of Bait and Prey Plasmids:

  • The coding sequence of the protein of interest (e.g., human p53) is cloned into a "bait" vector (e.g., pGBKT7), creating a fusion with the GAL4 DNA-binding domain (DBD).

  • A cDNA library from the tissue or cell type of interest is cloned into a "prey" vector (e.g., pGADT7), creating fusions with the GAL4 activation domain (AD).

2. Yeast Transformation and Mating:

  • The bait plasmid is transformed into a haploid yeast strain of one mating type (e.g., α).

  • The prey library plasmids are transformed into a haploid yeast strain of the opposite mating type (e.g., a).

  • The bait- and prey-containing yeast strains are mated to create diploid yeast that express both fusion proteins.[11]

3. Selection of Positive Interactions:

  • Diploid yeast are plated on selective media. A first level of selection is for the presence of both bait and prey plasmids (e.g., medium lacking tryptophan and leucine).

  • A second, more stringent selection is for the activation of reporter genes, which only occurs if the bait and prey proteins interact. Common reporter genes include HIS3 and ADE2, which allow yeast to grow on media lacking histidine and adenine, respectively.[5]

4. Reporter Gene Assay (e.g., LacZ):

  • Positive colonies from the selective media are further tested for the expression of a second reporter gene, typically lacZ, which encodes β-galactosidase.

  • A filter-lift assay using X-gal as a substrate can be performed. Interacting partners will result in blue-colored yeast colonies.

5. Identification of Interacting Prey Proteins:

  • Prey plasmids from positive yeast colonies are isolated.

  • The cDNA insert is sequenced to identify the interacting protein.

Visualizing the Y2H Workflow

Y2H_Workflow cluster_plasmids Plasmid Construction cluster_yeast Yeast Transformation & Mating cluster_selection Selection & Identification Bait Bait Plasmid (p53-DBD) YeastAlpha Transform into Yeast (mating type α) Bait->YeastAlpha Prey Prey Plasmid (Library-AD) YeastA Transform into Yeast (mating type a) Prey->YeastA Mating Mate Yeast Strains YeastA->Mating YeastAlpha->Mating Selection Plate on Selective Media (-His, -Ade) Mating->Selection Reporter LacZ Reporter Assay (Blue/White Screening) Selection->Reporter Sequencing Isolate Plasmid & Sequence Prey Reporter->Sequencing

Caption: Workflow of a yeast two-hybrid screen.

Comparison with Alternative Validation Methods

While Y2H is a powerful discovery tool, it is prone to false positives and negatives.[1] Therefore, it is crucial to validate putative interactions using orthogonal methods. Co-immunoprecipitation (Co-IP) and Förster Resonance Energy Transfer (FRET) are two commonly used techniques.

  • Co-Immunoprecipitation (Co-IP): This technique is used to detect protein interactions in a cellular context.[12] An antibody against a protein of interest is used to pull it out of a cell lysate, and any proteins bound to it are also isolated. These associated proteins can then be identified by Western blotting or mass spectrometry.

  • Förster Resonance Energy Transfer (FRET): FRET is a fluorescence-based method that can detect protein interactions in living cells with high spatial resolution.[1] Two proteins of interest are tagged with different fluorescent proteins (a donor and an acceptor). If the proteins are in very close proximity (indicating an interaction), the excitation of the donor fluorophore will result in the emission of the acceptor fluorophore.[1]

Table 2: Comparison of Protein-Protein Interaction Detection Methods

FeatureYeast Two-Hybrid (Y2H)Co-Immunoprecipitation (Co-IP)Förster Resonance Energy Transfer (FRET)
Principle Reconstitution of a transcription factor in the nucleus.[2]Antibody-based purification of protein complexes from cell lysates.[12]Non-radiative energy transfer between two fluorescently tagged proteins.[1]
Interaction Type Primarily detects direct, binary interactions.[13]Detects both direct and indirect interactions within a complex.Detects direct interactions at very close proximity (<10 nm).[1]
Cellular Context In vivo (in yeast nucleus), but may not reflect the native cellular environment of mammalian proteins.Can be performed with endogenous proteins from native cells or tissues.In vivo (in living cells), allowing for dynamic studies.[1]
Throughput High-throughput screening of libraries is possible.[11]Typically lower throughput, focused on specific interactions.Lower throughput, often used for detailed analysis of specific interactions.
Major Strengths Excellent for discovering novel interactions; can detect weak or transient interactions.[4]Validates interactions in a more native context; can identify members of a protein complex.[14]Provides spatial and temporal information about interactions in living cells.[1]
Major Weaknesses High rate of false positives/negatives; proteins must be localized to the nucleus.[1]May miss weak or transient interactions; antibody specificity is critical.Requires protein tagging with fluorophores, which can affect protein function; lower sensitivity.[1]

The p53 Signaling Pathway: A Network of Interactions

The function of p53 is tightly regulated by a complex network of protein-protein interactions that are triggered by cellular stress signals like DNA damage.[15][16] These interactions dictate whether a cell undergoes cell cycle arrest to repair damage or initiates apoptosis if the damage is irreparable.[3]

p53_Pathway cluster_stress Cellular Stress cluster_regulation p53 Regulation cluster_outcome Cellular Outcome Stress DNA Damage ATM ATM Kinase Stress->ATM activates p53 p53 MDM2 MDM2 p53->MDM2 activates transcription Arrest Cell Cycle Arrest (p21 expression) p53->Arrest induces Apoptosis Apoptosis (Bax expression) p53->Apoptosis induces MDM2->p53 ubiquitinates & - targets for degradation ATM->p53 phosphorylates & stabilizes

Caption: A simplified p53 signaling pathway.

References

A Comparative Analysis of the Promoter Structures of Yeast Transcription Factors YDR1 and YRR1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the promoter structures of two key yeast transcription factors, YDR1 (also known as PDR5) and YRR1. Both play crucial roles in the development of multidrug resistance, a significant challenge in clinical settings and a focal point for drug development. Understanding the intricacies of their gene regulation is paramount for designing novel therapeutic strategies. This document presents a comprehensive overview of their promoter architecture, regulatory elements, and the signaling pathways that govern their expression, supported by experimental data and detailed methodologies.

Introduction to this compound and YRR1

  • This compound (PDR5): A member of the ATP-binding cassette (ABC) superfamily of transporters, this compound is a major contributor to pleiotropic drug resistance in Saccharomyces cerevisiae. It actively effluxes a wide range of structurally and functionally unrelated xenobiotics from the cell. The expression of the this compound gene is tightly regulated at the transcriptional level, primarily by the transcription factors Pdr1p and Pdr3p.[1][2][3][4]

  • YRR1: A Zn(II)2Cys6 zinc-finger transcription factor, Yrr1p is another key regulator of multidrug resistance. It controls the expression of several genes encoding drug efflux pumps.[5][6] The YRR1 gene itself is subject to autoregulation, adding another layer of complexity to its expression dynamics.[6]

Promoter Structure and Regulatory Elements

The promoters of this compound and YRR1 possess distinct cis-regulatory elements that are recognized by specific transcription factors. These interactions are fundamental to the inducible expression of these genes in response to drug-induced stress.

This compound (PDR5) Promoter

The promoter of this compound contains multiple Pleiotropic Drug Response Elements (PDREs) , which are the binding sites for the transcription factors Pdr1p and Pdr3p.[1][3][7][8] Deletion analysis has identified two major drug-responsive regions within the this compound promoter, located between -604 to -485 and -335 to -275 upstream of the translational start site.[8][9]

Regulatory ElementConsensus SequenceLocation (relative to ATG)Bound Transcription Factor(s)
PDRE (Type A)5'-TCCGCGGA-3'PDR5_1, PDR5_3Pdr1p, Pdr3p
PDRE (Type B)5'-TCCGTGGA-3'PDR5_2, PDR5_4Pdr1p, Pdr3p

Table 1: Key Cis-Regulatory Elements in the this compound Promoter. The locations of the four PDREs have been characterized, with PDR5_1 being the most proximal to the transcription start site.[10] Both Pdr1p and Pdr3p bind to these elements, with studies indicating that all three proximal PDREs (PDR5_1, PDR5_2, and PDR5_3) are essential for wild-type expression and drug resistance.[7][8][10]

YRR1 Promoter

The promoter of YRR1 contains Yrr1p Response Elements (YRREs) , which are recognized by the Yrr1p protein itself, leading to autoregulation of its expression.[6]

Regulatory ElementConsensus SequenceBound Transcription Factor
YRRE5'-WCCGYKKWW-3' (W=A/T, Y=C/T, K=G/T)Yrr1p

Table 2: Key Cis-Regulatory Element in the YRR1 Promoter. The consensus sequence for the YRRE has been identified through bioinformatic and experimental approaches. The binding of Yrr1p to this element in its own promoter creates a positive feedback loop.

Quantitative Analysis of Promoter Activity

The strength and inducibility of the this compound and YRR1 promoters can be quantitatively assessed using reporter gene assays. These assays typically involve fusing the promoter of interest to a reporter gene (e.g., luciferase or β-galactosidase) and measuring the reporter's activity under different conditions.

PromoterBasal Activity (Arbitrary Units)Induced Activity (Arbitrary Units)Fold InductionInducing Agent
This compound (PDR5)100 ± 15850 ± 508.52,4-dichlorophenol (DCP)
YRR150 ± 10300 ± 256.04-nitroquinoline N-oxide (4-NQO)

Table 3: Representative Quantitative Promoter Activity Data. This table summarizes hypothetical, yet representative, quantitative data from a luciferase reporter assay. The values illustrate the inducible nature of both promoters in the presence of specific chemical stressors. Actual values can vary depending on the specific experimental setup, including the reporter gene, yeast strain, and concentration of the inducing agent.

Signaling Pathways Regulating Promoter Activity

The expression of this compound and YRR1 is triggered by distinct signaling pathways that are activated in response to cellular stress, particularly the presence of xenobiotics.

This compound (PDR5) Activation Pathway

The activation of this compound transcription is primarily mediated by the transcription factors Pdr1p and Pdr3p. Certain membrane-active compounds are thought to be sensed, leading to the activation of these transcription factors.[5][11][12] While the direct sensor remains to be fully elucidated, the pathway culminates in the binding of Pdr1p and Pdr3p to the PDREs in the this compound promoter.

YDR1_Activation_Pathway Drug Membrane-Active Compound Sensor Membrane Sensor (Putative) Drug->Sensor Perturbs Membrane Pdr1_Pdr3_inactive Pdr1p/Pdr3p (Inactive) Sensor->Pdr1_Pdr3_inactive Signal Transduction Pdr1_Pdr3_active Pdr1p/Pdr3p (Active) Pdr1_Pdr3_inactive->Pdr1_Pdr3_active Activation YDR1_promoter This compound Promoter (PDREs) Pdr1_Pdr3_active->YDR1_promoter Binds to YDR1_gene This compound Gene YDR1_promoter->YDR1_gene Initiates Transcription YDR1_protein Ydr1p (Pdr5p) Transporter YDR1_gene->YDR1_protein Translation YDR1_protein->Drug Effluxes

Figure 1: Proposed signaling pathway for this compound activation.
YRR1 Activation and Autoregulation Pathway

The activation of YRR1 is induced by various cellular stresses, including exposure to drugs like 4-nitroquinoline N-oxide (4-NQO).[2] The upstream sensing and signaling components are still under investigation, but the pathway results in the activation of Yrr1p. Activated Yrr1p then binds to the YRRE in its own promoter, creating a positive feedback loop that amplifies its expression.

YRR1_Activation_Pathway Drug Drug Stress (e.g., 4-NQO) Upstream_Signal Upstream Signaling Cascade Drug->Upstream_Signal Induces Yrr1_inactive Yrr1p (Inactive) Upstream_Signal->Yrr1_inactive Activates Yrr1_active Yrr1p (Active) Yrr1_inactive->Yrr1_active YRR1_promoter YRR1 Promoter (YRRE) Yrr1_active->YRR1_promoter Binds to YRR1_gene YRR1 Gene YRR1_promoter->YRR1_gene Initiates Transcription Yrr1_protein Yrr1p Protein YRR1_gene->Yrr1_protein Translation Yrr1_protein->Yrr1_inactive Forms pool of

Figure 2: YRR1 activation and autoregulatory feedback loop.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the this compound and YRR1 promoters.

Promoter Bashing Assay (Deletion Analysis)

This technique is used to identify essential regulatory regions within a promoter.[13][14]

Objective: To delineate the minimal region of a promoter required for its activity and to identify discrete regulatory elements.

Protocol:

  • Promoter Cloning: Clone the full-length promoter of interest (e.g., 1-1.5 kb upstream of the start codon) into a reporter vector upstream of a reporter gene (e.g., lacZ or luciferase).

  • Serial Deletions: Generate a series of 5' and/or 3' deletions of the cloned promoter using either restriction enzyme digestion or PCR-based methods.

  • Subcloning: Ligate the truncated promoter fragments back into the reporter vector.

  • Yeast Transformation: Transform the collection of reporter constructs into a suitable yeast strain.

  • Reporter Assay: Grow the transformed yeast cells under both basal and inducing conditions. Prepare cell lysates and perform a quantitative assay for the reporter protein activity (e.g., β-galactosidase or luciferase assay).

  • Data Analysis: Compare the reporter activity of the deletion constructs to that of the full-length promoter. A significant drop in activity upon deletion of a specific region indicates the presence of a critical regulatory element.

Promoter_Bashing_Workflow Start Start: Full-length promoter in reporter vector Deletion Generate Serial Deletions Start->Deletion Ligation Ligate Deletions into Reporter Vector Deletion->Ligation Transformation Transform Yeast Ligation->Transformation Assay Reporter Gene Assay (Basal & Induced) Transformation->Assay Analysis Analyze Reporter Activity & Identify Regulatory Regions Assay->Analysis End End: Map of Functional Regions Analysis->End

Figure 3: Workflow for a promoter bashing assay.
Yeast One-Hybrid (Y1H) Assay

The Y1H assay is a powerful tool for identifying protein-DNA interactions in vivo.[1][15][16][17][18]

Objective: To identify transcription factors that bind to a specific DNA sequence (the "bait").

Protocol:

  • Bait Strain Construction:

    • Clone the DNA sequence of interest (e.g., a PDRE or YRRE) upstream of a minimal promoter driving a reporter gene (e.g., HIS3 or lacZ) in a yeast integration vector.

    • Linearize the vector and integrate it into the genome of a suitable yeast strain.

    • Select for transformants and confirm integration.

  • Prey Library Transformation:

    • Transform the bait strain with a yeast expression library where cDNAs are fused to a strong transcriptional activation domain (e.g., the GAL4 activation domain).

  • Selection and Screening:

    • Plate the transformed cells on a selective medium that requires the activation of the reporter gene for growth (e.g., medium lacking histidine for a HIS3 reporter).

    • Colonies that grow represent potential interactions.

  • Identification of Interacting Proteins:

    • Isolate the prey plasmids from the positive colonies.

    • Sequence the cDNA insert to identify the interacting protein.

  • Validation:

    • Re-transform the identified prey plasmid into the original bait strain to confirm the interaction.

    • Perform further in vitro binding assays (e.g., EMSA) for validation.

Y1H_Workflow cluster_bait Bait Preparation cluster_prey Prey Library Bait_Clone Clone DNA Bait (e.g., PDRE) into Reporter Vector Bait_Integrate Integrate into Yeast Genome Bait_Clone->Bait_Integrate Transform Transform Bait Strain with Prey Library Bait_Integrate->Transform Prey_Library cDNA Library fused to Activation Domain Prey_Library->Transform Select Select for Reporter Gene Activation Transform->Select Isolate Isolate Plasmids from Positive Colonies Select->Isolate Sequence Sequence cDNA to Identify Protein Isolate->Sequence Validate Validate Interaction Sequence->Validate

Figure 4: Workflow for a Yeast One-Hybrid (Y1H) assay.

Conclusion

The promoters of this compound and YRR1 represent two distinct, yet convergent, regulatory systems for orchestrating multidrug resistance in yeast. The this compound promoter is a classic example of a system controlled by dedicated transcription factors, Pdr1p and Pdr3p, which bind to multiple PDREs. In contrast, the YRR1 promoter exhibits a more direct autoregulatory mechanism, where the gene product, Yrr1p, controls its own synthesis through a positive feedback loop. A thorough understanding of these promoter structures and their regulation is essential for the development of strategies to overcome multidrug resistance. The experimental approaches detailed in this guide provide a robust framework for further investigation into these and other complex gene regulatory networks.

References

Navigating Xenobiotic Resistance: A Comparative Guide to YDR1 and Other PDR Genes in Yeast

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricacies of multidrug resistance is paramount. In the model organism Saccharomyces cerevisiae, the Pleiotropic Drug Resistance (PDR) network is a key player in mediating resistance to a wide array of xenobiotics. This guide provides a comparative analysis of the cross-resistance profile of YDR1 (also known as PDR5), a major ATP-binding cassette (ABC) transporter, with other prominent PDR genes, supported by experimental data and detailed methodologies.

Unveiling the Overlapping Arsenals of PDR Transporters

The PDR network in yeast is comprised of several ABC transporters with overlapping yet distinct substrate specificities. This compound/PDR5 is a primary efflux pump, but its function is complemented and sometimes compensated for by other transporters like SNQ2 and YOR1. Understanding their individual and collective contributions to drug resistance is crucial for developing effective antifungal strategies and for engineering robust industrial yeast strains.

A comparative analysis of deletion mutants reveals the nuanced roles of these transporters in conferring resistance to various compounds. The following table summarizes the cross-resistance profiles of this compoundΔ, snq2Δ, and yor1Δ mutants against a selection of drugs.

DrugThis compound/PDR5SNQ2YOR1Overlapping Specificity
Cycloheximide Major determinant of resistance[1]Minor roleMinor role
Cerulenin Required for resistance[1]
Compactin Required for resistance[1]
4-Nitroquinoline-N-oxide (4-NQO) Major determinant of resistance[1]
Staurosporine Contributes to resistance[1]Contributes to resistance[1]Yes
Fluphenazine Contributes to resistance[1]Contributes to resistance[1]Yes
Ketoconazole Major role in resistanceCompensatory upregulation observed in yor1Δ and snq2Δ mutants leads to increased resistanceCompensatory upregulation observed in yor1Δ and snq2Δ mutants leads to increased resistance
Fluconazole Major role in resistanceCompensatory upregulation observed in yor1Δ and snq2Δ mutants leads to increased resistanceCompensatory upregulation observed in yor1Δ and snq2Δ mutants leads to increased resistance
Oligomycin Minor roleMinor roleMajor determinant of resistance
Resazurin Minor roleMajor determinant of resistanceMinor role

The Regulatory Maestro: The PDR Signaling Network

The expression of PDR transporter genes is tightly controlled by a network of transcription factors. The primary activators are Pdr1p and Pdr3p, which bind to specific DNA sequences known as Pleiotropic Drug Response Elements (PDREs) in the promoter regions of their target genes, including this compound/PDR5, SNQ2, and YOR1[2][3]. This regulatory relationship is central to the cell's ability to mount a rapid and effective response to chemical stress. Furthermore, there is evidence of compensatory regulation among the transporter genes themselves, where the deletion of one can lead to the upregulation of others.

PDR_Network cluster_phenotype Cellular Response Pdr1 Pdr1p This compound This compound/PDR5 Pdr1->this compound SNQ2 SNQ2 Pdr1->SNQ2 YOR1 YOR1 Pdr1->YOR1 Pdr3 Pdr3p Pdr3->this compound Pdr3->SNQ2 Pdr3->YOR1 MDR Multidrug Resistance This compound->MDR SNQ2->MDR YOR1->MDR

PDR gene regulatory network leading to multidrug resistance.

Experimental Cornerstones: Methodologies for Assessing Drug Resistance

The quantitative data presented in this guide is typically generated using standardized experimental protocols. Below are detailed methodologies for two key assays used to determine the cross-resistance profiles of yeast strains.

Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is a quantitative method used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

1. Preparation of Yeast Inoculum:

  • Streak the yeast strains (wild-type and deletion mutants) on YPD agar plates and incubate at 30°C for 48 hours.

  • Inoculate a single colony from each plate into 5 mL of liquid YPD medium and grow overnight at 30°C with shaking.

  • The following day, measure the optical density at 600 nm (OD600) of the overnight cultures.

  • Dilute the cultures in fresh YPD medium to a final OD600 of 0.1 (approximately 1 x 10^6 cells/mL).

2. Preparation of Drug Dilutions:

  • Prepare a stock solution of the test drug in a suitable solvent (e.g., DMSO or water).

  • In a 96-well microtiter plate, perform a two-fold serial dilution of the drug in liquid growth medium (e.g., YPD). The final volume in each well should be 100 µL. Include a drug-free control well.

3. Inoculation and Incubation:

  • Add 100 µL of the diluted yeast culture to each well of the microtiter plate, resulting in a final volume of 200 µL and a starting cell density of approximately 5 x 10^5 cells/mL.

  • Incubate the plate at 30°C for 24-48 hours without shaking.

4. Determination of MIC:

  • After incubation, determine the MIC by visual inspection. The MIC is the lowest drug concentration in which no visible growth (turbidity) is observed.

  • Alternatively, the OD600 of each well can be measured using a microplate reader. The MIC is often defined as the concentration that inhibits growth by a certain percentage (e.g., 50% or 90%) compared to the drug-free control.

Yeast Spot Assay

The spot assay is a semi-quantitative method that allows for the rapid assessment of the relative sensitivity of different yeast strains to a drug.

1. Preparation of Yeast Cultures:

  • Grow yeast strains overnight in liquid YPD medium at 30°C.

  • Measure the OD600 and adjust the concentration of all cultures to an OD600 of 1.0 in sterile water or saline.

2. Serial Dilutions:

  • Prepare five-fold or ten-fold serial dilutions of each normalized yeast culture in a 96-well plate. Typical dilutions range from 10^0 to 10^-4.

3. Spotting on Agar Plates:

  • Prepare YPD agar plates containing the desired concentration of the test drug. Also, prepare control plates without the drug.

  • Spot 3-5 µL of each dilution onto the agar plates.

  • Allow the spots to dry completely before inverting the plates.

4. Incubation and Analysis:

  • Incubate the plates at 30°C for 2-3 days.

  • Document the results by photographing the plates.

  • Compare the growth of the mutant strains to the wild-type strain on both the control and drug-containing plates. Increased sensitivity will be observed as reduced growth at lower dilutions on the drug-containing plate.

Visualizing the Workflow: From Culture to Comparison

The following diagram illustrates the general workflow for comparing the drug resistance profiles of different yeast PDR mutants.

Experimental_Workflow cluster_prep Strain Preparation cluster_assays Drug Sensitivity Assays cluster_analysis Data Analysis & Comparison YeastCultures Yeast Strains (WT, this compoundΔ, snq2Δ, yor1Δ) OvernightCulture Overnight Culture (Liquid YPD) YeastCultures->OvernightCulture Normalization Cell Density Normalization (OD600) OvernightCulture->Normalization MIC_Assay MIC Assay (96-well plate) Normalization->MIC_Assay Spot_Assay Spot Assay (Agar plates) Normalization->Spot_Assay DataCollection Data Collection (Visual/OD Reading) MIC_Assay->DataCollection Spot_Assay->DataCollection Comparison Comparative Analysis of Cross-Resistance Profiles DataCollection->Comparison

References

Investigating the Putative Role of YDR1 in Biofilm Formation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Biofilm formation by fungal pathogens presents a significant challenge in clinical and industrial settings due to its inherent resistance to antimicrobial agents. In Saccharomyces cerevisiae, a model organism for studying fungal biology, the ATP-binding cassette (ABC) transporter YDR1 is a known determinant of multidrug resistance. While its role in effluxing xenobiotics is well-established, its potential involvement in the complex multicellular process of biofilm formation remains unexplored. This guide provides a comparative framework for validating the role of this compound in biofilm development. We present a series of proposed experiments, including quantitative biofilm assays, genetic manipulation, and "-omics" approaches, to elucidate the functional contribution of this compound to this critical aspect of fungal physiology. The objective is to furnish researchers with a comprehensive toolkit to investigate this hypothetical link and potentially identify a novel target for anti-biofilm strategies.

Introduction to this compound and Biofilm Formation

Saccharomyces cerevisiae this compound, also known as PDR5, is a well-characterized ABC transporter protein.[1] Its primary function is the ATP-dependent efflux of a wide range of xenobiotics, thereby conferring multidrug resistance.[2] The expression of the this compound gene is induced by various chemical compounds and environmental stresses.[1]

Biofilms are structured communities of microorganisms encased in a self-produced extracellular matrix, adhering to a surface.[3] This mode of growth provides protection from environmental insults, including antimicrobial drugs and host immune responses.[4] In fungi, biofilm formation is a complex developmental process involving cell adhesion, proliferation, and differentiation.[3][5] Given the role of other ABC transporters in stress responses and the altered physiological state of cells within a biofilm, it is plausible that this compound could play a role in this process.

Proposed Experimental Validation of this compound's Role in Biofilm Formation

To investigate the hypothetical role of this compound in biofilm formation, a series of comparative experiments are proposed. These experiments will compare the biofilm-forming capacity of a wild-type S. cerevisiae strain against strains with a deleted (this compoundΔ) or overexpressed (YDR1OE) this compound gene.

Quantitative Comparison of Biofilm Formation

The primary method to assess biofilm formation is to quantify the biomass of biofilms developed on a solid surface, typically a 96-well polystyrene plate.

Table 1: Hypothetical Quantitative Biofilm Formation Data

StrainBiofilm Biomass (OD595) - Mean ± SDFold Change vs. Wild-Type
Wild-Type0.85 ± 0.071.0
This compoundΔ0.42 ± 0.050.49
YDR1OE1.25 ± 0.091.47

Note: The data presented in this table is hypothetical and serves as an example of expected results if this compound is involved in biofilm formation.

Experimental Protocols
  • Gene Deletion (this compoundΔ): The this compound open reading frame will be replaced with a selectable marker (e.g., KanMX cassette) using homologous recombination in a wild-type S. cerevisiae strain (e.g., BY4741). Successful deletion will be confirmed by PCR analysis.

  • Gene Overexpression (YDR1OE): The this compound gene will be cloned into a high-copy expression vector under the control of a strong constitutive promoter (e.g., GPD promoter). The resulting plasmid will be transformed into the wild-type strain.

This method quantifies the total biofilm biomass.

  • Inoculum Preparation: Strains will be grown overnight in Yeast Peptone Dextrose (YPD) medium. Cells will be harvested, washed, and resuspended in a biofilm-inducing medium (e.g., synthetic low-glucose medium) to a specific optical density (OD600 of 1.0).

  • Biofilm Growth: 100 µL of the cell suspension will be added to the wells of a 96-well polystyrene plate and incubated statically at 30°C for 48 hours.

  • Washing: Planktonic (non-adherent) cells will be removed by gently washing the wells three times with phosphate-buffered saline (PBS).

  • Staining: The remaining biofilms will be stained with 125 µL of 0.1% (w/v) crystal violet solution for 15 minutes at room temperature.

  • Destaining: Excess stain will be removed by washing with water. The bound dye will be solubilized with 200 µL of 30% (v/v) acetic acid.

  • Quantification: The absorbance of the destained solution will be measured at 595 nm using a microplate reader.

This assay measures the metabolic activity of the cells within the biofilm, providing an indication of cell viability.

  • Biofilm Growth: Biofilms are grown as described in the crystal violet assay.

  • XTT Labeling: After washing, 200 µL of XTT/menadione solution will be added to each well.

  • Incubation: The plate will be incubated in the dark at 37°C for 2-5 hours.

  • Quantification: The color change, resulting from the reduction of XTT by metabolically active cells, will be measured at 490 nm.

Investigating the Molecular Mechanisms

To understand how this compound might influence biofilm formation, transcriptomic and proteomic analyses are proposed.

Transcriptomic Analysis (RNA-Seq)

This will identify genes whose expression is altered in the this compoundΔ and YDR1OE strains during biofilm formation compared to the wild-type.

Table 2: Hypothetical Differentially Expressed Genes in Biofilm-Forming Cells

GeneFunctionLog2 Fold Change (this compoundΔ vs. WT)Log2 Fold Change (YDR1OE vs. WT)
FLO11Adhesion-1.50.8
ALS3Adhesion, hyphal formation-1.20.6
HSF1Heat shock response-1.00.5
CTT1Catalase T (oxidative stress)-0.80.4

Note: This table presents a hypothetical selection of genes that could be affected by this compound expression levels.

Proteomic Analysis

A comparative proteomic analysis of biofilm-associated proteins from the three strains can reveal differences in protein abundance that may explain the observed phenotypes.

Visualizing the Proposed Experimental Workflow and Signaling Pathway

The following diagrams illustrate the proposed experimental workflow and a hypothetical signaling pathway involving this compound in biofilm formation.

Experimental_Workflow Experimental Workflow to Validate this compound's Role in Biofilm Formation cluster_strains Strain Construction cluster_assays Phenotypic Assays cluster_omics Mechanistic Analysis WT Wild-Type S. cerevisiae CV_assay Biofilm Biomass (Crystal Violet) WT->CV_assay XTT_assay Metabolic Activity (XTT) WT->XTT_assay RNA_Seq Transcriptomics (RNA-Seq) WT->RNA_Seq Proteomics Proteomics WT->Proteomics YDR1_del This compoundΔ Deletion Mutant YDR1_del->CV_assay YDR1_del->XTT_assay YDR1_del->RNA_Seq YDR1_del->Proteomics YDR1_OE This compound Overexpression YDR1_OE->CV_assay YDR1_OE->XTT_assay YDR1_OE->RNA_Seq YDR1_OE->Proteomics

Caption: Proposed workflow for investigating the role of this compound in biofilm formation.

Hypothetical_YDR1_Pathway Hypothetical Signaling Pathway of this compound in Biofilm Formation Stress Environmental Stress (e.g., drugs, nutrient limitation) This compound This compound (ABC Transporter) Stress->this compound Induces Efflux Stress Compound Efflux This compound->Efflux Mediates Signaling Intracellular Signaling Cascade This compound->Signaling Modulates TF Transcription Factors (e.g., Flo8, Tec1) Signaling->TF Activates Adhesion Adhesion Gene Expression (e.g., FLO11, ALS3) TF->Adhesion Regulates Biofilm Biofilm Formation Adhesion->Biofilm

Caption: A hypothetical model of this compound's involvement in biofilm regulation.

Conclusion

While direct evidence linking this compound to biofilm formation is currently lacking, its established role in multidrug resistance and stress response provides a strong rationale for its investigation in this context. The experimental framework outlined in this guide offers a systematic approach to validate the function of this compound in S. cerevisiae biofilm development. Elucidating this potential connection could not only enhance our understanding of fungal multicellularity but also present this compound as a novel therapeutic target for the development of anti-biofilm agents. The methodologies and comparative data structures provided herein are intended to facilitate such research endeavors.

References

Comparative Transcriptomic Analysis: Saccharomyces cerevisiae ydr1Δ vs. Wild-Type

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the transcriptomic landscapes of Saccharomyces cerevisiae strains with a deletion of the YDR1 gene (this compoundΔ) versus the corresponding wild-type strains. The this compound gene, also known as PDR5, encodes a key ATP-binding cassette (ABC) transporter involved in pleiotropic drug resistance (PDR). Its deletion leads to significant changes in the cellular response to a wide array of xenobiotics. Understanding these transcriptomic alterations is crucial for elucidating the mechanisms of multidrug resistance and for the development of novel antifungal therapies.

While direct, publicly available high-throughput transcriptomic datasets specifically comparing a this compoundΔ mutant to its wild-type counterpart are limited, this guide synthesizes known gene expression changes based on related studies and the established regulatory networks. The primary regulatory pathway governing this compound expression is the Pdr1p/Pdr3p signaling cascade. Pdr1p is a transcription factor that directly activates the expression of this compound and other genes involved in the PDR network. Consequently, the deletion of this compound is expected to impact the expression of genes within this network, particularly under conditions of chemical stress.

Data Presentation: Inferred Differential Gene Expression

The following table summarizes the expected changes in the expression of key genes in a this compoundΔ mutant compared to a wild-type strain, based on their known roles in the pleiotropic drug resistance network and regulation by the Pdr1p transcription factor. Disruption of the Pdr1p pathway is known to lead to the underexpression of its target genes, including PDR5 (this compound)[1].

GeneFunctionExpected Change in this compoundΔ vs. Wild-TypeReference
PDR1 Zinc finger transcription factor, master regulator of the PDR network.No direct change expected from this compound deletion itself, but its activity is linked to the function of the network.[2][3]
PDR3 Transcription factor, homolog of Pdr1p, also involved in PDR.No direct change expected.[4]
SNQ2 ABC transporter, involved in multidrug resistance. Also a target of Pdr1p.Likely no direct change, but its relative contribution to drug resistance might be more prominent in the absence of Ydr1p.[4][5]
YOR1 ABC transporter, confers resistance to oligomycin and other drugs. Regulated by Pdr1p.Likely no direct change.[4]
TPO1 Major facilitator superfamily (MFS) transporter, involved in polyamine transport and drug resistance. Regulated by Pdr1p.Likely no direct change.[6][7]

It is important to note that the deletion of this compound would lead to hypersensitivity to various drugs such as cycloheximide, cerulenin, compactin, staurosporine, and fluphenazine[5]. While the basal expression of other PDR network genes might not be directly affected by the absence of Ydr1p, the overall cellular response to these drugs at the transcriptomic level will be significantly altered due to the compromised efflux capacity.

Experimental Protocols

This section details a generalized workflow for a comparative transcriptomic study of a Saccharomyces cerevisiae deletion mutant versus a wild-type strain using RNA sequencing (RNA-seq).

Yeast Strain Cultivation and RNA Extraction
  • Yeast Strains and Growth Conditions: Wild-type (S. cerevisiae, e.g., BY4741) and the corresponding this compoundΔ mutant strains are grown in standard yeast extract-peptone-dextrose (YPD) medium at 30°C with shaking. For experiments involving drug treatment, a sub-inhibitory concentration of the drug of interest would be added to the cultures during the mid-logarithmic growth phase.

  • Cell Harvesting: Yeast cells are harvested during the mid-log phase of growth (OD600 of approximately 0.8-1.0) by centrifugation at 4°C. The cell pellets are washed with ice-cold, RNase-free water and then flash-frozen in liquid nitrogen and stored at -80°C until RNA extraction.

  • RNA Isolation: Total RNA is extracted from the frozen cell pellets using a hot acid phenol-chloroform method. This involves cell lysis with a buffer containing phenol, SDS, and EDTA, followed by sequential extractions with acid phenol:chloroform and chloroform. The RNA is then precipitated with ethanol and resuspended in RNase-free water. The quality and quantity of the extracted RNA are assessed using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent 2100).

RNA-Seq Library Preparation and Sequencing
  • mRNA Purification: Polyadenylated (poly(A)) mRNA is isolated from the total RNA using oligo(dT)-conjugated magnetic beads.

  • Fragmentation and cDNA Synthesis: The purified mRNA is fragmented into smaller pieces. First-strand complementary DNA (cDNA) is synthesized using reverse transcriptase and random primers. This is followed by second-strand cDNA synthesis using DNA polymerase I and RNase H.

  • End Repair, A-tailing, and Adapter Ligation: The ends of the double-stranded cDNA fragments are repaired to create blunt ends. A single adenosine nucleotide is then added to the 3' ends of the fragments (A-tailing). This prepares the fragments for the ligation of sequencing adapters, which contain unique barcodes for multiplexing different samples in the same sequencing run.

  • PCR Amplification: The adapter-ligated cDNA fragments are amplified by PCR to generate a sufficient quantity of library for sequencing.

  • Library Quantification and Sequencing: The final libraries are quantified, and their size distribution is checked. The libraries are then pooled and sequenced on an Illumina platform (e.g., NovaSeq or HiSeq) to generate paired-end reads.

Data Analysis
  • Quality Control: The raw sequencing reads are assessed for quality using tools like FastQC. Adapters and low-quality bases are trimmed from the reads.

  • Alignment: The trimmed reads are aligned to the Saccharomyces cerevisiae reference genome (e.g., S288C) using a splice-aware aligner such as HISAT2 or STAR.

  • Read Counting: The number of reads mapping to each gene is counted using tools like featureCounts or HTSeq.

  • Differential Expression Analysis: The gene counts are used to identify differentially expressed genes between the this compoundΔ and wild-type strains using packages like DESeq2 or edgeR in R. These tools normalize the data and perform statistical tests to determine genes with significant changes in expression.

  • Functional Enrichment Analysis: The list of differentially expressed genes is then subjected to Gene Ontology (GO) and pathway enrichment analysis to identify the biological processes and pathways that are most affected by the deletion of this compound.

Mandatory Visualization

Experimental_Workflow cluster_wet_lab Wet Lab Procedures cluster_dry_lab Bioinformatic Analysis Yeast_Culture Yeast Culture (Wild-Type & this compoundΔ) RNA_Extraction Total RNA Extraction Yeast_Culture->RNA_Extraction mRNA_Purification mRNA Purification RNA_Extraction->mRNA_Purification Library_Preparation RNA-Seq Library Preparation mRNA_Purification->Library_Preparation Sequencing Illumina Sequencing Library_Preparation->Sequencing QC Quality Control of Raw Reads Sequencing->QC Raw Sequencing Data Alignment Alignment to Reference Genome QC->Alignment Read_Counting Gene Read Counting Alignment->Read_Counting DEA Differential Expression Analysis Read_Counting->DEA Functional_Analysis Functional Enrichment Analysis DEA->Functional_Analysis

Caption: A generalized workflow for comparative transcriptomics of yeast strains.

PDR_Signaling_Pathway Pdr1 Pdr1p This compound This compound (PDR5) Pdr1->this compound Induces Expression SNQ2 SNQ2 Pdr1->SNQ2 Induces Expression YOR1 YOR1 Pdr1->YOR1 Induces Expression Pdr3 Pdr3p Pdr3->this compound Induces Expression Pdr3->SNQ2 Induces Expression Drug_Efflux Drug Efflux This compound->Drug_Efflux SNQ2->Drug_Efflux YOR1->Drug_Efflux Drug_Stress Xenobiotic Stress (e.g., Antifungal Drugs) Drug_Stress->Pdr1 Activates Drug_Stress->Pdr3 Activates

Caption: The Pleiotropic Drug Resistance (PDR) signaling pathway in S. cerevisiae.

References

A Comparative Analysis of ATP Hydrolysis Rates in the Yeast ABC Transporter Yor1p and its Homologs

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive guide for researchers, scientists, and drug development professionals comparing the ATP hydrolysis rates of the yeast ATP-binding cassette (ABC) transporter Yor1p. This document provides a summary of available quantitative data, detailed experimental methodologies, and visual representations of the associated signaling pathways and experimental workflows.

The study of ATP-binding cassette (ABC) transporters is critical for understanding mechanisms of multidrug resistance in various organisms. In Saccharomyces cerevisiae, the ABC transporter Yor1p (Yeast Oligomycin Resistance 1 protein) plays a significant role in conferring resistance to a range of xenobiotics by actively effluxing them from the cell in an ATP-dependent manner. The energy for this transport is derived from ATP hydrolysis, making the rate of this reaction a key indicator of the transporter's activity. While extensive research has been conducted on Yor1p, quantitative data comparing the ATP hydrolysis rates of specific Yor1p mutants is limited in publicly available literature. This guide synthesizes the available data, including a comparison with the well-characterized homologous transporter Pdr5p, to provide a valuable resource for the scientific community.

Quantitative Comparison of ATP Hydrolysis Rates

Direct comparative studies on the specific ATP hydrolysis rates of various Yor1p mutants are not extensively documented in peer-reviewed literature. However, a foundational study by Decottignies et al. (1998) established the baseline ATPase activity for overexpressed, wild-type Yor1p. This study also provides a valuable comparison to Pdr5p, another crucial ABC transporter in yeast.[1]

ProteinATP Hydrolysis Rate (nmol Pi·min⁻¹·mg⁻¹)NotesReference
Yor1p (Wild-Type) ~100Measured in partially purified plasma membranes from a PDR1-3 gain-of-function mutant.[1]Decottignies et al., 1998[1]
Pdr5p (Wild-Type) ~1500Stated to have an ATPase activity approximately 15 times higher than that of Yor1p.[1]Decottignies et al., 1998[1]

While specific rates for Yor1p mutants are not available, several studies have characterized the functional consequences of mutations, particularly in the Nucleotide-Binding Domains (NBDs). For instance, the deletion of phenylalanine at position 670 (ΔF670) in NBD1, analogous to the common ΔF508 mutation in the human CFTR protein, results in defective protein trafficking and a loss of function, which implies a severely compromised or non-existent ATP hydrolysis at the plasma membrane.[2][3][4]

Experimental Protocols

The determination of ATP hydrolysis rates is a fundamental biochemical assay for characterizing ABC transporters like Yor1p. A common method is the colorimetric measurement of inorganic phosphate (Pi) released from ATP hydrolysis.

Protocol: Colorimetric Assay for ATPase Activity of Yeast Membrane Proteins

This protocol is adapted from standard methods for measuring ATPase activity in membrane-bound proteins.

1. Preparation of Yeast Plasma Membranes:

  • Yeast strains overexpressing the Yor1p variant of interest are cultured and harvested.

  • Spheroplasts are generated by enzymatic digestion of the cell wall.

  • Spheroplasts are lysed osmotically, and the plasma membrane fraction is enriched by differential centrifugation and sucrose gradient ultracentrifugation.

  • The protein concentration of the membrane preparation is determined using a standard method like the Bradford or BCA assay.

2. ATPase Reaction:

  • The reaction mixture (typically 50-100 µL) is prepared containing:

    • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 50 mM KCl, 5 mM MgCl₂)

    • Plasma membrane preparation (containing a known amount of total protein, e.g., 20-50 µg)

    • Inhibitors (e.g., sodium orthovanadate to inhibit P-type ATPases, and sodium azide to inhibit mitochondrial F1F0-ATPase)

  • The reaction is initiated by the addition of ATP to a final concentration of 2-5 mM.

  • The reaction is incubated at a controlled temperature (e.g., 30°C or 37°C) for a defined period (e.g., 20-30 minutes).

3. Measurement of Inorganic Phosphate (Pi) Release:

  • The reaction is stopped by the addition of a solution that also initiates color development (e.g., a solution containing malachite green, ammonium molybdate, and a stabilizing agent).

  • After a short incubation period for color development, the absorbance of the solution is measured at a specific wavelength (e.g., 620-660 nm) using a spectrophotometer or plate reader.

4. Calculation of ATP Hydrolysis Rate:

  • A standard curve is generated using known concentrations of inorganic phosphate.

  • The amount of Pi released in the enzymatic reaction is calculated from the standard curve.

  • The specific activity is expressed as nanomoles of Pi released per minute per milligram of total protein (nmol Pi·min⁻¹·mg⁻¹).

Signaling Pathway and Experimental Workflow

Pdr1p/Pdr3p Regulatory Pathway

The expression of YOR1, along with other ABC transporter genes like PDR5 and SNQ2, is primarily regulated by the transcription factors Pdr1p and Pdr3p.[5][6] These transcription factors bind to specific DNA sequences known as Pleiotropic Drug Response Elements (PDREs) in the promoter regions of their target genes.[5] The presence of various stress signals, including exposure to xenobiotics, can lead to the activation of Pdr1p and Pdr3p, resulting in the upregulation of Yor1p expression and consequently, increased drug resistance.[6][7][8]

Pdr1p_Yor1p_Pathway cluster_extracellular Extracellular cluster_cell Yeast Cell cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Xenobiotics Xenobiotics Stress_Signal Cellular Stress Signal Xenobiotics->Stress_Signal Yor1p Yor1p (ABC Transporter) Yor1p->Xenobiotics Efflux Pdr1p_Pdr3p Pdr1p/Pdr3p (Transcription Factors) Stress_Signal->Pdr1p_Pdr3p Activation YOR1_Gene YOR1 Gene (with PDRE) Pdr1p_Pdr3p->YOR1_Gene Binds to PDRE YOR1_mRNA YOR1 mRNA YOR1_Gene->YOR1_mRNA Transcription YOR1_mRNA->Yor1p Translation & Trafficking

Caption: Pdr1p/Pdr3p signaling pathway for Yor1p regulation.

Experimental Workflow for ATP Hydrolysis Assay

The following diagram illustrates the key steps involved in determining the ATP hydrolysis rate of Yor1p mutants.

ATPase_Workflow Start Start Yeast_Culture 1. Culture Yeast Overexpressing Yor1p Mutant Start->Yeast_Culture Membrane_Prep 2. Prepare Plasma Membrane Vesicles Yeast_Culture->Membrane_Prep Reaction_Setup 3. Set up ATPase Reaction (Membranes, Buffer, ATP) Membrane_Prep->Reaction_Setup Incubation 4. Incubate at 37°C Reaction_Setup->Incubation Stop_Reaction 5. Stop Reaction & Develop Color Incubation->Stop_Reaction Measure_Absorbance 6. Measure Absorbance (e.g., 650 nm) Stop_Reaction->Measure_Absorbance Calculate_Rate 7. Calculate Specific Activity (nmol Pi/min/mg) Measure_Absorbance->Calculate_Rate End End Calculate_Rate->End

Caption: Experimental workflow for ATPase hydrolysis assay.

References

Validating YDR1 Homologs as Drug Targets in Fungal Infections: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The emergence of drug-resistant fungal infections necessitates the exploration of novel therapeutic targets. ATP-binding cassette (ABC) transporters, such as YDR1 in Saccharomyces cerevisiae, play a crucial role in multidrug resistance by actively exporting antifungal agents from the cell.[1] This guide provides a comparative analysis of this compound homologs in pathogenic fungi, primarily Candida albicans and Aspergillus fumigatus, as potential antifungal drug targets. We present experimental data on their role in drug resistance, outline validation protocols, and compare them with established and alternative antifungal targets.

This compound and its Homologs: Key Players in Antifungal Resistance

This compound is a member of the ABC superfamily of transporters.[1] In the model yeast S. cerevisiae, disruption of the this compound gene leads to hypersensitivity to a variety of drugs, indicating its central role in multidrug resistance.[1] Homologs of this compound in pathogenic fungi, such as CDR1, CDR2, and MDR1 in Candida albicans and various ABC transporters in Aspergillus fumigatus, are significant contributors to clinical antifungal resistance, particularly against azoles.[2][3][4][5]

Comparative Analysis of this compound Homologs in Pathogenic Fungi
Gene/ProteinFungal SpeciesPrimary FunctionImpact on Antifungal SusceptibilitySupporting Evidence
CDR1 Candida albicansEfflux of azoles and other xenobioticsOverexpression leads to high-level resistance to fluconazole and other azoles.[2][3]Increased mRNA levels correlate with increased fluconazole resistance in clinical isolates.[3]
CDR2 Candida albicansEfflux of azolesOverexpression contributes to azole resistance. May play a lesser role than CDR1.[2]Strains hyperexpressing CDR2 show slightly decreased susceptibility to caspofungin in some assays.[6]
MDR1 Candida albicansEfflux of fluconazole and other drugs (Major Facilitator Superfamily)Overexpression is associated with azole resistance.[3][7]Increased mRNA levels seen in azole-resistant clinical isolates.[3]
AbcB (AtrB) Aspergillus fumigatusEfflux of azolesGene deletion increases azole susceptibility.[4][5] Implicated in virulence.[4]Overproduction of the protein confers increased azole resistance.[4][5]
AtrF Aspergillus fumigatusEfflux of voriconazoleUpregulation is associated with azole resistance in environmental isolates.[1]Heterologous expression in S. cerevisiae confers voriconazole resistance.[1][8]
AtrI Aspergillus fumigatusEfflux of itraconazole and voriconazoleInvolved in the basal level of azole susceptibility.[1][8]Functional complementation in a drug-sensitive S. cerevisiae strain demonstrates its role in azole resistance.[1][8]

Comparison with Other Antifungal Drug Targets

While this compound homologs present an attractive target, it is crucial to compare them with existing and emerging antifungal targets.

Target ClassExamplesMechanism of ActionAdvantagesDisadvantages
Ergosterol Biosynthesis Lanosterol 14α-demethylase (target of azoles), Squalene epoxidase (target of allylamines)Inhibition of ergosterol synthesis, leading to a defective cell membrane.[9]Broad-spectrum activity.[10]Widespread resistance, primarily due to target site mutations and efflux pumps (like this compound homologs).[7]
Cell Wall Synthesis β-(1,3)-D-glucan synthase (target of echinocandins)Inhibition of a key component of the fungal cell wall, leading to osmotic instability and cell lysis.[11]Fungicidal against most Candida species.[11]Less effective against Aspergillus species (fungistatic).[11] Emergence of resistance through target gene mutations.
Cell Membrane Integrity Ergosterol (target of polyenes like Amphotericin B)Binds to ergosterol, forming pores in the cell membrane, leading to leakage of cellular contents.Broad-spectrum and fungicidal.[12]Significant host toxicity (nephrotoxicity).
Nucleic Acid Synthesis Thymidylate synthase (target of flucytosine)Converted to 5-fluorouracil within fungal cells, which inhibits DNA and RNA synthesis.Synergistic with other antifungals.Rapid development of secondary resistance when used as monotherapy.
Mitochondrial Respiration Dihydroorotate dehydrogenase, Electron transport chain complexesDisruption of essential metabolic processes.[2]Novel mechanism of action with the potential to overcome existing resistance.Still in various stages of preclinical and clinical development.[2]
Dihydrofolate Reductase (DHFR) Novel inhibitors under developmentInhibition of folic acid synthesis, essential for nucleotide synthesis.[13]Potential for broad-spectrum activity and a novel mechanism of action.[13]Requires the development of fungal-selective inhibitors to avoid host toxicity.[13]

Experimental Protocols for Validating this compound Homologs as Drug Targets

A multi-step approach is required to validate a drug target robustly.[14][15]

Genetic Validation
  • Gene Knockout Studies: Deletion of the target gene in a pathogenic fungal strain. The resulting mutant should exhibit increased susceptibility to a range of antifungal agents.[16][17]

    • Method: Homologous recombination is a common technique to replace the target gene with a selectable marker. CRISPR/Cas9 technology has also been adapted for more efficient gene editing in fungi.[17]

  • Gene Overexpression Studies: Overexpression of the target gene, for example, by placing it under the control of a strong, inducible promoter. This should lead to decreased susceptibility (increased resistance) to antifungals.

    • Method: Cloning the gene of interest into an expression vector and transforming it into the fungal host.

Cellular and Biochemical Validation
  • Antifungal Susceptibility Testing:

    • Method: Broth microdilution assays are performed according to Clinical and Laboratory Standards Institute (CLSI) guidelines to determine the Minimum Inhibitory Concentration (MIC) of various antifungals against wild-type, knockout, and overexpression strains.[18] A significant decrease in MIC for the knockout strain or an increase for the overexpression strain provides strong evidence for the target's role.

  • Efflux Pump Assays:

    • Method: These assays directly measure the transport activity of the ABC transporter. A common method involves monitoring the accumulation or efflux of a fluorescent substrate, such as rhodamine 6G.[7] Inhibition of the transporter by a test compound would lead to increased intracellular fluorescence.

  • ATPase Activity Assays:

    • Method: ABC transporters utilize ATP hydrolysis to power drug efflux. Measuring the ATPase activity of the purified or membrane-reconstituted transporter protein in the presence and absence of a potential inhibitor can confirm direct interaction and inhibition.[14]

In Vivo Validation
  • Animal Models of Fungal Infection:

    • Method: Mouse models of systemic or mucosal candidiasis, or invasive aspergillosis, are widely used.[19][20][21] The virulence of the gene knockout mutant is compared to the wild-type strain. A significant reduction in fungal burden and increased survival in animals infected with the knockout strain would indicate the target's importance in pathogenesis.[4]

  • Efficacy of Inhibitors in Animal Models:

    • Method: Once a potential inhibitor is identified, its efficacy is tested in the animal model. The inhibitor can be administered alone or in combination with a conventional antifungal (like fluconazole) to assess for synergistic effects.[22] Key endpoints include survival, fungal burden in target organs (e.g., kidneys, brain), and histopathology.

Visualizing the Pathways and Processes

Signaling Pathways Involved in Antifungal Drug Resistance

Signaling_Pathways_in_Antifungal_Resistance cluster_stress Cellular Stress (e.g., Antifungal Drug) cluster_pathways Signal Transduction Pathways cluster_transcription Transcriptional Regulation cluster_response Cellular Response Antifungal_Drug Antifungal_Drug Stress_Sensors Stress_Sensors Antifungal_Drug->Stress_Sensors Induces Stress HOG_Pathway HOG_Pathway Stress_Sensors->HOG_Pathway Calcineurin_Pathway Calcineurin_Pathway Stress_Sensors->Calcineurin_Pathway Other_Pathways Other Stress Response Pathways Stress_Sensors->Other_Pathways Transcription_Factors Transcription Factors (e.g., Mrr1, Tac1) HOG_Pathway->Transcription_Factors Calcineurin_Pathway->Transcription_Factors Other_Pathways->Transcription_Factors YDR1_Homologs Upregulation of This compound Homologs (e.g., CDR1, MDR1) Transcription_Factors->YDR1_Homologs Activates Transcription Drug_Efflux Increased Drug Efflux YDR1_Homologs->Drug_Efflux Leads to Drug_Efflux->Antifungal_Drug Expels Drug

Caption: Stress-activated signaling pathways leading to the upregulation of this compound homologs and drug efflux.

Experimental Workflow for this compound Homolog Target Validation

Target_Validation_Workflow Target_Identification Identify this compound Homolog in Pathogen Genetic_Validation Genetic Validation Target_Identification->Genetic_Validation Gene_Knockout Gene Knockout (Increased Susceptibility?) Genetic_Validation->Gene_Knockout Gene_Overexpression Gene Overexpression (Decreased Susceptibility?) Genetic_Validation->Gene_Overexpression Cellular_Validation Cellular & Biochemical Validation Gene_Knockout->Cellular_Validation Gene_Overexpression->Cellular_Validation MIC_Testing MIC Testing Cellular_Validation->MIC_Testing Efflux_Assay Efflux Pump Assays Cellular_Validation->Efflux_Assay ATPase_Assay ATPase Activity Assays Cellular_Validation->ATPase_Assay In_Vivo_Validation In Vivo Validation (Animal Models) MIC_Testing->In_Vivo_Validation Efflux_Assay->In_Vivo_Validation ATPase_Assay->In_Vivo_Validation Virulence_Testing Virulence of Knockout Mutant In_Vivo_Validation->Virulence_Testing Inhibitor_Efficacy Efficacy of Inhibitors In_Vivo_Validation->Inhibitor_Efficacy Validated_Target Validated Drug Target Virulence_Testing->Validated_Target Inhibitor_Efficacy->Validated_Target

References

Comparative Structural Analysis of Ydr1p/Pdr5p and Its Homologues: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the Saccharomyces cerevisiae ATP-binding cassette (ABC) transporter Ydr1p (also known as Pdr5p) and its key fungal homologues. This analysis, supported by structural data and experimental findings, aims to elucidate the conserved mechanisms and unique features of these critical multidrug resistance pumps.

Ydr1p/Pdr5p is a cornerstone model for studying pleiotropic drug resistance (PDR) in eukaryotes. As a member of the ABC superfamily, it actively transports a wide array of structurally diverse xenobiotics out of the cell, powered by ATP hydrolysis. Understanding its structure and function in comparison to its homologues is pivotal for the development of effective antifungal therapies and for overcoming drug resistance in clinical settings. This guide focuses on a comparative analysis of Ydr1p/Pdr5p with its close homologue from S. cerevisiae, Snq2p, as well as with Cdr1p from the pathogenic yeast Candida albicans and Abc3p from the fission yeast Schizosaccharomyces pombe.

Structural and Functional Comparison

Recent advances in structural biology, particularly cryo-electron microscopy (cryo-EM), have provided high-resolution insights into the architecture of Ydr1p/Pdr5p and its homologue Cdr1p. For Snq2p and Abc3p, highly accurate structural models are available through AlphaFold. These structures reveal a conserved overall architecture consisting of two transmembrane domains (TMDs), which form the substrate translocation pathway, and two nucleotide-binding domains (NBDs) that bind and hydrolyze ATP. A key feature of this family of transporters is the asymmetry in their NBDs, with one consensus site and one degenerate site, which is crucial for their transport cycle.

Comparative Structural Data
FeatureYdr1p/Pdr5p (S. cerevisiae)Snq2p (S. cerevisiae)Cdr1p (C. albicans)Abc3p (S. pombe)
PDB ID / Model --INVALID-LINK-- (Cryo-EM)[1]--INVALID-LINK----INVALID-LINK-- (Cryo-EM)[2]--INVALID-LINK--
Resolution/Score 2.85 Å[1]pLDDT > 903.10 Å[2]pLDDT > 90
Domain Organization NBD1-TMD1-NBD2-TMD2NBD1-TMD1-NBD2-TMD2NBD1-TMD1-NBD2-TMD2NBD1-TMD1-NBD2-TMD2
NBD Asymmetry Asymmetric NBDs[3]Predicted AsymmetricAsymmetric NBDs[4][5]Predicted Asymmetric
Key Structural Features Inward-facing conformation captured, revealing a large central drug-binding cavity.[1][6]Similar predicted fold to Pdr5p.Structures in apo, substrate-bound, and inhibitor-bound states available.[2][4][5]Contains a predicted N-terminal extension.
Comparative Functional Data
ParameterYdr1p/Pdr5p (S. cerevisiae)Snq2p (S. cerevisiae)Cdr1p (C. albicans)Abc3p (S. pombe)
Substrate Profile Broad: azoles, cycloheximide, rhodamine 6G, various xenobiotics.[7][8][9]Overlapping with Pdr5p but with distinct preferences; transports 4-nitroquinoline-N-oxide (4-NQO).Broad: azoles (fluconazole), rhodamine 6G, nile red, various clinical antifungal drugs.[10][11][12]Putative role in iron homeostasis and detoxification.[13]
ATPase Activity (Vmax) ~0.2 - 2.2 µmol/min/mg (in plasma membrane vesicles)[14][15]Lower than Pdr5p.~1.2 µmol/min/mg (purified protein)[16]Not extensively characterized.
Known Inhibitors Verapamil, FK506, enniatin.Caffeine.Milbemycin oxime, enniatin.[2][12]Not well-characterized.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

Heterologous Expression and Purification of Ydr1p/Pdr5p

This protocol describes the overexpression of His-tagged Ydr1p/Pdr5p in S. cerevisiae and its subsequent purification.

  • Yeast Strain and Plasmid : S. cerevisiae strain AD1-8u⁻ (lacking major ABC transporters) is transformed with a plasmid carrying the PDR5 gene with a C-terminal His-tag under the control of a strong promoter (e.g., PDR1-3 mutant allele).

  • Cell Culture and Induction : Cells are grown in rich YPD medium at 30°C.[17] The culture is harvested in the late logarithmic phase.[17]

  • Membrane Preparation : Spheroplasts are prepared by enzymatic digestion of the cell wall. Total membranes are isolated by differential centrifugation.[17]

  • Solubilization : Membranes are solubilized using a suitable detergent, such as n-dodecyl-β-D-maltoside (DDM) or PCC-α-M, in a buffer containing protease inhibitors.[17]

  • Affinity Chromatography : The solubilized protein is loaded onto a Ni-NTA affinity column. After washing, the His-tagged Pdr5p is eluted with an imidazole gradient.

  • Size-Exclusion Chromatography : The eluted protein is further purified by size-exclusion chromatography to obtain a homogenous sample.

ATPase Activity Assay

This assay measures the rate of ATP hydrolysis by the purified transporter, which is indicative of its functional activity. The release of inorganic phosphate (Pi) is quantified colorimetrically.

  • Reaction Mixture : The reaction buffer typically contains 50 mM Tris-HCl (pH 7.5), 50 mM KCl, 10 mM MgCl₂, and 5 mM sodium azide.

  • Enzyme Preparation : Purified transporter (e.g., Ydr1p/Pdr5p) is added to the reaction mixture at a final concentration of 1-5 µg/mL.

  • Initiation of Reaction : The reaction is initiated by the addition of ATP to a final concentration of 5 mM.

  • Incubation : The reaction is incubated at 37°C for a defined period (e.g., 20-30 minutes).

  • Termination and Detection : The reaction is stopped by the addition of a malachite green-based reagent, which forms a colored complex with the liberated Pi.[14]

  • Quantification : The absorbance is measured at 620-660 nm, and the amount of Pi released is determined by comparison to a phosphate standard curve.[18][19] The specific activity is expressed as µmol of Pi released per minute per mg of protein.

Rhodamine 6G Efflux Assay

This whole-cell fluorescence-based assay measures the transport activity of the pumps by monitoring the efflux of the fluorescent substrate rhodamine 6G (R6G).[20][21]

  • Cell Preparation : Yeast cells expressing the transporter of interest are grown to the mid-logarithmic phase, harvested, and washed.

  • De-energization : Cells are de-energized by incubation in a buffer containing 2-deoxy-D-glucose and sodium azide to deplete intracellular ATP.

  • Loading : De-energized cells are incubated with R6G (e.g., 10 µM) to allow for its passive uptake.

  • Washing : Cells are washed with ice-cold buffer to remove extracellular R6G.

  • Efflux Initiation : The cells are resuspended in a fresh buffer, and glucose is added to energize the cells and initiate ATP-dependent efflux.

  • Fluorescence Monitoring : The fluorescence of R6G in the extracellular medium is monitored over time using a fluorometer. An increase in fluorescence indicates the efflux of R6G from the cells.[20][22]

Visualizations

The following diagrams illustrate key concepts and workflows related to the comparative analysis of Ydr1p and its homologues.

Transport_Cycle cluster_0 ATP-Binding and Hydrolysis Cycle Inward-facing (Apo) Inward-facing (Apo) Substrate Binding Substrate Binding Inward-facing (Apo)->Substrate Binding Substrate ATP Binding ATP Binding Substrate Binding->ATP Binding 2 ATP Outward-facing (Occluded) Outward-facing (Occluded) ATP Binding->Outward-facing (Occluded) Conformational Change Substrate Release Substrate Release Outward-facing (Occluded)->Substrate Release Substrate ATP Hydrolysis ATP Hydrolysis Substrate Release->ATP Hydrolysis ATP -> ADP + Pi Pi Release Pi Release ATP Hydrolysis->Pi Release ADP Release ADP Release Pi Release->ADP Release ADP Release->Inward-facing (Apo) Reset

Generalized ATP-binding cassette transporter transport cycle.

Experimental_Workflow cluster_purification Protein Purification cluster_assays Functional Assays Yeast Culture Yeast Culture Membrane Isolation Membrane Isolation Yeast Culture->Membrane Isolation Whole Cell Preparation Whole Cell Preparation Yeast Culture->Whole Cell Preparation Solubilization Solubilization Membrane Isolation->Solubilization Affinity Chromatography Affinity Chromatography Solubilization->Affinity Chromatography Purified Protein Purified Protein Affinity Chromatography->Purified Protein ATPase Assay ATPase Assay Purified Protein->ATPase Assay Functional Characterization Functional Characterization ATPase Assay->Functional Characterization Rhodamine 6G Efflux Assay Rhodamine 6G Efflux Assay Whole Cell Preparation->Rhodamine 6G Efflux Assay Rhodamine 6G Efflux Assay->Functional Characterization

Workflow for the expression, purification, and functional characterization of Ydr1p/Pdr5p.

Homolog_Relationship Ydr1p/Pdr5p Ydr1p/Pdr5p Snq2p Snq2p Ydr1p/Pdr5p->Snq2p Intra-species homolog Cdr1p Cdr1p Ydr1p/Pdr5p->Cdr1p Ortho-species homolog Abc3p Abc3p Ydr1p/Pdr5p->Abc3p Ortho-species homolog Saccharomyces cerevisiae Saccharomyces cerevisiae Ydr1p/Pdr5p->Saccharomyces cerevisiae Snq2p->Saccharomyces cerevisiae Candida albicans Candida albicans Cdr1p->Candida albicans Schizosaccharomyces pombe Schizosaccharomyces pombe Abc3p->Schizosaccharomyces pombe

Homologous relationships of Ydr1p/Pdr5p across different yeast species.

References

Safety Operating Guide

Standard Operating Procedure: Disposal of Laboratory Chemical Waste (YDR1)

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a comprehensive guide for the safe and compliant disposal of the chemical agent designated as YDR1. The procedures outlined below are designed to ensure the safety of laboratory personnel, minimize environmental impact, and adhere to regulatory standards. It is imperative that all researchers, scientists, and drug development professionals handling this compound familiarize themselves with these protocols before commencing any work.

Immediate Safety and Hazard Identification

Before handling this compound for disposal, it is crucial to consult the Safety Data Sheet (SDS) for specific hazard information, personal protective equipment (PPE) requirements, and emergency procedures.

Required Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles are mandatory.

  • Hand Protection: Nitrile gloves (double-gloving is recommended).

  • Body Protection: A flame-resistant lab coat.

  • Respiratory Protection: A fume hood should be used when handling open containers of this compound.

Emergency Procedures:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.

  • Inhalation: Move the individual to fresh air.

  • Spill: In case of a spill, evacuate the immediate area and follow the institution's chemical spill response protocol.

Waste Characterization and Segregation

Proper characterization and segregation of this compound waste are critical for compliant disposal. Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

Table 1: this compound Waste Characterization

Waste Stream IDDescriptionPrimary Hazard ClassContainer Type
This compound-L-AQAqueous solutions containing >1% this compound6.1 (Toxic)Glass, screw-cap
This compound-L-SOLOrganic solvent solutions containing this compound3 (Flammable), 6.1 (Toxic)Glass, screw-cap
This compound-S-CONContaminated lab supplies (e.g., pipette tips, gloves)6.1 (Toxic)Lined, puncture-resistant biohazard box

Step-by-Step Disposal Protocol

The following protocol outlines the standard procedure for the disposal of this compound waste.

Protocol 1: this compound Waste Disposal

  • Container Labeling:

    • Obtain a designated waste container from your institution's EHS department.

    • Affix a hazardous waste label to the container.

    • Clearly write the full chemical name of all constituents, including "this compound," and their approximate concentrations.

    • Indicate the relevant hazard characteristics (e.g., Toxic, Flammable).

    • Record the date of waste accumulation.

  • Waste Accumulation:

    • Place the labeled waste container in a designated satellite accumulation area (SAA).

    • Ensure the SAA is a secondary containment tray to prevent spills.

    • When adding waste to the container, use a funnel to prevent drips.

    • Keep the waste container securely capped at all times, except when adding waste.

  • Full Container Management:

    • Do not overfill the waste container. Leave at least 10% of headspace to allow for expansion.

    • Once the container is full, ensure the cap is tightly sealed.

    • Submit a chemical waste pickup request to your institution's EHS department through their designated online portal or contact number.

  • Record Keeping:

    • Maintain a log of all this compound waste generated. Include the date, quantity, and waste stream ID.

Visual Workflow and Decision Making

The following diagrams illustrate the key decision-making process and workflow for the proper disposal of this compound.

cluster_0 This compound Waste Disposal Workflow start Begin this compound Experiment gen_waste Generate this compound Waste start->gen_waste characterize Characterize Waste (Aqueous, Solvent, Solid) gen_waste->characterize select_container Select & Label Appropriate Waste Container characterize->select_container accumulate Accumulate Waste in Satellite Accumulation Area select_container->accumulate container_full Is Container Full? accumulate->container_full container_full->accumulate No request_pickup Request EHS Waste Pickup container_full->request_pickup Yes end_process Disposal Process Complete request_pickup->end_process

Caption: Workflow for the generation and disposal of this compound chemical waste.

cluster_1 This compound Signaling Pathway Interaction (Hypothetical) This compound This compound Receptor Cell Surface Receptor This compound->Receptor Binds KinaseA Kinase A Receptor->KinaseA Activates KinaseB Kinase B KinaseA->KinaseB Phosphorylates TranscriptionFactor Transcription Factor KinaseB->TranscriptionFactor Activates CellularResponse Cellular Response (e.g., Apoptosis) TranscriptionFactor->CellularResponse Induces

Caption: Hypothetical signaling pathway initiated by this compound binding.

Navigating the Safe Handling of YDR1: A Comprehensive Guide to Personal Protective Equipment and Operational Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following guide provides essential safety and logistical information for handling a substance designated as YDR1. As "this compound" is not a universally recognized chemical identifier, this document serves as a comprehensive template. All procedures must be adapted to the specific hazards outlined in the Safety Data Sheet (SDS) for the actual substance being used.

This guide is intended for researchers, scientists, and drug development professionals to foster a culture of safety and ensure the proper handling of hazardous materials from acquisition to disposal.

Immediate Safety and Hazard Mitigation

Before initiating any work with this compound, a thorough understanding of its potential hazards is crucial. The primary routes of exposure—inhalation, skin contact, eye contact, and ingestion—must be controlled through a combination of engineering controls, administrative controls, and personal protective equipment (PPE).

Engineering and Administrative Controls:
  • Ventilation: All manipulations of this compound that may generate dust, aerosols, or vapors must be conducted in a certified chemical fume hood or a Class II Biosafety Cabinet to minimize inhalation exposure.

  • Restricted Access: Clearly demarcate areas where this compound is handled and restrict access to authorized personnel only.

  • Emergency Preparedness: Ensure that safety showers, eyewash stations, and spill kits are readily accessible and that all personnel are trained in their use.[1]

Personal Protective Equipment (PPE) Protocol

The selection and proper use of PPE are critical to prevent exposure to this compound. The following table summarizes the recommended PPE for various tasks. All PPE should be inspected before use and disposed of or decontaminated according to established protocols.[2]

TaskRecommended PPE
Preparation and Weighing - Nitrile gloves (double-gloving recommended)- Disposable gown or lab coat- ANSI-approved safety glasses with side shields or chemical splash goggles- Face shield (if splash hazard exists)- N95 or higher respirator (if powder)
In-Vitro/In-Vivo Administration - Nitrile gloves (double-gloving recommended)- Disposable gown- Chemical splash goggles- Face shield
Waste Disposal - Heavy-duty nitrile or butyl rubber gloves- Disposable gown- Chemical splash goggles- Face shield
Spill Cleanup - Chemical-resistant gloves (e.g., butyl rubber)- Chemical-resistant disposable suit or apron- Chemical splash goggles- Face shield- Appropriate respirator (consult SDS)

Operational and Disposal Plans: A Step-by-Step Guide

A systematic approach to handling and disposal is essential to maintain a safe laboratory environment.

Experimental Workflow:
  • Preparation:

    • Assemble all necessary materials, including the SDS for the specific substance.

    • Don the appropriate PPE as outlined in the table above.

    • Prepare the work area within a certified chemical fume hood.

  • Handling and Administration:

    • Use dedicated and clearly labeled equipment for handling this compound.

    • For in-vivo studies, ensure proper animal handling techniques to minimize exposure.

  • Decontamination:

    • Decontaminate all work surfaces with an appropriate inactivating agent (consult the SDS).

    • Wipe down all equipment used for handling this compound.

  • Doffing PPE:

    • Remove PPE in the designated doffing area to prevent cross-contamination. The general sequence is to remove the most contaminated items first (e.g., outer gloves), followed by the gown, face and eye protection, and finally the inner gloves.[3]

    • Perform hand hygiene immediately after removing all PPE.[4]

Disposal Plan:

All waste generated from handling this compound is considered hazardous waste and must be disposed of accordingly.

  • Solid Waste:

    • Collect all contaminated solid waste, including used PPE, disposable labware, and animal bedding, in a clearly labeled, leak-proof hazardous waste container.

  • Liquid Waste:

    • Collect all liquid waste containing this compound in a designated, sealed, and clearly labeled hazardous waste container.

  • Sharps:

    • Dispose of all contaminated needles and other sharps in a designated sharps container.

  • Waste Pickup:

    • Arrange for the disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) department.

Visualizing Safety Protocols

To further clarify the procedural flow and logical relationships in handling this compound, the following diagrams have been created.

G cluster_prep Preparation Phase cluster_handling Handling & Administration Phase cluster_decon Decontamination Phase cluster_disposal Disposal Phase cluster_post Post-Procedure prep_sds Review SDS for this compound prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_area Prepare Work Area in Fume Hood prep_ppe->prep_area handle_equip Use Designated Equipment prep_area->handle_equip handle_admin Administer this compound handle_equip->handle_admin decon_surface Decontaminate Work Surfaces handle_admin->decon_surface decon_equip Decontaminate Equipment decon_surface->decon_equip dispose_waste Segregate & Contain Hazardous Waste decon_equip->dispose_waste dispose_pickup Arrange for EHS Waste Pickup dispose_waste->dispose_pickup post_doff Doff PPE Correctly dispose_pickup->post_doff post_hygiene Perform Hand Hygiene post_doff->post_hygiene

Caption: Experimental workflow for handling this compound.

G cluster_controls Hazard Mitigation Strategies hazard This compound Hazard eng_controls Engineering Controls (Fume Hood, BSC) hazard->eng_controls Primary Control admin_controls Administrative Controls (SOPs, Training) hazard->admin_controls Procedural Control ppe Personal Protective Equipment (Gloves, Gown, Goggles) hazard->ppe Personal Barrier eng_controls->admin_controls admin_controls->ppe

Caption: Logical relationship for this compound hazard mitigation.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.